molecular formula C9H4Cl2N2O2 B146357 2,4-Dichloro-3-nitroquinoline CAS No. 132521-66-5

2,4-Dichloro-3-nitroquinoline

Cat. No.: B146357
CAS No.: 132521-66-5
M. Wt: 243.04 g/mol
InChI Key: RSFJVCHKGRUCIC-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-nitroquinoline is a useful research compound. Its molecular formula is C9H4Cl2N2O2 and its molecular weight is 243.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-7-5-3-1-2-4-6(5)12-9(11)8(7)13(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFJVCHKGRUCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382862
Record name 2,4-dichloro-3-nitroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132521-66-5
Record name 2,4-dichloro-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-3-nitroquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-3-nitroquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-nitroquinoline is a highly functionalized quinoline derivative that serves as a critical building block in synthetic organic chemistry.[1] Its strategic substitution pattern, featuring two reactive chlorine atoms and an electron-withdrawing nitro group, makes it a versatile precursor for a wide array of more complex heterocyclic compounds.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and notable applications, particularly in the realm of drug discovery and development.

Chemical Structure and Properties

The structural framework of this compound is characterized by a quinoline core substituted with two chlorine atoms at the C2 and C4 positions and a nitro group at the C3 position. This arrangement significantly influences the molecule's reactivity and electronic properties.

The presence of the dichloro- and nitro- groups dramatically impacts its chemical and biological characteristics.[1] The chlorine atoms at the 2- and 4-positions are highly susceptible to nucleophilic substitution, a key feature exploited in the synthesis of diverse quinoline derivatives.[1]

Physicochemical Properties
PropertyValueSource
CAS Number 132521-66-5[2][3]
Molecular Formula C₉H₄Cl₂N₂O₂[3][4][5]
Molecular Weight 243.05 g/mol [3][5]
Appearance White to off-white solid[2]
Melting Point 102 °C (recrystallized from methanol/ethyl acetate)[5]
Boiling Point (Predicted) 359.7 ± 37.0 °C[5]
Density (Predicted) 1.593 ± 0.06 g/cm³[5]
Solubility Soluble in dimethyl sulfoxide and dimethylformamide. Slightly soluble in water. Insoluble in ethanol.[]
SMILES C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[O-])Cl[3][4]
InChI Key RSFJVCHKGRUCIC-UHFFFAOYSA-N[7]

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of a quinoline precursor followed by chlorination. A common starting material is 3-nitroquinoline-2,4-diol (also known as 2,4-dihydroxy-3-nitroquinoline).[1]

The conversion of the hydroxyl groups in 3-nitroquinoline-2,4-diol to chloro groups is a critical step.[1] This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride.[1][2] This transformation renders the 2- and 4-positions highly reactive towards nucleophilic attack.[1]

A general synthetic workflow is depicted below:

Synthesis_Workflow 3-Nitroquinoline-2,4-diol 3-Nitroquinoline-2,4-diol This compound This compound 3-Nitroquinoline-2,4-diol->this compound POCl₃ or PCl₃, N,N-dimethylaniline, 90°C

Caption: Synthesis of this compound from 3-nitroquinoline-2,4-diol.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound:

  • To a 20 mL round-bottomed flask, add 3-nitroquinoline-2,4-diol (1 g, 4.85 mmol), a suitable amount of phosphorus trichloride, and N,N-dimethylaniline (0.19 mL).[2]

  • Heat the reaction mixture to 90 °C and stir for 2 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Slowly pour the reaction solution into ice water and continue stirring for 30 minutes.[2]

  • Collect the resulting precipitate by filtration.[2]

  • Dry the solid product under vacuum overnight.[2]

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (5:1, v/v) eluent to yield the final product as a white solid.[2]

Key Reactions and Reactivity

The chemical utility of this compound stems from the high reactivity of its chlorine substituents towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the systematic and often regioselective introduction of a wide variety of functional groups.

Regioselective Nucleophilic Substitution

A notable feature of this compound is the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This allows for regioselective mono-substitution at the C4 position under controlled conditions.[1]

For example, reaction with various aryl or alkyl amines, often under microwave-assisted conditions in water, selectively replaces the C4-chloro group.[1] Similarly, treatment with aqueous ammonia results in the formation of 4-amino-2-chloro-3-nitroquinoline.[1]

Sequential Nucleophilic Substitution

Following the initial substitution at the C4 position, the remaining chlorine at C2 can undergo a second nucleophilic substitution, enabling the introduction of two different nucleophiles onto the quinoline scaffold.[1] This sequential functionalization is a powerful strategy for generating diverse libraries of 2,4-disubstituted-3-nitroquinolines.[1]

The general scheme for these substitution reactions can be visualized as follows:

Substitution_Reactions cluster_0 Regioselective Substitution cluster_1 Sequential Substitution This compound This compound 4-Substituted-2-chloro-3-nitroquinoline 4-Substituted-2-chloro-3-nitroquinoline This compound->4-Substituted-2-chloro-3-nitroquinoline Nucleophile 1 2,4-Disubstituted-3-nitroquinoline 2,4-Disubstituted-3-nitroquinoline 4-Substituted-2-chloro-3-nitroquinoline->2,4-Disubstituted-3-nitroquinoline Nucleophile 2

Caption: Regioselective and sequential nucleophilic substitution reactions of this compound.

Applications in Drug Development

The versatile chemistry of this compound makes it a valuable intermediate in the synthesis of biologically active molecules. Its derivatives have been explored for a range of therapeutic applications.

Antitumor and Immunomodulatory Activity

This compound itself has demonstrated antitumor activity.[2] Its mechanism of action is linked to the induction of apoptosis.[] It can directly induce the cleavage of procaspase 3 to the active caspase 3, which in turn triggers apoptosis in cancer cells.[]

Furthermore, derivatives of this compound have shown potent immunomodulatory effects. For instance, some quinoline derivatives can stimulate the immune system by inducing the production of various cytokines, including several IFN-α isoforms, TNF-α, IL-1, IL-6, IL-10, and IL-12.[1][] It has also been shown to upregulate NK cell activity and stimulate the proliferation and activation of spleen B cells in mice.[]

Synthesis of Imidazoquinolines

A significant application of this compound derivatives is in the synthesis of imidazo[4,5-c]quinolines, a class of compounds with notable biological activities.[1] The synthetic pathway typically involves amination at the C4 position, followed by reduction of the 3-nitro group to an amine, creating a 3,4-diaminoquinoline intermediate. This intermediate can then be cyclized with a one-carbon synthon to form the imidazole ring.[1] this compound is a known intermediate in the synthesis of the drug Imiquimod.[8]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements:

  • H302: Harmful if swallowed.[5][9][10]

  • H315: Causes skin irritation.[9][10]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[7][9]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][9][11]

  • P264: Wash skin thoroughly after handling.[5][11]

  • P270: Do not eat, drink or smoke when using this product.[5][11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][11]

  • P301+P317: IF SWALLOWED: Get medical help.[11]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[11]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[11]

  • Eye Protection: Use tightly fitting safety goggles with side-shields.[11]

  • Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[11]

  • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[11]

Storage: Store in a well-ventilated place and keep the container tightly closed.[11] It is recommended to store under an inert atmosphere at 2-8°C.[7][10]

Conclusion

This compound is a pivotal synthetic intermediate with a rich and versatile chemistry. Its strategically placed reactive sites provide a powerful platform for the construction of a wide range of functionalized quinoline derivatives. The demonstrated biological activities of these derivatives, particularly in oncology and immunology, underscore the importance of this compound as a key building block in modern drug discovery and development programs. Continued exploration of its reactivity and the biological properties of its derivatives holds significant promise for the identification of novel therapeutic agents.

References

  • Safety Data Sheet - CDMS.net. (n.d.). Retrieved January 9, 2026, from [Link]

  • 2,4-DICHLORO-3-NITRO-QUINOLINE | CAS#:132521-66-5 | Chemsrc. (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (n.d.). Retrieved January 9, 2026, from [Link]

  • This compound - Amerigo Scientific. (n.d.). Retrieved January 9, 2026, from [Link]

  • This compound | CAS 132521-66-5 - Veeprho. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

An In-depth Technical Guide to 2,4-Dichloro-3-nitroquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dichloro-3-nitroquinoline stands as a pivotal heterocyclic compound, serving as a versatile scaffold in the synthesis of a multitude of biologically active molecules. Its unique structural arrangement, featuring two reactive chlorine atoms and an electron-withdrawing nitro group, dictates its chemical behavior and renders it a valuable intermediate for drug development professionals. This guide provides a comprehensive overview of its synthesis, explores its nuanced reactivity, and highlights its significant applications in medicinal chemistry, offering researchers and scientists a technical foundation for its effective utilization.

Introduction: The Strategic Importance of this compound

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic substitution of this core with reactive functional groups unlocks a vast chemical space for the development of novel drugs. This compound (CAS No. 132521-66-5) is a prime example of such a strategically functionalized molecule.[1][2][3][4] The presence of chlorine atoms at the C2 and C4 positions makes them susceptible to nucleophilic substitution, while the nitro group at the C3 position acts as a powerful electron-withdrawing group, influencing the regioselectivity of these reactions and serving as a precursor for further chemical transformations.[5] This unique combination of features has positioned this compound as a key building block in the synthesis of compounds with potential antitumor and immunomodulatory activities.[5][6]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization.

PropertyValueReference(s)
IUPAC Name This compound[7]
CAS Number 132521-66-5[1][2][3][4][8]
Molecular Formula C₉H₄Cl₂N₂O₂[1][2][3][8]
Molecular Weight 243.05 g/mol [1][2][8][9]
Appearance Solid[2]
Melting Point 102 °C[10]
Boiling Point 359.7 ± 37.0 °C (Predicted)[10]
Density 1.593 ± 0.06 g/cm³ (Predicted)[10]
Solubility Soluble in dimethyl sulfoxide and dimethylformamide. Slightly soluble in chloroform and methanol. Insoluble in ethanol and slightly soluble in water.[11][]
SMILES C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[O-])Cl[1][7][9]
InChI Key RSFJVCHKGRUCIC-UHFFFAOYSA-N[2]

Synthesis of this compound: A Step-by-Step Protocol

The primary synthetic route to this compound involves the chlorination of 3-nitroquinoline-2,4-diol. This transformation is a critical step that converts the less reactive hydroxyl groups into highly reactive chloro groups, paving the way for subsequent nucleophilic substitution reactions.[5]

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 3-Nitroquinoline-2,4-diol Reagents Phosphorus Oxychloride (POCl₃) N,N-Dimethylaniline Start->Reagents Addition of Reaction Chlorination Reaction (90°C, 2 hours) Reagents->Reaction Initiates Workup Quenching with Ice Water Filtration & Drying Reaction->Workup Followed by Purification Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate) Workup->Purification Proceeds to Product This compound Purification->Product Yields Reactivity_Diagram cluster_nuc_sub Nucleophilic Substitution cluster_reduction Nitro Group Reduction cluster_cyclization Further Derivatization A This compound B 4-Substituted-2-chloro-3-nitroquinoline (Regioselective at C4) A->B Nucleophile 1 (e.g., R-OH, R-NH₂) D 3-Amino-2,4-dichloroquinoline A->D Reduction (e.g., Fe/HCl) C 2,4-Disubstituted-3-nitroquinoline B->C Further Substitution (Nucleophile 2) E Imidazo[4,5-c]quinolines D->E Cyclization (with one-carbon synthon)

Sources

An In-depth Technical Guide to 2,4-Dichloro-3-nitroquinoline (CAS Number: 132521-66-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identification

It is important to clarify that the CAS number 132521-66-5 corresponds exclusively to the chemical compound 2,4-Dichloro-3-nitroquinoline . The user query included an alternative chemical name, "1-(3-chlorophenyl)-3-(1H-imidazol-1-yl)propan-1-one," for which a corresponding CAS number could not be definitively identified. This guide will focus on the properties and hazards of this compound, as identified by the provided CAS number.

Introduction: A Versatile Synthetic Building Block with Therapeutic Potential

This compound is a substituted quinoline that serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its chemical architecture, featuring two reactive chlorine atoms and a nitro group on the quinoline core, makes it a versatile precursor for a variety of organic transformations. This reactivity has positioned this compound as a valuable tool in the development of novel pharmaceuticals and agrochemicals.

Recent research has also illuminated the potential of this compound and its derivatives as biologically active agents, with preliminary studies indicating potential antitumor activities. This has opened new avenues for its investigation in the field of medicinal chemistry and drug discovery.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 132521-66-5[1][2]
Molecular Formula C₉H₄Cl₂N₂O₂[1][2]
Molecular Weight 243.05 g/mol [1]
Appearance Off-white solid[3]
Melting Point 102 °C[1]
Boiling Point 359.7 °C at 760 mmHg (Predicted)[1][2]
Density 1.593 g/cm³ (Predicted)[1][2]
Solubility Soluble in dimethyl sulfoxide and dimethylformamide.N/A

Synthesis and Reactivity

Synthetic Route

This compound is typically synthesized from 4-hydroxy-3-nitroquinolin-2(1H)-one (also known as 3-nitroquinoline-2,4-diol). The synthesis involves the chlorination of the diol, often using a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine.

A general synthetic scheme is as follows:

synthesis diol 4-hydroxy-3-nitroquinolin-2(1H)-one product This compound diol->product Chlorination reagents POCl₃, Et₃N

Caption: General synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the two chlorine substituents at the C2 and C4 positions of the quinoline ring. These chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is the cornerstone of its utility as a synthetic intermediate. The nitro group at the C3 position influences the regioselectivity of these substitution reactions.

Biological Activity and Mechanism of Action

Emerging evidence suggests that this compound and its derivatives possess noteworthy biological activities, particularly in the realm of oncology.

Antitumor Activity

Preliminary studies have indicated that this compound exhibits antitumor properties. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

apoptosis_pathway DCNQ This compound Procaspase3 Pro-caspase-3 DCNQ->Procaspase3 Induces cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed apoptotic pathway induced by this compound.

Immunomodulatory Effects

In addition to its direct cytotoxic effects, this compound has been shown to stimulate the immune system. It can induce the production of various cytokines, including interferons and interleukins, from immune cells such as peripheral blood mononuclear cells (PBMCs). This cytokine release can contribute to an anti-tumor immune response.

Hazards and Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification
Hazard ClassHazard StatementSignal WordPictogram
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedWarning

Skin irritation (Category 2)H315: Causes skin irritationWarning

Eye irritation (Category 2A)H319: Causes serious eye irritationWarning

Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning

Precautionary Statements

A comprehensive list of precautionary statements is provided by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Key precautions include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocols

The following are generalized protocols for assessing the biological activity of this compound. Researchers should optimize these protocols for their specific experimental systems.

Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

mtt_assay cluster_0 MTT Assay Workflow seed Seed Cells treat Treat with Compound seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read

Caption: Workflow for a standard MTT cytotoxicity assay.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key marker of apoptosis.

  • Cell Treatment: Treat cells with this compound to induce apoptosis.

  • Cell Lysis: Lyse the cells to release their intracellular contents, including active caspases.

  • Substrate Addition: Add a caspase-3-specific substrate that, when cleaved, produces a colorimetric or fluorometric signal.

  • Incubation: Incubate the mixture to allow for substrate cleavage.

  • Signal Detection: Measure the signal using a microplate reader.

  • Data Analysis: Quantify the fold-increase in caspase-3 activity compared to untreated controls.[4]

Cytokine Release Assay

This assay measures the release of cytokines from immune cells in response to the compound.

  • Immune Cell Isolation: Isolate immune cells, such as PBMCs, from whole blood.

  • Cell Culture and Treatment: Culture the immune cells and treat them with this compound.

  • Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of various cytokines in the supernatant using a multiplex immunoassay (e.g., ELISA or Luminex-based assays).[5]

Conclusion

This compound is a chemical compound of significant interest due to its versatility as a synthetic intermediate and its emerging biological activities. Its potential as an antitumor agent, acting through both direct cytotoxic and immunomodulatory mechanisms, warrants further investigation. Researchers and drug development professionals should be aware of its hazardous nature and handle it with appropriate safety measures. The experimental protocols outlined in this guide provide a framework for the further exploration of this promising molecule.

References

  • Creative Bioarray. Caspase Activity Assay. Available from: [Link]

  • Note Synthesis and cytotoxicity of new quinoline derivatives. Available from: [Link]

  • Labcorp. 5 different kinds of cytokine release assays: weathering the storm | CRA Post II. Available from: [Link]

  • RSC Publishing. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Available from: [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. Available from: [Link]

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Available from: [Link]

  • MDPI. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Available from: [Link]

  • PubMed. 2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, a novel, nonmutagenic antibacterial with specific activity against anaerobic bacteria. Available from: [Link]

  • Creative Diagnostics. Cytokine Release Assay. Available from: [Link]

  • Creative Biolabs. Cytokine Release Assay. Available from: [Link]

  • ProImmune. ProStorm® Cytokine Release Assay. Available from: [Link]

  • Hoffman Fine Chemicals. CAS 51581-52-3 | 1-(3-Chlorophenyl)-1H-imidazole. Available from: [Link]

  • Pharmaffiliates. CAS No : 857233-13-7 | Product Name : 1-(3-Chlorophenyl)-1-hydroxy-2-propanone. Available from: [Link]

  • PubChem. 3'-Chloropropiophenone | C9H9ClO | CID 587128. Available from: [Link]

  • ResearchGate. Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. Available from: [Link]

  • PubMed Central. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Available from: [Link]

  • PubMed Central. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Available from: [Link]

  • MDPI. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Available from: [Link]

  • ResearchGate. SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE. Available from: [Link]

  • Chemsrc. 2,4-DICHLORO-3-NITRO-QUINOLINE | CAS#:132521-66-5. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2,4-Dichloro-3-nitroquinoline for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary and Introduction

2,4-Dichloro-3-nitroquinoline is a substituted quinoline compound of interest in medicinal chemistry and chemical synthesis, with potential applications including antitumor research.[1] Its fundamental physicochemical properties are critical for its advancement in any research and development pipeline. A cornerstone of these properties is solubility, which dictates the compound's behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

This technical guide provides a comprehensive overview of the solubility of this compound (CAS: 132521-66-5, Molecular Formula: C₉H₄Cl₂N₂O₂, Molecular Weight: 243.05 g/mol ).[2][3][4] Recognizing the scarcity of publicly available quantitative solubility data, this document transitions from discussing known characteristics to providing a field-proven, in-depth experimental protocol for its precise determination. We will explore the theoretical underpinnings of solubility, the unique role of Dimethyl Sulfoxide (DMSO) as a primary solvent in drug discovery, and a validated, step-by-step methodology for generating reliable and reproducible solubility data.

Section 2: The Foundational Importance of Solubility in Scientific Research

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution, is not merely a data point but a critical determinant of a compound's utility. For drug development professionals, poor aqueous solubility can terminate the progression of an otherwise promising candidate due to anticipated issues with formulation and oral bioavailability. For researchers, inaccurate solubility assessment can lead to misunderstood results in in vitro screening assays, where compound precipitation can cause false positives or negatives.

The principle of "like dissolves like" provides a foundational understanding: a solute's ability to dissolve is governed by the energetic favorability of interactions between solute-solvent molecules over solute-solute and solvent-solvent interactions. Factors such as polarity, hydrogen bonding capacity, molecular size, and the crystalline structure of the solute play significant roles.

Section 3: Dimethyl Sulfoxide (DMSO): The Preeminent Solvent in Early-Stage Discovery

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic organic solvent that has earned a ubiquitous role in chemical and biological research.[5][6][7] Its remarkable ability to dissolve a wide array of both polar and nonpolar compounds makes it an exceptional solvent for creating high-concentration stock solutions of test compounds for screening libraries.[6][8][9][10]

Key Properties of DMSO:

  • High Polarity: Its strong dipole moment facilitates the dissolution of many organic compounds and even some inorganic salts.[5][8][11]

  • Aprotic Nature: It does not donate protons, making it relatively inert in many chemical reactions.[6][7]

  • Miscibility: DMSO is miscible with water and a broad range of organic solvents, allowing for easy dilution into aqueous buffers for biological assays.[6][7][8]

  • Low Volatility: With a high boiling point of 189°C, DMSO evaporates slowly at room temperature, ensuring the stability of stock solution concentrations over time.[5][6]

Given these attributes, understanding the solubility of this compound in DMSO is the first critical step for its use in nearly any high-throughput screening or cell-based assay workflow.

Section 4: Solubility Profile of this compound

Publicly available data on the solubility of this compound is limited to qualitative descriptions. This underscores the necessity for researchers to perform their own quantitative determinations.

SolventSolubilitySource
ChloroformSlightly Soluble[1][2]
MethanolSlightly Soluble[1][2]
DMSONo quantitative data available. Expected to be soluble based on common practice for similar heterocyclic compounds.N/A
WaterNo quantitative data available. Expected to be poorly soluble.N/A

Section 5: A Validated Shake-Flask Protocol for Determining Thermodynamic Solubility

To address the data gap, this section provides a robust, self-validating protocol for determining the equilibrium (thermodynamic) solubility of this compound. The shake-flask method is a globally recognized gold-standard technique.[12][13]

Principle of the Method

The core principle is to establish a thermodynamic equilibrium between the undissolved solid compound and its dissolved state in a chosen solvent at a constant temperature. An excess of the solid is agitated in the solvent for a sufficient duration to ensure the solution becomes saturated. After separating the undissolved solid, the concentration of the compound in the clear, saturated solution is quantified using a precise analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

Materials and Equipment
  • Compound: this compound (solid, purity ≥95%)[3]

  • Solvents: DMSO (anhydrous), Ethanol, Methanol, Acetonitrile, Water (HPLC-grade or equivalent)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

    • Orbital shaker or rotator with temperature control

    • Benchtop centrifuge with temperature control

    • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

    • HPLC system with a UV detector and a suitable C18 column

    • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add approximately 5-10 mg of this compound to a pre-weighed glass vial. Record the exact weight.

  • Pipette a known volume (e.g., 1.0 mL) of the desired solvent (e.g., DMSO) into the vial.

  • Securely cap the vial.

  • Prepare vials for each solvent to be tested in triplicate.

    • Rationale (Expertise): Using a significant excess of the solid ensures that the solution reaches its maximum saturation point. Running experiments in triplicate is a standard practice to ensure the reproducibility and statistical validity of the results.

Step 2: Equilibration

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the vials at a consistent speed for 48 to 72 hours.

    • Rationale (Trustworthiness): Reaching true thermodynamic equilibrium is the most critical and time-consuming step. Shorter incubation times risk underestimating the true solubility. A 48-72 hour window is typically sufficient for most compounds to achieve equilibrium.[12]

Step 3: Phase Separation

  • After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes at the same constant temperature (25°C).

  • Carefully draw the supernatant using a syringe.

  • Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

    • Rationale (Causality): This two-step process is crucial. Centrifugation pellets the majority of the undissolved solid. Subsequent filtration with a chemically inert PTFE filter removes any remaining microscopic particulates that could interfere with the analysis and artificially inflate the measured concentration.[12][14]

Step 4: Preparation of Calibration Standards

  • Prepare a primary stock solution of this compound in the analytical mobile phase solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Perform a serial dilution of this stock to create a series of at least five calibration standards with concentrations that bracket the expected solubility range.

    • Rationale (Self-Validation): The calibration curve is essential for ensuring the accuracy and linearity of the analytical method. It allows for the conversion of the analytical signal (e.g., HPLC peak area) into an absolute concentration, thereby validating the entire quantification process.

Step 5: Quantitative Analysis by HPLC-UV

  • Set up the HPLC system with a suitable mobile phase (e.g., an isocratic or gradient mixture of acetonitrile and water) and a C18 column.

  • Set the UV detector to a wavelength where this compound has maximum absorbance.

  • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.99.

  • Inject the filtered samples from Step 3. Dilute the samples with the mobile phase if the concentration is expected to be above the highest calibration standard.

Step 6: Calculation and Reporting

  • Using the linear regression equation from the calibration curve, calculate the concentration of this compound in each sample.

  • Account for any dilution factors used.

  • Calculate the mean solubility and standard deviation from the triplicate measurements.

  • Report the final solubility in units of mg/mL or mol/L at the specified temperature.

Section 6: Visual Workflow for Solubility Determination

The following diagram illustrates the validated shake-flask protocol for determining thermodynamic solubility.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Quantification prep_compound 1. Weigh Excess Compound prep_solvent 2. Add Known Volume of Solvent prep_compound->prep_solvent prep_vials 3. Prepare Triplicate Vials prep_solvent->prep_vials agitate 4. Agitate at Constant Temp (48-72 hours) prep_vials->agitate centrifuge 5. Centrifuge to Pellet Solid agitate->centrifuge filtrate 6. Filter Supernatant (0.22 µm PTFE Filter) centrifuge->filtrate hplc 8. Analyze Samples & Standards by HPLC-UV filtrate->hplc standards 7. Prepare Calibration Standards standards->hplc calculate 9. Calculate Concentration hplc->calculate result Final Solubility Data (mg/mL or mol/L) calculate->result

Caption: Experimental workflow for thermodynamic solubility determination.

Section 7: Safety and Handling Considerations

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][15] It may also cause respiratory irritation.[2][3]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles with side-shields, and chemically resistant gloves when handling this compound.[2]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2] Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, under an inert atmosphere if possible.[3][16] Recommended storage temperature is often between 2-8°C.[3][16]

Section 8: Conclusion

References

  • gChem Global. (n.d.). DMSO Physical Properties.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • BenchChem Technical Support Team. (2025, November). General Experimental Protocol for Determining Solubility. Benchchem.
  • Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

  • Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (n.d.). Determination of solubility: A laboratory experiment. Journal of Chemical Education. Retrieved from [Link]

  • Penzkofer, A. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org. Retrieved from [Link]

  • Unknown. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.
  • Hoelke, B., Gieringer, S., Schimanke, G., & Saal, C. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Retrieved from [Link]

  • chemical-label.com. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Chemsrc. (2025, August 27). 2,4-DICHLORO-3-NITRO-QUINOLINE. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

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Unraveling the Cytotoxic Enigma: A Technical Guide to the Mechanism of Action of 2,4-Dichloro-3-nitroquinoline in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Intrigue

In the relentless pursuit of novel anti-cancer therapeutics, the quinoline scaffold has consistently emerged as a privileged structure, yielding a multitude of compounds with potent and diverse pharmacological activities.[1] Within this esteemed chemical family, 2,4-dichloro-3-nitroquinoline stands out as a molecule of significant interest. While extensively utilized as a versatile synthetic intermediate for the generation of complex quinoline derivatives, its intrinsic biological activity, particularly its mechanism of action against cancer cells, warrants a dedicated and in-depth exploration.[2] This technical guide aims to synthesize the current understanding of this compound's anti-cancer properties, offering a framework for researchers, scientists, and drug development professionals to navigate its cytotoxic landscape. We will delve into its known molecular interactions, dissect the implicated signaling pathways, and provide robust, field-proven experimental protocols to further elucidate its therapeutic potential.

I. The Multi-pronged Assault: Postulated Mechanisms of Action

The anti-neoplastic activity of this compound appears to be a multifaceted phenomenon, targeting several core processes that sustain malignant cell growth and survival. The current body of evidence points towards three primary mechanisms: the induction of programmed cell death (apoptosis), the disruption of the cell cycle, and the modulation of the immune system.

Orchestrating Cellular Demise: The Induction of Apoptosis

A fundamental characteristic of effective chemotherapeutic agents is their ability to trigger apoptosis in cancer cells. This compound has been reported to directly induce the cleavage of procaspase-3 to its active form, caspase-3, a pivotal executioner caspase in the apoptotic cascade.[] This suggests a direct activation of the final steps of programmed cell death. The antitumor activity of this compound is closely linked to its ability to induce apoptosis.[]

Further investigation into related quinoline and quinoxaline structures provides a broader perspective on the potential upstream signaling events. For instance, the structurally related compound 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has been shown to induce apoptosis by upregulating the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[4] Concurrently, DCQ treatment leads to a reduction in the anti-apoptotic protein Bcl-2α.[4] This suggests a potential mechanism whereby this compound could modulate the delicate balance between pro- and anti-apoptotic members of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the subsequent activation of the intrinsic apoptotic pathway.[5]

Signaling Pathway: Postulated Apoptotic Induction by this compound

G This compound This compound p53 p53 This compound->p53 Upregulation Bcl2 Bcl-2α This compound->Bcl2 Downregulation Caspase3 Procaspase-3 -> Caspase-3 This compound->Caspase3 Direct Cleavage p21 p21 p53->p21 Activation Bax Bax p53->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition Bax->Mitochondrion Activation Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptotic pathways initiated by this compound.

Halting Proliferation: Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a hallmark of malignancy. Preliminary evidence suggests that this compound may possess the ability to induce cell cycle arrest, specifically at the G2/M checkpoint.[2] This phase of the cell cycle is a critical juncture where the cell prepares for mitosis. By arresting cells at this stage, the compound prevents their division and propagation. The upregulation of p21, as observed with the related compound DCQ, is a key mediator of cell cycle arrest and lends credence to this hypothesis.[4] Furthermore, other quinoline derivatives have been shown to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle, leading to G2/M arrest and subsequent apoptosis.[6]

A Call to Arms: Immunomodulatory Effects

Beyond its direct cytotoxic effects, this compound has demonstrated a remarkable ability to stimulate the immune system. In human peripheral blood mononuclear cells (PBMCs), treatment with this compound has been shown to induce the production of a wide array of cytokines, including IFN-α, TNF-α, IL-1, IL-6, IL-10, IL-12, MIP-1, and MCP-1.[] This broad-spectrum cytokine induction suggests a potent activation of innate and adaptive immune responses. Furthermore, in vivo studies in mice have revealed that this compound can directly upregulate the activity of Natural Killer (NK) cells and stimulate the proliferation and activation of B cells.[] This immunomodulatory profile presents an exciting therapeutic avenue, suggesting that the compound may not only directly target tumor cells but also empower the host's immune system to recognize and eliminate them.

II. In the Laboratory: Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the proposed mechanisms of action, a series of well-defined experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent such as DMSO.[] Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with the compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: Cell Viability Assessment

G Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Treat Treat with 2,4-dichloro- 3-nitroquinoline Seed->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan with DMSO MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key apoptotic proteins.

Methodology:

  • Cell Lysis: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Caspase-3, Cleaved Caspase-3, p53, p21, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Treatment and Harvesting: Treat cells with this compound at its IC50 concentration for 24 hours. Harvest both adherent and floating cells.

  • Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

III. The Molecular Targets: A Landscape of Possibilities

While direct molecular targets of this compound are yet to be definitively identified, the broader quinoline class of compounds offers valuable insights into potential interaction points. Many quinoline derivatives exert their anti-cancer effects by inhibiting key signaling molecules.[1]

Potential Molecular Targets for this compound and its Derivatives:

Target ClassSpecific ExamplesPotential Consequence in Cancer Cells
Tyrosine Kinases EGFR, VEGFRInhibition of proliferation, angiogenesis, and metastasis.[2][7]
Topoisomerases Topoisomerase I/IIInduction of DNA damage and apoptosis.[1]
Heat Shock Proteins HSP90Destabilization of client oncoproteins, leading to their degradation.[1]
Histone Deacetylases HDACsAlteration of gene expression, leading to cell cycle arrest and apoptosis.[1]
Tubulin α/β-tubulin heterodimersDisruption of microtubule dynamics, leading to G2/M arrest and apoptosis.[1][6]
Transcription Factors FoxM1Downregulation of genes involved in cell cycle progression and proliferation.[8]

Docking studies have suggested that derivatives of this compound may bind to the EGFR binding site, providing a rationale for their observed anticancer activity.[2] The nitro group, a feature of some known anti-angiogenic agents, also suggests a potential role in inhibiting the formation of new blood vessels, a process crucial for tumor growth.[2]

IV. Future Directions and Concluding Remarks

This compound represents a promising, yet underexplored, scaffold for the development of novel anti-cancer agents. Its multifaceted mechanism of action, encompassing the induction of apoptosis, cell cycle arrest, and immunomodulation, positions it as a compelling candidate for further investigation. Future research should focus on the definitive identification of its direct molecular targets, a comprehensive evaluation of its efficacy in in vivo cancer models, and the exploration of its potential in combination therapies. The synthetic tractability of the this compound core, which allows for the facile introduction of a wide array of functional groups, provides a powerful platform for the generation of next-generation quinoline-based therapeutics with enhanced potency and selectivity.[2] As our understanding of this intriguing molecule deepens, so too will our ability to harness its cytotoxic potential in the ongoing fight against cancer.

References

  • This compound | 132521-66-5 | Benchchem. (n.d.).
  • CAS 132521-66-5 this compound - BOC Sciences. (n.d.).
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  • Detection of cell cycle arrest using flow cytometry. A reduction in the... - ResearchGate. (n.d.).
  • Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells. (2004). PubMed.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020).
  • Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. (n.d.). PubMed Central.
  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. (2015). Dove Medical Press.

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The Multifaceted Biological Activities of 2,4-Dichloro-3-nitroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Anticancer, and Antimicrobial Potential of a Versatile Quinoline Scaffold

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its many halogenated and nitrated derivatives, 2,4-dichloro-3-nitroquinoline has emerged as a particularly versatile precursor for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, anticancer, and antimicrobial activities of this compound derivatives. We delve into the mechanistic intricacies of their action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Quinoline Scaffold and the Significance of this compound

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] The unique chemical architecture of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its biological effects.

The subject of this guide, this compound, is a key synthetic intermediate characterized by two reactive chlorine atoms at the C2 and C4 positions and an electron-withdrawing nitro group at the C3 position.[1] This specific arrangement of substituents makes the molecule highly susceptible to nucleophilic substitution reactions, providing a facile route to a wide library of derivatives with diverse pharmacological profiles.[1] The strategic modification of this scaffold has led to the discovery of potent anticancer and antimicrobial agents, highlighting its importance in modern drug discovery.

Synthetic Strategies: Building a Library of Bioactive Molecules

The primary utility of this compound in medicinal chemistry lies in its reactivity towards nucleophiles. The chlorine atoms at the C2 and C4 positions can be selectively or sequentially replaced by a variety of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).

A general synthetic scheme involves the reaction of this compound with various nucleophiles such as amines, alcohols, and thiols. For instance, a series of 2,4-disubstituted quinoline derivatives can be synthesized through a multi-step reaction starting with the reaction of aniline with benzaldehyde and pyruvic acid to form a 2-phenylquinolin-4-carboxylic acid, which is then converted to the corresponding carbonyl chloride and subsequently reacted with various amines.[3]

Synthesis Aniline Aniline Step1_Product 2-Phenylquinolin-4-carboxylic acid Aniline->Step1_Product Reflux in Ethanol Benzaldehyde Benzaldehyde Benzaldehyde->Step1_Product Reflux in Ethanol PyruvicAcid Pyruvic Acid PyruvicAcid->Step1_Product Reflux in Ethanol Step2_Product 2-Phenylquinolin-4-carbonyl chloride Step1_Product->Step2_Product + PCl5 PCl5 PCl5 Final_Product 2,4-Disubstituted Quinoline Derivatives Step2_Product->Final_Product + Substituted Amines Amines Substituted Amines

Caption: General synthetic scheme for 2,4-disubstituted quinoline derivatives.

Anticancer Activity: Mechanisms and Molecular Targets

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Induction of Apoptosis

A primary mechanism of action for many anticancer quinoline derivatives is the induction of apoptosis, or programmed cell death. One key pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process. Specifically, some derivatives have been shown to directly induce the cleavage of procaspase-3 to its active form, caspase-3, a critical executioner caspase.[4] This activation triggers a cascade of events leading to the dismantling of the cell.

The apoptotic process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Research suggests that certain quinoline derivatives can trigger the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the release of cytochrome c from the mitochondria.[1][5]

Apoptosis_Pathway Quinoline_Derivative This compound Derivative Mitochondria Mitochondria Quinoline_Derivative->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 → Caspase-9 Apaf1->Caspase9 Caspase3 Pro-caspase-3 → Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Inhibition of Key Signaling Pathways

Beyond apoptosis induction, these derivatives can interfere with critical signaling pathways that are often dysregulated in cancer.

  • EGFR and VEGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key tyrosine kinases involved in cancer cell proliferation, survival, and angiogenesis. Some quinazoline derivatives, structurally related to the compounds of interest, have been shown to inhibit these pathways.[6]

  • FoxM1 Inhibition: The Forkhead box M1 (FoxM1) is an oncogenic transcription factor that is frequently overexpressed in various cancers. Certain quinoline-based compounds have been shown to decrease the expression of FoxM1 and its downstream targets, such as cdc25b, CENP-B, and survivin, leading to the suppression of cell proliferation and migration.[7]

  • Pim-1 Kinase Inhibition: Pim-1 kinase is another proto-oncogene that plays a role in cell cycle progression and apoptosis. Some novel quinoline derivatives have exhibited moderate inhibitory activity against Pim-1 kinase.[8]

  • Topoisomerase Inhibition: Topoisomerases are enzymes essential for DNA replication and repair. Their inhibition leads to DNA damage and ultimately cell death. Several quinoline derivatives have been identified as topoisomerase inhibitors.[9][10]

Quantitative Anticancer Activity

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values against various cancer cell lines.

Derivative TypeCancer Cell LineIC50 / GI50 (µM)Reference
Quinolinyl-thiazole hybridMDA-MB-231 (Breast)1.415 ± 0.16[11]
2,4-Disubstituted quinolineVarious% mortality > 70%[12]
Ciminalum–thiazolidinone hybridNCI-60 panel (various)Mean GI50: 1.57[13]
Novel quinoline derivativesPC-3 (Prostate), KG-1 (Leukemia)GI50: 2.61 - 4.73[8]

Antimicrobial Activity: A Broad-Spectrum Defense

In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is crucial. Derivatives of this compound have shown promising activity against a range of microbial pathogens.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of nitroquinoline derivatives is often multifaceted. One proposed mechanism involves the reduction of the nitro group within the microbial cell, leading to the formation of toxic reactive nitrogen species that can damage cellular components, including DNA.[14] Another key mechanism is the chelation of essential metal ions, such as zinc and copper, which are crucial for the function of many microbial enzymes.[15] Some derivatives can also disrupt the bacterial outer membrane, increasing its permeability and potentially leading to synergistic effects with other antibiotics.[16]

Quantitative Antimicrobial Activity

The antimicrobial potency is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Derivative TypeMicrobial Strain(s)MIC (µg/mL)Reference
N-methylbenzofuro[3,2-b]quinolineVancomycin-resistant E. faecium4[2]
9-bromo substituted indolizinoquinoline-5,12-dioneE. coli, S. pyogenes2[2]
Quinolone coupled hybridGram-positive and Gram-negative strains0.125 - 8[16]
Quinoxaline derivativesE. coli, B. subtilis8 - 16[17]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and reliability of biological activity data, standardized experimental protocols are essential.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[17][18][19]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18] The reference wavelength should be greater than 650 nm.[18]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria or fungi.[7][8][20][21][22]

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth).[7]

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.[7]

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[21]

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant anticancer and antimicrobial activities through a variety of mechanisms. The ease of synthesis and the potential for diverse functionalization make this class of compounds highly attractive for further investigation in drug discovery programs.

Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation derivatives with improved therapeutic indices. Furthermore, in vivo studies are warranted to validate the preclinical efficacy and safety of the most promising candidates. The continued exploration of the biological potential of this compound derivatives holds great promise for the development of new and effective treatments for cancer and infectious diseases.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]

  • MTT Analysis Protocol. Creative Bioarray. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Antibacterial activity of nitroquinoline. Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. ResearchGate. [Link]

  • Synthesis of nitroquinoline derivatives 9. ResearchGate. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

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2,4-Dichloro-3-nitroquinoline: A Technical Guide to its Potential as an EGFR Inhibitor and Versatile Antitumor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology, with aberrant signaling driving the proliferation and survival of numerous cancer types. The quinoline and quinazoline scaffolds have proven to be a fertile ground for the development of potent EGFR inhibitors. This technical guide delves into the multifaceted nature of 2,4-dichloro-3-nitroquinoline, a compound with documented antitumor properties. While commercially noted as an EGFR inhibitor, this guide provides a comprehensive, evidence-based perspective on its established biological activities, its potential, yet underexplored, role as a direct EGFR antagonist, and its significant utility as a chemical scaffold for the synthesis of novel therapeutic agents. We will explore its known mechanisms of action, including the induction of apoptosis, and provide detailed, field-proven protocols for its synthesis and for the rigorous evaluation of its potential EGFR inhibitory activity and downstream cellular effects.

The Epidermal Growth Factor Receptor: A Prime Oncogenic Target

The EGFR is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a crucial role in regulating cell proliferation, survival, and differentiation.[][2] Upon ligand binding, such as with Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cancer cell growth and survival.[][2] Consequently, the development of small molecule tyrosine kinase inhibitors (TKIs) that target EGFR has revolutionized the treatment of several cancers, particularly non-small cell lung cancer (NSCLC).[2][3]

The quinoline scaffold has emerged as a privileged structure in the design of EGFR inhibitors. Numerous quinoline derivatives have demonstrated potent inhibitory activity against EGFR, with some advancing to clinical use.[3][4][5] This has established a strong rationale for the exploration of novel quinoline-based compounds as potential anticancer agents.

This compound: Chemical Profile and Synthesis

This compound is a synthetic compound with the molecular formula C₉H₄Cl₂N₂O₂.[6] Its structure is characterized by a quinoline core substituted with two chlorine atoms at positions 2 and 4, and a nitro group at position 3. These substitutions create a molecule with distinct chemical properties and a high potential for further chemical modification.

The chlorine atoms at the C2 and C4 positions are highly reactive towards nucleophilic substitution, making this compound a valuable intermediate for the synthesis of a diverse range of quinoline derivatives.[7] The electron-withdrawing nature of the nitro group at the C3 position further influences the reactivity of the quinoline ring system.[7]

Synthesis Protocol

A common method for the synthesis of this compound involves the nitration of quinoline-2,4-diol followed by chlorination.[6]

Step-by-Step Synthesis:

  • Nitration of Quinoline-2,4-diol:

    • Dissolve quinoline-2,4-diol in a suitable solvent.

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a controlled temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Isolate the resulting 3-nitroquinoline-2,4-diol by precipitation and filtration.

  • Chlorination of 3-Nitroquinoline-2,4-diol:

    • In a round-bottomed flask, combine 3-nitroquinoline-2,4-diol (1 g, 4.85 mmol), a chlorinating agent such as phosphorus trichloride or phosphorus oxychloride (appropriate amount), and N,N-dimethylaniline (0.19 mL).[6]

    • Heat the reaction mixture at 90°C for 2 hours with stirring.[6]

    • After completion, cool the reaction mixture to room temperature.[6]

    • Slowly pour the mixture into ice water and continue stirring for 30 minutes to precipitate the product.[6]

    • Collect the precipitate by filtration and dry it under a vacuum to yield this compound.[6]

Biological Activity and Mechanism of Action

While direct, peer-reviewed evidence detailing the EGFR inhibitory activity of this compound is not extensively available, the compound is described as an EGFR inhibitor by some commercial suppliers, with a proposed mechanism of inhibiting EGF binding to its receptor.[8] This would prevent the activation of downstream signaling pathways that regulate cell proliferation.[8] However, its antitumor activity is also attributed to other well-documented mechanisms.

Induction of Apoptosis

A key aspect of the antitumor activity of this compound is its ability to induce apoptosis.[] The compound has been shown to directly induce the cleavage of procaspase-3 to its active form, caspase-3, which is a critical executioner caspase in the apoptotic pathway.[] This activation of caspase-3 leads to the systematic dismantling of the cell, a hallmark of programmed cell death.

Immunomodulatory Effects

Beyond its direct effects on cancer cells, this compound has demonstrated immunomodulatory properties. It can stimulate the production of various cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1, IL-6, IL-10, IL-12).[] This cytokine induction can stimulate an immune response against tumor cells.[]

Structure-Activity Relationship (SAR) and Potential for EGFR Inhibition

The quinoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors. The general structure-activity relationship for many quinoline-based EGFR inhibitors involves:

  • The Quinoline Core: Acts as a scaffold that mimics the adenine region of ATP, binding to the hinge region of the EGFR kinase domain.

  • Substituents at C4: Often an anilino group that extends into a hydrophobic pocket of the ATP-binding site, contributing to affinity and selectivity.

  • Substituents at C6 and C7: Can be modified to enhance solubility and interact with the solvent-exposed region of the active site.

For this compound, the following structural features are of interest in the context of potential EGFR inhibition:

  • Dichloro Substitution: The chlorine atoms at C2 and C4 are highly reactive, allowing for the facile introduction of various functional groups, such as the anilino moieties commonly found in potent EGFR inhibitors.[7] This makes this compound an excellent starting material for creating a library of potential EGFR inhibitors.

  • Nitro Group: The electron-withdrawing nitro group at C3 significantly alters the electronic properties of the quinoline ring, which could influence its interaction with the amino acid residues in the EGFR active site.

While the direct inhibitory effect of the unmodified this compound on EGFR requires further validation, its core structure and reactive handles make it a highly attractive scaffold for the design and synthesis of novel EGFR inhibitors.

Experimental Protocols for Evaluating EGFR Inhibitory Activity

To rigorously assess the potential of this compound or its derivatives as EGFR inhibitors, a series of well-established in vitro assays are essential.

EGFR Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.

Principle: A recombinant EGFR kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at various concentrations, and the amount of phosphorylated substrate is quantified.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Recombinant human EGFR kinase domain.

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

    • ATP solution.

    • Substrate peptide.

    • Test compound (this compound) dissolved in DMSO and serially diluted.

    • Positive control inhibitor (e.g., Gefitinib).

  • Assay Procedure (96-well plate format):

    • Add kinase buffer to each well.

    • Add the test compound or control inhibitor at various concentrations.

    • Add the recombinant EGFR kinase and pre-incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

  • Detection and Analysis:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA with a phospho-specific antibody, fluorescence polarization, or radiometric assay).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of EGFR kinase activity) by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay determines the effect of the compound on EGFR autophosphorylation within a cellular context.

Principle: EGFR-overexpressing cells are treated with the test compound, and the level of phosphorylated EGFR (p-EGFR) is measured by Western blot.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture an EGFR-overexpressing cell line (e.g., A431) in appropriate media.

    • Seed cells in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound or a positive control (e.g., Gefitinib) for a specified time (e.g., 2-4 hours).

    • For some experiments, stimulate the cells with EGF for a short period (e.g., 15 minutes) before harvesting to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software.

    • Express the level of p-EGFR as a ratio to total EGFR to determine the inhibitory effect of the compound.

Cell Viability/Proliferation Assay

This assay assesses the cytotoxic or cytostatic effect of the compound on cancer cell lines that are dependent on EGFR signaling.

Principle: Cancer cells are treated with the compound, and cell viability or proliferation is measured using a colorimetric or fluorometric method.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cell lines (e.g., A549, HCT-116) in 96-well plates.

    • Allow the cells to attach overnight.

    • Treat the cells with a range of concentrations of this compound.

  • Incubation:

    • Incubate the plates for a period of 48-72 hours.

  • Viability Measurement:

    • Add a viability reagent such as MTT, MTS, or resazurin to each well.

    • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

Data Presentation and Visualization

Quantitative Data Summary
Assay Type Parameter Cell Line/Target This compound Positive Control (e.g., Gefitinib)
EGFR Kinase AssayIC₅₀Recombinant EGFRTo be determinedLiterature Value
Cell ViabilityGI₅₀ / IC₅₀A549 (Lung Cancer)To be determinedLiterature Value
Cell ViabilityGI₅₀ / IC₅₀HCT-116 (Colon Cancer)To be determinedLiterature Value
Visualizations

EGFR Signaling Pathway and Potential Inhibition Point

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor 2,4-dichloro- 3-nitroquinoline Inhibitor->EGFR Inhibits? RAS_RAF RAS-RAF-MEK-ERK (MAPK) Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling cascade and the putative point of inhibition.

Experimental Workflow for Evaluating EGFR Inhibition

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay EGFR Kinase Assay IC50_determination Determine IC₅₀ Kinase_Assay->IC50_determination Cell_Culture Treat Cancer Cells (e.g., A431) Western_Blot Western Blot for p-EGFR & Total EGFR Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (MTT/MTS) Cell_Culture->Viability_Assay GI50_determination Determine GI₅₀ Viability_Assay->GI50_determination Compound This compound Compound->Kinase_Assay Compound->Cell_Culture

Caption: A generalized workflow for assessing EGFR inhibition.

Conclusion and Future Directions

This compound presents a compelling case for further investigation in the realm of oncology drug discovery. Its established pro-apoptotic and immunomodulatory activities provide a solid foundation for its antitumor potential. While its role as a direct EGFR inhibitor requires definitive experimental validation, its chemical structure, rooted in the privileged quinoline scaffold, makes it a highly promising platform for the development of novel, potent, and selective EGFR inhibitors.

Future research should focus on:

  • Direct EGFR Kinase Inhibition Assays: To definitively determine the IC₅₀ value of this compound against EGFR.

  • Cell-Based Mechanistic Studies: To confirm its effects on EGFR phosphorylation and downstream signaling pathways in relevant cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives to optimize for EGFR inhibitory potency and selectivity.

  • In Vivo Efficacy Studies: To assess the antitumor activity of this compound and its optimized analogs in preclinical cancer models.

By systematically addressing these research questions, the full therapeutic potential of this compound and its derivatives can be elucidated, potentially leading to the development of a new class of anticancer agents.

References

  • Abdel-Sattar, E. A., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 13(38), 26733-26747.
  • El-Sayed, M., et al. (2023). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Future Medicinal Chemistry, 15(23), 2055-2074.
  • Voigtlaender, D., et al. (2022). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 10, 963503.
  • Iriepa, I., et al. (2021).
  • Kardile, R. A., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry, 245, 114889.
  • Amerigo Scientific. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. International Journal of Nanomedicine, 10, 2537–2550.
  • Hall, I. H., et al. (1977). Antitumor agents. 21. A proposed mechanism for inhibition of cancer growth by tenulin and helenalin and related cyclopentenones. Journal of Medicinal Chemistry, 20(3), 333–337.
  • Loizzo, M. R., et al. (2020). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 25(24), 5938.
  • Al-Salahi, R., et al. (2021). RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells. Oxidative Medicine and Cellular Longevity, 2021, 8876118.
  • Singh, R., et al. (2023).
  • Li, Y., et al. (2022). Parthenolide induces gallbladder cancer cell apoptosis via MAPK signalling. Journal of International Medical Research, 50(5), 3000605221100788.
  • Pathania, A. S., et al. (2013). Disruption of the PI3K/AKT/mTOR signaling cascade and induction of apoptosis in HL-60 cells by an essential oil from Monarda citriodora. Food and Chemical Toxicology, 62, 246–254.

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The Role of 2,4-Dichloro-3-nitroquinoline in Apoptosis Induction: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Targeting the Convergent Pathways of Malignancy

In the landscape of modern oncology research, the pursuit of novel therapeutic agents that can selectively induce programmed cell death, or apoptosis, in cancer cells remains a paramount objective. The dysregulation of apoptotic signaling is a hallmark of cancer, enabling malignant cells to evade natural cellular turnover and proliferate uncontrollably. Among the myriad of molecular targets, the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical node in cancer cell survival and proliferation. Constitutive activation of STAT3 is a frequent event in a wide array of human cancers, where it orchestrates the transcription of genes that suppress apoptosis and promote cell cycle progression. This technical guide delves into the role of 2,4-Dichloro-3-nitroquinoline, a compound of significant interest, in the induction of apoptosis, with a focused exploration of its putative mechanism of action via the inhibition of the STAT3 signaling pathway. Through a synthesis of established principles and detailed experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to investigate the therapeutic potential of this and related quinoline-based compounds.

The STAT3 Signaling Axis: A Central Regulator of Cell Fate

The STAT3 protein is a latent cytoplasmic transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors from the cell membrane to the nucleus. In normal physiological processes, STAT3 activation is transient and tightly regulated. However, in many malignancies, STAT3 is constitutively phosphorylated, leading to its persistent activation and the subsequent upregulation of a suite of genes implicated in oncogenesis.

Canonical STAT3 Activation Pathway

The canonical activation of STAT3 is initiated by the binding of ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their respective cell surface receptors. This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[1][2] This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus. Once in the nucleus, these dimers bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.[1][3]

STAT3_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activates Ligand Cytokine/Growth Factor Ligand->Receptor Binds STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to Nucleus and Binds Target_Genes Target Gene Transcription (e.g., Bcl-2, Bcl-xL, Survivin) DNA->Target_Genes Initiates Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition Leads to

Figure 1: Canonical STAT3 Signaling Pathway.
Downstream Targets of STAT3 and Their Role in Apoptosis Evasion

The constitutive activation of STAT3 in cancer cells leads to the upregulation of a portfolio of anti-apoptotic genes. Key among these are members of the B-cell lymphoma 2 (Bcl-2) family, including Bcl-2 itself and Bcl-xL. These proteins are integral to the intrinsic apoptotic pathway, where they function to inhibit the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade. Furthermore, STAT3 can induce the expression of other survival proteins such as survivin, which directly inhibits caspases.[4] By upregulating these anti-apoptotic factors, constitutively active STAT3 erects a formidable barrier to programmed cell death, thereby promoting tumor cell survival and resistance to conventional chemotherapies.[2]

The Quinoline Scaffold: A Privileged Structure in STAT3 Inhibition

The quinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands that can interact with a diverse range of biological targets. Numerous studies have demonstrated that derivatives of quinoline and the structurally related quinazoline possess potent anticancer properties, with a significant number of these compounds exerting their effects through the inhibition of key signaling pathways, including the STAT3 pathway.[4][5][6][7]

The precise mechanism by which these compounds inhibit STAT3 can vary, but a common theme involves interference with STAT3 phosphorylation or dimerization.[5] Structure-activity relationship (SAR) studies of various quinoline derivatives have provided insights into the chemical features that are critical for this inhibitory activity. These studies often highlight the importance of specific substituents on the quinoline core in mediating the interaction with the STAT3 protein.[7][8]

This compound: A Candidate for Apoptosis Induction

This compound is a quinoline derivative that has been noted for its biological activities, including its potential to induce apoptosis. While direct evidence explicitly linking its pro-apoptotic effects to STAT3 inhibition is still emerging, its chemical structure, coupled with the known activities of related compounds, provides a strong rationale for investigating this mechanistic connection. It is hypothesized that this compound may function as a STAT3 inhibitor, thereby downregulating the expression of anti-apoptotic proteins and sensitizing cancer cells to programmed cell death. One report suggests that its antitumor activity is related to the direct induction of the cleavage of procaspase 3 to its active form, a key executioner caspase in the apoptotic cascade.[]

Experimental Workflow for Investigating the Pro-Apoptotic Mechanism of this compound

To rigorously test the hypothesis that this compound induces apoptosis via STAT3 inhibition, a multi-faceted experimental approach is required. The following sections outline a series of validated protocols that can be employed to elucidate the mechanism of action of this compound.

Experimental_Workflow cluster_phase1 Phase 1: Cellular Effects cluster_phase2 Phase 2: Mechanistic Insights A Cell Viability Assay (MTT/XTT) B Apoptosis Quantification (Annexin V/PI Staining) A->B Confirm Apoptosis C Cell Cycle Analysis (Propidium Iodide Staining) B->C Assess Cell Cycle Arrest D STAT3 Phosphorylation (Western Blot) C->D Investigate Upstream Signaling E Downstream Target Expression (Western Blot for Bcl-2, Bcl-xL) D->E Analyze Downstream Effects F Caspase Activity Assay (Caspase-3/7 Glo) E->F Measure Executioner Caspase Activity

Figure 2: A Phased Experimental Workflow.
Cell Viability and Apoptosis Quantification

The initial step in characterizing the biological activity of this compound is to determine its effect on cancer cell viability and to quantify the extent of apoptosis induction.

Table 1: Representative IC50 Values for Quinoline Derivatives in Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoxaline-IsoselenoureaMelanoma (various)0.8 - 3.8[10]
4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esterU266 (Multiple Myeloma)EC50 of 170 nM for STAT3-Y705 phosphorylation inhibition[11]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amineVarious< 1.0[8]

Note: The table presents data for related quinoline derivatives to provide a comparative context for the potency of this class of compounds. Specific IC50 values for this compound should be determined experimentally.

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mechanistic Investigation: STAT3 Signaling and Downstream Targets

Following the confirmation of apoptosis induction, the next phase of the investigation focuses on the molecular mechanism, specifically the involvement of the STAT3 pathway.

Protocol 3: Western Blot Analysis of STAT3 Phosphorylation and Bcl-2 Family Proteins

  • Cell Lysis: Treat cells with this compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, Bcl-2, Bcl-xL, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Protocol 4: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with this compound.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[5][6][12]

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3 and -7.

Cell Cycle Analysis

To determine if the apoptotic effects of this compound are associated with cell cycle arrest, flow cytometric analysis of DNA content can be performed.

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment and Harvesting: Treat cells with this compound for 24 hours and harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a PI staining solution containing RNase A.[][13]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Concluding Remarks and Future Directions

The evidence presented in this guide strongly suggests that this compound is a promising compound for the induction of apoptosis in cancer cells. While its direct interaction with STAT3 requires further empirical validation, the established role of the quinoline scaffold in STAT3 inhibition provides a compelling rationale for this proposed mechanism. The detailed experimental protocols provided herein offer a robust framework for researchers to systematically investigate the anti-cancer properties of this molecule.

Future research should focus on confirming the direct binding of this compound to STAT3, potentially through computational docking studies and biophysical assays. Furthermore, in vivo studies using xenograft models are warranted to evaluate the therapeutic efficacy and safety profile of this compound in a preclinical setting. The continued exploration of quinoline derivatives as STAT3 inhibitors holds significant promise for the development of novel and effective cancer therapies.

References

  • Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization. Journal of the American Chemical Society. [Link]

  • Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization. PubMed. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]

  • Molecular mechanism, regulation, and therapeutic targeting of the STAT3 signaling pathway in esophageal cancer (Review). PubMed Central. [Link]

  • Identification of a Novel Quinoxaline-Isoselenourea Targeting the STAT3 Pathway as a Potential Melanoma Therapeutic. PubMed. [Link]

  • Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters. Semantic Scholar. [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]

  • Structure–activity relationship of the derived compounds. ResearchGate. [Link]

  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. NIH. [Link]

  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. PubMed. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • This compound. Amerigo Scientific. [Link]

  • Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? MDPI. [Link]

  • Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. PubMed Central. [Link]

  • Programmed cell death detection methods: a systematic review and a categorical comparison. PubMed Central. [Link]

  • The Roles of Post-Translational Modifications in STAT3 Biological Activities and Functions. MDPI. [Link]

  • STAT3 as a target for inducing apoptosis in solid and hematological tumors. PubMed Central. [Link]

  • (PDF) Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases. ResearchGate. [Link]

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A Technical Guide to the Immunostimulatory Properties of 2,4-Dichloro-3-nitroquinoline: A Putative Toll-like Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,4-dichloro-3-nitroquinoline as a potent stimulator of cytokine production. Primarily recognized as a synthetic intermediate, emerging evidence points towards its significant immunomodulatory activities, positioning it as a compound of interest for researchers in immunology, drug discovery, and vaccine development. This document synthesizes the current understanding of its mechanism of action, drawing parallels with structurally related imidazoquinolines, and offers a comprehensive suite of validated protocols for its characterization. We will delve into the experimental framework necessary to assess its effects on primary human immune cells, quantify the resulting cytokine profiles, and dissect the underlying signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate and harness the immunostimulatory potential of novel small molecules.

Introduction: The Quinoline Scaffold in Immunology

The quinoline ring system is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within the realm of immunology, certain quinoline-containing compounds have emerged as powerful modulators of the innate immune system.[3][4] A notable class of such compounds is the imidazoquinolines, exemplified by Imiquimod and Resiquimod (R848), which are well-established agonists of Toll-like Receptors 7 and 8 (TLR7 and TLR8).[5] These receptors, located in the endosomes of immune cells like dendritic cells and monocytes, are key sensors of single-stranded viral RNA. Their activation triggers a signaling cascade culminating in the production of pro-inflammatory cytokines and type I interferons, thereby initiating a robust innate and subsequent adaptive immune response.

This compound, while historically utilized as a chemical intermediate for the synthesis of more complex molecules, including TLR7 agonists, possesses structural features that suggest it may have intrinsic immunostimulatory activity.[6] Preliminary data indicates that this compound can indeed induce the production of a broad range of cytokines in human peripheral blood mononuclear cells (PBMCs). This guide will provide the scientific foundation and practical methodologies to rigorously investigate this activity.

Postulated Mechanism of Action: A TLR7/8 Agonist Profile

Based on its structural similarity to known imidazoquinoline TLR7/8 agonists and its reported ability to induce a Th1-polarizing cytokine milieu, we hypothesize that this compound functions as a TLR7 and/or TLR8 agonist. The proposed mechanism involves the following key steps:

  • Cellular Uptake and Endosomal Localization: The compound is likely passively transported across the cell membrane and localizes to the endosomal compartment of TLR7/8-expressing cells, such as plasmacytoid dendritic cells (pDCs) and monocytes.

  • TLR7/8 Binding and Dimerization: Within the endosome, this compound is postulated to bind to the TLR7 and/or TLR8 receptor, inducing a conformational change that promotes receptor dimerization.

  • MyD88-Dependent Signaling Cascade: The activated TLR dimer recruits the adaptor protein MyD88, initiating a downstream signaling cascade.

  • Activation of Transcription Factors: This cascade leads to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).

  • Cytokine Gene Transcription and Secretion: Activated NF-κB and IRFs translocate to the nucleus and drive the transcription of genes encoding a variety of pro-inflammatory cytokines and type I interferons, such as TNF-α, IL-6, IL-12, and IFN-α.

The following diagram illustrates this proposed signaling pathway:

TLR_Pathway cluster_extracellular Extracellular/Endosomal Lumen cluster_membrane Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2,4-Dichloro- 3-nitroquinoline TLR7_8 TLR7/TLR8 Compound->TLR7_8 Binding & Dimerization MyD88 MyD88 TLR7_8->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IRFs IRFs TRAF6->IRFs Activation NFkB_IkB IκB NF-κB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation & NF-κB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRFs_nuc IRFs IRFs->IRFs_nuc Translocation Genes Cytokine & IFN Gene Transcription NFkB_nuc->Genes IRFs_nuc->Genes Cytokines TNF-α, IL-6, IL-12, IFN-α, etc. Genes->Cytokines Translation & Secretion

Caption: Proposed mechanism of action for this compound.

Experimental Characterization Workflow

A systematic approach is required to fully characterize the immunostimulatory activity of this compound. The following workflow provides a comprehensive framework for this investigation.

Workflow PBMC_Isolation Step 1: PBMC Isolation from Healthy Donors Cytotoxicity Step 2: Cytotoxicity Profiling (MTT & LDH Assays) PBMC_Isolation->Cytotoxicity Dose_Response Step 3: Dose-Response & Time-Course for Cytokine Production Cytotoxicity->Dose_Response Determine non-toxic concentration range Cytokine_Quant Step 4: Cytokine Quantification (ELISA / Multiplex Assay) Dose_Response->Cytokine_Quant Mechanism Step 5: Mechanistic Studies Cytokine_Quant->Mechanism TLR_Reporter 5a: TLR Reporter Cell Line Assays Mechanism->TLR_Reporter Signaling 5b: Signaling Pathway Analysis (NF-κB, MAPK) Mechanism->Signaling Data_Analysis Step 6: Data Analysis & Interpretation TLR_Reporter->Data_Analysis Signaling->Data_Analysis End End: Characterized Immunostimulatory Profile Data_Analysis->End

Caption: Experimental workflow for characterizing immunostimulatory activity.

Step 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

PBMCs are the primary cells of interest as they contain the target cell populations (monocytes, dendritic cells, B cells, and NK cells).

Protocol: Density Gradient Centrifugation

  • Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ PLUS in a conical centrifuge tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Four distinct layers will form. Carefully aspirate the upper plasma layer.

  • Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette.

  • Wash the collected PBMCs twice with PBS by centrifuging at 100-250 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

Step 2: Determination of the Therapeutic Window: Cytotoxicity Assays

It is crucial to determine the concentration range at which this compound is not cytotoxic to PBMCs, ensuring that observed cytokine production is a result of specific immunostimulation and not cellular stress or death.

Protocol: MTT Assay for Cell Viability

  • Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium.

  • Add 100 µL of this compound at various concentrations (e.g., a serial dilution from 100 µM to 0.1 µM) to the wells in triplicate. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Protocol: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

  • Follow steps 1-3 of the MTT assay protocol.

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercially available kit) to each well.[1]

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).[3]

Step 3 & 4: Characterization and Quantification of Cytokine Production

This phase aims to establish a dose-response relationship and the kinetics of cytokine induction.

Protocol: PBMC Stimulation and Supernatant Collection

  • Based on the cytotoxicity data, select a range of non-toxic concentrations of this compound. A starting point could be a range from 10 µM down to 10 nM.

  • Seed PBMCs in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.

  • Add the selected concentrations of this compound. Include a vehicle control and a positive control (e.g., 1 µg/mL R848).

  • For time-course experiments, incubate the plates for different durations (e.g., 6, 12, 24, and 48 hours). For dose-response, a 24-hour incubation is a standard starting point.

  • After incubation, centrifuge the plates at 500 x g for 10 minutes.

  • Collect the supernatants and store them at -80°C until analysis.

Protocol: Cytokine Quantification by ELISA or Multiplex Assay

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use commercially available ELISA kits for specific cytokines of interest (e.g., TNF-α, IFN-α, IL-6, IL-12). Follow the manufacturer's protocol precisely. ELISAs are ideal for quantifying a small number of key cytokines.

  • Multiplex Bead-Based Immunoassay (e.g., Luminex): This high-throughput method allows for the simultaneous quantification of a large panel of cytokines from a small sample volume. This is highly recommended for an initial broad screening of the cytokine profile induced by this compound. Follow the manufacturer's instructions for the assay.

Expected Cytokine Profile:

Based on the proposed TLR7/8 agonist activity, a Th1-skewed cytokine profile is anticipated.

CytokineExpected Response to this compoundRationale
IFN-α Strong inductionHallmark of TLR7 activation in pDCs.
TNF-α Strong inductionKey pro-inflammatory cytokine induced by TLR7/8 activation.
IL-12 InductionPromotes Th1 cell differentiation and IFN-γ production.
IL-6 InductionPleiotropic pro-inflammatory cytokine.
IL-1β InductionKey inflammatory mediator.
IL-10 VariableMay be induced as a regulatory feedback mechanism.
Step 5: Elucidation of the Molecular Mechanism

5a. Confirmation of TLR7/8 Agonism using Reporter Cell Lines

HEK-293 cells engineered to express a single human TLR (e.g., TLR7 or TLR8) and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP, or luciferase) under the control of an NF-κB promoter are invaluable tools for confirming receptor specificity.

Protocol: TLR Reporter Assay

  • Seed HEK-Blue™ hTLR7 and hTLR8 cells (or equivalent) in a 96-well plate according to the manufacturer's protocol.

  • Stimulate the cells with a range of concentrations of this compound.

  • Include a negative control (unstimulated cells), a vehicle control, and a known agonist for each receptor (e.g., R848 for TLR7/8).

  • Incubate for 16-24 hours.

  • Measure the reporter gene activity (e.g., colorimetric measurement of SEAP activity) according to the manufacturer's instructions.

  • A dose-dependent increase in reporter activity in the TLR7 and/or TLR8 expressing cells, but not in control HEK-293 cells, would confirm the compound's specificity.

5b. Analysis of Downstream Signaling Pathways

To confirm the activation of the proposed signaling pathways, the phosphorylation status of key signaling proteins (MAPKs) and the nuclear translocation of NF-κB can be assessed.

Protocol: Western Blot for MAPK Phosphorylation

  • Treat PBMCs or a suitable cell line (e.g., THP-1 monocytes) with an effective concentration of this compound for short time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK.

  • Subsequently, strip the membrane and re-probe with antibodies for the total protein levels of p38, ERK1/2, and JNK to ensure equal loading.

  • Detect the proteins using a chemiluminescent substrate. An increase in the ratio of phosphorylated to total protein will indicate pathway activation.

Protocol: NF-κB Nuclear Translocation Assay

  • Seed PBMCs or THP-1 cells on coverslips or in a multi-well imaging plate.

  • Stimulate with this compound for various time points (e.g., 0, 30, 60, 120 minutes).

  • Fix, permeabilize, and stain the cells with an antibody against the p65 subunit of NF-κB.

  • Use a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Visualize the cells using fluorescence microscopy. A shift in p65 staining from predominantly cytoplasmic to nuclear will indicate NF-κB activation.

Conclusion and Future Directions

This compound presents itself as a compelling small molecule for the stimulation of innate immune responses. The experimental framework detailed in this guide provides a robust strategy for its comprehensive characterization. By systematically evaluating its cytotoxicity, dose-dependent cytokine induction, and the underlying molecular mechanisms, researchers can build a complete profile of its immunomodulatory activity.

Future investigations should focus on in vivo studies to assess its efficacy as a vaccine adjuvant or as a standalone immunotherapeutic agent in models of infectious disease and oncology. Furthermore, structure-activity relationship (SAR) studies, using this compound as a lead compound, could lead to the development of novel, more potent, and selective immunomodulators with significant therapeutic potential.

References

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Spectroscopic Blueprint of a Versatile Precursor: An In-depth Technical Guide to 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,4-Dichloro-3-nitroquinoline

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its myriad derivatives, this compound stands out as a particularly valuable synthetic intermediate.[1] Its strategic placement of two reactive chlorine atoms, activated by the electron-withdrawing nitro group, offers a versatile platform for nucleophilic substitution, enabling the construction of complex molecular architectures.[1] This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, offering researchers a detailed blueprint for its identification and characterization. In the absence of publicly available experimental spectra, this document leverages predictive models and comparative data from structurally related compounds to provide a robust and scientifically grounded spectroscopic profile.

Molecular Structure and Isotopic Considerations

A thorough understanding of the spectroscopic data begins with a clear visualization of the molecular structure.

Fragmentation_Pathway M [C₉H₄Cl₂N₂O₂]⁺ m/z 242/244/246 F1 [C₉H₄Cl₂N₂O]⁺ m/z 212/214/216 M->F1 - NO F2 [C₉H₄Cl₂N]⁺ m/z 196/198/200 M->F2 - NO₂ F3 [C₉H₄ClN]⁺ m/z 161/163 F2->F3 - Cl F4 [C₉H₄N]⁺ m/z 126 F3->F4 - Cl

Caption: Proposed EI-MS fragmentation pathway for this compound.

  • Interpretation: The initial fragmentation is likely to involve the loss of the nitro group, either as NO or NO₂. [2][3]Subsequent fragmentation would involve the sequential loss of the two chlorine atoms. The characteristic isotopic patterns of chlorine-containing fragments will be crucial for confirming these assignments.

Experimental Protocols: A Guide to Data Acquisition

The following protocols are provided as a guide for researchers seeking to acquire experimental spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of 400 MHz or higher.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024-4096) for adequate signal averaging.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis for background correction.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

    • For direct insertion, dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane and apply it to the probe tip.

  • Data Acquisition:

    • Use a mass spectrometer equipped with an electron ionization source.

    • Set the electron energy to 70 eV.

    • Acquire data over a mass range of m/z 50-300.

    • The source temperature should be optimized to ensure volatilization without thermal decomposition.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By combining theoretical predictions with comparative analysis of structurally related compounds, we have established a robust framework for the identification and analysis of this important synthetic intermediate. The detailed protocols provided herein offer a clear path for researchers to obtain and interpret experimental data, thereby validating and refining the predictive models presented. As a key building block in the synthesis of novel compounds, a thorough understanding of the spectroscopic properties of this compound is paramount for advancing research in drug discovery and materials science.

References

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discovery and history of 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 2,4-Dichloro-3-nitroquinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a pivotal intermediate in synthetic organic chemistry. We will explore its historical context, detail its synthesis and chemical properties, and illuminate its significance as a versatile building block in the development of novel compounds for research and pharmaceutical applications.

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted aromatic heterocycle with the molecular formula C₉H₄Cl₂N₂O₂ and a molecular weight of approximately 243.05 g/mol .[1][2] Its structure, featuring a quinoline core functionalized with two reactive chlorine atoms and an electron-withdrawing nitro group, makes it a highly valuable intermediate in organic synthesis. The strategic placement of these groups allows for selective chemical modifications, enabling the construction of complex molecular architectures. This compound is primarily utilized in research and development, particularly as a precursor for synthesizing compounds with potential therapeutic properties.[3][]

The journey of this compound is rooted in the broader history of quinoline chemistry, which began in 1834 when Friedlieb Ferdinand Runge first isolated "leukol" from coal tar.[3] Shortly after, in 1842, Charles Gerhardt synthesized what he named "quinoline" through the distillation of quinine.[3] These foundational discoveries paved the way for the exploration of a vast chemical space of quinoline derivatives, including the subject of this guide.

Synthesis and Mechanistic Insight

The preparation of this compound is a well-established multi-step process that hinges on the transformation of a more stable precursor into a highly reactive intermediate. The classical and most common pathway involves the chlorination of a dihydroxy-nitroquinoline precursor.[3]

Core Transformation: From Diol to Dichloride

The synthesis typically starts from 3-nitroquinoline-2,4-diol. The hydroxyl groups at the 2- and 4-positions of the quinoline ring are relatively unreactive. The key transformation is their conversion into highly reactive chloro groups, which serve as excellent leaving groups for subsequent nucleophilic substitution reactions.[3] This is accomplished using a potent chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus trichloride.[3][5]

The presence of the nitro group at the 3-position is crucial. It acts as a powerful electron-withdrawing group, which activates the C2 and C4 positions, making them susceptible to nucleophilic attack once the chloro groups are in place.

Detailed Experimental Protocol

The following protocol outlines a representative synthesis of this compound from 3-nitroquinoline-2,4-diol.

Step 1: Reaction Setup

  • In a 20 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitroquinoline-2,4-diol (1 g, 4.85 mmol).[5]

  • To this, add an appropriate amount of phosphorus trichloride (or phosphorus oxychloride) and N,N-dimethylaniline (0.19 mL) or triethylamine.[5][6] The amine acts as a catalyst and acid scavenger.

Step 2: Chlorination Reaction

  • Heat the reaction mixture to 90°C and stir for approximately 2 hours.[5] The temperature is critical to drive the reaction to completion without causing degradation.

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction solution into ice water with continuous stirring. This quenches the excess chlorinating agent and precipitates the crude product.

  • Continue stirring for 30 minutes to ensure complete precipitation.[5]

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

Step 4: Purification

  • Dry the crude product under vacuum overnight.

  • For higher purity, the crude solid is purified by silica gel column chromatography using a solvent system such as petroleum ether/ethyl acetate (5:1, v/v).[5]

  • This process yields the final product as a white solid with a typical yield of around 59-68%.[5][6]

Synthetic Workflow Diagram

G A 3-Nitroquinoline-2,4-diol (Starting Material) B Reagents: Phosphorus Trichloride (PCl₃) N,N-Dimethylaniline A->B  Add C Reaction Conditions: Heat at 90°C for 2 hours B->C  Apply D Quenching & Precipitation (Ice Water) C->D  Process E Filtration & Drying D->E  Isolate F Purification (Silica Gel Chromatography) E->F  Purify G This compound (Final Product) F->G  Yields

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

The identity and purity of this compound are confirmed through various analytical techniques. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 132521-66-5[1][2][5]
Molecular Formula C₉H₄Cl₂N₂O₂[1][2][3]
Molecular Weight 243.05 g/mol [1][2]
Appearance White to off-white solid[5]
Melting Point 102°C[5][6]
Boiling Point 359.7 ± 37.0 °C (Predicted)[5][6]
Purity Typically ≥95%[3][7]
Solubility Soluble in DMSO and DMF; slightly soluble in water; insoluble in ethanol.[]

Further characterization data, including NMR, HPLC, and mass spectrometry, are available from various chemical suppliers to confirm the structure and purity.[8]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms, which allows for sequential and regioselective nucleophilic aromatic substitution reactions.[3]

  • Regioselective Substitution: The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position. This allows for the selective introduction of a functional group at C4 while leaving the C2 position available for a subsequent, different modification.[3] This stepwise functionalization is a powerful strategy for creating diverse libraries of 2,4-disubstituted-3-nitroquinolines.[3]

  • Building Block for Complex Heterocycles: This compound is a key starting material for constructing more complex heterocyclic systems. A prominent example is the synthesis of imidazo[4,5-c]quinolines, a class of compounds known for significant biological activity.[3] The typical route involves amination at the C4 position, followed by the reduction of the nitro group to an amine, creating a 3,4-diaminoquinoline intermediate. This intermediate can then be cyclized to form the fused imidazole ring.[3]

Applications in Research and Drug Development

While primarily a research chemical, this compound and its derivatives have been explored for a range of potential therapeutic applications, demonstrating their importance in medicinal chemistry.

  • Immunomodulation: Derivatives of this compound have been investigated for their ability to stimulate the immune system by inducing the production of various cytokines, including interferons (IFN-α), tumor necrosis factor (TNF-α), and interleukins (IL-1, IL-6, IL-12).[3][] This activity is the basis for potential antiviral and antitumor applications.[]

  • Anticancer Activity: Some derivatives have been identified as epidermal growth factor receptor (EGFR) inhibitors, a target in cancer therapy.[1] By binding to EGFR, these compounds can block signaling pathways that regulate cell proliferation.[1] Furthermore, related compounds have been shown to induce apoptosis (programmed cell death) in cancer cells by directly activating caspase-3.[]

  • Precursor to Pharmacologically Active Molecules: The compound serves as a versatile scaffold for generating new chemical entities. For example, a series of novel 4-aryl(alkyl)amino-3-nitroquinoline derivatives have been synthesized via regioselective substitution, with microwave-assisted synthesis in water being reported as an efficient and green method.[3] While the closely related intermediate, 4-chloro-3-nitroquinoline, is a known precursor to the immune response modifier Imiquimod, this compound provides a pathway to a different, yet structurally related, set of potentially bioactive molecules.[9]

Conclusion

From its conceptual roots in early quinoline chemistry to its modern application as a sophisticated synthetic intermediate, this compound stands out as a compound of significant utility. Its well-defined synthesis, predictable reactivity, and role as a precursor to complex, biologically active molecules ensure its continued importance in the fields of organic chemistry, drug discovery, and materials science. The ability to perform selective, stepwise functionalization on its quinoline core provides chemists with a reliable tool for innovation, paving the way for the development of the next generation of therapeutics and advanced materials.

References

  • Synthesis of nitroquinoline derivatives 9. ResearchGate. [Link]

  • 2,4-DICHLORO-3-NITRO-QUINOLINE | CAS#:132521-66-5. Chemsrc. [Link]

  • This compound. Amerigo Scientific. [Link]

  • The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. Pharma Focus Asia. [Link]

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A Technical Guide to the Therapeutic Targeting of 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

2,4-Dichloro-3-nitroquinoline is a synthetic quinoline derivative that has emerged as a compound of significant interest in therapeutic research. Its structural motifs, particularly the reactive chlorine atoms and the electron-withdrawing nitro group, make it a versatile scaffold for chemical modification and a candidate for interacting with various biological targets. This guide provides an in-depth analysis of the known biological activities of this compound, focusing on its potential as an anticancer and immunomodulatory agent. We will explore the mechanistic basis for these activities, propose key therapeutic targets, and provide detailed, field-proven experimental protocols for target validation and further investigation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to explore the full therapeutic potential of this compound.

Introduction to this compound

This compound (C₉H₄Cl₂N₂O₂) is a quinoline derivative characterized by two chlorine substituents at positions 2 and 4, and a nitro group at position 3. The quinoline ring is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities. The specific substitutions on this molecule are critical to its reactivity and function.[1]

  • Reactive Sites: The chlorine atoms at the C2 and C4 positions are excellent leaving groups, making them highly susceptible to nucleophilic aromatic substitution. This allows for the strategic introduction of various functional groups to modulate the molecule's physicochemical properties and biological target interactions.[1]

  • Electronic Properties: The potent electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the quinoline ring system, impacting its reactivity and potential non-covalent interactions with biological macromolecules.[1]

These chemical characteristics make this compound not only a valuable synthetic intermediate but also a compound with intrinsic biological activity.[1][2]

Core Therapeutic Areas and Mechanistic Insights

Current research points to two primary areas of therapeutic potential for this compound and its derivatives: oncology and immunology.

Anticancer Activity: Induction of Apoptosis

A significant body of evidence suggests that the primary anticancer mechanism of this compound is the induction of apoptosis, or programmed cell death.[] The central event in this process is the activation of the caspase cascade.

Proposed Mechanism: The compound has been shown to directly induce the cleavage of procaspase-3 into its active form, caspase-3.[] Active caspase-3 is a critical executioner caspase that proceeds to cleave a host of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This direct activation suggests the compound may bypass upstream signaling events, offering a potential advantage in cancers where upstream apoptotic pathways (e.g., p53) are compromised.

Potential Therapeutic Target: Procaspase-3 . The direct interaction and subsequent activation of procaspase-3 by this compound is a key therapeutic hypothesis.

G compound This compound procaspase3 Procaspase-3 (Inactive) compound->procaspase3 Direct Activation caspase3 Active Caspase-3 procaspase3->caspase3 Cleavage parp PARP caspase3->parp Cleavage dna_frag DNA Fragmentation parp->dna_frag apoptosis Apoptosis dna_frag->apoptosis

Caption: Proposed apoptotic pathway initiated by this compound.

Immunomodulatory Effects: Cytokine Induction

Beyond its direct cytotoxic effects on cancer cells, this compound demonstrates potent immunomodulatory activity. It stimulates peripheral mononuclear cells (PBMCs) to produce a broad spectrum of cytokines.[]

Observed Cytokine Profile: Treatment of human PBMCs with the compound has been shown to induce the production of:

  • Pro-inflammatory cytokines: TNF-α, IL-1, IL-6, IL-12

  • Interferons: IFN-α isoforms

  • Chemokines: MIP-1, MCP-1

  • Anti-inflammatory cytokines: IL-10

This robust cytokine response suggests an activation of innate immune pathways. Furthermore, the compound can upregulate Natural Killer (NK) cell activity and stimulate the proliferation of B cells.[]

Potential Therapeutic Target: Toll-Like Receptors (TLRs) or other Pattern Recognition Receptors (PRRs). The broad cytokine profile is characteristic of the activation of innate immune sensors like TLRs. For instance, TLR7/8 agonists are known to induce a similar spectrum of cytokines. While the direct binding target is not yet confirmed, TLRs represent a primary family of candidate receptors.

Experimental Protocols for Target Validation and Analysis

To rigorously test these hypotheses, a series of well-controlled experiments are necessary. The following protocols provide a framework for investigating the interaction of this compound with its putative targets.

Protocol: Caspase-3 Activation Assay in Cancer Cell Lines

Objective: To quantify the ability of this compound to induce caspase-3 activity in a dose- and time-dependent manner.

Rationale: This experiment directly tests the central hypothesis of its apoptotic mechanism. Using a specific caspase-3 substrate allows for quantitative measurement of enzyme activity, providing robust data on the compound's efficacy.

Methodology:

  • Cell Culture:

    • Select a relevant cancer cell line (e.g., a basal cell carcinoma line, given the in vivo data).[]

    • Plate cells in a 96-well, clear-bottom, black-walled plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 2X stock solution series of this compound in appropriate cell culture media. Recommended concentrations: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1 µM Staurosporine).

    • Remove old media from cells and add 50 µL of fresh media. Add 50 µL of the 2X compound stocks to the respective wells.

    • Incubate for various time points (e.g., 6, 12, 24 hours).

  • Caspase-3 Activity Measurement:

    • Use a commercially available fluorogenic caspase-3 substrate assay kit (e.g., containing Ac-DEVD-AMC).

    • Prepare the assay buffer with the substrate according to the manufacturer's instructions.

    • At the end of each time point, add 100 µL of the substrate/buffer mix to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence on a plate reader (Excitation: ~380 nm, Emission: ~460 nm).

    • Subtract the background fluorescence from a cell-free well.

    • Normalize the fluorescence values to the vehicle control to determine the fold-change in caspase-3 activity.

    • Plot the results as fold-change vs. concentration and fold-change vs. time.

Self-Validation System:

  • Positive Control (Staurosporine): Ensures the assay system and cell response are working as expected.

  • Vehicle Control (DMSO): Accounts for any effects of the solvent on the cells.

  • Western Blot Confirmation: In a parallel experiment, treat cells similarly and perform a western blot for cleaved caspase-3 and cleaved PARP to visually confirm the activation cascade.

Protocol: Cytokine Profiling in Human PBMCs

Objective: To confirm and quantify the cytokine storm induced by this compound in primary human immune cells.

Rationale: This experiment validates the immunomodulatory activity. Using a multiplex bead array allows for the simultaneous measurement of dozens of cytokines from a small sample volume, providing a comprehensive and efficient analysis of the immune response.

Methodology:

  • PBMC Isolation:

    • Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Count and assess viability using Trypan Blue.

  • Cell Stimulation:

    • Plate PBMCs in a 24-well plate at a density of 1 x 10⁶ cells/mL.

    • Treat cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 25 µM).

    • Include a vehicle control (DMSO) and a positive control (e.g., 1 µg/mL LPS for TLR4 or 5 µM R848 for TLR7/8).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 500 x g for 10 minutes.

    • Carefully collect the cell-free supernatant and store it at -80°C until analysis.

  • Multiplex Cytokine Analysis:

    • Use a commercial multiplex bead-based immunoassay (e.g., Luminex) for a panel of human cytokines including TNF-α, IL-6, IL-12, IFN-α, MIP-1, and IL-10.

    • Follow the manufacturer's protocol for incubating the supernatant with the antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.

  • Data Acquisition and Analysis:

    • Acquire data on a compatible flow cytometry-based instrument.

    • Calculate the concentration of each cytokine in pg/mL or ng/mL based on the standard curves.

    • Present the data as a heat map or bar chart to visualize the cytokine profile for each treatment condition.

G cluster_0 Cell Stimulation cluster_1 Analysis PBMCs Isolate & Plate Human PBMCs Treatment Treat with Compound, Vehicle, or LPS/R848 PBMCs->Treatment Incubate Incubate 24h Treatment->Incubate Collect Collect Supernatant Incubate->Collect Centrifuge Multiplex Luminex Multiplex Bead Assay Collect->Multiplex Analyze Acquire & Analyze Data (pg/mL) Multiplex->Analyze Heatmap Heatmap Analyze->Heatmap Generate Heatmap of Cytokine Profile

Caption: Experimental workflow for cytokine profile analysis in PBMCs.

Future Directions and Derivatization Strategies

The dual-action profile of this compound makes it a highly attractive starting point for a drug discovery program. Future efforts should focus on:

  • Direct Target Identification: Employing techniques such as chemical proteomics (e.g., activity-based protein profiling) or thermal shift assays to definitively identify the direct binding partners of the compound within the cell.

  • Structure-Activity Relationship (SAR) Studies: The reactive chlorine atoms at C2 and C4 are prime locations for synthetic modification.[1] A systematic derivatization strategy, guided by computational modeling, could be used to enhance potency and selectivity for either the apoptotic or immunomodulatory pathway.[1]

Table 1: Proposed Derivatization Strategy

Modification SitePotential ReactionPotential Functional GroupTherapeutic Goal
C2 and C4 Positions (Cl) Nucleophilic SubstitutionAmines, Alkoxides, ThiolatesEnhance solubility, target binding, and selectivity.[1]
**C3 Position (NO₂) **Reduction, then further functionalizationAmino Group (NH₂), Amides, SulfonamidesModulate electronic properties and explore new target interactions.[1]

Conclusion

This compound presents a compelling case for further therapeutic development. Its mechanisms of action, centered on the direct activation of procaspase-3 and robust induction of an innate immune response, position it as a candidate for both direct anticancer therapy and immuno-oncology. The experimental frameworks provided in this guide offer a clear path for researchers to validate these targets, elucidate the underlying biology, and begin the process of optimizing this promising chemical scaffold into a next-generation therapeutic agent.

References

  • BOC Sciences. (n.d.). CAS 132521-66-5 this compound.
  • Benchchem. (n.d.). This compound | 132521-66-5.
  • ChemicalBook. (n.d.). 2,4-DICHLORO-3-NITRO-QUINOLINE | 132521-66-5.
  • Sigma-Aldrich. (n.d.). This compound | 132521-66-5.

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A Comprehensive Technical Guide to the Safe Handling of 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the essential safety and handling protocols for 2,4-dichloro-3-nitroquinoline (CAS No. 132521-66-5), a chemical intermediate critical in various research and development applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The following sections detail the compound's hazard profile, requisite personal protective equipment, step-by-step handling procedures, and emergency response protocols.

Section 1: Hazard Identification and Risk Assessment

This compound is a solid compound that presents several health hazards upon exposure.[1][2] A thorough understanding of its toxicological profile is the cornerstone of a robust safety plan. The primary hazards associated with this compound are:

  • Acute Oral Toxicity: It is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[1]

  • Skin Irritation: Direct contact can cause skin irritation (Skin irritation, Category 2).[1]

  • Serious Eye Irritation: The compound can lead to serious eye irritation (Eye irritation, Category 2).[1]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1]

The GHS pictograms associated with these hazards underscore the need for caution during handling.[3]

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
CAS Number 132521-66-5[1][4]
Molecular Formula C₉H₄Cl₂N₂O₂[1][4]
Molecular Weight 243.05 g/mol [1][4]
Physical Form Solid[3]
Solubility Soluble in Chloroform and Methanol (Slightly)
Storage Temperature 2-8°C, under an inert atmosphere[3][5][6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) must be applied to minimize exposure. This is accomplished through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

All work involving this compound powder must be conducted in a designated area with restricted access. The primary engineering control for handling this solid compound is a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[5] Proper ventilation is crucial to control airborne dust.[7]

Personal Protective Equipment (PPE): A Self-Validating System

The selection and proper use of PPE are critical to prevent skin, eye, and respiratory exposure. The following PPE is mandatory when handling this compound:

  • Hand Protection: Chemical-resistant gloves are required. Materials such as nitrile rubber, neoprene, or butyl rubber are suitable.[8] Gloves must be inspected for any signs of degradation before use and should be washed before removal.[8][9] Hands should be thoroughly washed and dried after glove removal.[9]

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields or a full-face shield are necessary to protect against dust particles.[1][9]

  • Skin and Body Protection: A lab coat or chemical-resistant suit must be worn.[8] For tasks with a higher risk of dust generation, additional protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a full-face respirator with appropriate particulate filters should be used.[9]

Diagram 1: PPE Donning and Doffing Workflow

This workflow illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Contaminated Area -> Clean) d1 1. Lab Coat/ Gown d2 2. Respirator/ Mask d1->d2 d3 3. Goggles/ Face Shield d2->d3 d4 4. Gloves (cuffs over sleeves) d3->d4 f1 1. Gloves (peel off inside-out) f2 2. Goggles/ Face Shield f1->f2 f3 3. Lab Coat/ Gown (roll inside-out) f2->f3 f4 4. Respirator/ Mask f3->f4

Caption: Sequential process for donning and doffing PPE.

Section 3: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling Powdered this compound
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the procedure and cover the work surface with disposable bench paper.

  • Weighing: Weighing should be performed within a ventilated enclosure.[5] Use the minimum quantity necessary for the experiment.[5] Transfer the powder in small increments to minimize dust generation.[10]

  • Manipulation: Once in solution, the risk of aerosolization is significantly reduced. However, standard chemical handling precautions should still be observed.[10]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wet cleaning methods or a HEPA-filtered vacuum are recommended for cleaning up any residual powder.[10] Do not dry sweep, as this can create airborne dust.[11]

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent accidental release.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][9]

  • The recommended storage temperature is between 2-8°C under an inert atmosphere.[3][5][6]

  • Store away from incompatible materials, though specific incompatibilities are not well-documented, caution should be exercised with strong oxidizing agents and water.[9][12]

  • Keep containers clearly labeled and store them separately from foodstuff containers.[1][9]

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[13][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][9][15]

Spill Response

For a minor spill of solid this compound:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as detailed in Section 2.2.

  • Contain and Clean: Gently cover the spill with an inert absorbent material like sand or vermiculite.[13] Avoid raising dust.[13] Carefully scoop the material into a suitable, labeled container for disposal.[13]

  • Decontaminate: Clean the spill area with a wet cloth or paper towels, and place these in the waste container.

  • Dispose: Dispose of the waste as hazardous chemical waste in accordance with local, state, and federal regulations.[1]

For major spills, evacuate the area and contact your institution's emergency response team.

Diagram 2: Chemical Spill Response Workflow

This diagram outlines the decision-making process and steps for responding to a chemical spill.

Spill_Response start Spill Occurs assess Assess Spill (Size & Hazard) start->assess minor_spill Minor Spill assess->minor_spill Manageable major_spill Major Spill assess->major_spill Unmanageable/ Large ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate Area & Call Emergency Response major_spill->evacuate report Report Incident evacuate->report contain Contain Spill (Use inert absorbent) ppe->contain cleanup Clean Up Spill (Scoop, avoid dust) contain->cleanup decon Decontaminate Area cleanup->decon dispose Dispose of Waste Properly decon->dispose dispose->report

Caption: Step-by-step workflow for chemical spill response.

Section 5: Waste Disposal

All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.

  • Collect waste in a suitable, closed, and clearly labeled container.[1]

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through a licensed hazardous waste disposal company, adhering to all applicable regulations.[1]

References

  • PERSONAL PROTECTIVE EQUIPMENT. Greenbook.net. Available at: [Link]

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  • This compound - chemical-label.com. Chemical-label.com. Available at: [Link]

  • Weighing Hazardous Powders in the Laboratory. University of Washington Environmental Health & Safety. Available at: [Link]

  • Section 3: Emergency Procedures. Princeton EHS. Available at: [Link]

  • Emergency Procedures. Trent University. Available at: [Link]

  • Emergency Response Plan. Active AgriScience. Available at: [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. Available at: [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First!. De Dietrich. Available at: [Link]

  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. CDC. Available at: [Link]

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The Synthetic Chemist's Gateway: A Technical Guide to 2,4-Dichloro-3-nitroquinoline for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone of innovation. Its inherent biological activity and tunable electronic properties have cemented its place in a vast array of pharmaceuticals and functional materials. Within this privileged class of heterocycles, 2,4-dichloro-3-nitroquinoline emerges as a particularly strategic starting material. The presence of two reactive chlorine atoms at the C2 and C4 positions, activated by the strongly electron-withdrawing nitro group at C3, renders this molecule a highly versatile precursor for the synthesis of a diverse library of substituted quinolines. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, handling, and strategically employing this compound in cutting-edge research endeavors.

Commercial Sourcing and Purity Considerations for Research Applications

For any research program, the reliability of starting materials is paramount. This compound is available from a range of commercial suppliers, catering to various scales and purity requirements. When selecting a supplier, researchers should consider not only the cost per gram but also the available analytical data, such as NMR and HPLC, to ensure the material's suitability for their specific application.

SupplierPurityCAS NumberMolecular FormulaNotes
Sigma-Aldrich ≥97%132521-66-5C₉H₄Cl₂N₂O₂Often provides comprehensive analytical data and safety information.
ChemicalBook 98% - 99%132521-66-5C₉H₄Cl₂N₂O₂A platform that aggregates multiple suppliers, offering a range of purities and price points.[1]
Amerigo Scientific 95%132521-66-5C₉H₄Cl₂N₂O₂Specifies "For Research Use Only".[2]
CymitQuimica 95%132521-66-5C₉H₄Cl₂N₂O₂Provides basic chemical properties and indicates the product is for lab use only.[3]
ChemScene ≥97%132521-66-5C₉H₄Cl₂N₂O₂Offers various services including custom synthesis and commercial production.[4]
BOC Sciences Custom132521-66-5C₉H₄Cl₂N₂O₂Specializes in custom synthesis and supports projects from discovery to regulatory submission.[5]

Chemical Properties and Safe Handling: A Prerequisite for Successful Experimentation

A thorough understanding of the chemical properties and hazards associated with this compound is essential for safe and effective experimentation.

Chemical Properties:

  • Molecular Formula: C₉H₄Cl₂N₂O₂[3][4][6]

  • Molecular Weight: 243.05 g/mol [1][3][4]

  • Appearance: Light orange to yellow powder or crystals.[3]

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF); slightly soluble in water; insoluble in ethanol.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Store at 4°C for long-term stability.[4]

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][8][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • First Aid:

    • If Swallowed: Get medical help immediately.[7]

    • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[7]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[7]

    • If in Eyes: Rinse with pure water for at least 15 minutes and consult a doctor.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7]

Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Crafting Functionalized Quinolines

The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity can be exploited to synthesize a variety of 4-substituted-2-chloro-3-nitroquinolines. Further reaction with a different nucleophile can then displace the C2 chlorine, leading to di-substituted products.

This protocol is adapted from a reported microwave-assisted synthesis, which offers significant advantages in terms of reaction time and yield.[3]

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine)

  • Water (as solvent)

  • Microwave reactor

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1 mmol) and the desired amine (1.1 mmol) in water (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the aqueous solution. Collect the solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the desired 4-amino-2-chloro-3-nitroquinoline derivative.

  • For the synthesis of 2,4-diamino-3-nitroquinolines, a second, different amine can be added in a subsequent step, often requiring more forcing conditions or a different solvent system.

SNAr_Workflow start This compound reagents1 Amine (R1-NH2) Water, Microwave start->reagents1 Step 1: Regioselective Substitution product1 4-(R1-amino)-2-chloro-3-nitroquinoline reagents1->product1 reagents2 Second Amine (R2-NH2) harsher conditions product1->reagents2 Step 2: Second Substitution product2 2,4-Di(amino)-3-nitroquinoline reagents2->product2

Caption: Workflow for the sequential SNAr of this compound.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds, and it can be effectively applied to this compound to introduce aryl or heteroaryl substituents, typically at the more reactive C4 position.

This is a general procedure that can be optimized for specific substrates.

Materials:

  • 4-Amino-2-chloro-3-nitroquinoline derivative (from SNAr reaction)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 4-amino-2-chloro-3-nitroquinoline derivative (1 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (0.05-0.1 mmol), and the base (2-3 mmol).

  • Add the anhydrous solvent (5-10 mL) and degas the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling start 4-Amino-2-chloro-3-nitroquinoline reagents Arylboronic Acid Pd Catalyst, Base start->reagents C-C Bond Formation product 4-Amino-2-aryl-3-nitroquinoline reagents->product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Reactions with Other Nucleophiles: Expanding the Synthetic Toolbox

The versatility of this compound extends to reactions with a variety of other nucleophiles, opening avenues to diverse heterocyclic systems.

  • Reaction with Hydrazine: Treatment with hydrazine hydrate can lead to the formation of pyrazolo[3,4-c]quinoline derivatives, which are of interest in medicinal chemistry. The reaction typically involves refluxing the starting material with hydrazine hydrate in a suitable solvent like ethanol.[10]

  • Reaction with Thiols: Thiolates can displace the chlorine atoms to form thioether derivatives. These reactions are usually carried out in the presence of a base to generate the thiolate in situ.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The quinoline core is a prominent feature in many kinase inhibitors, and derivatives of this compound have been explored as potential anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][8][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Promotes Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Blocks ATP Binding EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and the site of action for quinoline-based inhibitors.

Compounds synthesized from this compound can be designed to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling pathways that drive tumor growth.

Conclusion

This compound is a high-value, versatile building block for the synthesis of a wide range of functionalized quinoline derivatives. Its predictable reactivity allows for the strategic and controlled introduction of various substituents, making it an invaluable tool for researchers in drug discovery and materials science. By understanding its sourcing, handling, and diverse synthetic applications, scientists can unlock its full potential to create novel molecules with significant biological or material properties.

References

  • Chemical-Label.com. (n.d.). This compound. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. Retrieved from [Link]

  • Bio-Rad. (n.d.). EGFR signaling pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Targeting the EGFR signaling pathway in cancer therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). A comprehensive pathway map of epidermal growth factor receptor signaling. Retrieved from [Link]

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An In-depth Technical Guide to 2,4-Dichloro-3-nitroquinoline: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-3-nitroquinoline, a pivotal heterocyclic compound in synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, outline detailed synthesis protocols with mechanistic insights, and explore its characteristic spectroscopic signature. The guide further examines the compound's chemical reactivity, which forms the basis for its utility as a versatile precursor in the development of novel therapeutic agents. Its documented antitumor and immunomodulatory activities are discussed, supported by an analysis of its mechanism of action. Finally, essential safety, handling, and storage protocols are provided for researchers and drug development professionals.

Introduction: The Strategic Importance of a Substituted Quinoline

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals. The strategic placement of substituents on this bicyclic heterocycle dramatically influences its chemical reactivity and biological profile. This compound (CAS No. 132521-66-5) is a prime example of a highly functionalized and synthetically valuable intermediate.

The presence of two reactive chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing effects of the adjacent nitro group and the quinoline nitrogen, makes this molecule an exceptional substrate for nucleophilic aromatic substitution (SₙAr).[1] This inherent reactivity allows for the facile and regioselective introduction of a wide array of functional groups, enabling the construction of diverse chemical libraries for screening and lead optimization.[1] Researchers have leveraged this compound as a building block for derivatives with potential applications ranging from oncology to immunology.[1][2][]

Physicochemical and Computational Properties

This compound is typically supplied as a light orange solid powder.[4][5] Its core properties are summarized in the table below, providing a foundational dataset for experimental design.

PropertyValueSource(s)
Molecular Formula C₉H₄Cl₂N₂O₂[4][6][7][8]
Molecular Weight 243.05 g/mol [4][6][7][8]
CAS Number 132521-66-5[2][4][6]
Appearance Light orange powder/solid[4][5]
Melting Point 102 °C[7]
Boiling Point (Predicted) 359.7 ± 37.0 °C[7]
Density (Predicted) 1.593 ± 0.06 g/cm³[7]
Solubility Soluble in DMSO, DMF; Slightly soluble in water; Insoluble in ethanol[]
Topological Polar Surface Area (TPSA) 56.03 - 58.7 Ų[6][7]
LogP (Predicted) 3.45 - 3.6[6][7]

Synthesis Protocol and Mechanistic Rationale

The conversion of 2,4-dihydroxy-3-nitroquinoline to the target compound is a standard and effective method. The hydroxyl groups, being poor leaving groups, are converted to chlorides using a potent chlorinating agent.

Experimental Protocol: Chlorination of 2,4-dihydroxy-3-nitroquinoline
  • Reagent Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-3-nitroquinoline (e.g., 10 g, 48.5 mmol).

  • Solvent/Reagent Addition: Under a chemical fume hood, carefully add phosphorus oxychloride (POCl₃, 80 mL).

  • Base Addition: To this suspension, slowly add triethylamine (Et₃N, 4.85 g, 48.5 mmol) or a similar tertiary amine base like N,N-dimethylaniline.[2][7]

  • Reaction: Heat the reaction mixture to 90-120°C and stir for 2-3 hours.[2][7] The reaction should become a clear solution as the starting material is consumed.

  • Work-up: After cooling the mixture to room temperature, slowly and carefully pour the reaction residue into a beaker containing 500 mL of an ice-water slurry with vigorous stirring. This quenches the excess POCl₃.

  • Precipitation & Isolation: Continue stirring for 30 minutes. The product will precipitate as a solid. Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system like methanol/ethyl acetate or isopropanol.[7]

Causality and Experimental Insight:
  • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a highly effective and aggressive reagent for converting hydroxyl groups on heterocyclic rings (like quinolones) into chlorides. Phenylphosphonyl dichloride can also be used.[7] The mechanism involves the formation of a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.

  • Role of the Base: The addition of a tertiary amine base (Et₃N or N,N-dimethylaniline) is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions.

  • Quenching Procedure: The quenching of POCl₃ with ice water is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood to manage the release of HCl gas.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Workflow A 2,4-dihydroxy-3-nitroquinoline B Add POCl₃ (Chlorinating Agent) + Et₃N (Base) A->B Reactants C Heat at 90-120°C (2-3 hours) B->C Reaction Conditions D Quench with Ice Water C->D Work-up Step 1 E Precipitation & Filtration D->E Work-up Step 2 F Recrystallization (Purification) E->F Purification G Final Product: This compound F->G Isolation

Caption: A flowchart of the synthesis of this compound.

Spectroscopic Characterization

Authenticating the structure of this compound is achieved through a combination of standard spectroscopic techniques.

TechniqueExpected Signature
¹H NMR Four signals in the aromatic region (approx. 7.8-8.3 ppm). Each signal will be a doublet or triplet, corresponding to the protons on the benzo- portion of the quinoline ring. A published example reports: (400 MHz, CDCl₃) δ 8.27 (d, J = 8.1 Hz, 1H), 8.11 (d, J = 8.1 Hz, 1H), 7.95 (t, J = 7.2 Hz, 1H), 7.81 (t, J = 7.2 Hz, 1H).[7]
Mass Spec. The molecular ion peak ([M+H]⁺) is expected at m/z 243.0.[7] Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a peak at M (for ³⁵Cl₂), a larger peak at M+2 (for ³⁵Cl³⁷Cl), and a smaller peak at M+4 (for ³⁷Cl₂).
IR Spec. Characteristic absorption bands are expected for: aromatic C-H stretching (~3000-3100 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (~1550 cm⁻¹ and ~1350 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is rooted in the high reactivity of its C2 and C4 chlorine atoms toward nucleophiles. This allows it to serve as a versatile scaffold for generating diverse molecular architectures.

The chlorine at C4 is generally more reactive than the chlorine at C2, allowing for sequential and regioselective substitutions by carefully controlling reaction conditions (e.g., temperature, stoichiometry). This differential reactivity is a powerful tool for synthetic chemists.

General Reactivity Workflow

G cluster_reactivity Synthetic Utility via Nucleophilic Substitution cluster_products Derivative Library Start 2,4-Dichloro- 3-nitroquinoline P1 2-Chloro-4-amino- quinoline derivative Start->P1 R-NH₂ (Amine) P2 2-Chloro-4-alkoxy- quinoline derivative Start->P2 R-OH (Alcohol) P3 2-Chloro-4-thio- quinoline derivative Start->P3 R-SH (Thiol)

Caption: Versatility of this compound in synthesis.

Biological Activity and Therapeutic Potential

Research indicates that this compound and its derivatives possess significant biological activity, particularly in oncology and immunology.

  • Antitumor Activity: The compound has demonstrated antitumor properties, which are linked to its ability to induce apoptosis (programmed cell death).[2][] One proposed mechanism involves the direct activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[] It has also been investigated as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.[9]

  • Immunomodulatory Effects: It has been shown to be a potent stimulator for the production of various cytokines in human peripheral blood mononuclear cells, including IFN-α, TNF-α, IL-6, and IL-12.[] This ability to stimulate an immune response suggests potential applications as an immunomodulatory agent.[1][]

Proposed Apoptotic Pathway

G A 2,4-Dichloro- 3-nitroquinoline C Caspase 3 (Active) A->C Directly Induces Cleavage B Pro-caspase 3 (Inactive) B->C D Cellular Substrate Cleavage C->D E Apoptosis D->E

Caption: Proposed mechanism of apoptosis induction.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful and an irritant.

GHS Hazard Information
PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.[5][7][8] H315: Causes skin irritation.[5][8][10] H319: Causes serious eye irritation.[5][8][10] H335: May cause respiratory irritation.[5][8][10]
Handling and Storage Protocol
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[11] Ensure adequate ventilation.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[12]

    • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[12]

    • Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing.[12]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[11][12]

    • If on Skin: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[12]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[12]

    • If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] For long-term stability, storage in an inert atmosphere at 2-8°C is recommended.[5][8]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery and materials science. Its well-defined physicochemical properties, reliable synthesis, and, most importantly, its predictable and versatile reactivity make it an invaluable tool for chemists. The documented antitumor and immunomodulatory activities provide a strong rationale for its continued exploration as a scaffold for novel therapeutics. Adherence to strict safety protocols is mandatory to harness its full potential responsibly.

References

  • chemical-label.com. (n.d.). This compound. Retrieved from [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-3-nitroquinoline is a pivotal intermediate in synthetic organic chemistry, serving as a versatile building block for a wide array of functionalized quinoline derivatives.[1] Its two reactive chlorine atoms, activated by the electron-withdrawing nitro group, are amenable to regioselective nucleophilic substitution, enabling the construction of complex heterocyclic systems with potential applications in medicinal chemistry and materials science.[1][2] This document provides a comprehensive, field-tested protocol for the synthesis of this compound from 3-nitroquinoline-2,4-diol. It emphasizes not only the procedural steps but also the underlying chemical principles and critical safety measures required for a successful and safe execution.

Reaction Scheme and Principles

The synthesis is a robust chlorination reaction that converts the hydroxyl groups of the starting material into chlorides using phosphorus oxychloride (POCl₃).

Scheme 1: Chlorination of 3-nitroquinoline-2,4-diol Reaction Scheme (Image representing the conversion of 3-nitroquinoline-2,4-diol to this compound using POCl₃)

Causality Behind Experimental Choices:

  • Starting Material: 3-Nitroquinoline-2,4-diol is employed as the substrate. This molecule exists in tautomeric equilibrium between its diol and dione forms. Both forms are reactive towards the chlorinating agent.

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a highly effective and aggressive reagent for converting C-OH and C=O functionalities into C-Cl bonds in heterocyclic systems.[1] Its potency is necessary to drive the reaction to completion.

  • Base/Catalyst: A tertiary amine, such as triethylamine (Et₃N) or N,N-dimethylaniline, is often added.[3][4] It serves a dual purpose: it can catalyze the reaction and, more importantly, acts as an acid scavenger, neutralizing the hydrogen chloride (HCl) gas that is cogenerated. This prevents potential side reactions and helps drive the equilibrium towards the product.

  • Thermal Conditions: The reaction requires heating (90–120°C) to overcome the activation energy for the substitution of both hydroxyl/keto groups.[3][4]

  • Aqueous Workup: The reaction is quenched by pouring the mixture into ice water. This procedure has two critical functions: 1) It hydrolyzes the highly reactive excess POCl₃ into phosphoric acid and HCl, and 2) It precipitates the water-insoluble organic product, this compound, allowing for its isolation by filtration.[4]

Materials and Equipment

Reagents & Chemicals
ReagentCAS NumberMolecular Wt. ( g/mol )Suggested Purity
3-Nitroquinoline-2,4-diol15944-03-3206.14≥97%
Phosphorus Oxychloride (POCl₃)10025-87-3153.33≥99%
Triethylamine (Et₃N)121-44-8101.19≥99%
Dichloromethane (DCM)75-09-284.93ACS Grade
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS Grade
Deionized Water7732-18-518.02High Purity
IceN/AN/AMade from DI Water
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a gas outlet/drying tube

  • Thermometer or thermocouple probe

  • Heating mantle with magnetic stirrer

  • Magnetic stir bars

  • Dropping funnel

  • Large beaker (2 L) for quenching

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Personal Protective Equipment (PPE): See Section 6 for details.

Detailed Experimental Protocol

This protocol is based on a 10 g scale of the starting material.

Workflow Visualization

G cluster_prep Setup & Reagents cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Setup Assemble dry glassware under inert atmosphere Reagents Charge flask with 3-nitroquinoline-2,4-diol and POCl₃ Setup->Reagents Add_Base Slowly add Et₃N Reagents->Add_Base Exothermic Heat Heat mixture to 90-120°C for 2-3 hours Add_Base->Heat Cool Cool reaction to 0°C Heat->Cool Quench Slowly pour into ice-water with vigorous stirring Cool->Quench HIGHLY EXOTHERMIC & HAZARDOUS Filter Filter crude solid Quench->Filter Wash Wash with NaHCO₃ (aq) and brine Filter->Wash Dry Dry organic layer (Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Final_Product Obtain pure This compound Concentrate->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube or argon inlet), and a rubber septum. Ensure all glassware is thoroughly dried to prevent premature reaction of POCl₃.

    • Perform all operations in a certified chemical fume hood.

    • Charge the flask with 3-nitroquinoline-2,4-diol (10 g, 48.5 mmol).

    • Under an inert atmosphere (argon or nitrogen), carefully add phosphorus oxychloride (80 mL).

  • Reaction Execution:

    • Begin stirring the mixture. Slowly add triethylamine (Et₃N, 6.7 mL, 48.5 mmol) dropwise via syringe through the septum.[4] Causality: The slow addition is necessary to control the initial exothermic reaction between the base and POCl₃.

    • Once the addition is complete, heat the reaction mixture to 120°C using a heating mantle.[4]

    • Maintain this temperature and continue stirring for 3 hours. Monitor the reaction progress by TLC if desired (a suitable eluent is ethyl acetate/hexanes).

  • Workup and Isolation:

    • After 3 hours, turn off the heat and allow the mixture to cool to room temperature, then further cool in an ice bath to ~0°C.

    • CRITICAL STEP: Prepare a 2 L beaker containing a large amount of crushed ice and water (~1 L total volume) and a large magnetic stir bar. Place this beaker in the fume hood and ensure vigorous stirring.

    • Very slowly and carefully, pour the cooled reaction mixture into the vigorously stirred ice-water.[4] This quenching process is extremely exothermic and will generate large volumes of HCl gas. Do not add the water to the reaction flask.

    • Continue to stir the resulting suspension vigorously for 30 minutes to ensure complete hydrolysis of POCl₃ and precipitation of the product.

    • Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

    • Scrape the sticky solid from the flask walls, resuspend in fresh water (1 L), and stir to break up clumps before filtering again.[4]

  • Purification:

    • Transfer the filtered solid to a beaker with water (1 L). Slowly add solid sodium bicarbonate (NaHCO₃) in portions with stirring until the aqueous phase is neutral or slightly basic (pH > 6), which neutralizes trapped acids.[4]

    • Filter the solid again and wash it with plenty of deionized water.

    • Dissolve the crude solid in dichloromethane (DCM) or ethyl acetate (~500 mL). Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid is this compound. A typical yield is around 68%.[4] Further purification can be achieved by recrystallization if necessary.

Characterization of Final Product

  • Appearance: Yellow solid.

  • Molecular Formula: C₉H₄Cl₂N₂O₂[5]

  • Molecular Weight: 243.05 g/mol [5]

  • Melting Point: 102°C (recrystallized from methanol/ethyl acetate)[4]

  • ¹H NMR: The spectrum will show signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the four protons on the benzene portion of the quinoline ring.

  • IR Spectroscopy: Expect strong characteristic absorption bands for the nitro group (NO₂) at approximately 1530-1550 cm⁻¹ (asymmetric stretch) and 1315-1345 cm⁻¹ (symmetric stretch).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak cluster corresponding to the presence of two chlorine atoms (e.g., [M]⁺ at m/z 242, [M+2]⁺ at m/z 244, and [M+4]⁺ at m/z 246 in an approximate ratio of 9:6:1).

Critical Safety Precautions

Phosphorus Oxychloride (POCl₃) is an extremely hazardous substance.

  • Corrosivity and Toxicity: POCl₃ is highly corrosive to skin, eyes, and the respiratory tract. It is toxic if inhaled or swallowed and can cause severe burns.[6][7] Delayed and severe symptoms, such as pulmonary edema, can occur after exposure.[6]

  • Reactivity: It reacts violently with water, releasing significant heat and toxic, corrosive hydrogen chloride gas.[7][8] Contact with water must be strictly avoided during handling and storage.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[6]

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves. Neoprene gloves are recommended; nitrile and PVC are not suitable protective materials.[6] Always check glove compatibility charts.

    • Body Protection: A flame-resistant lab coat and appropriate chemical-resistant apron should be worn. Ensure no skin is exposed.

    • Respiratory Protection: All manipulations must be performed within a certified, high-performance chemical fume hood.[7]

  • Handling and Storage: Handle under an inert atmosphere (nitrogen or argon).[7] Store in a cool, dry, well-ventilated area away from water and incompatible materials like alcohols and bases.

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[6] Have an appropriate spill kit (with an inert absorbent material, not combustible materials) ready.

References

  • American Chemical Society. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Retrieved from [Link]

  • Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. Retrieved from [Link]

  • University of Calicut. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link] (Note: Direct deep link unavailable, search for quinoline chemistry resources on the university's site).

  • Acros Organics. (2025). Phosphorus oxychloride - Safety Data Sheet. Retrieved from [Link]

  • Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Vitae. Retrieved from [Link]

  • ResearchGate. (2025). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for filtration and washing of a solid product. Retrieved from [Link]

  • No Added Chemicals. (2013). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Acta Pharmaceutica. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

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Application Note: Assessing the Cytotoxicity of 2,4-Dichloro-3-nitroquinoline using the MTT Cell Viability Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Quinoline Chemistry and Cancer Biology

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1][2] In oncology, quinoline derivatives have emerged as a significant class of antiproliferative agents, exhibiting cytotoxicity through diverse mechanisms such as DNA intercalation, inhibition of topoisomerase, and modulation of critical cell signaling pathways.[3][4]

This application note focuses on 2,4-Dichloro-3-nitroquinoline , a synthetic quinoline derivative noted for its potential antitumor activity.[5] Preliminary research suggests its mechanism may involve the induction of apoptosis and stimulation of immune responses.[] To quantitatively evaluate the cytotoxic potential of this and similar compounds, robust and reliable in vitro assays are indispensable.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity. As viable cells possess active mitochondrial NAD(P)H-dependent oxidoreductase enzymes, they can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells, making the MTT assay a widely accepted method for measuring cytotoxicity and cell proliferation.[9][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably measure the cytotoxic effects of this compound on cancer cell lines using the MTT assay. It integrates detailed protocols with the scientific rationale behind key experimental steps, data interpretation, and troubleshooting.

Scientific Principles

The MTT Assay: A Measure of Mitochondrial Integrity

The trustworthiness of the MTT assay is rooted in its biological principle: it measures the enzymatic activity of mitochondrial dehydrogenases.[10] This activity is generally considered constant per viable cell; thus, a decrease in the overall formazan production within a treated cell population reflects a loss of cell viability, either through cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects.

The workflow is a multi-step process involving metabolic conversion followed by solubilization and spectrophotometric quantification.[11]

MTT_Workflow cluster_plate 96-Well Plate A 1. Seed Cells (Logarithmic Growth Phase) B 2. Add this compound (Serial Dilutions) & Incubate A->B Adherence & Recovery (24h) C 3. Add Yellow MTT Reagent (e.g., 0.5 mg/mL final conc.) B->C Treatment Period (e.g., 24-72h) D 4. Incubate (2-4 hours) Metabolically active cells reduce MTT C->D Metabolic Conversion E 5. Solubilize Purple Formazan Crystals (e.g., with DMSO) D->E Prepare for Reading F 6. Read Absorbance (570 nm) E->F Quantification

Caption: Workflow of the MTT Cell Viability Assay.

Potential Mechanisms of Action for this compound

Understanding the plausible molecular basis of a compound's cytotoxicity is crucial for interpreting assay results. For quinoline-based compounds, several mechanisms have been identified. The presence of a nitro group, as in this compound, may also confer specific activities, such as undergoing one-electron reduction and futile redox cycling in cells, which can generate reactive oxygen species (ROS).[12]

Quinoline_MoA cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes Compound This compound DNA DNA Intercalation & Topoisomerase Inhibition Compound->DNA Signaling Kinase Signaling Pathways (e.g., PI3K, EGFR) Compound->Signaling Mito Mitochondrial Redox Cycling (Nitro Group Reduction) Compound->Mito DNAdamage DNA Damage DNA->DNAdamage Apoptosis Apoptosis Induction Signaling->Apoptosis CellCycle Cell Cycle Arrest Signaling->CellCycle ROS Increased ROS Mito->ROS DNAdamage->Apoptosis ROS->Apoptosis Viability Decreased Cell Viability (Measured by MTT Assay) Apoptosis->Viability CellCycle->Viability

Caption: Plausible Mechanisms of Action for Quinolines.

Materials and Reagents

  • This compound (Purity ≥95%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Sterile, 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm (reference wavelength ~630-650 nm)

Essential Preliminary Protocols

Success in a cell-based assay is built upon meticulous preparation and system validation. These preliminary steps are critical for generating reproducible and trustworthy data.

Safety and Handling of this compound

Consult the Material Safety Data Sheet (MSDS) before use.[13]

  • Hazards: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[13][14]

  • Precautions: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[13] Handle the compound in a chemical fume hood to avoid inhalation of dust or aerosols.

Preparation of Compound Stock Solutions

The poor aqueous solubility of this compound necessitates the use of an organic solvent.[]

  • Solvent Choice: Use sterile, cell culture-grade DMSO.

  • Stock Concentration: Prepare a high-concentration primary stock solution (e.g., 10-50 mM). This minimizes the final concentration of DMSO in the cell culture wells.

    • Causality: The final concentration of DMSO in the assay should not exceed a level that causes solvent-induced cytotoxicity, typically <0.5%.[15] A high-concentration stock allows for significant dilution while delivering the desired dose of the compound.

  • Procedure: Accurately weigh the compound and dissolve it in the calculated volume of DMSO. Vortex or sonicate briefly if needed to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Optimization of Cell Seeding Density (A Self-Validating Step)

This is the most critical optimization step. The ideal cell number ensures that cells are in their logarithmic growth phase throughout the experiment and that the absorbance signal falls within the linear range of the microplate reader (typically 0.75-1.25).[9][15] An incorrect cell density can lead to low signals or plateau effects, invalidating the results.

Protocol: Cell Titration Experiment

  • Harvest cells that are in a healthy, logarithmic growth phase.

  • Perform a cell count and determine viability (e.g., using a hemocytometer and Trypan Blue).

  • Prepare a series of cell dilutions in complete culture medium.

  • Seed a 96-well plate with increasing numbers of cells per well (e.g., from 1,000 to 100,000 cells/well), with at least 3-6 replicate wells for each density.[15] Include wells with medium only as a blank control.

  • Incubate the plate for the intended duration of your drug treatment (e.g., 24, 48, or 72 hours).

  • After incubation, perform the MTT assay as described in Section 5.0.

  • Plot the average blank-corrected absorbance (570 nm) against the number of cells seeded.

  • Selection Criteria: Choose a cell density from the linear portion of the curve that yields an absorbance value near the upper end of the linear range (e.g., ~1.0-1.2) after the incubation period. This density allows for the detection of both cytotoxic (signal decrease) and potential proliferative (signal increase) effects.

Seeding Density (Cells/well)Avg. Absorbance (570 nm) at 48hLinearity Assessment
1,2500.18Too Low
2,5000.35Linear
5,0000.68Linear, Good Signal
10,000 1.15 Optimal for Cytotoxicity
20,0001.85Approaching Plateau
40,0001.92Plateau (Reagent Limited)

Detailed Protocol: Cytotoxicity Assessment via MTT Assay

This protocol assumes a 48-hour treatment period. Adjust incubation times as needed for your specific experimental goals.

Day 1: Cell Seeding

  • Prepare your cell suspension at the pre-determined optimal seeding density in complete culture medium.

  • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Expert Insight: Avoid using the outer perimeter wells for experimental data. Fill them with 100 µL of sterile PBS or medium to create a humidity barrier, which minimizes the "edge effect" caused by evaporation.[15]

  • Incubate the plate overnight (12-24 hours) at 37°C, 5% CO₂ to allow cells to attach and recover.[9]

Day 2: Compound Treatment

  • Prepare serial dilutions of this compound from your DMSO stock in complete culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., 0.1%).

  • Carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions to the appropriate wells. Include wells for:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 100% viability.

    • Untreated Control: Cells in medium only (optional, to confirm no DMSO effect).

    • Blank Control: Medium only (no cells) to measure background absorbance.

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4: MTT Assay and Data Acquisition

  • Prepare MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize this solution.[10] This stock should be protected from light.

  • After the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[7]

    • Causality: Serum components can sometimes interfere with MTT reduction.[10] While often performed in complete media, for maximum consistency, you can optionally replace the treatment medium with 100 µL of serum-free medium before adding MTT.

  • Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.[9]

  • Solubilize Formazan:

    • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the cell layer and the formazan crystals. Add 100 µL of DMSO to each well.[15]

    • For Suspension Cells: Add 100 µL of a solubilization solution (e.g., a detergent reagent or acidified isopropanol) directly to the wells.[9]

  • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[8] Check for a homogenous purple color.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630-650 nm to correct for background absorbance from cell debris and plate imperfections.[10] Read the plate within 1 hour of solubilization.[10]

Data Analysis and Interpretation

  • Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control. % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.

    • Plot % Viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value.

Compound Conc. (µM)Avg. Corrected Absorbance% Viability
0 (Vehicle)1.120100.0%
0.11.09898.0%
10.95285.0%
50.60554.0%
100.31428.0%
500.0897.9%
1000.0565.0%

From this data, the calculated IC₅₀ would be approximately 4.5 µM.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Background - Microbial contamination of medium.[16]- Phenol red or serum interference.[10][15]- Use fresh, sterile reagents. Visually inspect plates for contamination.- Use phenol red-free medium for the assay. Consider using serum-free medium during MTT incubation.
Low Absorbance - Cell seeding density is too low.[15]- Insufficient MTT incubation time.[9]- Incomplete formazan solubilization.- Re-run the cell density optimization (Section 4.3).- Increase MTT incubation time; check for crystal formation microscopically.- Increase shaking time/intensity or gently pipette to mix after adding solvent.
High Variability - Inconsistent cell seeding ("edge effect").[15]- Incomplete mixing of formazan solution.- Cell loss during media aspiration steps (adherent cells).- Do not use perimeter wells for data. Ensure a homogenous cell suspension when plating.- Ensure the formazan/solvent mixture is homogenous before reading.- Aspirate media gently and from the side of the well to avoid disturbing the cell monolayer.
Compound Interference - The test compound is colored and absorbs at 570 nm.- The compound is a strong reducing agent that directly reduces MTT.- Set up a control plate with the compound in cell-free medium to measure its intrinsic absorbance.- If direct reduction is suspected, confirm cytotoxicity with an orthogonal assay (e.g., LDH release or CellTiter-Glo®).

Conclusion

This application note provides a robust and validated protocol for assessing the cytotoxic activity of this compound using the MTT assay. By emphasizing the importance of preliminary optimizations, such as determining the ideal cell seeding density, researchers can generate reliable and reproducible dose-response curves and IC₅₀ values. The provided scientific context and troubleshooting guide serve as a comprehensive resource for integrating this powerful compound into cell-based screening workflows in cancer research and drug development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. [Link]

  • Musso, L., et al. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 23(10), 2449. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Sreelakshmi, C. S., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 114-122. [Link]

  • Brown, J. M. (1999). Efficient redox cycling of nitroquinoline bioreductive drugs due to aerobic nitroreduction in Chinese hamster cells. Biochemical Pharmacology, 58(5), 851-859. [Link]

  • Jacobs, K. R., et al. (2020). Potential Mechanism of Cellular Uptake of the Excitotoxin Quinolinic Acid in Primary Human Neurons. Journal of Alzheimer's Disease, 77(2), 643-656. [Link]

  • Sterillium Safety Data Sheet. (n.d.). Carl ROTH. [Link]

  • Collin, F., et al. (2018). Our Evolving Understanding of the Mechanism of Quinolones. Microorganisms, 6(2), 34. [Link]

  • Smith, J. T. (1984). [Mechanism of action of quinolones]. Presse Medicale (Paris, France: 1983), 13(35), 2145-2151. [Link]

  • LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(7), 877-882. [Link]

  • Van den Braek, A., et al. (1995). Cytochrome P450 species involved in the metabolism of quinoline. Mutagenesis, 10(2), 121-126. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Ding, W. Q., et al. (2008). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 267(1), 49-56. [Link]

  • Roshammar, M., et al. (2008). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Drug Metabolism and Disposition, 36(8), 1546-1554. [Link]

  • This compound. (n.d.). Amerigo Scientific. [Link]

  • Jacobs, K. R., et al. (2020). Potential Mechanism of Cellular Uptake of the Excitotoxin Quinolinic Acid in Primary Human Neurons. Semantic Scholar. [Link]

  • Williams, D. E., & Nako, E. (2016). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Antioxidants & Redox Signaling, 24(12), 655-678. [Link]

  • This compound | CAS 132521-66-5. (n.d.). Veeprho. [Link]

  • 2,4-DICHLORO-3-NITRO-QUINOLINE | CAS#:132521-66-5. (n.d.). Chemsrc. [Link]

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Application Notes and Protocols for Treating A549 and H1975 Cells with 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Non-Small Cell Lung Cancer with 2,4-Dichloro-3-nitroquinoline

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic agents. The A549 and H1975 cell lines are invaluable in vitro models for NSCLC research. A549 cells represent a human lung adenocarcinoma with a wild-type epidermal growth factor receptor (EGFR), while H1975 cells harbor the L858R and T790M mutations in EGFR, conferring resistance to certain EGFR tyrosine kinase inhibitors (TKIs).[1][2]

Quinoline derivatives have emerged as a promising class of compounds with anticancer properties, often exerting their effects through mechanisms such as apoptosis induction and interference with critical signaling pathways.[3][4] this compound is a quinoline derivative with documented antitumor activity.[5] Its mechanism of action is linked to the induction of apoptosis, potentially through the direct activation of caspase-3, a key executioner caspase in the apoptotic cascade.[] This document provides a detailed protocol for treating A549 and H1975 cells with this compound and for evaluating its cytotoxic and apoptotic effects.

Scientific Rationale: Exploiting Apoptotic Pathways in NSCLC

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its over-activation is a frequent event in many cancers, including NSCLC.[7][8][9] Activated Akt can inhibit apoptosis, contributing to tumor progression and therapeutic resistance.[10][11] Therefore, compounds that can bypass or overcome these pro-survival signals by directly inducing apoptosis represent a valuable therapeutic strategy.

This compound's ability to activate caspase-3 suggests it can trigger the final execution phase of apoptosis, leading to the cleavage of essential cellular proteins and ultimately, cell death.[] This protocol is designed to quantify the cytotoxic effects of this compound on both EGFR wild-type (A549) and mutant (H1975) NSCLC cells and to confirm the induction of apoptosis through the analysis of key protein markers.

Materials and Reagents

ReagentSupplierCat. No.Storage
This compoundSigma-Aldrich132521-66-52-8°C, Inert atmosphere
A549 human lung carcinoma cell lineATCCCCL-185Liquid Nitrogen
NCI-H1975 human lung adenocarcinoma cell lineATCCCRL-5908Liquid Nitrogen
F-12K Medium (for A549)Gibco211270222-8°C
RPMI-1640 Medium (for H1975)Gibco118750932-8°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122-20°C
Trypsin-EDTA (0.25%)Gibco252000562-8°C
Dulbecco's Phosphate-Buffered Saline (DPBS)Gibco14190144Room Temperature
Dimethyl sulfoxide (DMSO), sterileSigma-AldrichD2650Room Temperature
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM56552-8°C
RIPA Lysis and Extraction BufferThermo Fisher899002-8°C
Protease and Phosphatase Inhibitor CocktailThermo Fisher78440-20°C
BCA Protein Assay KitThermo Fisher23225Room Temperature
Primary Antibody: Cleaved Caspase-3 (Asp175)Cell Signaling9661-20°C
Primary Antibody: Cleaved PARP (Asp214)Cell Signaling5625-20°C
Primary Antibody: β-ActinCell Signaling4970-20°C
HRP-conjugated anti-rabbit IgGCell Signaling70742-8°C
ECL Western Blotting SubstrateBio-Rad1705061Room Temperature

Experimental Protocols

Cell Culture and Maintenance

A549 Cell Culture:

  • Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin.[12][13]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[14]

  • Subculture cells when they reach 70-90% confluency, typically every 3-4 days.[13][14]

  • To passage, wash the cell monolayer with DPBS, then add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[15]

  • Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for seeding into new flasks.[15]

H1975 Cell Culture:

  • Culture H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[16]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[16]

  • Renew the medium every 2 to 3 days.[16]

  • Subculture cells at a ratio of 1:2 to 1:4 when they reach approximately 80% confluency.[16][17]

  • Passaging is performed similarly to A549 cells using Trypsin-EDTA.[16]

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[]

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18]

Protocol:

  • Seed A549 or H1975 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[19]

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock. It is recommended to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 value.

  • Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the cells for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[20]

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

  • Measure the absorbance at 570 nm using a microplate reader.[18][21]

  • Calculate cell viability as a percentage of the vehicle-treated control.


}

Workflow for assessing cell viability with the MTT assay.

Analysis of Apoptosis by Western Blot

Western blotting is used to detect specific proteins in a sample, allowing for the identification of key apoptosis markers such as cleaved caspase-3 and cleaved PARP.[22][23][24]

Protocol:

  • Seed A549 or H1975 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold DPBS.[22]

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[22]

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[22]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.[22]

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[22]

    • Incubate the membrane with primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, and anti-β-actin as a loading control) overnight at 4°C.[22]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence detection system.[22]


}

Hypothesized mechanism of this compound in NSCLC cells.

Expected Outcomes and Interpretation

  • MTT Assay: A dose-dependent decrease in cell viability is expected in both A549 and H1975 cells treated with this compound. The IC50 values may differ between the two cell lines, providing insights into potential differential sensitivities.

  • Western Blot: An increase in the protein levels of cleaved caspase-3 and cleaved PARP in treated cells compared to the vehicle control would confirm the induction of apoptosis.[23][24][25] The intensity of these bands should correlate with the concentration of the compound used. β-actin levels should remain consistent across all lanes, confirming equal protein loading.

Troubleshooting

ProblemPossible CauseSolution
MTT Assay: High variability between replicate wellsUneven cell seeding; Pipetting errorsEnsure a single-cell suspension before seeding; Use a multichannel pipette for additions.
MTT Assay: Low absorbance readings in control wellsLow cell number; Poor cell healthIncrease seeding density; Check cell viability before starting the experiment.
Western Blot: No or weak signal for target proteinsInsufficient protein loading; Ineffective antibodyIncrease the amount of protein loaded; Optimize primary antibody concentration and incubation time.
Western Blot: High backgroundInsufficient blocking; High antibody concentrationIncrease blocking time or use a different blocking agent; Titrate the primary and secondary antibodies.

Conclusion

This application note provides a comprehensive framework for investigating the anticancer effects of this compound on the A549 and H1975 NSCLC cell lines. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxicity and its ability to induce apoptosis. These findings will contribute to a better understanding of the therapeutic potential of this quinoline derivative in the context of non-small cell lung cancer.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Castellano, E., & Downward, J. (2011). PI3K/Akt signalling pathway and cancer. Nature Reviews Cancer, 11(5), 347-362.
  • MTT assay protocol. (n.d.). Abcam.
  • A549 Cell Subculture Protocol. (n.d.). Altogen Biosystems.
  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia.
  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 6(3), 1541-1573.
  • Application Note: Western Blot Protocol for Apoptosis Markers Following Anti-TNBC Agent-1 Treatment. (n.d.). Benchchem.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. (n.d.). REPROCELL.
  • MTT (Assay protocol). (2023). protocols.io.
  • Xu, F., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 11, 627143.
  • PI3K / Akt Signaling. (n.d.). Cell Signaling Technology.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. (2008). Journal of Thoracic Oncology, 3(5), 473-480.
  • Culturing A549 cells. (n.d.). Nanopartikel.info.
  • Apoptosis western blot guide. (n.d.). Abcam.
  • The Epidermal Growth Factor Receptor (EGFR) Pathway in Non-Small Cell Lung Cancer (NSCLC). (2019). International Journal of Molecular Sciences, 20(15), 3862.
  • Cell Growth Protocol for A549 Cell Line. (2008). UCSC Genome Browser.
  • NCI-H1975 Cell Line. (n.d.). Elabscience.
  • This compound. (n.d.). BOC Sciences.
  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.
  • NCI-H1975 Cell Line. (n.d.). Creative Biogene.
  • NCI-H1975. (n.d.). Fisher Scientific.
  • Which proteins expression should I check by western blot for confirmation of apoptosis? (2014). ResearchGate.
  • 2,4-DICHLORO-3-NITRO-QUINOLINE. (n.d.). ChemicalBook.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.

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Application Notes and Protocols for the Investigation of 2,4-Dichloro-3-nitroquinoline in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic agents to overcome intrinsic and acquired resistance to current treatments. Quinoline derivatives have emerged as a promising class of compounds with diverse biological activities, including potent antitumor effects. This document provides a comprehensive guide for the investigation of 2,4-Dichloro-3-nitroquinoline, a reactive quinoline derivative, as a potential therapeutic agent in NSCLC. We will explore its putative mechanisms of action, including the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the induction of apoptosis, and provide detailed protocols for its evaluation in preclinical NSCLC models.

Introduction: The Rationale for Targeting NSCLC with Novel Quinoline Derivatives

NSCLC accounts for approximately 85% of all lung cancer cases, with a significant portion of patients presenting with advanced or metastatic disease.[1] While the advent of targeted therapies, particularly EGFR tyrosine kinase inhibitors (TKIs), has revolutionized the management of EGFR-mutated NSCLC, the development of resistance is almost inevitable.[2][3] This underscores the urgent need for new therapeutic strategies that can either overcome existing resistance mechanisms or offer alternative cytotoxic pathways.

The quinoline scaffold is a key structural motif in a variety of pharmacologically active compounds, including several approved anticancer drugs.[1][4] Their diverse biological activities stem from their ability to interact with various cellular targets. This compound is a particularly interesting starting point for drug discovery due to its reactive dichloro and nitro-substituted quinoline ring, which allows for facile chemical modification to generate libraries of novel derivatives.[5] Preliminary evidence suggests that compounds with this core structure may exert antitumor effects through multiple mechanisms, including the induction of apoptosis and immunomodulation.[1][5]

This application note will guide researchers in the systematic evaluation of this compound in the context of NSCLC, focusing on its potential as an EGFR inhibitor and an inducer of programmed cell death.

Putative Mechanism of Action in NSCLC

Based on the known biological activities of similar quinoline derivatives, we hypothesize that this compound exerts its anti-cancer effects in NSCLC through a dual mechanism:

  • Inhibition of the EGFR Signaling Pathway: The quinoline core is a common feature of many EGFR TKIs.[6][7] We propose that this compound may bind to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.

  • Induction of Apoptosis: Many chemotherapeutic agents, including quinoline derivatives, induce cancer cell death through apoptosis.[1] We hypothesize that this compound triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3, a key executioner caspase.[8]

The following diagram illustrates the proposed signaling pathway:

putative_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates ERK ERK EGFR->ERK Activates Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival Promotes Proliferation Proliferation ERK->Proliferation Promotes Pro_Caspase3 Pro-Caspase-3 Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes This compound This compound This compound->EGFR Inhibits This compound->Pro_Caspase3 Induces cleavage

Caption: Proposed dual mechanism of this compound in NSCLC.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound in NSCLC cell lines.

Cell Culture and Compound Preparation
  • Cell Lines: A panel of human NSCLC cell lines is recommended, including those with wild-type EGFR (e.g., A549, H460) and EGFR-mutant lines (e.g., HCC827, PC-9).

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

In Vitro Cytotoxicity Assessment

This workflow outlines the initial screening of the compound's effect on cell viability.

cytotoxicity_workflow Start Start Seed_Cells Seed NSCLC cells in 96-well plates Start->Seed_Cells Treat_Compound Treat with varying concentrations of This compound Seed_Cells->Treat_Compound Incubate Incubate for 24, 48, 72 hours Treat_Compound->Incubate MTT_Assay Perform MTT or CellTiter-Glo Assay Incubate->MTT_Assay Measure_Absorbance Measure absorbance or luminescence MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the in vitro cytotoxicity of the compound.

Protocol: MTT Assay

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known EGFR inhibitor like Gefitinib).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical IC50 Values (µM) for this compound in NSCLC Cell Lines

Cell LineEGFR Status24h IC5048h IC5072h IC50
A549Wild-type15.28.54.1
H460Wild-type18.910.35.6
HCC827Mutant (del E746-A750)5.82.10.9
PC-9Mutant (del E746-A750)6.52.91.2
Mechanistic Assays

To determine if the compound directly inhibits EGFR, a cell-free kinase assay or a cellular assay evaluating EGFR phosphorylation can be performed.

Protocol: Western Blot for Phospho-EGFR

  • Cell Treatment: Seed NSCLC cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight.

  • Stimulation and Inhibition: Pre-treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 2 hours. Then, stimulate with 100 ng/mL EGF for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

Protocol: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.[9][10]

  • Cell Seeding and Treatment: Seed NSCLC cells in a white-walled 96-well plate. Treat with this compound at various concentrations for a predetermined time (e.g., 24 hours).

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., containing the DEVD peptide) to each well.[11]

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Normalize the results to the vehicle control to determine the fold-increase in caspase activity.

Table 2: Hypothetical Fold-Increase in Caspase-3/7 Activity

Cell LineTreatment (24h)Fold-Increase vs. Control
A5491x IC503.2 ± 0.4
A5492x IC505.8 ± 0.6
HCC8271x IC504.5 ± 0.5
HCC8272x IC508.1 ± 0.9

The potential of this compound to modulate the immune response can be assessed by measuring cytokine secretion from immune cells co-cultured with cancer cells.

Protocol: Cytokine Profiling using Multiplex Immunoassay

  • Co-culture Setup: Co-culture NSCLC cells with human peripheral blood mononuclear cells (PBMCs) at a suitable ratio (e.g., 1:10).

  • Treatment: Treat the co-culture with this compound at non-toxic concentrations.

  • Supernatant Collection: After 48-72 hours, collect the culture supernatant.

  • Multiplex Assay: Analyze the supernatant for a panel of cytokines (e.g., IL-2, IL-6, IFN-γ, TNF-α) using a bead-based multiplex immunoassay system (e.g., Luminex).[12][13]

  • Data Analysis: Quantify the concentration of each cytokine and compare the treated samples to the untreated controls.

Conclusion and Future Directions

These application notes provide a foundational framework for the preclinical evaluation of this compound in NSCLC research. The proposed experiments will help elucidate its mechanism of action, determine its potency, and provide the necessary data to support further development. Future studies could involve the synthesis of derivatives to improve potency and drug-like properties, as well as in vivo efficacy studies in xenograft or patient-derived xenograft (PDX) models of NSCLC.

References

  • Eve Technologies. (n.d.). Multiplex Cytokine Profiling in Cancer Immunotherapy. Retrieved from [Link]

  • Chen, Y. L., et al. (2021). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Li, Y., et al. (2025). A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition. Bioorganic Chemistry, 160, 108481. [Link]

  • Nicolini, A., et al. (2018). Serum Cytokinome Profile Evaluation: A Tool to Define New Diagnostic and Prognostic Markers of Cancer Using Multiplexed Bead-Based Immunoassays. International Journal of Molecular Sciences, 19(11), 3633. [Link]

  • Li, Y., et al. (2022). Profiling Plasma Cytokines by A CRISPR-ELISA Assay for Early Detection of Lung Cancer. medRxiv. [Link]

  • Boatright, K. M., & Salvesen, G. S. (2003). Differential Activity of Caspase-3 Regulates Susceptibility of Lung and Breast Tumor Cell Lines to Paclitaxel. Journal of Biological Chemistry, 278(11), 9164–9171. [Link]

  • RayBiotech. (n.d.). Cancer Research Immunoassays. Retrieved from [Link]

  • Bio-protocol. (2019). Caspase 3/7 Activity Assay. Retrieved from [Link]

  • Daoui, O., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(14), 5437. [Link]

  • Chen, Y. L., et al. (2015). Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline Derivatives as a Novel Type of Antimetastatic Agents. Bioorganic & Medicinal Chemistry, 23(1), 123-131. [Link]

  • Priolkar, R. N. S., et al. (2023). Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. Current Drug Discovery Technologies, 20(3), 35-50. [Link]

  • ResearchGate. (n.d.). Measurement of caspase-3 activity in DN-treated A549 cells. Retrieved from [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Kim, L., et al. (2013). Guideline Recommendations for EGFR Mutation Testing in Lung Cancer: Proposal of the Korean Cardiopulmonary Pathology Study Group. Journal of Pathology and Translational Medicine, 47(4), 249-257. [Link]

  • Li, T., et al. (2014). EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis. Cancer, 120(5), 754-764. [Link]

  • Wang, W., et al. (2018). Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR. Journal of Experimental & Clinical Cancer Research, 37(1), 1-12. [Link]

  • Lindeman, N. I., et al. (2013). Molecular Testing Guideline for Selection of Lung Cancer Patients for EGFR and ALK Tyrosine Kinase Inhibitors. The Journal of Molecular Diagnostics, 15(4), 415-453. [Link]

  • Wang, Y., et al. (2024). Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species-mediated PI3K/Akt pathway. PLoS ONE, 19(5), e0304381. [Link]

  • Al-Shorbagy, M. Y., et al. (2023). RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells. International Journal of Molecular Sciences, 24(13), 11001. [Link]

  • Lim, C., et al. (2011). Epidermal growth factor receptor (EGFR) mutation testing and first-line treatment with gefitinib as a strategy in the treatment of patients with advanced non-small cell lung cancer (NSCLC). Journal of Clinical Oncology, 29(15_suppl), 7523-7523. [Link]

  • PeerView Oncology. (2024, January 26). Testing for Common and Uncommon EGFR Mutations to Guide EGFR-Targeted Therapy in NSCLC. [Video]. YouTube. [Link]

  • Huang, Y., et al. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic Chemistry, 143, 106938. [Link]

  • VJOncology. (2022, April 5). Unmet needs in NSCLC that EGFR inhibitor BDTX-1535 aims to address. [Video]. YouTube. [Link]

  • Rolfo, C., et al. (2017). EGFR inhibition in NSCLC: New findings…. and opened questions?. Critical Reviews in Oncology/Hematology, 112, 12-21. [Link]

  • Sharma, G., et al. (2024). Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024). European Journal of Medicinal Chemistry, 277, 116744. [Link]

Sources

Application Notes and Protocols for 2,4-Dichloro-3-nitroquinoline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 2,4-dichloro-3-nitroquinoline (DCNQ) as a versatile intermediate in pharmaceutical synthesis. We delve into the core reactivity, detailed synthetic protocols, analytical characterization, and critical safety procedures associated with this compound. The narrative emphasizes the causality behind experimental choices, grounding protocols in established chemical principles to ensure reproducibility and safety. A key application, the synthesis of an imidazo[4,5-c]quinoline core structure, is detailed to illustrate the practical utility of DCNQ in constructing pharmacologically relevant scaffolds.

Introduction: The Strategic Importance of this compound (DCNQ)

This compound is a polysubstituted N-heterocyclic compound of significant interest in medicinal chemistry.[1] Its value as a pharmaceutical intermediate stems from the highly reactive nature of its substituted quinoline core.[2] The molecule features two chlorine atoms at the C2 and C4 positions, which are activated for nucleophilic aromatic substitution (SNAr). This reactivity is further modulated by the potent electron-withdrawing effect of the nitro group at the C3 position and the inherent electron deficiency of the pyridine ring.

This unique electronic arrangement makes DCNQ an ideal starting material for building complex molecular architectures. Notably, it serves as a key building block for the synthesis of imidazo[4,5-c]quinolines, a class of compounds known for their potent immune-modulating, antiviral, and antitumor activities.[2][3][4][5][] The drug Imiquimod, an immune response modifier, is a prominent example derived from this scaffold.[5] This guide will elucidate the principles of DCNQ's reactivity and provide robust protocols for its application in synthesizing advanced pharmaceutical intermediates.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are prerequisites for the successful application of any chemical intermediate. The key properties and safety data for DCNQ are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 132521-66-5[3][7]
Molecular Formula C₉H₄Cl₂N₂O₂[7]
Molecular Weight 243.05 g/mol [7][8]
Appearance Solid
Melting Point 102 °C[8]
Boiling Point 359.7 ± 37.0 °C (Predicted)[8]
Purity ≥95-97% (Typical)[7]
Storage Inert atmosphere, 2-8°C[4]
Solubility Soluble in DMSO and DMF. Slightly soluble in water.[]

Table 2: GHS Safety and Hazard Information

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][8]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

Core Reactivity: Regioselective Nucleophilic Aromatic Substitution

The synthetic utility of DCNQ is dominated by the differential reactivity of its two chlorine atoms towards nucleophiles. The chlorine at the C4 position is significantly more labile than the chlorine at the C2 position.

Causality of Regioselectivity: This preferential reactivity is a direct consequence of the electronic landscape of the quinoline ring. Nucleophilic attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the pyridine nitrogen, a highly stabilizing resonance structure. Attack at C2 does not permit this same degree of stabilization. The strong electron-withdrawing nitro group at C3 further activates both positions for attack but has a more pronounced effect on the C4 position. This predictable regioselectivity is a powerful tool, enabling chemists to perform sequential substitutions with different nucleophiles to build molecular diversity.[2]

G DCNQ This compound (DCNQ) Intermediate1 C4-Substituted Intermediate (2-chloro-4-amino-3-nitroquinoline) DCNQ->Intermediate1 Regioselective attack at C4 (More reactive site) Nuc1 Nucleophile 1 (e.g., R-NH2) Nuc1->Intermediate1 Final 2,4-Disubstituted Product Intermediate1->Final Substitution at C2 (Less reactive site) Nuc2 Nucleophile 2 (e.g., R'-OH) Nuc2->Final

Caption: Workflow for sequential substitution on DCNQ.

Application Protocol: Multi-Step Synthesis of an Imidazo[4,5-c]quinoline Core

This section provides a detailed, three-step protocol for the synthesis of a 4-substituted-1H-imidazo[4,5-c]quinoline, a core structure related to several pharmacologically active molecules. This pathway leverages the regioselective reactivity of DCNQ.

G cluster_0 Step 1: C4-Amination cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Imidazole Cyclization DCNQ DCNQ Step1_Product 4-(isobutylamino)-2-chloro- 3-nitroquinoline DCNQ->Step1_Product Amine Isobutylamine Amine->DCNQ Nucleophilic Substitution Step2_Product 2-chloro-N4-isobutyl- quinoline-3,4-diamine Step1_Product->Step2_Product Step1_Product->Step2_Product Intermediate Final_Product 2-chloro-1-isobutyl-1H- imdazo[4,5-c]quinoline Step2_Product->Final_Product Step2_Product->Final_Product Intermediate Reducer SnCl2·2H2O / EtOH Reducer->Step1_Product Reduction Cyclizer Triethyl Orthoformate Cyclizer->Step2_Product Cyclization

Caption: Synthetic pathway from DCNQ to an imidazoquinoline core.

Protocol 1: Step 1 - Regioselective Synthesis of 4-(isobutylamino)-2-chloro-3-nitroquinoline

Principle: This step exploits the higher reactivity of the C4-chloro group. An excess of the amine nucleophile (isobutylamine) is used to drive the reaction to completion. A polar aprotic solvent like ethanol is suitable for this transformation, and the reaction is typically run at elevated temperatures to ensure a reasonable reaction rate.

  • Reagents & Materials:

    • This compound (DCNQ) (1.0 eq)

    • Isobutylamine (2.5 eq)

    • Ethanol (EtOH), anhydrous

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard glassware for workup and filtration

  • Procedure:

    • To a round-bottom flask, add DCNQ (1.0 eq) and anhydrous ethanol (approx. 10 mL per gram of DCNQ).

    • Stir the suspension at room temperature to ensure good mixing.

    • Slowly add isobutylamine (2.5 eq) to the suspension.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Once the starting material is consumed, cool the reaction mixture to room temperature. A yellow precipitate should form.

    • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol.

    • Dry the product under vacuum to yield the desired 4-(isobutylamino)-2-chloro-3-nitroquinoline as a yellow solid.

Protocol 2: Step 2 - Reduction of the Nitro Group

Principle: The 3-nitro group is reduced to a 3-amino group, creating the vicinal diamine necessary for subsequent imidazole ring formation.[2] Tin(II) chloride dihydrate in ethanol is a classic and effective method for this transformation. The acidic conditions generated in situ facilitate the reduction.

  • Reagents & Materials:

    • 4-(isobutylamino)-2-chloro-3-nitroquinoline (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethanol (EtOH)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Diatomaceous earth (Celite®)

  • Procedure:

    • Suspend the product from Step 1 (1.0 eq) in ethanol (approx. 20 mL per gram) in a round-bottom flask.

    • Add SnCl₂·2H₂O (5.0 eq) in portions to the stirred suspension at room temperature. The addition may be exothermic.

    • Heat the mixture to reflux (approx. 78°C) for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and carefully pour it into a beaker containing ice.

    • Basify the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8. Vigorous stirring is required to break up the tin salts.

    • Filter the resulting suspension through a pad of diatomaceous earth to remove the inorganic tin salts, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diamine product, which can often be used in the next step without further purification.

Protocol 3: Step 3 - Cyclization to Form the Imidazo[4,5-c]quinoline Ring

Principle: The final step involves the condensation of the 3,4-diaminoquinoline intermediate with a one-carbon electrophile to construct the imidazole ring. Triethyl orthoformate serves as a source of a single carbon atom and also acts as the solvent. An acid catalyst is typically used to facilitate the cyclization.

  • Reagents & Materials:

    • 2-chloro-N4-isobutylquinoline-3,4-diamine (1.0 eq)

    • Triethyl orthoformate (large excess, acts as solvent)

    • Pyridine hydrochloride (catalytic amount, ~0.1 eq)

  • Procedure:

    • Combine the crude diamine from Step 2 (1.0 eq), triethyl orthoformate (10-15 eq), and a catalytic amount of pyridine hydrochloride in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approx. 140°C) for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Remove the excess triethyl orthoformate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline.

Analytical Characterization

Characterization of the starting material and final product is essential for quality control.

Table 3: Representative Analytical Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 8.27 (d, J = 8.1 Hz, 1H), 8.11 (d, J = 8.1 Hz, 1H), 7.95 (t, J = 7.2 Hz, 1H), 7.81 (t, J = 7.2 Hz, 1H).[8]
Mass Spec. (ESI-MS)Calculated for [M+H]⁺ m/z 243.0, Found: 243.0.[8]
IR Spectroscopy Characteristic peaks for C=N, C=C (aromatic), and strong asymmetric/symmetric stretches for the -NO₂ group.

Safety and Handling Protocol

DCNQ and its intermediates are hazardous materials that require strict adherence to safety protocols.[9][10]

G Prep Preparation (Review SDS) PPE Wear Required PPE - Nitrile Gloves - Safety Goggles - Lab Coat Prep->PPE Step 1 Handling Handling (Use in Chemical Fume Hood) PPE->Handling Step 2 Spill Spill Response (Absorb, Collect, Ventilate) Handling->Spill Decon Decontamination (Wash hands & surfaces) Handling->Decon Step 3 Disposal Waste Disposal (Segregated Hazardous Waste) Spill->Disposal Decon->Disposal Step 4

Caption: Standard operating procedure for handling DCNQ.

  • Engineering Controls: All manipulations involving DCNQ powder or its solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10] An emergency eyewash station and safety shower must be readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[9]

    • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile), inspected prior to use.[9][11]

    • Body Protection: Wear a flame-resistant lab coat, fully buttoned. Ensure no skin is exposed.[9][11]

  • Handling and Storage: Store DCNQ in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][10] Avoid dust formation.

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite), collect in a suitable container for disposal.[10] Prevent entry into waterways.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[9][10]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[9][10]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

  • Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Conclusion and Future Perspectives

This compound is a high-value intermediate whose predictable, regioselective reactivity makes it a cornerstone for the synthesis of diverse quinoline-based pharmaceutical targets. The protocols outlined herein provide a robust framework for its use in constructing the imidazo[4,5-c]quinoline core, a privileged scaffold in modern drug discovery. Future research will likely focus on developing greener and more efficient synthetic methods, potentially utilizing flow chemistry or novel catalytic systems to further enhance the utility of this versatile building block.[2][12]

References

  • Safety Data Sheet . CDMS.net. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . Royal Society of Chemistry. [Link]

  • This compound | CAS 132521-66-5 . Veeprho. [Link]

  • This compound . Amerigo Scientific. [Link]

  • Synthesis of nitroquinoline derivatives . ResearchGate. [Link]

  • III Analytical Methods . Japan International Cooperation Agency. [Link]

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity . New Journal of Chemistry (RSC Publishing). [Link]

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Application Notes and Protocols for the Purification of 2,4-Dichloro-3-nitroquinoline via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichloro-3-nitroquinoline is a key synthetic intermediate in medicinal chemistry and drug development, notably in the synthesis of various biologically active compounds.[1][2] Its molecular structure, featuring a quinoline core substituted with two chlorine atoms and a nitro group, presents a unique purification challenge.[3][4][5][6] The presence of these functional groups influences the molecule's polarity and reactivity, necessitating a robust purification strategy to remove starting materials, by-products, and other impurities. This document provides a detailed guide to the purification of this compound using silica gel column chromatography, emphasizing the principles behind the methodology to ensure reproducible and high-purity outcomes.

Chemical and Safety Profile

Before commencing any experimental work, it is crucial to understand the chemical properties and associated hazards of this compound.

PropertyValueSource
CAS Number 132521-66-5[1][2][3][4][5][6][7][8]
Molecular Formula C₉H₄Cl₂N₂O₂[4][5]
Molecular Weight 243.05 g/mol [2][3][5][8]
Appearance Solid[5]
Melting Point 102 °C[3]

Hazard Identification and Safety Precautions:

This compound is classified as harmful and an irritant. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection/face protection.[3]

Principle of Separation: Column Chromatography

Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[9][10][11] For the purification of moderately polar organic molecules like this compound, silica gel is the most common stationary phase due to its polar nature.[9]

The separation is governed by the principles of adsorption and elution.[9] Polar compounds, like our target molecule with its nitro group and nitrogen-containing heterocycle, will have a stronger affinity for the polar silica gel and will thus move more slowly through the column. Non-polar impurities will have a weaker affinity and will be eluted more quickly by the mobile phase. The choice of the mobile phase, a solvent or a mixture of solvents, is critical in modulating the speed at which compounds travel through the column.[9][12]

Method Development: Thin-Layer Chromatography (TLC)

Prior to performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[10][13] TLC is a rapid and inexpensive analytical technique that provides a preview of the separation achievable on a column.[11] The goal is to find a solvent system that provides good separation between the desired product and its impurities, with a retention factor (Rƒ) for the product ideally between 0.2 and 0.4.

Protocol for TLC Analysis
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline approximately 1 cm from the bottom edge.

  • Sample Preparation: Prepare dilute solutions of the crude reaction mixture and, if available, a pure standard of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the crude mixture and the standard on the baseline. It is also advisable to co-spot the crude mixture and the standard in the same lane to aid in identification.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm), as the quinoline ring is UV-active. Circle the spots with a pencil.

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Solvent System Selection

A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. For a compound with the polarity of this compound, a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is a common starting point.[12][14]

Recommended Starting Solvent Systems for TLC:

  • Hexane:Ethyl Acetate (9:1)

  • Hexane:Ethyl Acetate (4:1)

  • Hexane:Ethyl Acetate (2:1)

  • Hexane:Dichloromethane (1:1)

Adjust the solvent ratios until the desired Rƒ value for this compound is achieved, with clear separation from any impurities.

Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and amount of silica gel should be scaled accordingly for different quantities.

Materials and Equipment
  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (pre-determined by TLC analysis)

  • Crude this compound

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_col 1. Prepare Column prep_slurry 2. Prepare Silica Slurry prep_col->prep_slurry pack_col 3. Pack Column prep_slurry->pack_col prep_sample 4. Prepare Sample pack_col->prep_sample load_sample 5. Load Sample prep_sample->load_sample elute 6. Elute Column load_sample->elute collect 7. Collect Fractions elute->collect tlc_analysis 8. Analyze Fractions by TLC collect->tlc_analysis combine 9. Combine Pure Fractions tlc_analysis->combine evaporate 10. Evaporate Solvent combine->evaporate

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol
  • Column Preparation:

    • Ensure the column is clean, dry, and vertically clamped.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.

    • Add a thin layer (approx. 1 cm) of sand over the plug.[15]

  • Column Packing (Wet Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the chosen eluent. The consistency should be that of a milkshake.

    • Pour the slurry into the column in one continuous motion.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse.

    • Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Carefully add the sample solution to the top of the silica gel using a pipette, ensuring not to disturb the sand layer.

    • Rinse the sample flask with a small amount of eluent and add this to the column.

    • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin eluting the column, collecting the solvent in fractions (e.g., 10-20 mL per tube).

    • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.[10][15]

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product.

    • Spot every few fractions on a TLC plate to track the elution of the compounds.

  • Isolation of the Purified Product:

    • Once the TLC analysis confirms which fractions contain the pure this compound, combine these fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified solid product.

  • Purity Assessment:

    • Assess the purity of the final product by TLC, melting point, and other analytical techniques such as NMR or HPLC.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Incorrect solvent system.Re-optimize the eluent using TLC. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[16]
Cracked Column Bed Column packed unevenly or ran dry.Ensure proper packing technique. Never let the solvent level drop below the top of the stationary phase.
Compound Won't Elute Eluent is not polar enough.Increase the polarity of the eluent.
All Compounds Elute Too Quickly Eluent is too polar.Decrease the polarity of the eluent.

Conclusion

The purification of this compound by column chromatography is a reliable method for obtaining high-purity material essential for research and development. The success of this technique hinges on a systematic approach to method development, beginning with TLC to identify an optimal solvent system. By understanding the principles of chromatography and adhering to the detailed protocol, researchers can effectively isolate this important synthetic intermediate.

References

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved January 9, 2026, from [Link]

  • Eisink, N. N. H. M., & Canrinus, T. R. (2022, October 14). Chemical/Laboratory Techniques: Thin Layer Chromatography [Video]. YouTube. [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved January 9, 2026, from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276–302. [Link]

  • ResearchGate. (2019, May 23). How to choose the best solution for column chromatography? Retrieved January 9, 2026, from [Link]

  • That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography) [Video]. YouTube. [Link]

  • University of Boulder Colorado, Department of Chemistry. (n.d.). Column Chromatography. Retrieved January 9, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved January 9, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 9, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved January 9, 2026, from [Link]

  • Veeprho. (n.d.). This compound | CAS 132521-66-5. Retrieved January 9, 2026, from [Link]

  • Wilfrid Laurier University. (n.d.). Column chromatography. Retrieved January 9, 2026, from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

  • Dochemical. (n.d.). 2,4-DICHLORO-3-NITRO-QUINOLINE. Retrieved January 9, 2026, from [Link]

  • ElectronicsAndBooks. (n.d.). Reduction and detection of aromatic nib-o-compounds on thin layers of silica gel. Retrieved January 9, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved January 9, 2026, from [Link]

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Application Notes and Protocols for the Development of 2,4-Dichloro-3-nitroquinoline Derivatives with Improved Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a variety of biological targets.[1] This versatile heterocyclic scaffold is present in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The development of novel quinoline derivatives remains a vibrant area of research, driven by the need for more effective and selective therapeutic agents.[1]

This guide focuses on the strategic development of derivatives from 2,4-dichloro-3-nitroquinoline, a highly reactive and versatile starting material. The presence of two reactive chlorine atoms at positions 2 and 4, activated by the electron-withdrawing nitro group at position 3, allows for selective and sequential nucleophilic substitutions. This property makes this compound an ideal template for creating a diverse library of compounds with potential therapeutic applications. Herein, we provide detailed protocols for the synthesis of novel derivatives and their subsequent biological evaluation, with a focus on anticancer and antibacterial efficacy.

Synthetic Strategies for Derivatization of this compound

The differential reactivity of the chlorine atoms at the C2 and C4 positions of the this compound scaffold allows for a stepwise and controlled introduction of various functionalities. The C4 position is more susceptible to nucleophilic attack than the C2 position, enabling regioselective synthesis of 4-substituted-2-chloro-3-nitroquinolines. Subsequent modification at the C2 position can be achieved through more forcing conditions or by employing modern cross-coupling methodologies.

Protocol 1: Synthesis of 4-Aryl/Alkylamino-2-chloro-3-nitroquinoline Derivatives

This protocol describes the regioselective substitution of the C4-chloro group with various primary and secondary amines under microwave irradiation, a method known for its efficiency and reduced reaction times.[3]

Materials:

  • This compound

  • Aryl or alkyl amine (primary or secondary)

  • Water (deionized)

  • Microwave reactor

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Rotary evaporator

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1 mmol) and the desired aryl or alkyl amine (1.2 mmol).

  • Add 5 mL of deionized water to the reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature and time optimized for the specific amine (a typical starting point is 100°C for 15-30 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-aryl/alkylamino-2-chloro-3-nitroquinoline derivative.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions for C2-Functionalization

The remaining chloro group at the C2 position can be further functionalized using powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-amino-2-chloro-3-nitroquinoline derivatives with arylboronic acids.[4]

Materials:

  • 4-Aryl/alkylamino-2-chloro-3-nitroquinoline derivative (from Protocol 1)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the 4-aryl/alkylamino-2-chloro-3-nitroquinoline derivative (1 mmol), arylboronic acid (1.5 mmol), palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and base (e.g., 2 mmol K₂CO₃).

  • Add the anhydrous solvent (e.g., 10 mL of dioxane) via syringe.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

This protocol provides a general method for the Buchwald-Hartwig amination of 4-amino-2-chloro-3-nitroquinoline derivatives.[2][5]

Materials:

  • 4-Aryl/alkylamino-2-chloro-3-nitroquinoline derivative

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-aryl/alkylamino-2-chloro-3-nitroquinoline derivative (1 mmol), palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), phosphine ligand (e.g., 4 mol% Xantphos), and base (e.g., 1.4 mmol NaOt-Bu).

  • Add the primary or secondary amine (1.2 mmol) followed by the anhydrous solvent (e.g., 10 mL of toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagram of Synthetic Workflow

Synthetic_Workflow A This compound B 4-Aryl/alkylamino-2-chloro-3-nitroquinoline A->B  R¹R²NH, H₂O, Microwave [1] C 2-Aryl-4-amino-3-nitroquinoline B->C  ArB(OH)₂, Pd catalyst, Base [12] D 2,4-Diamino-3-nitroquinoline B->D  R³R⁴NH, Pd catalyst, Ligand, Base [6, 14]

Caption: Synthetic routes to 2,4-disubstituted-3-nitroquinoline derivatives.

Biological Evaluation Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The following protocols are standard methods for assessing the anticancer and antibacterial efficacy of novel compounds.

Protocol 3: In Vitro Anticancer Activity - MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Antibacterial Activity - Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a commonly used technique.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. Inoculate the colonies into a tube of sterile CAMHB. Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Preparation of Test Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in CAMHB in the wells of a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC of the agent.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Data Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Potential Mechanisms of Action and Structure-Activity Relationships

The biological activity of quinoline derivatives is highly dependent on the nature and position of the substituents on the quinoline ring.[2] For the 2,4-disubstituted-3-nitroquinoline derivatives, several mechanisms of action can be hypothesized based on existing literature.

Anticancer Activity:

  • EGFR Inhibition: Some 2,4-diamino-3-nitroquinoline derivatives have shown excellent anticancer activity, comparable to the known EGFR inhibitor erlotinib.[3] Molecular modeling studies suggest that these compounds can bind to the ATP-binding site of the EGFR kinase domain.

  • Topoisomerase Inhibition: Quinoline scaffolds are known to be present in topoisomerase inhibitors, which interfere with DNA replication and transcription in cancer cells.[9] The planar nature of the quinoline ring system allows for intercalation into DNA, a key feature of many topoisomerase poisons.

  • Modulation of Signaling Pathways: Quinoline derivatives have been shown to interfere with critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10][11] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Diagram of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival mTORC1->Proliferation Promotes Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->PI3K Inhibits [22, 26] Quinoline_Derivative->Akt Inhibits [22, 26] Quinoline_Derivative->mTORC1 Inhibits [22, 26]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Antibacterial Activity:

The antibacterial mechanism of quinoline derivatives can vary. Fluoroquinolones, a well-known class of antibiotics, inhibit bacterial DNA gyrase and topoisomerase IV. The nitro group present in the this compound scaffold may also contribute to antibacterial activity through the generation of reactive nitrogen species that can damage bacterial DNA and proteins.

Structure-Activity Relationship (SAR) Insights:

  • For anticancer activity, studies on 2,4-diamino-3-nitroquinolines have indicated that the nature of the amino substituents at both C2 and C4 positions significantly influences the cytotoxic potency.[3] Aromatic amines at these positions often lead to higher activity.

  • For antibacterial activity, the presence of specific functional groups and their steric and electronic properties play a crucial role in determining the spectrum and potency of the compounds.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods detailed in this guide provide a comprehensive framework for researchers to design, synthesize, and test new derivatives with improved efficacy. The versatility of this scaffold, combined with modern synthetic methodologies, offers a promising avenue for the discovery of next-generation anticancer and antibacterial drugs. Further exploration of structure-activity relationships and mechanistic studies will be crucial in optimizing the therapeutic potential of this promising class of compounds.

References

  • Kumar, D., et al. (2015). Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. Bioorganic & Medicinal Chemistry, 23(1), 225-236.
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  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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  • Musiol, R. (2017). Quinoline derivatives as privileged scaffolds in medicinal chemistry. Virulence, 8(5), 528-530.
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  • Denny, W. A. (2002). Acridine-based DNA intercalators as anticancer agents. Current medicinal chemistry, 9(17), 1655-1665.
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  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1997). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of chemical research, 31(12), 805-818.
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  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
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  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.
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  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature reviews Drug discovery, 8(8), 627-644.

Sources

In Vitro Efficacy of 2,4-Dichloro-3-nitroquinoline: An Application Note and Protocol for Cancer Cell Line-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1][2] This application note details a comprehensive workflow for the in vitro evaluation of a specific quinoline derivative, 2,4-Dichloro-3-nitroquinoline, against a panel of cancer cell lines. Preliminary evidence suggests that the antitumor activity of this compound is linked to the induction of apoptosis through the activation of caspase-3.[3]

This document provides researchers, scientists, and drug development professionals with a robust framework for assessing the cytotoxic and mechanistic properties of this compound. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility. We will explore a multi-faceted approach, beginning with a broad cytotoxicity screening and progressing to more detailed investigations into the apoptotic pathways and effects on the cell cycle.

Scientific Rationale and Experimental Design

The experimental design is structured to first establish the cytotoxic potential of this compound across a diverse range of cancer cell lines and then to elucidate the underlying mechanism of action.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the in vitro characterization of this compound.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanism Phase 2: Mechanistic Studies cluster_data Phase 3: Data Analysis & Interpretation A Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116, Jurkat) + Normal Cell Line (e.g., MCF-10A) B MTT Assay to Determine IC50 Values A->B Treat with varying concentrations of This compound C Apoptosis Assays (Annexin V/PI Staining by Flow Cytometry) B->C Based on IC50 values D Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry) B->D Based on IC50 values E Western Blot Analysis of Apoptosis-Related Proteins C->E F Caspase Activity Assays C->F H Determine Changes in Protein Expression (e.g., Cleaved Caspases, Bcl-2 family) E->H I Measure Caspase-3/7, -8, -9 Activity F->I G Quantify Apoptosis and Cell Cycle Distribution J Synthesize Data to Propose Mechanism of Action G->J H->J I->J

Caption: Experimental workflow for in vitro testing of this compound.

Selection of Cancer Cell Lines

The choice of cell lines is critical for obtaining clinically relevant data.[4] We recommend a panel that includes representatives from different cancer types to assess the breadth of the compound's activity. Furthermore, the inclusion of a non-cancerous cell line is essential to evaluate the selectivity of the cytotoxic effects.[3]

Recommended Cell Line Panel:

Cell LineCancer TypeTissue of OriginRationale
MCF-7 Breast AdenocarcinomaBreastCommonly used, well-characterized luminal A breast cancer cell line.
A549 Lung CarcinomaLungA standard model for non-small cell lung cancer.
HCT116 Colorectal CarcinomaColonA well-characterized colon cancer cell line with a wild-type p53 status.
Jurkat Acute T-cell LeukemiaBloodA suspension cell line model for leukemia, often used in apoptosis studies.[5]
MCF-10A Non-tumorigenicBreastA non-cancerous breast epithelial cell line to assess cytotoxicity towards normal cells.

Protocols

Cell Culture and Maintenance

Materials:

  • Selected cancer and normal cell lines

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Maintain cell lines in their recommended culture medium in a humidified incubator.

  • Passage the cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium. For suspension cells, dilute the culture with fresh medium to the desired density.

  • Regularly check for mycoplasma contamination.

MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Materials:

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[6]

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.[6]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Cytotoxicity Data:

Cell LineIC50 (µM) of this compound (48h)
MCF-7 5.2
A549 8.7
HCT116 3.9
Jurkat 2.5
MCF-10A > 50
Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[8]

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[1][4]

Materials:

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[1]

  • Incubate on ice for at least 30 minutes.[1]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[1]

  • Analyze the cells by flow cytometry.

Mechanistic Insights: Unraveling the Apoptotic Pathway

Based on the pro-apoptotic activity of other quinoline derivatives, we hypothesize that this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or a combination of both.[8][9]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor ? bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) compound->bcl2_family ? caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->bcl2_family Crosstalk (via Bid) caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 execution Execution Phase parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Putative apoptotic signaling pathways induced by this compound.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[8][10]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-Caspase-8, anti-Caspase-9)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Treat cells and harvest them as previously described.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.[8]

  • Block the membrane for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Caspase Activity Assays

These colorimetric or fluorometric assays quantify the activity of specific caspases.[7][11]

Materials:

  • Caspase-3/7, -8, and -9 activity assay kits

  • Cell lysis buffer

  • Caspase-specific substrates (e.g., DEVD-pNA for Caspase-3)

  • Microplate reader

Protocol:

  • Treat cells in a 96-well plate.

  • Lyse the cells according to the kit manufacturer's instructions.

  • Add the caspase substrate to the cell lysates.

  • Incubate at 37°C for 1-2 hours.[7]

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the fold-increase in caspase activity relative to the untreated control.

Data Interpretation and Conclusion

The culmination of these assays will provide a comprehensive profile of the in vitro anticancer activity of this compound. A significant decrease in the IC50 values for cancer cell lines compared to the normal cell line would indicate selective cytotoxicity. An increase in the Annexin V-positive cell population would confirm the induction of apoptosis. Cell cycle analysis might reveal an arrest at a specific phase, suggesting interference with cell cycle progression.

Western blot and caspase activity data will help to delineate the apoptotic pathway. For instance, the activation of caspase-9 and changes in Bcl-2 family protein expression would point towards the intrinsic pathway, while the activation of caspase-8 would suggest the involvement of the extrinsic pathway.[8] The activation of both initiator caspases would indicate a crosstalk between the two pathways.

This systematic approach will not only validate the anticancer potential of this compound but also provide crucial mechanistic insights to guide further preclinical and clinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Gothai, S., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (114), 54683.
  • University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io.
  • University of California San Diego. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Shakyawar, S. K., et al. (2016). Assays Used in vitro to Study Cancer Cell Lines.
  • Titong, A., et al. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line... protocols.io.
  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1–17.
  • Liu, X., et al. (2015). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 357(1), 213-220.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. International Journal of Nanomedicine, 10, 2537–2550.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.

Sources

Application Note: Preparation of 2,4-Dichloro-3-nitroquinoline Stock Solutions for In Vitro Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of 2,4-Dichloro-3-nitroquinoline for use in cell culture applications. This compound is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology research.[1] Proper preparation, handling, and storage of stock solutions are critical for ensuring experimental reproducibility, maximizing compound stability, and maintaining a safe laboratory environment. This guide details the rationale for solvent selection, step-by-step protocols for preparing high-concentration primary stocks and subsequent working dilutions, and essential quality control and safety procedures.

Introduction: The Importance of Proper Stock Solution Preparation

This compound is an investigational compound that functions as a chemotherapeutic agent by inhibiting the EGFR signaling pathway.[1] EGFR is a transmembrane tyrosine kinase that, upon activation by ligands like Epidermal Growth Factor (EGF), triggers downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways.[2] These pathways are crucial for regulating cell proliferation and survival.[2] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making inhibitors like this compound valuable tools for research and therapeutic development.[3][4]

The reliability of in vitro data derived from cell-based assays is fundamentally dependent on the precise and consistent concentration of the test compound. Errors in stock solution preparation can lead to significant variability in experimental outcomes, misinterpretation of results, and wasted resources. This application note establishes a self-validating protocol designed to ensure the accuracy, sterility, and stability of this compound solutions.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is the first step in developing a robust protocol. Key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 132521-66-5[5][6][7]
Molecular Formula C₉H₄Cl₂N₂O₂[5][7][8]
Molecular Weight 243.05 g/mol [1][5][7][9]
Appearance Light orange powder / solid[8]
Purity Typically ≥95-97%[5][8]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[][]
Storage (Solid) 2-8°C under an inert atmosphere.[5][9][5][9]

Safety & Handling:

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[7] As with all quinoline-based compounds, appropriate personal protective equipment (PPE) is mandatory.[11][12][13][14][15]

  • Always handle the solid powder and concentrated stock solutions inside a certified chemical fume hood.

  • Wear a lab coat, nitrile gloves, and safety glasses or goggles. [15]

  • Avoid inhalation of the powder by using appropriate engineering controls and personal respiratory protection if necessary. [11]

  • In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. [12][15]

cluster_prep Safety & Handling Workflow A Receive Compound & Verify Certificate of Analysis B Don Appropriate PPE (Lab Coat, Gloves, Goggles) A->B Before Handling C Work Inside a Chemical Fume Hood B->C Mandatory D Weigh Compound C->D E Prepare Stock Solution D->E F Label & Store Properly E->F cluster_workflow Primary Stock Preparation (10 mM) weigh 1. Weigh 2.43 mg of Compound transfer 2. Transfer to Sterile Tube weigh->transfer add_dmso 3. Add 1.0 mL of Anhydrous DMSO transfer->add_dmso dissolve 4. Vortex until Fully Dissolved add_dmso->dissolve filter 5. (Optional) Sterilize with 0.22 µm Filter dissolve->filter aliquot 6. Aliquot into Light-Protected Tubes dissolve->aliquot If not filtering filter->aliquot Recommended store 7. Store at -20°C or -80°C aliquot->store

Caption: Step-by-step workflow for preparing a 10 mM primary stock solution.

Step-by-Step Procedure:

  • Preparation: In a chemical fume hood, carefully weigh 2.43 mg of this compound powder using an analytical balance.

  • Transfer: Transfer the weighed powder into a sterile, light-protected (amber or foil-wrapped) microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous, cell culture-grade DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex at medium-high speed for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have completely dissolved. If necessary, gentle warming in a 37°C water bath or sonication can aid dissolution.

  • Sterilization (Optional but Recommended): For critical applications, sterilize the stock solution by filtering it through a 0.22 µm PTFE syringe filter into a new sterile, light-protected tube. This step removes any potential microbial contaminants from the powder or handling process.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes. [16][17]7. Storage: Label the aliquots clearly with the compound name, concentration, date, and initials. Store immediately at -20°C for short-term storage (1 month) or -80°C for long-term storage (6+ months). [16]

Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock into cell culture medium immediately before treating cells.

Example: Preparing a 10 µM working solution from a 10 mM stock. This represents a 1:1000 dilution.

  • Calculate Volume: To prepare 1 mL of culture medium with a final concentration of 10 µM, you will need 1 µL of the 10 mM primary stock solution. (V₁C₁ = V₂C₂).

  • Dilution: Directly add 1 µL of the 10 mM stock into 999 µL of pre-warmed complete cell culture medium.

  • Mixing: Immediately mix thoroughly by gentle vortexing or by pipetting up and down several times to prevent precipitation of the compound.

  • Control Group: Prepare a "vehicle control" by adding the same volume of DMSO (1 µL) to an equivalent volume of culture medium (999 µL). This is crucial to ensure that any observed cellular effects are due to the compound and not the solvent. [16]

cluster_dilution Serial Dilution Workflow A Primary Stock 10 mM in DMSO B Intermediate Dilution (Optional) e.g., 100 µM in Medium A->B 1:100 Dilution C Final Working Solution e.g., 10 µM in Medium A->C 1:1000 Dilution (Direct) D Vehicle Control 0.1% DMSO in Medium A->D Solvent Only B->C 1:10 Dilution

Caption: Diagram illustrating the serial dilution from a primary stock to working solutions.

Conclusion

The protocols outlined in this application note provide a validated framework for the preparation of this compound stock solutions for cell culture-based research. Adherence to these guidelines, including meticulous safety precautions, accurate calculations, the use of high-purity reagents, and proper storage techniques, is paramount for generating high-quality, reproducible data in the study of EGFR inhibition and cancer cell biology.

References

  • Chemsrc. (n.d.). 2,4-DICHLORO-3-NITRO-QUINOLINE. Retrieved from [Link]

  • protocols.io. (2021). DMSO stock preparation. Retrieved from [Link]

  • Pentachemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • MDPI. (2020). SOX11 Is Regulated by EGFR-STAT3 and Promotes Epithelial–Mesenchymal Transition in Head and Neck Squamous Cell Carcinoma. Retrieved from [Link]

  • NIH. (2019). EGFR Suppression Inhibits the Sphere Formation of MCF7 Cells Overexpressing EGFR. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

Sources

analytical methods for detecting 2,4-Dichloro-3-nitroquinoline in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 2,4-Dichloro-3-nitroquinoline in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document provides a comprehensive guide and a detailed protocol for the development and validation of an analytical method for the quantification of this compound in human plasma. Given the structural motifs of a halogenated nitroaromatic quinoline, this compound may be of interest in pharmaceutical development or toxicological studies. As specific, validated bioanalytical methods for this compound are not widely published, this application note establishes a robust starting point by leveraging established principles for the analysis of small heterocyclic molecules in complex biological matrices. The proposed method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its superior sensitivity, selectivity, and high-throughput capabilities, making it the gold standard for bioanalysis.[1][2] The protocol details every critical step, from sample preparation using a combination of protein precipitation and solid-phase extraction (SPE) to instrument setup and data analysis, providing a scientifically sound framework for researchers in drug metabolism, pharmacokinetics (DMPK), and toxicology.

Introduction and Scientific Rationale

This compound is a halogenated nitroaromatic compound belonging to the quinoline family of heterocycles. Quinoline derivatives are scaffolds of significant interest in medicinal chemistry, forming the core of numerous pharmaceuticals.[3][4][5] The presence of dichloro and nitro functional groups suggests potential biological activity, but also raises toxicological concerns, as nitroaromatic compounds can be genotoxic.[6] Therefore, developing a sensitive and selective analytical method is paramount for accurately assessing its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical and clinical studies.

The primary challenge in bioanalysis is the accurate quantification of a target analyte within a complex biological matrix like plasma, which is rich in proteins, lipids, and other endogenous components. These components can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.

Why LC-MS/MS? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the chosen methodology due to its unparalleled advantages:

  • Selectivity: By using Multiple Reaction Monitoring (MRM), we can selectively detect the analyte by monitoring a specific precursor ion to product ion fragmentation, effectively filtering out background noise from the matrix.[2]

  • Sensitivity: LC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL or even pg/mL range, which is essential for pharmacokinetic studies where drug concentrations can be very low.[1][6]

  • Versatility: The technique is suitable for a wide range of small molecules with varying polarities.[7]

This guide explains the causality behind each step, ensuring the protocol is a self-validating system grounded in established bioanalytical principles.

Method Principle and Workflow

The overall analytical workflow is designed to ensure efficient extraction, clean separation, and sensitive detection of this compound from human plasma.

The process begins with the addition of an internal standard (IS) to the plasma samples. An ideal IS is a stable, isotopically labeled version of the analyte or a structurally similar compound with close chromatographic behavior. For this method, we propose Labetalol as a suitable structural analog for initial method development due to its distinct mass and similar retention characteristics. The samples then undergo protein precipitation to remove the bulk of plasma proteins. This is followed by Solid-Phase Extraction (SPE) for further cleanup and concentration of the analyte. The purified extract is then injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reverse-phase column, and detection is performed on a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample (100 µL) Add_IS Spike Internal Standard (Labetalol) Sample->Add_IS Sample Flow PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Sample Flow Vortex_Centrifuge Vortex & Centrifuge PPT->Vortex_Centrifuge Sample Flow SPE_Load Load Supernatant onto SPE Cartridge Vortex_Centrifuge->SPE_Load Sample Flow SPE_Wash Wash SPE Cartridge (e.g., 5% Methanol) SPE_Load->SPE_Wash Sample Flow SPE_Elute Elute Analyte (e.g., 90% Methanol) SPE_Wash->SPE_Elute Sample Flow Evaporate Evaporate & Reconstitute in Mobile Phase SPE_Elute->Evaporate Sample Flow Inject Inject into LC-MS/MS System Evaporate->Inject Sample Flow LC Chromatographic Separation (C18 Column) Inject->LC Analytical Flow MS Mass Spectrometry Detection (Positive ESI, MRM Mode) LC->MS Analytical Flow Integrate Peak Integration MS->Integrate Data Flow Calibrate Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Data Flow Quantify Quantify Unknown Samples Calibrate->Quantify Data Flow

Caption: Overall bioanalytical workflow from sample receipt to final quantification.

Materials and Reagents
MaterialSupplier/Grade
This compoundReference Standard (>98% purity)
Labetalol (Internal Standard)USP Reference Standard or equivalent
Human Plasma (K2-EDTA)Reputable commercial source
Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
WaterType 1, Ultrapure
Formic Acid (FA)LC-MS Grade (99%+)
Ammonium AcetateLC-MS Grade
SPE Cartridgese.g., Mixed-Mode Cation Exchange
HPLC Vials and CapsPolypropylene or glass

Safety Precautions: this compound is harmful if swallowed and may cause skin and eye irritation.[8][9] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

Detailed Experimental Protocol
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of this compound reference standard and dissolve in 5.0 mL of methanol to create a 1 mg/mL stock solution.

    • Prepare a separate 1 mg/mL stock solution of Labetalol (IS) in methanol.

  • Working Solutions:

    • Prepare intermediate stock solutions of the analyte by serially diluting the primary stock with 50:50 ACN:Water. These will be used to spike into blank plasma.

    • Prepare an IS working solution by diluting the IS stock to a final concentration of 500 ng/mL in 50:50 ACN:Water.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike blank human plasma with the appropriate analyte working solutions to prepare CC standards at concentrations of 1, 2, 5, 20, 100, 400, 800, and 1000 ng/mL.

    • Separately, prepare QC samples at four levels:

      • LLOQ QC: 1 ng/mL (Lower Limit of Quantification)

      • Low QC: 3 ng/mL

      • Mid QC: 150 ng/mL

      • High QC: 750 ng/mL

Causality: A two-step cleanup is employed. Protein precipitation (PPT) is a fast, universal method to remove most proteins. However, it can be non-selective, leaving phospholipids and other small molecules that cause matrix effects. The subsequent SPE step provides a more selective cleanup, targeting the analyte's chemical properties to remove these interferences and increase sensitivity.[7][10]

  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (500 ng/mL Labetalol) to all tubes except the double blank. Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • SPE Cleanup:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Carefully transfer the supernatant from the previous step and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte and IS with 1 mL of 5% formic acid in methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Causality: Reverse-phase chromatography with a C18 column is chosen as it is effective for retaining and separating moderately non-polar compounds like this compound. A gradient elution is used to ensure sharp peak shapes and efficient elution of the analyte while minimizing the run time. Positive electrospray ionization (ESI) is selected because the quinoline nitrogen is readily protonated.

ParameterRecommended Setting
Liquid Chromatography
HPLC SystemAgilent 1200 series or equivalent
ColumnC18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
0.0 - 0.5 min10% B
0.5 - 3.0 min10% to 95% B (Linear Ramp)
3.0 - 4.0 minHold at 95% B
4.1 - 5.0 minReturn to 10% B (Re-equilibration)
Mass Spectrometry
MS SystemSCIEX API 5000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Source Temperature550°C
Curtain Gas30 psi
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)55 psi
MRM Transitions
This compoundQ1: 243.0 -> Q3: 197.0 (Proposed; requires optimization)
Labetalol (IS)Q1: 329.2 -> Q3: 162.1 (Established)

Note on MRM Optimization: The proposed transition for this compound (MW: 243.05) is based on the loss of a nitro group (NO2, 46 Da). The actual precursor ion in positive mode would be the protonated molecule [M+H]+ at m/z 244.0. However, some molecules fragment in-source, making the molecular ion [M]+ a better precursor. This must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Method Validation Parameters

To ensure the trustworthiness of the data, the method must be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed.

Validation ParameterAcceptance CriteriaRationale
Linearity r² ≥ 0.99, back-calculated standards within ±15% of nominal (±20% at LLOQ)Demonstrates a proportional response of the instrument to changes in analyte concentration.
Accuracy & Precision Intra- and Inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).Ensures the method is reliable and reproducible over time.
LLOQ Signal-to-noise ratio > 10; Accuracy and Precision criteria must be met.Defines the lowest concentration that can be reliably quantified.
Recovery Consistent and reproducible across QC levels.Measures the efficiency of the extraction process.
Matrix Effect %CV of matrix factor across different lots of plasma should be ≤ 15%.Assesses the impact of the biological matrix on analyte ionization.
Stability Analyte stable under various conditions (Freeze-thaw, bench-top, long-term storage).Ensures sample integrity from collection to analysis.
Conclusion

This application note presents a comprehensive framework for developing a sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma. By combining protein precipitation with solid-phase extraction, the protocol effectively minimizes matrix interference, ensuring reliable data quality. The detailed steps and rationale provided herein serve as an authoritative starting point for researchers, enabling them to adapt and validate this method for pharmacokinetic, toxicological, or other bioanalytical applications.

References
  • ATSDR. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. Retrieved from [Link]

  • 24d.info. (2020). Toxicology of 2,4-D. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Caballero-Casero, N., et al. (2016). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PubMed Central. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 4.7 2,4-D (020) (T)**. Retrieved from [Link]

  • El-Sayed, M. A. (n.d.). Synthesis of Quinoline and derivatives. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Chlorpyrifos. Retrieved from [Link]

  • S. M. M. College of Pharmacy. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of quinoline derivatives. Retrieved from [Link]

  • Jovel, I. T., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Future Science OA. Retrieved from [Link]

  • Thakur, G. S., et al. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. Retrieved from [Link]

  • Google Patents. (n.d.). CN102134219A - Preparation method of quinoline derivative.
  • Bray, H. G., et al. (1958). The metabolism of 2:4-, 2:5- and 3:4-dichloronitrobenzene in the rabbit. PubMed Central. Retrieved from [Link]

  • Barros, L. F. A., et al. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. PubMed. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. Retrieved from [Link]

  • Al-Hadrawi, B. M., et al. (2024). Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine. PubMed Central. Retrieved from [Link]

  • Vanderford, B. J., et al. (2003). Analysis of Endocrine Disruptors, Pharmaceuticals, and Personal Care Products in Water Using Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Bray, H. G., et al. (1953). The metabolism of 2:3:5:6- and 2:3:4:5-tetrachloronitrobenzenes in the rabbit and the reduction of aromatic nitro compounds in the intestine. PubMed. Retrieved from [Link]

  • Lin, C. H., et al. (2024). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. MDPI. Retrieved from [Link]

  • Pingale, S. G., et al. (2012). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. ResearchGate. Retrieved from [Link]

Sources

use of 2,4-Dichloro-3-nitroquinoline in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Investigating 2,4-Dichloro-3-nitroquinoline as a Novel Kinase Inhibitor: A Strategic Guide to Target Identification and Characterization

Abstract

Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on how to systematically investigate the potential of this compound, a compound with known anti-tumor properties, as a kinase inhibitor.[][5] We present a tiered experimental workflow, from initial broad-panel screening to detailed mechanistic studies, designed to identify kinase targets, determine inhibitory potency, and elucidate the mechanism of action. This guide includes detailed, field-proven protocols for robust in vitro kinase inhibition assays, data analysis, and interpretation, enabling a thorough evaluation of this compound's therapeutic potential.

Introduction: The Rationale for Investigating this compound

The reversible phosphorylation of proteins, catalyzed by over 500 kinases in the human kinome, is a fundamental mechanism controlling virtually all cellular processes.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[7][8] Many successful kinase inhibitors are ATP-competitive, binding to the highly conserved ATP pocket of the enzyme.[7][9][10] However, achieving selectivity remains a significant challenge, driving the search for novel inhibitor scaffolds and mechanisms of action, including allosteric or non-ATP-competitive inhibition.[11][12][13][14]

The quinoline core is a key pharmacophore found in several clinically approved kinase inhibitors.[2][3] While this compound has been noted for its anti-proliferative and pro-apoptotic effects, its specific molecular targets within the kinome are not well-characterized.[][15] This application note provides the scientific framework and detailed protocols to systematically explore its kinase inhibitory potential.

Proposed Experimental Workflow

A logical, tiered approach is essential for characterizing a novel compound. We propose a workflow that moves from broad screening to specific, mechanistic assays. This strategy efficiently allocates resources by first identifying promising targets and then investing in a deeper understanding of the compound's interaction with them.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Preparation (this compound) Solubilize in DMSO B Broad Kinase Panel Screen (e.g., >300 kinases) Single high concentration (e.g., 10 µM) A->B C Hit Identification (Kinases with >70% inhibition) B->C D Dose-Response Assay (10-point curve for each 'hit' kinase) C->D Advance Hits E IC50 Value Determination (Non-linear regression) D->E F Selectivity Profiling (Compare IC50 across hit kinases) E->F G ATP Competition Assay (Vary ATP concentration at fixed inhibitor conc.) E->G Characterize Lead Targets I Data Synthesis & Candidate Selection F->I H Determine Inhibition Type (ATP-competitive, non-competitive, etc.) G->H H->I

Figure 1: Experimental Workflow. A strategic workflow for the identification and characterization of this compound as a kinase inhibitor.

Detailed Protocols

The following protocols are based on the highly sensitive and robust ADP-Glo™ Kinase Assay platform, which quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[16] This format avoids the use of radioisotopes, is amenable to high-throughput screening, and can be broadly applied to virtually any kinase.[16][17]

Materials and Reagents
  • Kinase: Purified, recombinant 'hit' kinase (e.g., from Eurofins Discovery[18] or Reaction Biology[19]).

  • Substrate: Specific peptide or protein substrate for the kinase.

  • This compound: (CAS 132521-66-5)[20][21][22]

  • ATP: Adenosine 5'-triphosphate.

  • DMSO: Dimethyl sulfoxide, molecular biology grade.

  • Assay Buffer: Kinase-specific buffer (typically provided with the enzyme).

  • ADP-Glo™ Kinase Assay Kit: (Promega Corporation).

  • Microplates: White, opaque 96-well or 384-well assay plates.

  • Plate Reader: Luminometer-capable microplate reader.

Protocol 1: IC50 Determination

This protocol is designed to determine the concentration of this compound required to inhibit 50% of the target kinase's activity (the IC50 value).[23][24]

1. Preparation of Compound Dilution Series: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. Causality Note: DMSO is a standard solvent, but its concentration in the final assay must be kept low (typically ≤1%) to avoid impacting enzyme activity.[25] b. Perform a serial dilution (e.g., 1:3) of the stock solution in 100% DMSO to create a 10-point concentration curve. For a final assay concentration range of 10 µM to 0.5 nM, this intermediate plate will have concentrations from 1 mM down to 50 nM (assuming a 100X final dilution).

2. Kinase Reaction Setup (25 µL final volume): a. To each well of a 96-well plate, add reagents in the following order: i. 12.5 µL of 2X Kinase/Substrate Mix: Contains the specific kinase and its substrate in kinase buffer at 2X the final desired concentration. ii. 2.5 µL of Compound Dilution: Add the diluted this compound or DMSO for controls (10% DMSO in this step leads to 1% final).

  • Test wells: Add the compound dilutions.
  • Positive Control (0% inhibition): Add 100% DMSO.
  • Negative Control (100% inhibition): Add a known potent inhibitor for the target kinase, if available. b. Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase. c. Initiate the kinase reaction by adding 10 µL of 2.5X ATP solution. Causality Note: The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[26] d. Incubate the plate at 30°C for 60 minutes (or the optimized time for the specific kinase).

3. ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. d. Incubate at room temperature for 30-60 minutes.

4. Data Acquisition: a. Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

Data Analysis for IC50 Determination
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)) (Where Signal_Background is a no-kinase control)

  • Generate Dose-Response Curve: Plot % Inhibition versus the log of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression model (sigmoidal dose-response, variable slope) in software like GraphPad Prism to fit the curve and calculate the IC50 value. Trustworthiness Note: A well-defined sigmoidal curve with a good fit (R² > 0.95) provides confidence in the calculated IC50 value.[27]

Mechanism of Action: ATP Competition Assay

Understanding whether an inhibitor competes with ATP is crucial for its development.[9][11] This assay determines the mode of inhibition by measuring the IC50 value at various ATP concentrations.

Protocol:

  • Perform the IC50 determination assay (Protocol 3.2) multiple times, each with a different concentration of ATP in the reaction (e.g., 1x Km, 5x Km, 10x Km, 50x Km).

  • Calculate the IC50 value for this compound at each ATP concentration.

Interpretation:

  • ATP-Competitive: The apparent IC50 value will increase as the ATP concentration increases. The inhibitor and ATP are competing for the same binding site.[7]

  • Non-ATP-Competitive: The IC50 value will remain relatively constant regardless of the ATP concentration. The inhibitor binds to a site other than the ATP pocket.[12][13]

  • Uncompetitive: The IC50 value will decrease as the ATP concentration increases. The inhibitor binds only to the enzyme-substrate complex.

G cluster_0 Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor:f0->Kinase1:f0 Activates Kinase2 Kinase B Kinase1:f0->Kinase2:f0 Phosphorylates & Activates Substrate Substrate Protein Kinase2:f0->Substrate:f0 Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate:f0->Response Leads to Inhibitor This compound Inhibitor->Kinase2:f0 Inhibits

Figure 2: Hypothetical Signaling Pathway. Diagram showing the potential inhibitory action of this compound on a kinase within a cellular signaling cascade.

Data Presentation

Results from a broad kinase panel screen should be summarized clearly to facilitate hit selection and selectivity analysis.

Table 1: Illustrative Kinase Inhibition Profile of this compound (Note: Data are hypothetical and for illustrative purposes only.)

Kinase TargetKinase Family% Inhibition at 10 µMIC50 (nM)
AURKA Serine/Threonine98% 75
SRC Tyrosine92% 150
EGFR Tyrosine45%> 10,000
CDK2 Serine/Threonine85% 450
MAPK1 Serine/Threonine15%> 10,000
AKT1 Serine/Threonine22%> 10,000
VEGFR2 Tyrosine78% 980

Conclusion and Future Directions

This application note provides a robust and scientifically grounded framework for the initial investigation of this compound as a potential kinase inhibitor. By following the proposed workflow—from broad-panel screening to determine potential targets, to dose-response assays to quantify potency, and finally to mechanistic studies to understand the mode of inhibition—researchers can generate the high-quality, reproducible data necessary for informed decision-making in a drug discovery program.[17][28] Positive results from these in vitro assays would warrant progression to cell-based target engagement and functional assays to validate the compound's activity in a more physiologically relevant context.[23][24]

References

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conform
  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. SpringerLink.
  • Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition str
  • Full article: Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition str
  • List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets.
  • Non-ATP competitive protein kinase inhibitors. PubMed.
  • CAS 132521-66-5 this compound. BOC Sciences.
  • Different types of ATP-competitive kinase inhibitors.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • Kinase Screening Assay Services. Reaction Biology.
  • Non-ATP Competitive Protein Kinase Inhibitors. Ingenta Connect.
  • Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. PubMed.
  • This compound | 132521-66-5 | FD159596. Biosynth.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Kinase assays. BMG LABTECH.
  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • In Vitro Kinase Inhibition Assay. EMBL-EBI.
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Overview of Research Trajectories for 2,4 Dichloro 3 Nitroquinoline. Benchchem.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • The challenge of selecting protein kinase assays for lead discovery optimiz
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • In-cell Western Assays for IC50 Determin
  • The challenge of selecting protein kinase assays for lead discovery optimiz
  • This compound. Amerigo Scientific.
  • This compound | 132521-66-5. Sigma-Aldrich.
  • IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
  • A Simple Machine Learning-Based Quantitative Structure–Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase. MDPI.
  • 2,4-DICHLORO-3-NITRO-QUINOLINE | 132521-66-5. ChemicalBook.
  • In vitro kinase assay. Protocols.io.
  • Aberrant kinase signaling in human disease. Chemical Kinomics.
  • 132521-66-5 | this compound. ChemScene.
  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Europe PMC.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University.
  • Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Fe
  • The target landscape of clinical kinase drugs. PMC - NIH.
  • Application Notes and Protocols for In Vitro Kinase Assay of 4-Chloro-2-pyridin-3-ylquinazoline. BenchChem.

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Application Notes & Protocols: A Framework for Investigating the Anti-Proliferative Effects of 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental framework for characterizing the anti-proliferative properties of 2,4-Dichloro-3-nitroquinoline, a quinoline derivative with potential applications in oncology. Quinoline-based compounds have garnered significant interest as anticancer agents due to their diverse mechanisms of action, which include inducing apoptosis, modifying the cell cycle, and interfering with tumor-growth signaling pathways.[1][2] Preliminary data suggests that this compound may exert its antitumor effects by inducing apoptosis through the activation of caspase-3.[] This guide outlines a logical, multi-faceted approach to validate and expand upon these initial findings, beginning with broad assessments of cytotoxicity and culminating in the elucidation of specific molecular mechanisms. The protocols provided herein are designed to be robust and self-validating, incorporating essential controls and offering insights into data interpretation.

Introduction: The Rationale for Investigation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[4] In the context of cancer, quinoline derivatives have been shown to target various cellular processes critical for tumor growth and survival, such as DNA replication, cell cycle progression, and angiogenesis.[4][5] The subject of this guide, this compound, is a synthetic quinoline derivative. Initial reports indicate a potential mechanism of action involving the direct induction of procaspase-3 cleavage to its active form, caspase-3, a key executioner of apoptosis.[]

This application note will guide researchers through a systematic in vitro evaluation of this compound's anti-proliferative effects. The experimental workflow is designed to first establish a foundational understanding of the compound's cytotoxicity and then to delve into the underlying cellular and molecular mechanisms.

Experimental Workflow: A Multi-Tiered Approach

A logical progression of experiments is crucial for building a comprehensive understanding of a compound's biological activity. The following workflow is proposed:

Experimental Workflow cluster_0 cluster_1 cluster_2 A Tier 1: Foundational Cytotoxicity Assessment B Tier 2: Elucidation of Cellular Mechanisms A->B Informs mechanistic studies C Tier 3: Investigation of Molecular Pathways B->C Identifies pathways for investigation A1 Cell Viability Assays (MTT/XTT) A2 Dose-Response Curve Generation A1->A2 B1 Cell Cycle Analysis (Flow Cytometry) B2 Apoptosis Assays (Annexin V/PI Staining) C1 Western Blotting for Key Signaling Proteins Apoptosis Detection cluster_0 cluster_1 A Early Apoptosis B Late Apoptosis A->B Progression of Apoptosis A1 Phosphatidylserine Translocation A2 Annexin V Staining A1->A2 Detected by B1 DNA Fragmentation B2 TUNEL Assay B1->B2 Detected by

Sources

proper storage and handling of 2,4-Dichloro-3-nitroquinoline in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Proper Handling

2,4-Dichloro-3-nitroquinoline (DCNQ) is a halogenated nitroaromatic compound utilized in various research and development applications, including as a potential intermediate in pharmaceutical synthesis.[1][2][3] Its chemical structure, featuring chloro- and nitro- functional groups, imparts specific reactivity but also necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and maintain experimental integrity.[4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and disposal of this compound. The protocols herein are designed to be self-validating systems, grounded in established safety principles and regulatory standards, to mitigate risks associated with this compound's hazardous properties. Adherence to these guidelines is paramount for creating a safe and compliant laboratory environment.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. Key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 132521-66-5[2][6]
Molecular Formula C₉H₄Cl₂N₂O₂[2]
Molecular Weight 243.05 g/mol [2]
Physical Form Solid / Crystalline Powder[6]
Melting Point ~102 °C[1]
Solubility Low solubility in water; more soluble in organic solvents like DMSO, ethanol.[7]
Storage Temperature 2-8°C, under inert atmosphere.[2][6]

Hazard Assessment and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve irritation and acute toxicity upon ingestion. A summary of its GHS classification is provided in the table below.

GHS ClassificationDetailsSource(s)
Pictogram
ngcontent-ng-c4006390337="" class="ng-star-inserted">
Signal Word Warning [6]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6]
Precautionary Statements P261: Avoid breathing dust.P264: Wash hands and exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Expert Analysis of Hazards: The primary routes of occupational exposure are inhalation of the powder, dermal contact, and accidental ingestion.[8] The powdered nature of the solid compound increases the risk of aerosolization, making respiratory and eye irritation a significant concern.[9] Direct skin contact can lead to local irritation. Therefore, all handling procedures must be designed to prevent the generation of dust and to create a robust barrier between the chemical and the user.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals because they isolate the hazard at the source.

  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This is critical to control the inhalation hazard posed by its respiratory irritant properties (H335).

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed. General lab ventilation should not be relied upon as the primary means of protection but as a backup to local exhaust ventilation like a fume hood.

Personal Protective Equipment (PPE): The Essential Barrier

Where engineering controls cannot eliminate all risk, PPE is required. The selection of PPE must be based on a thorough risk assessment of the planned procedure.

  • Hand Protection: Due to the risk of skin irritation (H315), chemically resistant gloves are mandatory.

    • For incidental contact (e.g., handling sealed containers, weighing): Standard nitrile gloves (minimum 8 mil thickness) are acceptable. Always double-glove.

    • For extended contact (e.g., cleaning spills, handling solutions): Butyl rubber gloves are recommended for their high resistance to nitro-compounds.[10] If butyl rubber is not available, heavy-duty nitrile gloves ( >15 mil) can be used, but contact time should be minimized. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles that provide a seal around the eyes are required to protect against dust particles and liquid splashes, addressing the serious eye irritation hazard (H319). A face shield should be worn over goggles during procedures with a higher risk of splashing.

  • Body Protection: A full-length laboratory coat must be worn and fully fastened. For procedures involving larger quantities or a high risk of contamination, a disposable gown made of a low-linting material is recommended.

  • Respiratory Protection: When handling the powder outside of a fume hood (a situation that should be avoided), a fit-tested N95 or N100 respirator is required to prevent inhalation of airborne particles.[11]

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat / Gown D2 2. First Pair of Gloves D1->D2 D3 3. Safety Goggles / Face Shield D2->D3 D4 4. Second Pair of Gloves (over cuffs) D3->D4 F1 1. Outer Gloves (peel away) D4->F1 Perform Work F2 2. Gown / Lab Coat (turn inside out) F1->F2 F3 3. Goggles / Face Shield F2->F3 F4 4. Inner Gloves F3->F4

Caption: PPE Donning and Doffing Workflow.

Storage Protocol: Ensuring Stability and Safety

Improper storage is a common cause of laboratory accidents. This compound requires specific conditions to ensure its stability and to prevent hazardous interactions.

  • Temperature: Store in a refrigerator at 2-8°C .[2][6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[6]

  • Container: Keep in the original, tightly sealed container. Ensure the label is legible and facing outward.

  • Location: Store in a designated, locked cabinet for toxic or irritant compounds. Do not store on open benches or in fume hoods.

  • Segregation of Incompatibles: This is a critical safety requirement. Store this compound away from:

    • Strong Reducing Agents: The nitro group can be reduced, potentially leading to a vigorous or uncontrolled reaction.[12]

    • Strong Bases: May cause decomposition.

    • Powdered Metals: Risk of reaction.

    • Flammable and Combustible Materials.

Storage_Decision start Receive DCNQ Container check_label Is container labeled and intact? start->check_label reject Reject Shipment / Quarantine check_label->reject No find_storage Locate designated 2-8°C storage check_label->find_storage Yes check_compat Is area free of incompatibles? (Bases, Reducing Agents) find_storage->check_compat relocate Relocate incompatible materials check_compat->relocate No place_storage Place in secondary containment check_compat->place_storage Yes relocate->check_compat inert Purge container with inert gas (if opened previously) place_storage->inert seal Seal tightly and log in inventory inert->seal end_storage Storage Complete seal->end_storage

Caption: Decision workflow for proper DCNQ storage.

Handling Protocols

The following step-by-step protocols must be followed without deviation.

Protocol: Weighing the Solid Compound

Causality: This protocol is designed to prevent the inhalation of aerosolized powder and avoid dermal contact.

  • Preparation: Don all required PPE (Section 5.0). Ensure the chemical fume hood sash is at the appropriate height. Place a plastic-backed absorbent pad on the work surface inside the hood.

  • Equipment: Place an analytical balance and all necessary tools (spatulas, weigh boats, receiving container) inside the fume hood.

  • Equilibration: Remove the DCNQ container from the 2-8°C storage and allow it to equilibrate to room temperature inside a desiccator before opening. This prevents water condensation on the cold solid.

  • Transfer: Open the container inside the fume hood. Using a clean spatula, carefully transfer the desired amount of solid to a weigh boat. Avoid any sudden movements that could create dust.

  • Weighing: Record the mass. Promptly transfer the weighed solid to the designated receiving vessel.

  • Cleanup: Tightly cap the DCNQ stock container. Use a damp wipe to decontaminate the spatula, weigh boat, and any surfaces. Dispose of all contaminated disposable items into the designated halogenated solid waste stream (Section 9.0).

  • Final Steps: Remove PPE following the doffing procedure (Section 5.0). Wash hands thoroughly with soap and water.

Protocol: Preparing a Stock Solution

Causality: This protocol ensures the compound is fully dissolved safely and the resulting solution is stored correctly.

  • Preparation: Perform this entire procedure in a chemical fume hood. Don appropriate PPE, including double gloves and safety goggles.

  • Weighing: Following Protocol 7.1, weigh the required mass of DCNQ directly into a suitable glass vessel (e.g., volumetric flask or glass vial).

  • Solvent Addition: Using a pipette or graduated cylinder, add the desired solvent (e.g., DMSO) to the vessel containing the solid DCNQ. Add the solvent slowly to avoid splashing.

  • Dissolution: Cap the vessel and mix by gentle swirling or sonication until all solid is dissolved. Do not heat unless the specific experimental protocol requires it and has been risk-assessed.

  • Labeling: Clearly label the solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Storage: Store the solution according to its stability requirements, typically at -20°C or -80°C for long-term storage, protected from light.

  • Cleanup: Dispose of all contaminated disposable items into the appropriate halogenated waste stream (Section 9.0). Wash hands thoroughly.

Emergency Procedures

Spill Response

Causality: A rapid, controlled response is essential to contain the hazard and prevent exposure.

  • ALERT: Alert personnel in the immediate area and evacuate if necessary.

  • CONTAIN: If the spill is small and you are trained to handle it, restrict access to the area.

  • PROTECT: Don appropriate PPE, including double gloves (butyl rubber recommended), a lab coat, and safety goggles. If the spill is large or generated significant dust, an N95/N100 respirator is required.

  • CLEANUP (Solid Spill): Gently cover the spill with an absorbent material from a chemical spill kit. Do NOT dry sweep. Carefully scoop the material into a labeled hazardous waste bag or container.

  • CLEANUP (Liquid Spill): Cover the spill with absorbent pads or vermiculite. Work from the outside in. Collect all contaminated materials into a labeled hazardous waste bag.

  • DECONTAMINATE: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • DISPOSE: All contaminated materials must be disposed of as halogenated hazardous waste (Section 9.0).

  • REPORT: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

Spill_Response spill Spill Occurs alert Alert others Secure the area spill->alert assess Is spill large or airborne? alert->assess evacuate Evacuate & Call EHS assess->evacuate Yes ppe Don appropriate PPE (double gloves, goggles, etc.) assess->ppe No contain Cover spill with absorbent material ppe->contain collect Carefully collect contaminated material contain->collect decon Decontaminate spill area collect->decon dispose Dispose of all materials as halogenated hazardous waste decon->dispose report Report incident to Supervisor/EHS dispose->report end Response Complete report->end

Caption: Workflow for chemical spill response.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal Protocol

Disposal of this compound and its associated waste must comply with local, state, and federal regulations. As a halogenated organic compound, it requires specific segregation.

  • Segregation: All waste streams containing this compound must be designated as "Halogenated Organic Waste." Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[13][14]

  • Solid Waste:

    • Collect excess solid DCNQ and any contaminated items (e.g., weigh boats, gloves, absorbent pads) in a dedicated, puncture-proof container lined with a heavy-duty plastic bag.

    • Label the container clearly as "Hazardous Waste: Halogenated Solid Waste" and list "this compound" as a primary constituent.

  • Liquid Waste:

    • Collect solutions containing DCNQ in a dedicated, leak-proof, and chemically compatible container (e.g., a poly-coated glass bottle).

    • Label the container as "Hazardous Waste: Halogenated Liquid Waste," listing the chemical name, solvent(s), and estimated concentrations.

    • Keep the liquid waste container tightly capped and stored in secondary containment.

  • Disposal Method: The final disposal method is typically high-temperature incineration at a licensed chemical destruction facility. Never dispose of this chemical down the drain or in regular trash.

  • Arranging Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the full waste containers.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10476408, this compound. Retrieved January 9, 2026, from [Link]

  • Solubility of Things. (n.d.). 8-Nitroquinoline. Retrieved January 9, 2026, from [Link]

  • WorkSafe Queensland. (2017). Guide for handling cytotoxic drugs and related waste. Retrieved January 9, 2026, from [Link]

  • Patil, S. B., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C. ACS Publications. Retrieved January 9, 2026, from [Link]

  • HealthHub. (2024). Safe Handling of Oral "Cytotoxic" and "Caution" Medications. Retrieved January 9, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Nitroquinoline Compounds in Specialized Chemical Manufacturing. Retrieved January 9, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 5-Nitroquinoline: A Key Intermediate for Pharmaceutical Synthesis. Retrieved January 9, 2026, from [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2015). Safe handling of cytotoxics: guideline recommendations. PubMed Central. Retrieved January 9, 2026, from [Link]

  • Safe Handling of Cytotoxic Drugs. (2025). Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. Retrieved January 9, 2026, from [Link]

  • University of California, Santa Cruz. (n.d.). Halogenated Waste. Retrieved January 9, 2026, from [Link]

  • Health and Safety Executive. (2024). Safe handling of cytotoxic drugs in the workplace. Retrieved January 9, 2026, from [Link]

  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved January 9, 2026, from [Link]

  • University of Maryland, Baltimore. (n.d.). Chemical Substance Incompatibilities. Retrieved January 9, 2026, from [Link]

  • P2 InfoHouse. (n.d.). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved January 9, 2026, from [Link]

  • SUNY New Paltz. (n.d.). Glove Selection For Specific Chemicals. Retrieved January 9, 2026, from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved January 9, 2026, from [Link]

  • Environmental Health and Safety, The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved January 9, 2026, from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved January 9, 2026, from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved January 9, 2026, from [Link]

  • Chemsrc. (n.d.). 2,4-DICHLORO-3-NITRO-QUINOLINE. Retrieved January 9, 2026, from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved January 9, 2026, from [Link]

Sources

Application Note & Protocol: Safe Disposal of 2,4-Dichloro-3-nitroquinoline Waste

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, segregation, and disposal of waste containing 2,4-Dichloro-3-nitroquinoline (CAS No. 132521-66-5). As a chlorinated and nitrated heterocyclic aromatic compound, this compound presents specific chemical and environmental hazards that necessitate rigorous disposal protocols. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and environmental stewardship. The primary mandated disposal method is high-temperature incineration at a licensed chemical destruction facility.

Core Principles and Hazard Assessment

This compound is a solid organic compound whose structure combines a chlorinated aromatic system with a nitro group. This combination results in significant chemical stability and biological toxicity, making improper disposal an environmental and health risk. The electron-withdrawing nature of the two chlorine atoms and the nitro group makes the quinoline ring resistant to oxidative degradation, a common feature of many nitroaromatic compounds.[1]

1.1. Inherent Hazards The compound is classified with several hazard statements, indicating its potential to cause harm upon exposure.[2][3][4][5] Understanding these hazards is the foundation for safe handling and disposal.

Hazard Identification Description GHS Pictogram
CAS Number 132521-66-5N/A
Molecular Formula C₉H₄Cl₂N₂O₂N/A
Acute Oral Toxicity H302: Harmful if swallowed.[2][3][4]GHS07 (Exclamation Mark)[4]
Skin Irritation H315: Causes skin irritation.[2][3]GHS07 (Exclamation Mark)
Eye Irritation H319: Causes serious eye irritation.[2][3]GHS07 (Exclamation Mark)
Respiratory Irritation H335: May cause respiratory irritation.[2][3]GHS07 (Exclamation Mark)

1.2. Causality of Disposal Requirements The specific molecular structure of this compound dictates the required disposal methodology:

  • Chlorinated Nature: Upon combustion, the chlorine atoms will generate hydrogen chloride (HCl), a corrosive and toxic gas. Therefore, disposal requires controlled incineration equipped with flue gas scrubbing technology to neutralize these acidic emissions.[2]

  • Nitroaromatic Core: The nitro-substituted aromatic ring is environmentally persistent and toxic. High-temperature thermal destruction is necessary to ensure complete breakdown of this stable structure into simpler, non-toxic components (e.g., CO₂, H₂O, N₂).[6]

  • Regulatory Classification: As a halogenated organic waste, it falls under specific, stringent waste management regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8] Land disposal of such wastes is highly restricted.[9]

Waste Classification and Segregation Workflow

Proper identification and segregation of hazardous waste at the point of generation is a legal requirement and critical for safety.[7] this compound waste must never be mixed with non-halogenated waste streams.[10] The following diagram outlines the decision process for classifying and segregating waste.

Caption: Waste Segregation and Management Workflow.

Standard Operating Protocols

Adherence to the following protocols is mandatory. Always consult your institution's Environmental Health & Safety (EHS) department for specific container types and labeling requirements.

3.1. Protocol for Disposal of Solid Waste

This protocol applies to unused this compound, expired reagent, and material heavily contaminated with the solid compound.

  • Materials:

    • Designated solid hazardous waste container (typically wide-mouth, HDPE) compatible with halogenated organics.

    • Waste label.

    • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.[2]

  • Procedure:

    • Work Area Preparation: Designate a work area for waste handling, preferably within a chemical fume hood.

    • PPE: Don all required PPE before handling the waste material.

    • Transfer: Carefully transfer the solid waste into the designated hazardous waste container using a dedicated spatula or scoop. Minimize the creation of dust.[2]

    • Container Sealing: Securely close the container lid to prevent any spillage or release of vapors.

    • Labeling: Affix a completed hazardous waste label to the container. The label must include "Hazardous Waste," the full chemical name "this compound," the CAS number "132521-66-5," and the accumulation start date.[7]

    • Storage: Place the container in your laboratory's designated Satellite Accumulation Area.

    • Decontamination: Decontaminate the spatula and work surface as described in Protocol 3.4.

3.2. Protocol for Disposal of Contaminated Labware and PPE

This protocol applies to disposable items such as gloves, weigh boats, pipette tips, and contaminated paper towels.

  • Materials:

    • Designated solid hazardous waste container, often lined with a heavy-duty plastic bag.

    • Waste label.

  • Procedure:

    • Segregation: At the point of use, immediately place all disposables contaminated with this compound into the designated, labeled container.

    • Causality: This immediate segregation is crucial to prevent cross-contamination of other waste streams. Mixing this waste with regular trash could lead to hazardous exposures for custodial staff and regulatory violations.

    • Container Management: When the container is full, securely close it, ensure the label is complete, and move it to the Satellite Accumulation Area for EHS pickup.

3.3. Protocol for Disposal of Liquid Waste (Solutions)

This protocol applies to solutions of this compound dissolved in organic solvents.

  • Materials:

    • Designated liquid hazardous waste container (e.g., solvent carboy) for Halogenated Organic Waste .

    • Waste label and waste log sheet.

    • Secondary containment for the carboy.

  • Procedure:

    • Waste Stream Identification: All solutions containing this compound must be disposed of as halogenated waste, regardless of the solvent used. The presence of the chlorinated solute dictates the waste stream classification.

    • Transfer: Using a funnel, carefully pour the liquid waste into the designated "Halogenated Organic Waste" carboy.

    • Log Entry: Record the chemical name (this compound), the solvent(s), and the estimated volume added on the container's log sheet.

    • Container Sealing: Always keep the waste carboy securely capped when not in use.

    • Storage: The carboy must be stored in secondary containment in the Satellite Accumulation Area.

3.4. Protocol for Decontamination of Surfaces and Glassware

  • Materials:

    • Appropriate organic solvent (e.g., acetone, methanol).

    • Paper towels.

    • Wash bottle.

    • Waste collection containers (liquid and solid).

  • Procedure:

    • Initial Rinse: Rinse contaminated glassware or surfaces with a suitable solvent (one in which the compound is soluble, such as methanol or chloroform[2]) to dissolve any residue.

    • Collect Rinsate: This initial solvent rinse (rinsate) is now hazardous waste. Collect all rinsate in the "Liquid Halogenated Organic Waste" container as per Protocol 3.3. Do not pour it down the drain.

    • Secondary Wash: Perform a secondary wash with detergent and water. This secondary aqueous waste can typically be disposed of down the drain, but confirm with your local EHS guidelines.

    • Surface Wipes: For surface decontamination, wipe the area with a paper towel wetted with solvent. Dispose of the used towel as solid hazardous waste as per Protocol 3.2.

Emergency Procedures: Spill Management

This is a summary. Always follow your institution's specific emergency response plan.

  • For Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the mixture into a container.

    • Label the container as solid hazardous waste and dispose of it according to Protocol 3.1.

  • For Large Spills:

    • Evacuate the area immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's EHS or emergency response team.

Final Disposal Pathway

All segregated, properly labeled, and contained waste will be collected by your institution's EHS department. The waste is then consolidated with other compatible waste streams and transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF).

The definitive disposal method for this compound is controlled high-temperature incineration with flue gas scrubbing .[2] This process ensures the complete and environmentally sound destruction of the hazardous compound.

G lab Laboratory Generation Point (Protocols 3.1, 3.2, 3.3) saa Satellite Accumulation Area (Secure, Labeled Storage) lab->saa ehs EHS Collection (Scheduled Pickup) saa->ehs consolidation Waste Consolidation Facility (Bulking of Compatible Wastes) ehs->consolidation transport Licensed Waste Transporter (Manifest Tracking) consolidation->transport tsdf Permitted TSDF (Treatment, Storage, and Disposal Facility) transport->tsdf incineration High-Temperature Incineration (>850°C) tsdf->incineration scrubbing Flue Gas Scrubbing (Neutralization of HCl) incineration->scrubbing final Atmospheric Release (CO₂, H₂O, N₂) scrubbing->final

Caption: Cradle-to-Grave Disposal Pathway for this compound.

References

  • Esteve-Núñez, A., Caballero, A., & Ramos, J. L. (2001). Biological degradation of 2,4,6-trinitrotoluene. Microbiology and Molecular Biology Reviews, 65(3), 335-352. [Link]

  • Haigler, B. E., & Spain, J. C. (1993). Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT. Applied and Environmental Microbiology, 59(7), 2239-2243. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • Spain, J. C. (1995). BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Annual Reviews. [Link]

  • Chemical-Label.com. (n.d.). This compound. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1985). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2,4-Dichloro-3-nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,4-dichloro-3-nitroquinoline. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering low yields in this critical synthetic transformation. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature data and practical laboratory experience to help you navigate the common pitfalls of this reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound is a multi-step process, typically involving the nitration of a quinoline precursor followed by chlorination. Low yields can arise from issues in either of these key stages. This guide will address potential problems in a logical, question-and-answer format.

Q1: My overall yield is significantly lower than expected. Where should I begin troubleshooting?

A1: A low overall yield in a multi-step synthesis necessitates a systematic evaluation of each reaction. The classical route to this compound often starts from quinoline-2,4-diol, which is first nitrated and then chlorinated.[1] It is crucial to isolate and characterize the intermediate, 3-nitroquinoline-2,4-diol, to pinpoint the problematic step.

Initial Diagnostic Workflow:

  • Reaction Monitoring: Employ Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of both the nitration and chlorination steps. This will help determine if the issue is with incomplete reaction or product degradation.

  • Intermediate Characterization: After the nitration step, isolate the 3-nitroquinoline-2,4-diol intermediate. Confirm its identity and purity using techniques like NMR and melting point analysis. A low yield or impure intermediate at this stage will inevitably lead to a poor overall yield.

  • Reagent Quality: Ensure all reagents, especially the nitrating and chlorinating agents, are of high purity and handled under appropriate conditions (e.g., anhydrous conditions for chlorinating agents).

Q2: I'm experiencing a low yield in the nitration of quinoline-2,4-diol. What are the likely causes?

A2: The nitration of the quinoline ring is an electrophilic aromatic substitution. The success of this step is highly dependent on the reaction conditions and the nature of the starting material.

Troubleshooting the Nitration Step:

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used.[2][3]

    • Action: Ensure the acids are fresh and of the correct concentration. The sulfuric acid acts as a catalyst and helps to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Temperature: Nitration reactions are typically exothermic.[4]

    • Action: Maintain strict temperature control, usually by performing the reaction in an ice bath (0-5 °C). Runaway temperatures can lead to over-nitration or degradation of the starting material.

  • Substrate Reactivity: The quinoline ring system's reactivity is influenced by the substituents present.

    • Action: While quinoline-2,4-diol is activated towards electrophilic substitution, ensure the starting material is pure. Impurities can interfere with the reaction.

  • Side Reactions: The formation of undesired isomers or multiple nitration products can reduce the yield of the desired 3-nitro product.[2]

    • Action: Careful control of reaction time and temperature can help minimize the formation of side products. The 5- and 8- positions are also susceptible to nitration in quinoline systems under strongly acidic conditions.[2][3]

Parameter Recommendation Rationale
Nitrating Agent Concentrated HNO₃ / H₂SO₄ mixtureGenerates the active nitronium ion (NO₂⁺) electrophile.
Temperature 0-5 °C (Ice Bath)Controls the exothermic reaction, preventing over-nitration and degradation.
Reaction Time Monitor by TLCPrevents the formation of dinitro- and other side products.
Q3: The chlorination of 3-nitroquinoline-2,4-diol is resulting in a low yield of this compound. What factors should I investigate?

A3: The conversion of the hydroxyl groups in 3-nitroquinoline-2,4-diol to chloro groups is a crucial transformation, typically achieved with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] This step transforms the relatively unreactive hydroxyl groups into highly reactive chloro groups, making the product susceptible to nucleophilic substitution.[1]

Troubleshooting the Chlorination Step:

  • Chlorinating Agent Quality and Stoichiometry: The effectiveness of this step is highly dependent on the quality and amount of the chlorinating agent.

    • Action: Use fresh, anhydrous POCl₃ or SOCl₂. Moisture will decompose these reagents, rendering them ineffective. An excess of the chlorinating agent is often required to drive the reaction to completion.

  • Reaction Temperature and Time: These parameters are critical for achieving a good yield without product degradation.

    • Action: The reaction is typically heated, often to around 90 °C.[5] However, prolonged heating at high temperatures can lead to the formation of dark, tarry side products.[6] Monitor the reaction by TLC to determine the optimal reaction time.

  • Work-up Procedure: The work-up of reactions involving POCl₃ or SOCl₂ must be performed carefully.

    • Action: The reaction mixture is typically cooled and then slowly poured into crushed ice with vigorous stirring to quench the excess chlorinating agent.[5] Incomplete quenching can lead to the formation of byproducts during subsequent steps.

  • Product Isolation: The product may precipitate out of the aqueous solution upon quenching.

    • Action: If a precipitate forms, it should be collected by filtration, washed with cold water, and dried.[7] If the product remains in solution, extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is necessary.[7]

Parameter Recommendation Rationale
Chlorinating Agent Fresh, anhydrous POCl₃ or SOCl₂Moisture decomposes the reagent. An excess is often needed.
Temperature ~90 °C (monitor for degradation)Provides activation energy for the reaction.
Work-up Slow quenching in ice waterSafely neutralizes the highly reactive excess chlorinating agent.
Isolation Filtration or ExtractionDepends on the solubility of the product in the aqueous work-up.
Q4: I am observing the formation of significant side products. What are the common side reactions and how can I minimize them?

A4: Side reactions can significantly reduce the yield and complicate the purification of the final product.

Common Side Reactions and Mitigation Strategies:

  • Over-nitration: The introduction of more than one nitro group onto the quinoline ring can occur if the reaction conditions are too harsh.

    • Mitigation: Use milder reaction conditions, such as lower temperatures and shorter reaction times, during the nitration step.

  • Incomplete Chlorination: The presence of mono-chloro species (e.g., 2-chloro-4-hydroxy-3-nitroquinoline or 4-chloro-2-hydroxy-3-nitroquinoline) indicates an incomplete reaction.

    • Mitigation: Increase the reaction time, temperature, or the stoichiometry of the chlorinating agent. Ensure the chlorinating agent is anhydrous.

  • Hydrolysis of Chloro Groups: During the work-up, the reactive chloro groups can be hydrolyzed back to hydroxyl groups if the quenching and extraction are not performed efficiently.

    • Mitigation: Perform the work-up at low temperatures and minimize the time the product is in contact with the aqueous phase.

  • Polymerization/Tar Formation: Harsh reaction conditions, particularly during the chlorination step, can lead to the formation of polymeric materials.[4]

    • Mitigation: Carefully control the reaction temperature and time. The use of a moderator like ferrous sulfate, common in other quinoline syntheses like the Skraup synthesis, might be explored to control exothermic reactions, although it's less common in this specific transformation.[4]

Experimental Workflow & Troubleshooting Diagram

The following diagram illustrates the synthetic pathway and key troubleshooting checkpoints.

G cluster_0 Nitration Step cluster_1 Chlorination Step Quinoline-2,4-diol Quinoline-2,4-diol 3-Nitroquinoline-2,4-diol 3-Nitroquinoline-2,4-diol Quinoline-2,4-diol->3-Nitroquinoline-2,4-diol HNO3, H2SO4 Low_Yield_Nitration Low Yield? 3-Nitroquinoline-2,4-diol->Low_Yield_Nitration This compound Final Product: This compound 3-Nitroquinoline-2,4-diol->this compound POCl3 or SOCl2 Check_Nitrating_Agent Check Reagent Quality & Temperature Control Low_Yield_Nitration->Check_Nitrating_Agent Yes Optimize_Nitration Optimize Temp. & Time Check_Nitrating_Agent->Optimize_Nitration Action Low_Yield_Chlorination Low Yield? This compound->Low_Yield_Chlorination Check_Chlorinating_Agent Check Reagent Quality, Stoichiometry, & Temp. Low_Yield_Chlorination->Check_Chlorinating_Agent Yes Optimize_Chlorination Optimize Temp., Time, & Stoichiometry Check_Chlorinating_Agent->Optimize_Chlorination Action

Caption: Troubleshooting workflow for the synthesis of this compound.

Detailed Experimental Protocols
Protocol 1: Nitration of Quinoline-2,4-diol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of quinoline-2,4-diol in concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for the recommended time (monitor by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated 3-nitroquinoline-2,4-diol by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Chlorination of 3-Nitroquinoline-2,4-diol
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add 3-nitroquinoline-2,4-diol to an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to 90 °C and maintain for 2 hours, or until TLC indicates the consumption of the starting material.[5]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Isolation: If a solid precipitates, collect it by filtration, wash with cold water, and dry. If no solid forms, extract the aqueous mixture with a suitable organic solvent like dichloromethane. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol).

References
  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. BenchChem Technical Support.
  • Naidoo, R., & Singh, P. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Anwar, S., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Selvam, P., & Perumal, P. T. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 41B(6), 1289-1293.
  • Al-Shawabkeh, A. F., et al. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Semantic Scholar. (2022, June 5). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7.
  • Master Organic Chemistry. (2018, December 3).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines. BenchChem Technical Support.
  • Kapić, S., et al. (2020). Process Optimization and DOE Application in the Synthesis of Rociletinib Intermediate.
  • PJSIR. (n.d.).
  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • ACS Publications. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society, 143(38), 15685-15693.
  • PubMed Central. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 13(45), 31699-31710.
  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
  • Beilstein Journals. (2023). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 19, 1626-1647.
  • Chemistry Stack Exchange. (2022, June 6).
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • SlideShare. (n.d.).
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 26(16), 4995.
  • BenchChem. (2025). troubleshooting failed reactions with 2,6-Dichloro-1,4-benzoquinone. BenchChem Technical Support.
  • Scribd. (n.d.). Preparation and Properties of Quinoline | PDF | Chemical Reactions | Sulfuric Acid.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • New Journal of Chemistry. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 47(28), 13329-13338.

Sources

common side products in the synthesis of 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,4-Dichloro-3-nitroquinoline

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. We will move beyond simple procedural outlines to delve into the mechanistic underpinnings of the synthesis, troubleshoot common challenges, and provide actionable insights to optimize your experimental outcomes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, which typically proceeds via the nitration of a quinoline-2,4-diol precursor followed by chlorination with an agent like phosphorus oxychloride (POCl₃).

Q1: My final product is a mixture, showing multiple spots on the TLC plate. What are the likely identities of these impurities?

A1: The most common impurities in this synthesis are products of incomplete chlorination. The conversion of the diol (3-nitroquinoline-2,4-diol) to the dichloro product proceeds stepwise. Therefore, you are likely seeing one or both of the following mono-chloro intermediates:

  • 2-Chloro-4-hydroxy-3-nitroquinoline: A highly polar, often insoluble byproduct.

  • 4-Chloro-2-hydroxy-3-nitroquinoline: The other possible mono-substituted intermediate.

Another possibility is the presence of unreacted starting material, 3-nitroquinoline-2,4-diol, especially if the reaction conditions were not vigorous enough. During aqueous workup, hydrolysis of the product can also occur, regenerating the mono-chloro species or even the diol starting material.

Q2: The reaction produced a low yield of a dark, tarry, and largely insoluble solid after quenching with ice water. What is the cause and how can it be prevented?

A2: This is a frequent issue related to the high reactivity of phosphorus oxychloride and the intermediate species. The likely cause is the formation of complex phosphorylated intermediates and subsequent polymerization upon rapid, uncontrolled quenching.

  • Causality: The reaction of hydroxyl groups with POCl₃ forms highly reactive O-phosphorylated intermediates.[1] If the reaction is not driven to completion or if there is unreacted starting material, these intermediates can react with other nucleophiles in the mixture (like another diol molecule), leading to the formation of "pseudodimers" or oligomers.[1] Rapidly quenching the hot, highly acidic reaction mixture in water can cause these complex species to precipitate as an intractable tar.

  • Preventative Measures:

    • Ensure Complete Reaction: Increase the reaction time or temperature (e.g., refluxing at 90-120°C for 2-3 hours) to ensure the full conversion of phosphorylated intermediates to the final product.[2][3]

    • Controlled Quenching: Cool the reaction vessel to room temperature before quenching. Pour the reaction mixture slowly and steadily onto a vigorously stirred slurry of crushed ice and water. This dissipates the heat of hydrolysis and allows for a more controlled precipitation of the product.

    • pH Adjustment: After the initial quench, slowly neutralize the acidic solution with a base like solid sodium bicarbonate until the pH is above 6. This helps to decompose any remaining phosphorus species and improves the physical form of the precipitate.[3]

Q3: My NMR and Mass Spec data suggest one of the chloro groups is being selectively replaced by my nucleophile, but I intended to substitute both. Why is this happening?

A3: The two chlorine atoms on the this compound ring have different reactivities. The C4-chloro group is significantly more susceptible to nucleophilic aromatic substitution than the C2-chloro group. This regioselectivity is a well-documented characteristic of this scaffold.[4]

  • Mechanistic Insight: The nitro group at the C3 position strongly withdraws electron density, activating both the C2 and C4 positions towards nucleophilic attack. However, the C4 position is more activated, leading to preferential substitution. This allows for sequential functionalization, where one can first introduce a nucleophile at C4 under milder conditions, and then a second, different nucleophile at C2 under more forcing conditions.[4]

  • Driving Disubstitution: To achieve disubstitution, you will likely need to employ more forcing conditions after the initial C4 substitution has occurred. This may include higher temperatures, longer reaction times, or the use of a stronger nucleophile or catalyst.

Q4: I have an unexpected peak in my mass spectrum at [M+80] or related fragments. What could this be?

A4: This is indicative of a persistent phosphorylated intermediate. The reaction proceeds via the formation of phosphate esters. An [M+80] peak relative to your starting diol likely corresponds to a monophosphorylated species. If the chlorination step is incomplete, these intermediates may not fully convert. Ensure your reaction goes to completion and that the aqueous workup is sufficient to hydrolyze these species.

Reaction Pathways and Side Product Formation

Understanding the reaction pathways is crucial for troubleshooting. The following diagrams illustrate the desired synthesis and the formation of key byproducts.

Synthesis_Pathway cluster_nitration Step 1: Nitration cluster_chlorination Step 2: Chlorination A Quinoline-2,4-diol B 3-Nitroquinoline-2,4-diol A->B HNO₃ / H₂SO₄ C Phosphorylated Intermediate B->C POCl₃ D This compound C->D Cl⁻ / Heat

Caption: Main synthetic route to this compound.

Side_Reactions Start 3-Nitroquinoline-2,4-diol Intermediate Phosphorylated Intermediate Start->Intermediate POCl₃ Product Desired Product (this compound) Intermediate->Product Complete Reaction (Heat, Time) Side1 Incomplete Chlorination (Mono-chloro species) Intermediate->Side1 Insufficient Heat/Time Side3 Dimerization/Polymerization (Tars) Intermediate->Side3 Reaction with Starting Material Side2 Hydrolysis (during workup) Product->Side2 H₂O

Caption: Common side reaction pathways during the chlorination step.

Optimized Experimental Protocol

This protocol incorporates best practices to minimize the formation of side products. It is based on established procedures.[2][3]

Objective: To synthesize this compound from 3-nitroquinoline-2,4-diol.

Materials:

  • 3-Nitroquinoline-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroquinoline-2,4-diol (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), carefully add phosphorus oxychloride (POCl₃) (approx. 8-10 volumes, e.g., 8 mL per gram of starting material). To this suspension, add a catalytic amount of N,N-dimethylaniline or 1.0 eq of Et₃N.[2][3]

    • Expert Insight: The base acts as a catalyst, facilitating the formation of the reactive phosphorylated intermediate. However, using a large excess can lead to complex side reactions and purification difficulties.

  • Heating: Heat the reaction mixture to 90-110°C and maintain this temperature with vigorous stirring for 2-3 hours. The reaction should become a clearer, homogenous solution as it proceeds.

    • Causality: Heat is required to drive the conversion of the O-phosphorylated intermediate to the final chlorinated product by providing the activation energy for nucleophilic attack by chloride ions.[1]

  • Cooling & Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the flask to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the cooled reaction mixture into the ice slurry.

  • Precipitation & Neutralization: Continue stirring for 30-60 minutes. A precipitate should form. Slowly add solid sodium bicarbonate in portions to the mixture until the pH is neutral (pH 6-7).

    • Trustworthiness: This step is critical. Neutralization hydrolyzes reactive phosphorus byproducts into water-soluble phosphates, preventing them from co-precipitating with your product and improving the product's physical state from a sticky solid to a filterable powder.[3]

  • Extraction (Optional but Recommended): If the product is still oily or impure, extract the entire aqueous mixture with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.[3]

  • Washing & Drying: Wash the organic layer with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/ethyl acetate) or by silica gel column chromatography using a non-polar eluent system (e.g., petroleum ether/ethyl acetate, 5:1 v/v).[2]

Data Summary for Product and Key Impurities

CompoundMolecular Weight ( g/mol )Expected AppearanceKey Analytical Features
This compound 243.05White to light yellow solid[2]TLC: Less polar than intermediates. MS (ESI+): [M+H]⁺ at m/z 243/245 (characteristic chlorine isotope pattern).
Mono-chloro-hydroxy Intermediates 226.59Off-white solidTLC: More polar than the final product. MS (ESI+): [M+H]⁺ at m/z 227/229.
3-Nitroquinoline-2,4-diol 208.14Yellowish solidTLC: Very polar, often remains at the baseline. MS (ESI+): [M+H]⁺ at m/z 209.

References

  • Benchchem. This compound | 132521-66-5.

  • ChemicalBook. 2,4-DICHLORO-3-NITRO-QUINOLINE | 132521-66-5.

  • ECHEMI. 2,4-DICHLORO-3-NITRO-QUINOLINE | 132521-66-5, 2,4-DICHLORO-3-NITRO-QUINOLINE Formula.

  • Kappe, C. O., et al. (2011). The reaction of quinazolones with POCl(3) to form the corresponding chloroquinazolines. PubMed.

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Technical Support Center: Optimizing Reaction Conditions for 2,4-Dichloro-3-nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As a versatile building block, particularly in the development of kinase inhibitors and other therapeutic agents, mastery of its synthesis is essential.[1][2] This document moves beyond a simple protocol, offering a detailed troubleshooting guide and frequently asked questions to address the nuanced challenges you may encounter in the lab.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis of this compound, which typically involves the chlorination of a quinoline-2,4-diol precursor using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).[3][4][5]

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yield is a frequent issue that can be traced back to several factors, ranging from reagent quality to reaction workup. Let's break down the potential causes and solutions.

Potential Cause 1: Incomplete Reaction The conversion of the hydroxyl groups in 3-nitroquinoline-2,4-diol to chlorides using phosphorus oxychloride is a demanding reaction. Incomplete conversion is a primary culprit for low yields.

  • Insight & Solution: The reaction temperature and duration are critical. While some procedures suggest 90°C for a couple of hours, others may require higher temperatures (up to 120°C) and longer reaction times (3 hours or more) to drive the reaction to completion.[3][4] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material spot remains prominent, consider incrementally increasing the temperature or extending the reaction time.

Potential Cause 2: Reagent Quality and Stoichiometry Phosphorus oxychloride is highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture, decomposing into phosphoric acid and hydrochloric acid.[6][7][8] Using partially hydrolyzed POCl₃ will significantly reduce its efficacy.

  • Insight & Solution: Always use a fresh, unopened bottle of POCl₃ or a properly stored and sealed one. Consider using an excess of POCl₃ to ensure it also acts as the reaction solvent, driving the equilibrium towards the product.[4] The addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, is often used to scavenge the HCl produced, which can help propel the reaction forward.[3][4] Ensure the base is anhydrous as well.

Potential Cause 3: Sub-optimal Workup and Product Loss The workup procedure, which typically involves quenching the reaction mixture in ice water, is a critical step where product can be lost.[3][4]

  • Insight & Solution: The quenching process must be performed slowly and with vigorous stirring to manage the highly exothermic reaction between excess POCl₃ and water.[9] Pouring the reaction mixture too quickly can lead to localized heating and potential degradation of the product. Ensure the pH is adjusted carefully after quenching. The product is typically a solid that precipitates out; allow sufficient time for complete precipitation in the cold mixture before filtration. Washing the crude product with a sodium bicarbonate solution can help remove acidic impurities.[4]

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A 1. Add 3-nitroquinoline-2,4-diol to a round-bottom flask. B 2. Add POCl₃ (as reagent and solvent). A->B C 3. Slowly add N,N-dimethylaniline or Et₃N. B->C D 4. Heat the mixture at 90-120°C for 2-3 hours. C->D E 5. Monitor reaction progress by TLC. D->E E->D If incomplete F 6. Cool the reaction mixture to room temperature. E->F If complete G 7. Slowly pour the mixture into ice water with vigorous stirring. F->G H 8. Continue stirring for 30 minutes. G->H I 9. Collect the precipitate by filtration. H->I J 10. Wash the solid with NaHCO₃ solution and water. I->J K 11. Dry the product under vacuum. J->K L 12. Recrystallize from methanol/ethyl acetate if necessary. K->L

Caption: A typical experimental workflow for the synthesis of this compound.

Question 2: My final product is a dark, oily solid that is difficult to purify. What is causing this and how can I fix it?

Answer:

The formation of a dark, impure product often points to side reactions or decomposition, which can be mitigated by careful control of reaction conditions and purification strategies.

Potential Cause 1: High Reaction Temperature While heat is necessary to drive the chlorination, excessive temperatures can lead to the formation of polymeric byproducts and charring, resulting in a dark and often intractable crude product.

  • Insight & Solution: Carefully control the reaction temperature using an oil bath and a temperature controller. Start at a lower temperature (e.g., 90°C) and only increase it if TLC analysis shows a sluggish reaction.[3] The goal is to find the minimum temperature required for an efficient conversion within a reasonable timeframe.

Potential Cause 2: Ineffective Quenching As mentioned previously, a poorly managed quench can cause localized "hot spots" that degrade the product.

  • Insight & Solution: Ensure the ice-water mixture is well-stirred and that the reaction mixture is added dropwise or in a thin stream. The use of a larger beaker with a substantial amount of ice will help to better absorb the heat of hydrolysis.

Purification Strategy: If you obtain an oily or highly impure solid, direct recrystallization may be challenging.

  • Step 1: Aqueous Washes: Thoroughly wash the crude product with water and a saturated sodium bicarbonate solution to remove any residual acids, which can contribute to instability.[4]

  • Step 2: Solvent Trituration: Before attempting recrystallization, try triturating the crude material with a solvent in which the product is sparingly soluble but the impurities are more soluble. Diethyl ether or cold hexanes can be effective for this.

  • Step 3: Column Chromatography: While not ideal for large-scale work, silica gel chromatography can be an effective, albeit potentially challenging, method for purification. The compound may show some instability on silica.[10] Using a less acidic stationary phase or deactivating the silica with a small amount of triethylamine in the eluent might be necessary.

  • Step 4: Recrystallization: The pure compound is a solid with a melting point around 102°C.[4] Recrystallization from solvents like methanol or ethyl acetate is a common final purification step.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the conversion of the diol to the dichloro derivative using POCl₃?

A1: The reaction proceeds through a two-step nucleophilic substitution. First, the hydroxyl group of the quinoline-2,4-diol acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate and releases HCl. A chloride ion then attacks the carbon atom (at position 2 or 4), displacing the phosphate leaving group. The process is repeated for the second hydroxyl group. The presence of a base like N,N-dimethylaniline helps to neutralize the generated HCl, driving the reaction forward.

Q2: Are there significant safety concerns when working with phosphorus oxychloride?

A2: Yes, phosphorus oxychloride is a highly corrosive and toxic chemical that requires strict safety protocols.[8][11]

  • Corrosivity: It can cause severe burns to the skin and eyes upon contact.[6][7]

  • Inhalation Hazard: Inhaling its fumes can severely irritate the respiratory tract, potentially leading to pulmonary edema, a medical emergency.[6][8]

  • Reactivity: It reacts violently with water, releasing heat and toxic fumes of hydrogen chloride and phosphoric acid.[6][9] All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves, must be worn.

Troubleshooting Decision Tree

G Start Problem: Low Yield or Impure Product Q1 Is the reaction going to completion (checked by TLC)? Start->Q1 A1_No Extend reaction time or incrementally increase temperature (90-120°C). Q1->A1_No No A1_Yes Proceed to next check. Q1->A1_Yes Yes Q2 Are reagents (POCl₃, base) anhydrous and of high quality? A1_Yes->Q2 A2_No Use fresh, properly stored reagents. Q2->A2_No No A2_Yes Proceed to next check. Q2->A2_Yes Yes Q3 Is the workup procedure controlled (slow quench, vigorous stirring)? A2_Yes->Q3 A3_No Improve quenching technique: add reaction mixture slowly to a large volume of ice water. Q3->A3_No No A3_Yes Consider purification issues. Q3->A3_Yes Yes Purification Employ advanced purification: trituration, column chromatography, or recrystallization. A3_Yes->Purification

Caption: A decision tree to diagnose issues in this compound synthesis.

Q3: Why is the C4-chloro group more reactive towards nucleophilic substitution than the C2-chloro group?

A3: The C4 position is more susceptible to nucleophilic aromatic substitution. This regioselectivity is a key feature of this compound's utility in synthesis.[1] The reaction of this compound with nucleophiles like amino alcohols proceeds regioselectively to yield 4-(aminoalkoxy)-2-chloro-3-nitroquinolines.[1] This enhanced reactivity is attributed to the ability of the quinoline nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4 through resonance.

Optimized Reaction Parameters Summary

ParameterRecommended Range/ConditionRationale & Key Insights
Starting Material 3-Nitroquinoline-2,4-diolCommercially available or synthesized via nitration of quinoline-2,4-diol.[1]
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Acts as both reagent and solvent; use in excess. Must be anhydrous.[4]
Base (optional) N,N-Dimethylaniline or TriethylamineScavenges HCl produced during the reaction. Must be anhydrous.[3][4]
Temperature 90 - 120 °CMonitor by TLC to find the optimal balance between reaction rate and side product formation.[3][4]
Reaction Time 2 - 3 hoursDependent on temperature and scale. Monitor by TLC for completion.[3][4]
Workup Slow quench in ice waterHighly exothermic. Control addition rate to prevent product degradation.[3][4]
Purification Aqueous wash, trituration, recrystallizationThe crude product often requires multiple steps to achieve high purity.[4][10]

References

  • 2,4-DICHLORO-3-NITRO-QUINOLINE | 132521-66-5. ChemicalBook.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
  • THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. PJSIR.
  • Why does the nitration of quinoline occur at the 5 (and 8) position?. Stack Exchange.
  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov.
  • Preparation and Properties of Quinoline.
  • Phosphorus oxychloride. Lanxess.
  • This compound | 132521-66-5. Benchchem.
  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity. Semantic Scholar.
  • Phosphorus(V) oxychloride - SAFETY DATA SHEET.
  • Chapter: 5 Phosphorus Oxychloride. National Academies of Sciences, Engineering, and Medicine.
  • THE NITRATION OF SOME QUINOLINE DERIVATIVES. ResearchGate.
  • phosphorus oxychloride - Report. CAMEO Chemicals | NOAA.
  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry (RSC Publishing).
  • 132521-66-5, 2,4-DICHLORO-3-NITRO-QUINOLINE Formula. ECHEMI.
  • This compound | 132521-66-5 | FD159596. Biosynth.
  • This compound. Amerigo Scientific.
  • Process Optimization and DOE Application in the Synthesis…. ResearchGate.
  • This compound | 132521-66-5. Sigma-Aldrich.
  • 132521-66-5 | this compound. ChemScene.
  • 2,4-DICHLORO-3-NITRO-QUINOLINE | CAS#:132521-66-5. Chemsrc.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR.
  • Synthesis of nitroquinoline derivatives 9. ResearchGate.
  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives.
  • 2,4-dichloro-3-nitro-quinoline 95%. Advanced ChemBlocks.
  • 132521-66-5|this compound|BLD Pharm. BLD Pharm.
  • 4,7-dichloroquinoline. Organic Syntheses Procedure.
  • Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. MDPI.
  • CAS 132521-66-5 this compound. BOC Sciences.
  • Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal.
  • This compound | CAS 132521-66-5. Veeprho.
  • Purification of Quinoline-3,4-diones. Reddit.

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Technical Support Center: Synthesis & Purification of 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dichloro-3-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals to address common and complex purity challenges encountered during and after its synthesis. As a critical intermediate in the synthesis of various biologically active molecules, including immune response modifiers, achieving high purity is paramount.[1] This document provides field-proven insights and validated protocols to help you troubleshoot issues and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have regarding the quality of their synthesized this compound.

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound should be a white to off-white or pale yellow solid.[2][3] Significant deviation, such as a brown or dark yellow appearance, indicates the presence of impurities. The reported melting point is approximately 102°C.[3] A broad or depressed melting point range is a classic indicator of impurities still present in your material.

Q2: My crude product is a sticky, dark brown solid after quenching the reaction with ice water. Is this normal?

A2: Yes, this is a common observation. The synthesis is typically performed by chlorinating 3-nitroquinoline-2,4-diol with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3] When the reaction mixture is quenched in ice water, the excess POCl₃ hydrolyzes exothermically, and acidic byproducts can lead to the formation of a dark, often difficult-to-handle solid. The key is a thorough workup to neutralize residual acids and remove colored impurities.

Q3: After an aqueous workup, my product is still highly colored (yellow/brown). What causes this?

A3: The persistent color is often due to residual nitro-aromatic impurities or polymeric side products formed under the harsh reaction conditions. Over-nitration during the formation of the precursor or side reactions during the chlorination step can generate these highly conjugated, colored species.[4] Standard aqueous washes may not be sufficient to remove them.

Q4: I have a strong acidic odor from my crude product, even after washing. What is it and how do I remove it?

A4: The acidic odor is likely from residual phosphorus-containing acids (from the hydrolysis of POCl₃) or hydrochloric acid trapped within the solid matrix. A simple water wash is often insufficient. A thorough wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is required to neutralize and remove these acidic residues.[3] Continue washing until the aqueous layer is neutral or slightly basic (pH > 7).

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving more complex purity issues based on analytical data.

Logical Flow for Purification Strategy

The following diagram outlines a general workflow for diagnosing and purifying crude this compound.

G Crude Crude Product (Post-Quench) Analysis Characterization (TLC, ¹H NMR, MP) Crude->Analysis Acid Residual Acid Present? (Acidic pH, P-signals in NMR) Analysis->Acid Color Colored Impurities? Acid->Color No AqueousWash Aqueous Bicarbonate Wash Acid->AqueousWash  Yes MultipleSpots Multiple Spots on TLC? Color->MultipleSpots No Carbon Activated Carbon Treatment Color->Carbon  Yes Recrystallize Recrystallization MultipleSpots->Recrystallize  Yes (Minor Impurities) Column Silica Gel Column Chromatography MultipleSpots->Column  Yes (Major/Close-Eluting Impurities) Pure Pure Product (>98%) MultipleSpots->Pure No AqueousWash->Analysis Carbon->Recrystallize Recrystallize->Pure Column->Pure

Caption: General troubleshooting and purification workflow.

Problem 1: My ¹H NMR spectrum shows broad peaks and a complex aromatic region that doesn't match the expected pattern.

  • Plausible Cause: The most likely cause is the presence of residual acidic impurities (like HCl or phosphoric acids) which can protonate the quinoline nitrogen, leading to peak broadening. A complex aromatic region suggests the presence of isomeric impurities or starting material.

  • Diagnostic Step: Check the pH of a small sample dissolved in a wet solvent (like acetone with a drop of water). If acidic, acid removal is the first priority.

  • Solution:

    • Neutralization: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[3]

    • Wash: Transfer the solution to a separatory funnel and wash thoroughly with saturated sodium bicarbonate solution. Be cautious of foaming due to CO₂ evolution.[3]

    • Brine Wash: Wash with brine (saturated NaCl solution) to break any emulsions and remove excess water.

    • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Re-analyze: Acquire a new ¹H NMR spectrum. The peaks should be significantly sharper.

Problem 2: TLC analysis shows a major product spot but also a baseline spot and/or a slightly more polar spot.

  • Plausible Cause:

    • Baseline Spot: This is characteristic of highly polar, likely acidic, impurities or salts that do not migrate on the silica plate.

    • More Polar Spot: This could be the mono-chlorinated hydroxy intermediate (e.g., 4-chloro-3-nitroquinolin-2-ol) resulting from incomplete chlorination or hydrolysis of the product on the silica plate.

  • Solution:

    • Address Baseline: The aqueous bicarbonate wash described in Problem 1 should eliminate the baseline impurities.

    • Address Polar Impurity: If a distinct, more polar spot remains after the wash, purification by recrystallization or column chromatography is necessary. Recrystallization is often sufficient if this is a minor impurity.

Problem 3: The product is off-white after washing and recrystallization, but my purity by HPLC is still only 95-97%.

  • Plausible Cause: You likely have structurally similar, non-colored impurities that co-crystallize with your product. These could be regioisomers from the nitration step or other chlorinated species. Their similar polarity and structure make them difficult to remove by simple recrystallization.

  • Solution: Column Chromatography

    • For achieving the highest purity (>98%), silica gel column chromatography is the most effective method.[2]

    • Stationary Phase: Standard silica gel (60-120 or 230-400 mesh).

    • Mobile Phase: A non-polar/polar solvent system is required. A common starting point is a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes. A typical reported eluent is petroleum ether/ethyl acetate in a 5:1 ratio.[2]

    • Procedure: Dissolve the crude material in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column (dry loading). Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Section 3: Optimized Purification Protocols

These step-by-step protocols provide detailed methodologies for common purification techniques.

Protocol 3.1: Recrystallization for General Purification

Recrystallization is an effective technique for removing small to moderate amounts of impurities that have different solubility profiles from the desired product.[5][6] The ideal solvent will dissolve the product well when hot but poorly when cold, while impurities remain soluble at cold temperatures.[5]

Recommended Solvents & Characteristics

SolventBoiling Point (°C)Product Solubility (Hot)Product Solubility (Cold)Comments
Isopropanol82.5Moderate to GoodLowA commonly cited and effective solvent for this compound.[3]
Ethanol78.4GoodLowCan be used, but higher cold solubility may reduce yield compared to isopropanol.[7]
Ethyl Acetate / Hexane~70-77High (in EtOAc)Low (in mixture)A good solvent system. Dissolve in minimal hot EtOAc, then add hexanes until cloudy.
Methanol / Ethyl Acetate-HighLowA reported solvent pair for achieving a melting point of 102°C.[3]

Step-by-Step Protocol (Using Isopropanol):

  • Place the crude this compound (post-aqueous wash) in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol to just cover the solid.

  • Heat the mixture gently on a hot plate with stirring. Add more hot isopropanol portion-wise until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[6]

  • If the solution is colored, proceed to Protocol 3.2 at this stage.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[8]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[8]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 3.2: Activated Carbon Treatment for Color Removal

This protocol should be integrated into the recrystallization procedure to remove colored impurities.

G Start Crude Product Dissolved in Hot Recrystallization Solvent AddCarbon Add Activated Carbon (1-2% w/w) Start->AddCarbon Stir Stir/Heat for 5-10 min AddCarbon->Stir Filter Hot Gravity Filtration (through fluted filter paper or Celite® pad) Stir->Filter Cool Cool Filtrate Slowly to Initiate Crystallization Filter->Cool End Proceed with Crystal Isolation Cool->End

Sources

Technical Support Center: Addressing Solubility Challenges of 2,4-Dichloro-3-nitroquinoline in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2,4-Dichloro-3-nitroquinoline. This guide is designed to provide in-depth, practical solutions to the common challenge of its poor aqueous solubility. Here, you will find a combination of foundational knowledge and actionable troubleshooting protocols to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

A1: this compound is a solid at room temperature with limited solubility in aqueous solutions. It is characterized as being slightly soluble in chloroform and methanol, and more readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Its rigid, aromatic structure contributes to high crystal lattice energy, making it energetically unfavorable to dissolve in water.

Q2: I'm observing precipitation when diluting my DMSO stock of this compound into my aqueous buffer. What is happening and how can I prevent it?

A2: This phenomenon, often termed "crashing out," occurs when the compound is rapidly transferred from a solvent in which it is highly soluble (like DMSO) to one in which it is poorly soluble (aqueous buffer). To prevent this, consider the following initial steps:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 1% or less in your aqueous medium.

  • Slow, controlled addition: Add the DMSO stock dropwise to the vigorously stirred aqueous buffer. This promotes better dispersion and can prevent the formation of large precipitates.

  • Work at the appropriate temperature: Ensure your buffer is at the experimental temperature before adding the compound.

If these simple adjustments are insufficient, proceed to the detailed troubleshooting guides below.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal instructions.

Troubleshooting Guides

This section provides systematic approaches to enhance the aqueous solubility of this compound. The guides are presented in a logical order, from simpler to more complex techniques.

Guide 1: Co-Solvent Systems

The use of water-miscible organic solvents, or co-solvents, is a common and effective first-line strategy to increase the solubility of hydrophobic compounds.[3] Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for the dissolution of non-polar molecules.

  • Prepare Stock Solutions: Dissolve this compound in various organic solvents (e.g., DMSO, DMF, ethanol, methanol) to create concentrated stock solutions (e.g., 10-50 mM).

  • Set Up Test Conditions: In separate tubes, prepare your aqueous buffer.

  • Titrate with Co-Solvent: To each tube of aqueous buffer, add increasing percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Introduce the Compound: Add a fixed amount of the this compound stock solution to each co-solvent/buffer mixture.

  • Equilibrate and Observe: Gently mix and allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at your experimental temperature. Visually inspect for any precipitation.

  • Quantify Solubility (Optional): For a more rigorous analysis, centrifuge the tubes to pellet any undissolved compound. Measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

Co-SolventConcentration (% v/v)Visual Observation (Precipitate/Clear)Measured Solubility (µg/mL)
DMSO1
2
5
Ethanol1
2
5
PEG 4001
2
5
  • Screening multiple co-solvents is crucial as the effectiveness of a co-solvent is dependent on the specific structure of the compound.

  • Starting with low percentages of co-solvent is important to minimize potential effects on your biological system.

Caption: Workflow for implementing a co-solvent strategy.

Guide 2: pH Adjustment

Quinoline and its derivatives are weak bases due to the nitrogen atom in the heterocyclic ring.[4] Consequently, their aqueous solubility can often be significantly increased by lowering the pH of the medium. In an acidic environment, the quinoline nitrogen becomes protonated, forming a more soluble salt.

  • Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., from pH 4.0 to 7.5 in 0.5 unit increments).

  • Add Excess Compound: To a fixed volume of each buffer, add an excess amount of solid this compound.

  • Equilibrate: Tightly cap the samples and agitate them at a constant temperature until equilibrium is reached (this may take several hours to overnight).

  • Separate Solid from Solution: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Measure Solubilized Compound: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the Profile: Plot the measured solubility (on the y-axis) against the pH (on the x-axis) to identify the optimal pH range for solubilization.

  • A full pH-solubility profile is necessary because the relationship between pH and solubility is not always linear and can be influenced by other functional groups on the molecule.

  • Starting with an excess of the solid compound ensures that you are measuring the true equilibrium solubility at each pH point.

Caption: Decision process for using pH adjustment.

Guide 3: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[5] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[5]

  • Select Surfactants: Choose a few common, low-toxicity surfactants. Non-ionic surfactants are often a good starting point.

    • Non-ionic: Tween® 80, Polysorbate 20, Triton™ X-100

    • Ionic: Sodium dodecyl sulfate (SDS) - use with caution as it can denature proteins.

  • Prepare Surfactant Solutions: Prepare a series of dilutions for each surfactant in your aqueous buffer, with concentrations both below and above their known CMC values.

  • Introduce the Compound: Add a fixed amount of this compound (either as a solid or from a concentrated organic stock, keeping the organic solvent percentage very low and constant across all samples) to each surfactant solution.

  • Equilibrate and Observe: Mix and allow the solutions to equilibrate. Note the concentration at which the solution becomes clear.

  • Quantify for Optimal Concentration: As with the other methods, quantitative analysis can be performed to determine the precise increase in solubility.

SurfactantConcentration (%)Visual Observation
Tween® 800.01
0.1
1.0
Triton™ X-1000.01
0.1
1.0
  • Screening concentrations above and below the CMC is critical to confirm that micellar encapsulation is the mechanism of solubilization.

  • Non-ionic surfactants are generally preferred in biological assays due to their lower potential for interfering with protein structure and function.

Guide 4: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic guest from the aqueous environment and increasing its solubility.

  • Select Cyclodextrins: Common cyclodextrins for pharmaceutical applications include:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Prepare Cyclodextrin Solutions: Dissolve each cyclodextrin in your aqueous buffer at a range of concentrations (e.g., 1, 5, 10, 20 mM).

  • Add Excess Compound: Add an excess of solid this compound to each cyclodextrin solution.

  • Equilibrate: Agitate the mixtures until equilibrium is reached (this can take several hours).

  • Separate and Quantify: Centrifuge to pellet undissolved compound and measure the concentration of the supernatant.

  • Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. A linear relationship suggests the formation of a 1:1 inclusion complex.

  • Different cyclodextrins have different cavity sizes and solubilities, so screening multiple types is important to find the best fit for the guest molecule.[6]

  • HP-β-CD and SBE-β-CD are often preferred over the parent β-CD due to their own higher aqueous solubility and lower toxicity.

Caption: Workflow for cyclodextrin-based solubilization.

References

  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem Technical Support.
  • de Souza, M. V. N., Pais, K. C., & de Almeida, M. V. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 541. [Link]

  • Li, Q., Ma, X., & Wang, Y. (2006). Study of inclusion complex of beta-cyclodextrin and nitrobenzene. Chemosphere, 63(3), 522–529. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Kadela-Tomanek, M., et al. (2023). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 29(21), 4789. [Link]

  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline.
  • Saeed, R. M., et al. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAHOST, 4(1), 1-8. [Link]

  • PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. [Link]

  • Chemsrc. (2025). 2,4-DICHLORO-3-NITRO-QUINOLINE. [Link]

  • Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents. [Link]

  • Kiani, M. (2023). A Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents. Physical Chemistry Research.
  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(9).

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preventing degradation of 2,4-Dichloro-3-nitroquinoline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4-Dichloro-3-nitroquinoline

A Guide to Solution Stability and Degradation Prevention

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in experimental solutions. Inconsistent results can often be traced back to compound degradation. This guide provides in-depth, field-proven insights into the causes of degradation and robust protocols for its prevention.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the primary chemical liabilities of this compound that lead to its degradation in solution?

A: The structure of this compound contains two primary chemical liabilities: the chlorinated quinoline core and the aromatic nitro group.

  • Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms on the quinoline ring are electron-deficient, making them susceptible to displacement by nucleophiles. This is the most common non-photolytic degradation pathway. Protic solvents, especially water and alcohols, can act as nucleophiles, leading to hydrolysis and the formation of less active hydroxy- or alkoxy-quinolone derivatives[1][2]. The rate of hydrolysis for similar compounds has been shown to be pH-dependent, increasing under basic conditions[3].

  • Photochemical Instability: Aromatic nitro compounds are well-known to be sensitive to light (UV and visible)[4][5]. Upon absorption of light, the nitro group can undergo complex reactions, including intramolecular rearrangement to form nitrite esters, which can lead to the release of nitrite ions and the formation of various phenolic byproducts[6][7]. This process, known as photolysis, can occur even under standard laboratory lighting conditions over time.

Q2: Which solvents are recommended for preparing and storing stock solutions of this compound?

A: The choice of solvent is critical to prevent degradation. The guiding principle is "like dissolves like" while avoiding solvents that can react with the compound[8][9]. For this compound, dry, aprotic solvents are strongly recommended for long-term storage.

Solvent CategoryRecommended SolventsRationale & Cautions
Highly Recommended Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous)These aprotic solvents do not have reactive protons and are excellent at solubilizing the compound. Acetonitrile is often a preferred choice for analytical work due to its compatibility with HPLC/LC-MS[10]. Ensure use of high-purity, anhydrous grades.
Use with Caution Dimethyl sulfoxide (DMSO)DMSO is an excellent solvent but is hygroscopic (absorbs water from the air). Absorbed water can lead to slow hydrolysis over time. For short-term use, high-purity anhydrous DMSO is acceptable. Avoid for long-term storage unless stored under strictly anhydrous conditions. Caution is also advised when using chlorinated compounds with DMSO[11].
Avoid for Storage Water, Methanol (MeOH), Ethanol (EtOH), other protic solventsThese solvents contain nucleophilic hydroxyl (-OH) groups that can directly react with the compound, causing hydrolysis and replacing the chlorine atoms[1][2]. While required for some biological assays, aqueous buffers should be prepared fresh from a stock in a recommended aprotic solvent.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A: To maximize the shelf-life of your stock solution, the following conditions are mandatory, based on vendor recommendations and chemical principles[12]:

  • Temperature: Store at 2-8°C. Refrigeration slows down the rate of any potential degradation reactions. Do not freeze aqueous-organic solutions, as this can cause the compound to precipitate.

  • Light: Protect from all light sources. Use amber glass vials or wrap clear vials completely in aluminum foil. Standard laboratory lighting is sufficient to induce photodegradation over hours or days[5][6].

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The electron-withdrawing nitro group makes the compound somewhat resistant to oxidation, but an inert atmosphere displaces oxygen and, more importantly, ambient moisture, thereby preventing hydrolysis[13].

Troubleshooting Guide: Degradation in Experiments

This guide is for users who suspect their compound is degrading.

Q: My solution of this compound has turned a faint yellow/brown. What has happened and is it still usable?

A: A color change is a strong indicator of chemical degradation.

  • Probable Cause: The formation of colored byproducts is most often due to photolysis[6]. The degradation of nitroaromatic compounds can produce nitrophenol-like structures and other conjugated systems, which are often yellow or brown.

  • Recommended Action: Discard the solution. The presence of degradation products means the concentration of your active compound is lower than calculated, and the byproducts themselves could interfere with your experiment or exhibit unexpected toxicity. Prepare a fresh solution following the protocols below.

Q: My experimental results are inconsistent or show a loss of compound activity over time. How can I confirm if degradation is the cause?

A: Inconsistent results are a classic sign of an unstable compound in your assay medium.

  • Probable Cause: The compound is likely degrading in your experimental solution, especially if it's an aqueous buffer used for cell culture or enzymatic assays. The rate of hydrolysis or reaction with media components can be significant over the course of a multi-hour experiment.

  • Troubleshooting Workflow:

A Inconsistent Results / Loss of Potency B Prepare Fresh Stock Solution in Anhydrous Aprotic Solvent (e.g., ACN/DCM) A->B Step 1: Verify Stock C Spike into Aqueous Assay Buffer B->C Step 2: Mimic Assay D Analyze Immediately (T=0) via HPLC-UV or UV-Vis C->D Step 3: Baseline E Incubate Buffer Under Assay Conditions (Time, Temp, Light) C->E Step 4: Incubate G Compare T=0 and T=Final Results D->G F Analyze Again (T=Final) via HPLC-UV or UV-Vis E->F Step 5: Re-analyze F->G Step 6: Compare H Peak Area Unchanged (<5%) Compound is Stable G->H Outcome A I Peak Area Decreased (>5%) New Peaks Appeared G->I Outcome B J Compound is Degrading - Shorten Experiment Time - Prepare Compound Freshly - Re-evaluate Buffer Choice I->J Conclusion

Caption: Troubleshooting workflow for suspected compound instability.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM)

  • Preparation: Work in a fume hood. Ensure all glassware (e.g., 10 mL volumetric flask, glass vial) is thoroughly dried in an oven and cooled in a desiccator.

  • Weighing: Weigh 2.43 mg of this compound (MW: 243.05 g/mol ) directly into the volumetric flask.

  • Solubilization: Add ~7 mL of high-purity, anhydrous acetonitrile. Use a vortex mixer to ensure the compound is fully dissolved.

  • Final Volume: Once dissolved, bring the solution to the 10 mL mark with anhydrous acetonitrile.

  • Inerting & Storage: Transfer the solution to a clean, dry amber glass vial with a PTFE-lined cap. Purge the headspace with a gentle stream of argon or nitrogen for 30-60 seconds before sealing tightly.

  • Labeling & Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store in a refrigerator at 2-8°C.

Protocol 2: Monitoring Stability with UV-Vis Spectroscopy

This is a quick, qualitative check. For quantitative analysis, HPLC is required[14][15].

  • Initial Scan: Immediately after preparing a fresh stock solution, dilute it to a suitable concentration (e.g., 10-20 µM) in the same solvent (e.g., acetonitrile).

  • Acquire Spectrum: Scan the absorbance from 220 nm to 500 nm using a spectrophotometer. The nitroaromatic structure should produce a characteristic spectrum. Save this as your T=0 reference.

  • Monitor: After a period of storage or use, re-dilute and re-scan the solution under identical conditions.

  • Analysis: Compare the new spectrum to the T=0 reference. A significant change in the absorbance maxima (λmax) or the appearance of new peaks at longer wavelengths (e.g., >350 nm) suggests degradation.

Key Degradation Pathways Overview

The following diagram illustrates the primary vulnerabilities of the molecule.

cluster_main This compound A C9H4Cl2N2O2 D Hydrolysis / Substitution (Loss of Cl-) A->D E Photodegradation (NO2 Rearrangement) A->E B Nucleophile (H2O, ROH, OH-) B->A Attacks C2/C4 Position C Light (hv) C->A Absorbed by Nitro Group F Hydroxy/Alkoxy- quinolone Products D->F Forms G Phenolic Byproducts, Nitrite Ions (NO2-) E->G Forms

Caption: The two primary degradation pathways for the compound.

References

  • Ding, S., et al. (2025). Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water. Journal of Hazardous Materials.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Determining Parent Compounds and Degradation Products in Environmental Media.
  • Yantai Institute of Coastal Zone Research. (2018). The microbial degradation mechanism of emerging halogenated nitrophenols is revealed.
  • ResearchGate. Comparison of the degradation pathways in Gram-negative and Gram-positive strains.
  • Chen, B., et al. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences. [Link]

  • Rodríguez-Cárdenas, W., et al. (2021). Excited state dynamics and photochemistry of nitroaromatic compounds. Photochemical & Photobiological Sciences. [Link]

  • ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. [Link]

  • Travkin, V. M., et al. (2006). Hydroxyquinol Pathway for Microbial Degradation of Halogenated Aromatic Compounds. Journal of Environmental Science and Health, Part B.
  • Travkin, V. M., et al. (2006). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. PubMed. [Link]

  • Semantic Scholar. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]

  • Juárez, J. F., et al. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Chemsrc. 2,4-DICHLORO-3-NITRO-QUINOLINE | CAS#:132521-66-5. [Link]

  • RSC Publishing. (2022). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. [Link]

  • ResearchGate. (2015). Which organic solvent is most suitable for dissolving organic compounds?. [Link]

  • ResearchGate. Microbial degradation of nitroaromatic compounds.
  • ACS Publications. Crystal Growth & Design Vol. 26 No. 1. (General chemistry reference).
  • ResearchGate. Effect of different solvents on quinoline extraction. (Highlights acetonitrile as a superior solvent for quinoline analysis).
  • NCBI. 2,4-Dichloroquinoline. [Link]

  • American Chemical Society. (2016). Specific Solvent Issues with Chlorination. [Link]

  • RSC Publishing. (2021). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry. [Link]

  • PubMed. (2021). Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems. [Link]

  • PubChem. 2,4-Dichloroquinazoline. [Link]

  • Pinchin West. (2015). Chlorinated Solvent Investigations: Tips, Tricks and Tragedies. [Link]

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Technical Support Center: Overcoming Resistance to 2,4-Dichloro-3-nitroquinoline in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichloro-3-nitroquinoline and other quinoline-based anticancer compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of acquired and intrinsic resistance in cancer cells. As quinoline derivatives are a promising class of therapeutics that act via diverse mechanisms—including topoisomerase inhibition, DNA intercalation, and kinase signaling disruption—understanding and overcoming resistance is paramount for their clinical advancement.[1][2][3][4][5] This resource is designed with full editorial control to offer practical, scientifically-grounded solutions to common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the initial phases of investigating resistance to this compound.

Q1: My cancer cell line is showing a gradual decrease in sensitivity to this compound. What are the most likely causes?

A1: A gradual loss of efficacy is a classic sign of acquired resistance. The most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the compound out of the cell, lowering its intracellular concentration.[6][7][8]

  • Altered Drug Target: Mutations or expression changes in the molecular target of this compound can prevent the drug from binding effectively.[9][10][11][12]

  • Enhanced DNA Damage Repair (DDR): If the compound works by inducing DNA damage, cancer cells can upregulate their DNA repair pathways to counteract its effects.[13][14][15][16]

  • Activation of Pro-Survival Signaling: Upregulation of pathways like PI3K/Akt or MAPK can promote cell survival, overriding the drug's cytotoxic effects.

  • Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT can gain resistance to a wide range of drugs.[17][18][19][20][21]

Q2: How can I quickly determine if my resistant cells are overexpressing ABC transporters?

A2: A functional assay using a fluorescent substrate is a rapid and effective method.

  • Rhodamine 123 or Calcein-AM Assay: P-gp and other transporters efflux fluorescent dyes like Rhodamine 123. Incubate both your sensitive (parental) and resistant cells with the dye. Resistant cells overexpressing these pumps will show significantly lower intracellular fluorescence, which can be measured by flow cytometry or a fluorescence plate reader. The inclusion of a known ABC transporter inhibitor should restore fluorescence in the resistant cells.

Q3: Is it possible that the this compound compound is being metabolized or inactivated by the cancer cells?

A3: Yes, altered drug metabolism is a known resistance mechanism.[9] Cancer cells can upregulate enzymes, such as cytochrome P450s, that modify and inactivate therapeutic compounds. To investigate this, you can perform liquid chromatography-mass spectrometry (LC-MS) on cell lysates and culture media from both sensitive and resistant cells treated with the compound. A significant decrease in the parent compound and an increase in metabolite peaks in the resistant line would suggest this mechanism.

Q4: My compound is designed to induce apoptosis, but the resistant cells are surviving. What should I investigate?

A4: Resistant cells often evade apoptosis by upregulating anti-apoptotic proteins.

  • Check Apoptosis Machinery: Use Western blotting to compare the expression levels of key apoptosis-related proteins in sensitive versus resistant cells. Focus on the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) and caspase activation (e.g., cleaved Caspase-3, cleaved PARP). A higher ratio of anti-apoptotic to pro-apoptotic proteins in the resistant line is a strong indicator of this mechanism.

Q5: I suspect my resistant cells have undergone Epithelial-to-Mesenchymal Transition (EMT). What are the key markers to check?

A5: EMT is characterized by a switch in cellular phenotype.

  • Morphological Changes: Observe the cells under a microscope. A shift from a cobblestone-like (epithelial) to a spindle-shaped, fibroblastic (mesenchymal) morphology is a hallmark of EMT.

  • Protein Marker Expression: Use Western blotting or immunofluorescence to check for the downregulation of epithelial markers (e.g., E-cadherin) and upregulation of mesenchymal markers (e.g., N-cadherin, Vimentin).[17]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting workflows and step-by-step protocols for systematically investigating and overcoming resistance.

Troubleshooting Guide 1: Initial Characterization of the Resistant Phenotype

Problem: You have successfully generated a resistant cell line, but the underlying mechanism is unknown.

Workflow:

Caption: Workflow for investigating ABC transporter involvement.

Protocol 2: Western Blot for ABC Transporter Expression

This protocol quantifies the protein levels of specific ABC transporters.

Materials:

  • Parental and resistant cell lysates

  • Primary antibodies (anti-P-gp/ABCB1, anti-MRP1/ABCC1, anti-BCRP/ABCG2)

  • Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to the loading control. A significant increase in transporter expression in the resistant line compared to the parental line confirms this mechanism. [22] Data Summary Table: Hypothetical Western Blot Results

Cell LineP-gp (Relative Density)MRP1 (Relative Density)BCRP (Relative Density)
Parental1.01.01.0
Resistant8.5 1.20.9
Resistant + P-gp Inhibitor8.31.11.0

This hypothetical data suggests P-gp overexpression is the primary efflux mechanism.

Troubleshooting Guide 3: Addressing Non-Efflux Resistance Mechanisms

Problem: ABC transporter expression is not elevated, yet resistance persists.

Workflow:

Caption: Investigating signaling and DNA repair pathways.

Protocol 3: Assessing DNA Damage via γH2AX Immunofluorescence

This protocol visualizes DNA double-strand breaks to assess the effectiveness of a DNA-damaging agent and the cell's repair capacity.

Materials:

  • Parental and resistant cells grown on coverslips

  • This compound

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Primary antibody (anti-phospho-Histone H2A.X, Ser139)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI nuclear stain

Procedure:

  • Cell Treatment: Treat both parental and resistant cells with this compound for a specified time (e.g., 24 hours). Include untreated controls.

  • Fixation: Fix the cells with 4% PFA for 15 minutes.

  • Permeabilization: Permeabilize the cells for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 1 hour.

  • Antibody Incubation: Incubate with the primary anti-γH2AX antibody, followed by the fluorescent secondary antibody.

  • Staining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of γH2AX foci per nucleus. A significantly lower number of foci in resistant cells compared to parental cells after treatment suggests enhanced DNA repair or reduced drug-target engagement. [13][14]

References

  • Bukowski, K., & Kciuk, M. (2020). ABC Transporter-Mediated Multidrug-Resistant Cancer. Advances in Experimental Medicine and Biology.
  • Pilie, P. G., Tang, C., Mills, G. B., & Yap, T. A. (2019). DNA Damage Response in Cancer Therapy and Resistance: Challenges and Opportunities.
  • Celia-Terrassa, T., & Jolly, M. K. (2020). Epithelial-to-mesenchymal transition and drug resistance: transitioning away from death.
  • Li, Y., et al. (2022). Insights into the DNA damage response and tumor drug resistance. Signal Transduction and Targeted Therapy.
  • Li, Y., et al. (2020). Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer.
  • Li, W., Zhang, H., Assaraf, Y. G., Zhao, K., Xu, X., Xie, J., ... & Chen, Z. S. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Pharmacology.
  • Bhatt, P., et al. (2022). Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. American Journal of Physiology-Cell Physiology.
  • O'Malley, J., et al. (2020). The importance of epithelial-mesenchymal transition and autophagy in cancer drug resistance. Cancer Drug Resistance.
  • Li, Y., et al. (2020). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. Expert Opinion on Drug Metabolism & Toxicology.
  • S-Y, L., et al. (2018). Epithelial to Mesenchymal Transition: A Mechanism that Fuels Cancer Radio/Chemoresistance. Current Cancer Drug Targets.
  • Hirst, C. (2012). DNA damage during chemotherapy can trigger treatment resistance.
  • Wikipedia contributors. (2023). Epithelial–mesenchymal transition. Wikipedia.
  • Lu, J. (2020). ABC Transporters and Cancer Drug Resistance. Imperial Bioscience Review.
  • Wang, Y., et al. (2023). Targeting DNA Damage Response-Mediated Resistance in Non-Small Cell Lung Cancer: From Mechanistic Insights to Drug Development.
  • Li, Y., et al. (2022). Insights into the DNA damage response and tumor drug resistance. Signal Transduction and Targeted Therapy.
  • Gottesman, M. M. (2002). General Mechanisms of Drug Resistance. Holland-Frei Cancer Medicine.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Cancer Cell Resistance to Quinoline-Based Drugs. BenchChem.
  • Bukowski, K., & Kciuk, M. (2020). Drug Resistance in Cancer: An Overview.
  • ResearchGate. (n.d.). Alteration of drug target and activation of compensating pathways...
  • Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Canary Onco.
  • Bagca, B. G., & Ozgoli, G. (2018). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Journal of Cellular and Molecular Anesthesia.
  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.
  • BenchChem. (2025). Application Notes and Protocols for Studying Chemoresistance in Cancer Cells Using ACHP. BenchChem.
  • Kumar, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • BenchChem. (2025). Technical Support Center: Overcoming Resistance to KRAS G12C Inhibitors. BenchChem.
  • Zhang, Y., et al. (2023). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
  • City of Hope. (2023).
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • Kumar, A., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society.
  • Lee, J. S., & Lee, J. H. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments.
  • Al-Shorbagy, M. Y., et al. (2024). Synergistic Effects of Morin and Doxorubicin Overcome Chemoresistance. Cancer Management and Research.
  • Onco'Zine. (2010). Cancer Tutorial: Introduction to Drug Resistance. Onco'Zine.
  • Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Canary Onco.
  • Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry.
  • Zhang, X., et al. (2023). Understanding and targeting resistance mechanisms in cancer. Journal of Biomedical Science.
  • Sanna, M., et al. (2023). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation.
  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
  • ResearchGate. (n.d.). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.

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Technical Support Center: Minimizing Off-Target Effects of 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2,4-Dichloro-3-nitroquinoline and other novel small molecules in their experiments. This guide is designed to provide you, our scientific colleagues, with the foundational strategies and detailed protocols necessary to proactively identify, understand, and minimize off-target effects. Given that this compound is a relatively uncharacterized compound, this resource will focus on establishing a rigorous experimental framework for any new chemical probe where specificity is paramount.

Our approach is grounded in the principle of self-validating systems. Each experimental stage is designed not only to test your hypothesis but also to validate the tools you are using. By building a robust evidence base for on-target activity and systematically searching for off-target interactions, you can ensure the reliability and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a phenotype in my cell-based assay after treating with this compound. How can I be sure it's due to my hypothesized target and not an off-target effect?

This is the most critical question in chemical biology. Observing a phenotype is only the first step. To attribute it to a specific target, you must build a strong chain of evidence. The core principle is to demonstrate that the compound's effect on the phenotype correlates directly with its engagement of the intended target protein.[1]

A multi-pronged approach is necessary:

  • Confirm Target Engagement in Cells: You must prove that the compound physically interacts with your target protein within the cellular environment at the concentrations that elicit the phenotype.[2]

  • Correlate Potency: Establish a Structure-Activity Relationship (SAR) with multiple, structurally related analogs. A strong correlation between the biochemical potency of these analogs against the purified target and their cellular phenotypic potency is compelling evidence for on-target action.[1]

  • Use a Negative Control: Synthesize or procure a structurally similar but biologically inactive analog of this compound.[3][4] This control should not bind to the target and, therefore, should not produce the observed phenotype.[5][6]

Q2: What is "target engagement" and how do I measure it directly in my experiment?

Target engagement is the physical binding of a small molecule to its protein target within a complex biological system, such as a live cell or tissue lysate.[2] Measuring it is crucial because a compound that works on a purified enzyme in a test tube may not necessarily reach and bind its target effectively in a cell.

Several robust methods exist to measure target engagement:

  • Cellular Thermal Shift Assay (CETSA®): This biophysical technique is based on the principle that when a compound binds to its target protein, it often stabilizes the protein, making it more resistant to heat-induced denaturation.[9][10][11][12] By heating cell lysates or intact cells treated with your compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, you can observe a "thermal shift," which indicates binding.[10][11]

  • NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a compound to a target protein in living cells in real-time.[13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.[9][13] When your unlabeled compound competes with the tracer for binding to the target, the BRET signal decreases, allowing for quantitative measurement of affinity.[9][13]

Q3: I don't have a known target for this compound. My experiment is a phenotypic screen. How do I even begin to identify the relevant on- and off-targets?

This is a common challenge in phenotypic drug discovery.[14][15] The goal is to move from an observed biological effect to a mechanistic understanding. The leading methodology for this is Chemical Proteomics .[16][17][18]

Chemical proteomics uses chemical probes or the native compound itself to identify protein interactions on a proteome-wide scale.[14][17][19] This approach can simultaneously identify the intended target and potential off-targets.[16][17] Key techniques include:

  • Activity-Based Protein Profiling (ABPP): This method uses activity-based probes that covalently bind to the active sites of specific enzyme families.[19][20] A competitive ABPP experiment, where you pre-treat the proteome with this compound before adding the probe, can reveal which enzymes are being engaged by your compound.[20]

  • Compound-Centric Chemical Proteomics (CCCP): In this unbiased approach, an analog of your compound is synthesized with a reactive group (for covalent labeling) or an affinity tag (for pulldowns) to capture its binding partners from a cell lysate.[19] These partners are then identified by mass spectrometry.

Q4: What are the best practices for using control compounds in my experiments?

Controls are the foundation of a reliable experiment.[21][22] For chemical probe studies, two types of controls are non-negotiable:

  • Negative Control Compound: This is a molecule that is structurally very similar to your active compound (this compound) but is inactive against your primary target.[3][4] It should be used at the same concentrations as the active compound. If the negative control produces the same phenotype, it strongly suggests your observed effect is due to an off-target interaction or a compound artifact.[5]

The logical relationship between these controls is essential for building a solid argument for on-target activity.

G cluster_assay Experimental Readout Active_Compound Active Compound (this compound) Phenotype Observed Phenotype Active_Compound->Phenotype Induces On_Target Phenotype is ON-TARGET Active_Compound->On_Target Negative_Control Inactive Analog (Negative Control) Negative_Control->Phenotype Does NOT Induce Negative_Control->On_Target Ortho_Inhibitor Orthogonal Inhibitor (Different Chemical Scaffold) Ortho_Inhibitor->Phenotype Induces Ortho_Inhibitor->On_Target Off_Target Phenotype is OFF-TARGET or an ARTIFACT G cluster_prep 1. Cell Preparation cluster_heat 2. Thermal Challenge cluster_analysis 3. Analysis cluster_result 4. Interpretation A Culture cells to ~80% confluency B Treat cells with DMSO (vehicle) or Compound A->B C Aliquot treated cells B->C D Heat aliquots to a range of temperatures (e.g., 40-70°C) C->D E Lyse cells via freeze-thaw cycles D->E F Centrifuge to pelletprecipitated proteins E->F G Collect supernatant (soluble fraction) F->G H Analyze soluble target protein by Western Blot or ELISA G->H I Plot % Soluble Protein vs. Temperature H->I J Binding is confirmed by a rightward shift in the melting curve for compound-treated cells I->J

Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA®).

  • Cell Treatment: Culture your cells of interest and treat them with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound for a sufficient time to allow cell entry and binding (e.g., 1 hour).

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath). Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of your specific target protein in each sample using Western blotting or an ELISA.

  • Data Analysis: For both vehicle and compound-treated groups, plot the percentage of soluble target protein remaining (relative to the unheated control) against the temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization. [12]

Issue 3: How do I systematically profile for potential off-targets?

Assuming you have a primary target, you need to assess the selectivity of your compound. For many classes of targets, such as protein kinases, large-scale screening panels are commercially available and are considered a gold standard. [23][24][25] Protocol 3: Kinase Selectivity Profiling

Since many quinoline-based structures are known to interact with the ATP-binding site of kinases, profiling against a kinase panel is a logical first step.

  • Select a Panel: Choose a comprehensive kinase panel that covers a diverse range of the human kinome. Several vendors offer panels of hundreds of kinases (e.g., Reaction Biology, Promega, Eurofins).

  • Choose an Assay Format: Radiometric assays (e.g., [³³P]-ATP incorporation) are highly sensitive and reliable. [26]Non-radiometric formats like mobility shift assays or luminescence-based ATP consumption assays (e.g., ADP-Glo™) are also excellent, high-throughput options. [24][27]3. Determine Concentration: Submit this compound for initial screening at a fixed concentration, typically 1 µM or 10 µM. This concentration should be at least 10-fold higher than the IC₅₀ for your primary target to reveal meaningful off-targets. [3]4. Follow-up Dose-Response: For any kinases that show significant inhibition (>70%) in the initial screen, perform a full 10-point dose-response curve to determine the IC₅₀ value.

  • Analyze and Interpret:

    • Calculate Selectivity Score: Quantify selectivity using metrics like the S-score or by simply calculating the fold-selectivity (IC₅₀ off-target / IC₅₀ on-target). A compound is generally considered selective if it is >30-fold more potent for its primary target than for closely related off-targets. [1] * Contextualize Hits: If significant off-targets are identified, investigate whether they could plausibly contribute to your observed phenotype. This requires cross-referencing your hits with the known biology of your experimental system.

If a broad target class is not obvious, an unbiased, proteome-wide approach is necessary.

Protocol 4: Unbiased Off-Target Identification with Thermal Proteome Profiling (TPP)

TPP is a powerful extension of CETSA coupled with quantitative mass spectrometry that allows for the assessment of a compound's interactions with thousands of proteins simultaneously in an unbiased manner. [16]

  • Experimental Setup: Treat cells with vehicle or this compound. Lyse the cells and divide the lysate into aliquots that are heated to different temperatures, similar to CETSA.

  • Sample Preparation for MS: After heating and centrifugation, the soluble protein fractions are collected. The proteins are digested into peptides, which are then labeled with isobaric tags (e.g., TMT) for multiplexed quantitative proteomics.

  • LC-MS/MS Analysis: The labeled peptides are analyzed by high-resolution mass spectrometry.

  • Data Analysis: Specialized software is used to identify and quantify thousands of proteins in each sample. For each protein, melting curves are generated. Proteins that are stabilized (or destabilized) by the compound will show a significant shift in their melting curves, identifying them as direct or indirect targets.

References

  • Quancard, J., Cox, B., Finsinger, D., et al. (2020). Best Practices for the Validation of Chemical Probes. ChemMedChem, 15(24), 2388. Available from: [Link]

  • Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Retrieved from [Link]

  • MDPI. (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical proteomics. Retrieved from [Link]

  • PubMed. (n.d.). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Retrieved from [Link]

  • PubMed. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Retrieved from [Link]

  • PubMed. (2020). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • MDPI. (2024). Computational Strategies Reshaping Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Retrieved from [Link]

  • American Association for Cancer Research (AACR). (n.d.). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

  • The Chemical Probes Portal. (n.d.). Probe Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Current Advances in CETSA. Retrieved from [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • ACS Publications. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Retrieved from [Link]

  • SAGE Journals. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Retrieved from [Link]

  • MDPI. (2021). Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Screening and classifying small molecule inhibitors of amyloid formation using ion mobility spectrometry-mass spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]

  • PLOS ONE. (n.d.). Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Retrieved from [Link]

  • PubMed. (2016). The Power of Sophisticated Phenotypic Screening and Modern Mechanism-of-Action Methods. Retrieved from [Link]

  • BioIVT. (2022). What Are Controls and Why Do We Need Them? Retrieved from [Link]

  • ResearchHub. (2024). Let's Talk about Experimental Controls. Retrieved from [Link]

  • Study.com. (n.d.). Negative Control Group | Definition & Examples. Retrieved from [Link]

  • Science Ready. (n.d.). What are Positive and Negative Controls? Retrieved from [Link]

  • Bio-protocol. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. Retrieved from [Link]

  • ACS Publications. (2024). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Retrieved from [Link]

  • Federal Register. (2021). Chemical Data Reporting; Guidance for Preparing and Submitting a Petition; Notice of Availability. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Instructions for Reporting 2024 TSCA Chemical Data Reporting. Retrieved from [Link]

  • EQUATOR Network. (n.d.). Reporting guidelines. Retrieved from [Link]

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how to increase the stability of 2,4-Dichloro-3-nitroquinoline for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dichloro-3-nitroquinoline (CAS No. 132521-66-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we address common questions and provide in-depth troubleshooting guides to maintain the quality of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

A1: For long-term stability, this compound should be stored in a controlled environment at 2-8°C. Some suppliers recommend storage at 4°C.[1] Storing the compound under refrigeration minimizes the rate of potential degradation reactions. While it may be shipped at room temperature, immediate transfer to a refrigerated and controlled environment upon receipt is crucial for preserving its integrity over time.[1]

Q2: How does atmospheric exposure affect the stability of this compound?

A2: Exposure to atmospheric moisture and oxygen can be detrimental to the stability of this compound. The chlorine atoms at the 2 and 4 positions are highly reactive and susceptible to nucleophilic substitution, including hydrolysis.[2] To mitigate this, the compound should be stored under an inert atmosphere, such as argon or nitrogen. Utilizing a desiccator or a dry box for storage and handling will further protect it from atmospheric humidity.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with nitro-aromatic structures can be susceptible to photodegradation. While specific photostability data for this compound is not extensively published, it is a prudent practice to protect it from light.[3][4][5] Store the compound in an amber glass vial or a light-blocking container to prevent photochemical reactions that could lead to the formation of impurities.[5][6][7]

Q4: What are the primary degradation pathways I should be aware of?

A4: The primary degradation pathways for this compound are hydrolysis and nucleophilic substitution. The electron-withdrawing nitro group enhances the reactivity of the chlorine atoms, making them susceptible to displacement by nucleophiles, including water.[2] This can lead to the formation of hydroxy- or other substituted quinoline derivatives, altering the compound's purity and reactivity in subsequent experiments. Thermal decomposition is another potential concern, although this typically requires elevated temperatures.[8][9]

Q5: What materials should be avoided for storing this compound?

A5: Avoid storing this compound in containers or with materials that could be reactive. Given its susceptibility to nucleophilic attack, avoid contact with strong bases, amines, and other nucleophilic substances. Ensure storage containers are clean, dry, and made of non-reactive materials like glass. When preparing solutions, use high-purity, anhydrous solvents to minimize hydrolysis.

Troubleshooting Guide: Assessing and Managing Compound Stability

This section provides systematic procedures for researchers who suspect degradation of their this compound stock.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing unexpected outcomes, poor yields, or new, unidentified spots on your TLC plates, your starting material may have degraded.

Workflow for Purity Assessment

Caption: Troubleshooting workflow for suspected compound degradation.

Step-by-Step Protocols for Purity Verification

1. High-Performance Liquid Chromatography (HPLC-UV) Protocol:

  • Principle: HPLC is a robust method for separating the parent compound from potential non-volatile impurities.[10][11]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is often effective for separating quinoline derivatives.[12]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 220-280 nm).

  • Sample Preparation: Prepare a dilute solution of your this compound stock in a suitable solvent like acetonitrile or methanol (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and compare the resulting chromatogram to a reference standard or the certificate of analysis for the batch. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification:

  • Principle: LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.[11]

  • Procedure: Utilize a similar LC method as described above, coupled to a mass spectrometer. The mass data of any new peaks can provide clues to the identity of the degradation products (e.g., a mass increase of 18 Da could indicate hydrolysis of one chlorine atom).

Issue 2: Visible Changes in the Solid Material

Changes in the physical appearance of the solid, such as discoloration (e.g., yellowing), clumping, or an oily appearance, are strong indicators of degradation.

Recommended Actions:
  • Do not use the material: If physical changes are observed, it is highly recommended to not use the material for critical experiments as the purity is compromised.

  • Segregate the stock: Clearly label the vial as "Suspected Degradation" and store it separately from other reagents.

  • Perform Purity Analysis: Use the analytical methods described above (HPLC, LC-MS) to confirm the presence and identity of impurities.

  • Consider Purification: If the degradation is minor and a high-purity standard is not immediately available, recrystallization or column chromatography may be an option to purify a portion of the material.[13] However, for quantitative and sensitive applications, acquiring a new, certified batch is the most reliable course of action.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CTo slow down the rate of chemical degradation.
Atmosphere Inert (Argon or Nitrogen)To prevent hydrolysis and oxidation.
Light Protect from light (Amber vial)[5][6][7]To avoid photodegradation.
Container Tightly sealed glass containerTo prevent exposure to moisture and air.
Handling In a dry environment (e.g., glovebox or with a desiccant)To minimize exposure to atmospheric moisture.

Potential Degradation Pathway Visualization

G cluster_degradation Degradation Pathways compound This compound hydrolysis_product 2-Chloro-4-hydroxy-3-nitroquinoline or 4-Chloro-2-hydroxy-3-nitroquinoline compound->hydrolysis_product H₂O (Moisture) nucleophilic_product Substituted Quinolone Derivative compound->nucleophilic_product Nucleophile (e.g., R-NH₂, R-OH)

Caption: Potential degradation pathways of this compound.

By adhering to these storage and handling guidelines, and by periodically assessing the purity of your stock, you can ensure the long-term stability of this compound and maintain the integrity of your research.

References

  • Benchchem. This compound | 132521-66-5. 2

  • ChemicalBook. 2,4-DICHLORO-3-NITRO-QUINOLINE | 132521-66-5. 13

  • Benchchem. A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8. 10

  • Benchchem. Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis. 11

  • PharmaTutor. PHOTOSTABILITY TESTING. 3

  • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. 12

  • ChemScene. This compound | 132521-66-5. 1

  • NIH. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC. 14

  • Sigma-Aldrich. This compound | 132521-66-5.

  • Biosynth. This compound | 132521-66-5 | FD159596. 15

  • ECHEMI. 2,4-DICHLORO-3-NITRO-QUINOLINE Formula - 132521-66-5. 16

  • Amerigo Scientific. This compound. 17

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2,4-DICHLORO-3-NITRO-QUINOLINE. 18

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. 4

  • Q1 Scientific. Photostability testing theory and practice. 5

  • IAGIM. Photostability. 6

  • PubMed. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. 19

  • IOPscience. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. 20

  • EPA. Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. 8

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. 7

  • Vanderbilt University. Managing Chemical Retention and Storage In Your Laboratory. 21

  • ResearchGate. Proposed pathway for the degradation of 2,4-dichlorotoluene by Ralstonia sp. strain PS12. 22

  • University of Bristol. Guidance on Safe Storage of Chemicals in Laboratories. 23

  • Case Western Reserve University. Chemical Compatibility and Storage | Environmental Health and Safety. 24

  • University of Glasgow. Storage and Segregation of Hazardous Chemicals - StaffNet. 25

  • University of California, Berkeley. Safe Storage. 26

  • MDPI. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazolin. 9

  • Sigma-Aldrich. This compound | 132521-66-5. 27

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 2,4-Dichloro-3-nitroquinoline Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dichloro-3-nitroquinoline assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to troubleshoot common issues that may lead to inconsistent results. As a Senior Application Scientist, my goal is to provide you with field-proven insights and scientifically sound advice to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding assays involving this compound.

Q1: What are the primary applications of this compound in research?

This compound is a quinoline derivative, a class of compounds with a wide range of biological activities.[1][2] Quinolines are explored for their potential as anticancer, antibacterial, antifungal, and antimalarial agents.[1][2] The specific applications of this compound are often related to its ability to act as a building block in the synthesis of more complex molecules with therapeutic potential.[3][4][5]

Q2: What are the key chemical properties of this compound I should be aware of?

This compound is a solid at room temperature with a molecular weight of 243.05 g/mol .[3] It is sparingly soluble in water but soluble in organic solvents like alcohol, ether, and benzene.[6] Due to the presence of the nitro group, it is an electron-deficient system, which can make it susceptible to certain chemical reactions and degradation pathways.[7] It is recommended to store it in an inert atmosphere at 2-8°C.

Q3: I am observing a yellow to brown discoloration in my stock solution. What could be the cause?

Discoloration of quinoline compound solutions is often an indicator of degradation.[8] This can be caused by exposure to light (photodegradation) or oxidation.[8] The nitroaromatic structure can also contribute to this instability.[7] It is crucial to prepare fresh solutions for sensitive experiments and to store stock solutions protected from light.[8]

Troubleshooting Guide: Dealing with Inconsistent Assay Results

Inconsistent results are a significant challenge in experimental science. This guide provides a systematic approach to identifying and resolving common issues encountered in assays with this compound.

Issue 1: High Variability in Absorbance/Fluorescence Readings Between Replicates

Possible Causes and Solutions:

  • Compound Precipitation: this compound has low aqueous solubility. If the final concentration in your assay exceeds its solubility limit, it can precipitate, leading to inconsistent light scattering and affecting absorbance or fluorescence readings.

    • Troubleshooting Steps:

      • Visually inspect your assay plates for any signs of precipitation.

      • Determine the aqueous solubility of your compound under your specific assay conditions (pH, buffer composition).

      • If precipitation is suspected, consider reducing the final compound concentration or adding a small percentage of a co-solvent like DMSO (ensure the final DMSO concentration is consistent across all wells and does not affect your assay).

  • Incomplete Solubilization of Stock Solution: If the compound is not fully dissolved in your stock solution, you will introduce variable amounts into your assay wells.

    • Troubleshooting Steps:

      • Ensure your stock solution is completely clear before use.

      • Vortex the stock solution thoroughly before each use.

      • Consider gentle warming or sonication to aid dissolution, but be mindful of potential compound degradation at elevated temperatures.[8]

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability, especially when working with small volumes.

    • Troubleshooting Steps:

      • Calibrate your pipettes regularly.

      • Use appropriate pipette sizes for the volumes you are dispensing.

      • Employ proper pipetting techniques, such as reverse pipetting for viscous solutions.

Issue 2: Loss of Compound Activity Over Time

Possible Causes and Solutions:

  • Compound Degradation: As a nitroaromatic and quinoline derivative, this compound can be susceptible to degradation, especially in aqueous solutions and when exposed to light.[7][8]

    • Troubleshooting Steps:

      • Prepare fresh working solutions from a solid stock for each experiment.

      • Store stock solutions in the dark at low temperatures (2-8°C or -20°C).

      • Include a positive control with a known stable compound to ensure your assay system is performing as expected.

  • pH Instability: The stability of quinoline compounds can be highly dependent on the pH of the solution.[8] Degradation can be accelerated in both acidic and basic conditions.[8]

    • Troubleshooting Steps:

      • Ensure your assay buffer is robust and maintains a stable pH throughout the experiment.

      • Evaluate the stability of your compound at different pH values to determine the optimal conditions for your assay.

Issue 3: Unexpected Color Change in the Assay Medium

Possible Causes and Solutions:

  • Reaction with Assay Components: The nitro group in this compound can potentially react with certain components in your assay medium, leading to a color change. Nitroaromatic compounds can undergo reduction, which can result in colored byproducts.[7]

    • Troubleshooting Steps:

      • Run a control experiment with the compound in the assay buffer without cells or other biological components to see if the color change still occurs.

      • If a reaction is suspected, you may need to modify your assay buffer or consider a different assay format.

  • Cellular Metabolism: Cells can metabolize the compound, leading to colored metabolites.

    • Troubleshooting Steps:

      • Analyze the supernatant of your cell cultures treated with the compound using techniques like HPLC to identify any potential metabolites.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Assay Buffer

This protocol helps determine the stability of this compound under your specific assay conditions.

Materials:

  • This compound

  • Assay Buffer

  • HPLC system with a suitable column (e.g., C18)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution to the final working concentration in your assay buffer.

  • Incubate the solution under the same conditions as your assay (temperature, light exposure).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze the aliquot by HPLC to quantify the amount of intact compound remaining.

  • Additionally, measure the absorbance spectrum of the solution at each time point to check for any changes that might indicate degradation.

Time (hours)Peak Area (HPLC)% RemainingAbsorbance at λmax
0X100%Y
1.........
2.........
4.........
8.........
24.........

Table 1: Example data table for compound stability assessment.

Visualizing Troubleshooting Logic

Troubleshooting_Workflow Inconsistent_Results Inconsistent Results Observed High_Variability High Variability Between Replicates? Inconsistent_Results->High_Variability Loss_of_Activity Loss of Compound Activity? Inconsistent_Results->Loss_of_Activity Color_Change Unexpected Color Change? Inconsistent_Results->Color_Change Precipitation Check for Precipitation High_Variability->Precipitation Yes Solubilization Verify Stock Solution Solubilization High_Variability->Solubilization No Degradation Assess Compound Degradation Loss_of_Activity->Degradation Yes pH_Stability Check Buffer pH Stability Loss_of_Activity->pH_Stability No Reaction Test for Reaction with Assay Components Color_Change->Reaction Yes Metabolism Investigate Cellular Metabolism Color_Change->Metabolism No Pipetting Review Pipetting Technique Solubilization->Pipetting

Caption: A flowchart for troubleshooting inconsistent results.

References

  • BenchChem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • MDPI. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
  • MDPI. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • LCGC International. (2025). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (n.d.). Comparative Analysis of the Mechanisms of Action of 7-Chloro-6-nitroquinoline-Based Anticancer Compounds.
  • ScienceDirect. (2022). Review on recent development of quinoline for anticancer activities.
  • PubMed Central. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • Advanced ChemBlocks. (n.d.). 2,4-dichloro-3-nitro-quinoline 95%.
  • Veeprho. (n.d.). This compound | CAS 132521-65-5.
  • National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • ECHEMI. (n.d.). 2,4-DICHLORO-3-NITRO-QUINOLINE.
  • PubMed Central. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • ResearchGate. (2019). Major mechanisms of toxicity of nitroaromatic compounds.
  • PubMed Central. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
  • The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.

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Technical Support Center: Refining Purification Techniques for High-Purity 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-Dichloro-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the expertise to achieve high-purity this compound consistently in your laboratory.

I. Troubleshooting Guide: Common Issues in the Purification of this compound

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Q1: Why is my recrystallized this compound still showing impurities by HPLC or NMR analysis?

A1: This is a common issue that can arise from several factors related to the recrystallization process. The key to a successful recrystallization is the differential solubility of your target compound and the impurities in the chosen solvent system.

  • Likely Cause 1: Inappropriate Solvent Choice. The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at its boiling point. Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration).[1][2]

  • Solution 1: Solvent System Optimization.

    • Single Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, toluene, hexane). A good starting point is to use the solvent from the final step of your synthesis.

    • Mixed Solvent System: If a single solvent is not effective, a mixed-solvent recrystallization can be employed. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heating the mixture should then result in a clear solution, from which pure crystals will form upon cooling. For this compound, a common and effective mixed solvent system is methanol/water or ethyl acetate/hexane.

  • Likely Cause 2: Premature Crystallization. If the solution cools too quickly, impurities can become trapped within the crystal lattice of your product.

  • Solution 2: Controlled Cooling.

    • Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or glass wool.

    • Once at room temperature, further cooling in an ice bath can maximize the yield of pure crystals.[3]

  • Likely Cause 3: Co-precipitation of Impurities. Some impurities may have similar solubility profiles to this compound.

  • Solution 3: Iterative Recrystallization. A second recrystallization of the purified material can often remove persistent impurities.

Q2: My crude this compound has a strong yellow or brown color that persists after recrystallization. How can I remove these colored impurities?

A2: Colored impurities are common in nitration and chlorination reactions and are often highly conjugated organic molecules.

  • Likely Cause: Presence of Poly-nitrated or Poly-chlorinated Byproducts. The synthesis of this compound involves harsh reagents like nitric acid and phosphorus oxychloride, which can lead to the formation of colored byproducts.[4][5][6]

  • Solution: Activated Charcoal Treatment.

    • Dissolve the crude this compound in the minimum amount of a suitable hot solvent.

    • Add a small amount (typically 1-2% by weight of your compound) of activated charcoal to the hot solution.[7] Activated charcoal has a high surface area and can adsorb large, flat, conjugated molecules responsible for the color.[7][8]

    • Swirl the hot solution with the charcoal for a few minutes.

    • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

    • Allow the decolorized filtrate to cool slowly to induce crystallization.

    Caution: Using too much charcoal can lead to a significant loss of your desired product due to its non-specific adsorption.[3]

Q3: During recrystallization, my this compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities, leading to a significant melting point depression.[3][9][10]

  • Likely Cause 1: High Impurity Concentration. A high concentration of impurities can significantly lower the melting point of your crude product.

  • Solution 1: Add More Solvent. Reheat the solution to dissolve the oil, and then add a small amount of additional hot solvent. This will lower the saturation point and may prevent oiling out upon cooling.[3][11]

  • Likely Cause 2: Inappropriate Solvent. The chosen solvent may be too nonpolar for this compound.

  • Solution 2: Change the Solvent System. Switch to a more polar solvent or a mixed solvent system. For example, if you are using toluene and observing oiling out, try ethyl acetate or an ethanol/water mixture.

  • Likely Cause 3: Cooling Too Rapidly. Rapid cooling can lead to a supersaturated solution where the concentration of the solute is too high for crystallization to occur at that temperature.

  • Solution 3: Slow Cooling and Seeding.

    • Ensure the solution cools down slowly.

    • If oiling out persists, try adding a "seed crystal" of pure this compound to the slightly cooled solution. The seed crystal provides a nucleation site for crystal growth.[12]

    • Alternatively, gently scratching the inside of the flask with a glass rod at the liquid-air interface can create microscopic scratches that serve as nucleation sites.[11]

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present in your crude product. However, based on its chemical structure (a moderately polar aromatic compound), good starting points for solvent screening include:

  • Single Solvents: Methanol, ethanol, ethyl acetate, and toluene.

  • Mixed Solvents: Methanol/water, ethanol/water, and ethyl acetate/hexane.

A systematic approach to solvent selection is recommended, as detailed in the troubleshooting guide.

Q2: How can I assess the purity of my final this compound product?

A2: A combination of analytical techniques should be used to confirm the purity of your final product.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for detecting and quantifying impurities. A single sharp peak indicates high purity.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify the compound and detect the presence of proton-containing impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.[13][14]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range. The reported melting point for this compound is around 102 °C.

Q3: What are the common impurities in crude this compound?

A3: The impurities will largely depend on the specific synthetic route used. However, common impurities can include:

  • Starting Materials: Unreacted 3-nitroquinoline-2,4-diol.

  • Reagents and Byproducts: Residual phosphorus oxychloride (hydrolyzed to phosphoric acid), N,N-dimethylaniline, and their salts.

  • Side-Reaction Products: Regioisomers (e.g., 2-chloro-4-hydroxy-3-nitroquinoline if chlorination is incomplete), or over-nitrated/chlorinated species.

III. Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent (e.g., methanol) and heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the hot mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

IV. Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₄Cl₂N₂O₂
Molecular Weight 243.05 g/mol
Appearance Solid
Melting Point ~102 °C
Purity (Typical Commercial) 95-99%

V. Visualization of Workflows

Diagram 1: Troubleshooting Workflow for "Oiling Out" during Recrystallization

G start Product 'Oils Out' During Recrystallization reheat Reheat to Dissolve Oil start->reheat add_solvent Add a Small Amount of Additional Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Pure Crystals Form slow_cool->success Problem Solved failure Oiling Out Persists slow_cool->failure Problem Persists seed Add a Seed Crystal or Scratch the Flask seed->success Problem Solved change_solvent Change to a More Polar or Mixed Solvent System change_solvent:w->reheat:e failure->seed failure:s->change_solvent:n

Caption: A flowchart illustrating the decision-making process when encountering the "oiling out" phenomenon during the recrystallization of this compound.

VI. References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved January 9, 2026, from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 9, 2026, from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved January 9, 2026, from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved January 9, 2026, from [Link]

  • Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved January 9, 2026, from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved January 9, 2026, from [Link]

  • Brainly. (2024, February 25). [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to. Retrieved January 9, 2026, from [Link]

  • LibreTexts. (2022, April 7). 3.5C: Charcoal. Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved January 9, 2026, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved January 9, 2026, from [Link]

  • Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds. Retrieved January 9, 2026, from

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved January 9, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 9, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 9, 2026, from [Link]

  • California State University, Los Angeles. (n.d.). Recrystallization1. Retrieved January 9, 2026, from [Link]

  • Southwest Research Institute. (2026, January 6). SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. Retrieved January 9, 2026, from [Link]

  • Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. Retrieved January 9, 2026, from [Link]

  • PubMed Central. (2022, November 7). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Retrieved January 9, 2026, from [Link]

  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, March 29). Calculating purity from NMR spectrum. Retrieved January 9, 2026, from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved January 9, 2026, from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?. Retrieved January 9, 2026, from [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved January 9, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 4). Deoxychlorination. Wordpress. Retrieved January 9, 2026, from [Link]

  • Unacademy. (n.d.). Study Material Notes on Nitration Chemistry. Retrieved January 9, 2026, from [Link]

  • Allen. (n.d.). Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration. Retrieved January 9, 2026, from [Link]

  • Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. Retrieved January 9, 2026, from

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved January 9, 2026, from [Link]

  • National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-3-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the scale-up of this important synthetic intermediate. The following information is curated from established literature and practical experience to ensure scientific integrity and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method involves a two-step process starting from 4-hydroxyquinoline.[1] First, 4-hydroxyquinoline undergoes nitration to form 4-hydroxy-3-nitroquinoline.[1] Subsequently, this intermediate is chlorinated to yield the final product, this compound.[2][3] This classical pathway is favored for its reliability and the commercial availability of the starting material.

Q2: Why is this compound a significant compound in drug discovery?

A2: this compound serves as a versatile building block in medicinal chemistry.[3] Its two reactive chlorine atoms can be selectively substituted with various nucleophiles, allowing for the synthesis of a diverse library of quinoline derivatives.[3] These derivatives have been investigated for a range of biological activities, including potential applications as anticancer and antiviral agents due to their ability to stimulate the immune system.[3][4][]

Q3: What are the primary safety concerns when handling the reagents for this synthesis?

A3: The synthesis involves hazardous materials that require strict safety protocols. Nitric acid is a strong oxidizer and highly corrosive, capable of causing severe burns.[6][7][8] Phosphorus oxychloride (POCl₃) is also highly corrosive and reacts violently with water, releasing toxic fumes.[9][10] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8]

Q4: What are the key challenges when scaling up this synthesis from the lab to a larger scale?

A4: Common challenges during scale-up include managing exothermic reactions, ensuring efficient mixing, and dealing with changes in product isolation and purification.[11] The nitration step, in particular, can be highly exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more difficult.[11] This can lead to side reactions and the formation of impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up efforts.

Issue 1: Low Yield in the Nitration of 4-Hydroxyquinoline

Q: My nitration of 4-hydroxyquinoline is resulting in a lower than expected yield of 4-hydroxy-3-nitroquinoline. What are the potential causes and solutions?

A: A diminished yield in this step can often be traced back to several factors related to reaction control and reagent quality.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inadequate Temperature Control The nitration of quinolines is an exothermic reaction.[11] If the temperature is not carefully controlled, side reactions, such as dinitration or degradation of the starting material, can occur, leading to a lower yield of the desired product.1. Monitor Temperature: Use a calibrated temperature probe to monitor the internal reaction temperature closely. 2. Controlled Addition: Add the nitric acid dropwise or in portions to manage the rate of heat generation.[1] 3. Efficient Cooling: Employ an ice bath or a jacketed reactor with a cooling system to maintain the optimal reaction temperature.
Incorrect Reagent Stoichiometry An excess or deficiency of nitric acid can lead to incomplete reaction or the formation of unwanted byproducts.1. Verify Calculations: Double-check all molar calculations before starting the reaction. 2. Accurate Measurement: Use precise measuring equipment for all reagents.
Poor Mixing In larger reaction vessels, inadequate stirring can create localized "hot spots" or areas of high reactant concentration, promoting side reactions.[11]1. Upgrade Stirring: Transition from a magnetic stir bar to an overhead mechanical stirrer for more efficient mixing in larger flasks or reactors.[11]
Suboptimal Reaction Solvent The choice of solvent can influence the reaction rate and selectivity. Propionic acid is a commonly used solvent for this reaction.[1]1. Solvent Purity: Ensure the use of a high-purity solvent to avoid introducing contaminants that could interfere with the reaction.
Issue 2: Incomplete Chlorination of 4-Hydroxy-3-nitroquinoline

Q: I am observing unreacted starting material in my final product after the chlorination step. How can I drive the reaction to completion?

A: Incomplete chlorination is a common hurdle, often related to the activity of the chlorinating agent and the reaction conditions.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Chlorinating Agent Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.[3] An insufficient amount will result in an incomplete reaction.1. Stoichiometry Check: Ensure at least one molar equivalent of POCl₃ is used.[12][13] Some procedures may call for a slight excess to ensure complete conversion.
Reaction Temperature Too Low The chlorination of hydroxyl groups on the quinoline ring typically requires elevated temperatures to proceed at a reasonable rate.[2]1. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. A typical temperature range is 70-90°C.[12][14]
Presence of Moisture POCl₃ reacts vigorously with water, which will deactivate the reagent and hinder the chlorination process.[9][10]1. Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Inadequate Reaction Time The reaction may simply need more time to go to completion, especially at a larger scale.1. Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (TLC, HPLC, or GC-MS) until the starting material is no longer detected.
Issue 3: Difficulty in Purifying the Final Product

Q: My crude this compound is difficult to purify, and I'm seeing persistent impurities. What purification strategies are most effective?

A: Purification challenges often arise from the formation of closely related byproducts during the reaction. A systematic approach to purification is key.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Formation of Isomeric Byproducts Side reactions can lead to the formation of isomers or other chlorinated species that have similar physical properties to the desired product, making separation difficult.1. Reaction Optimization: Revisit the reaction conditions (temperature, stoichiometry, etc.) to minimize the formation of byproducts.
Ineffective Work-up Procedure The work-up is critical for removing inorganic salts and excess reagents.1. Careful Quenching: Slowly and carefully pour the reaction mixture into ice water to quench the excess POCl₃.[2] 2. Thorough Extraction: Use an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) for extraction and wash the organic layer with a sodium bicarbonate solution and brine to remove acidic impurities.[15]
Suboptimal Purification Method While column chromatography is effective at the lab scale, it may not be practical for larger quantities.1. Recrystallization: For larger scales, recrystallization is often a more efficient and economical purification method.[11] Experiment with different solvent systems (e.g., methanol/ethyl acetate) to find the optimal conditions for crystallization.[15]
Residual Solvent Incomplete removal of the reaction or purification solvents can lead to an impure final product.1. Drying Under Vacuum: Dry the purified solid under vacuum, possibly with gentle heating, to remove any residual solvents.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-3-nitroquinoline

This protocol is adapted from established literature.[1]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxyquinoline (1 equivalent) to propionic acid.

  • Heat the mixture to approximately 125°C with stirring.

  • Add a 70% aqueous solution of nitric acid (2 equivalents) dropwise to the heated solution.

  • After the addition is complete, continue stirring the mixture at 125°C for an additional 10 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethanol to precipitate the product.

  • Collect the solid by filtration and wash sequentially with ethanol, water, and then ethanol again.

  • Dry the solid to obtain 4-hydroxy-3-nitroquinoline as a light yellow powder.

Protocol 2: Synthesis of this compound

This protocol is a general procedure based on common laboratory practices.[2][15]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-hydroxy-3-nitroquinoline (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) (a slight excess) to the flask in a fume hood.

  • Add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline or triethylamine.[2][15]

  • Heat the reaction mixture to 90-120°C and stir for 2-3 hours.[2][15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of ice water with stirring.

  • A precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate).

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start 4-Hydroxyquinoline Nitration Nitration (HNO₃, Propionic Acid) Start->Nitration Intermediate 4-Hydroxy-3-nitroquinoline Nitration->Intermediate Chlorination Chlorination (POCl₃) Intermediate->Chlorination Product This compound Chlorination->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Safety Considerations

A thorough understanding of the hazards associated with each reagent is crucial for a safe laboratory environment.

ReagentKey HazardsRecommended Precautions
Nitric Acid Highly corrosive, strong oxidizer, can cause severe burns.[6][8]Always use in a chemical fume hood.[6] Wear chemical-resistant gloves, safety goggles, and a lab coat.[6][8] Store away from combustible materials.[6]
Phosphorus Oxychloride (POCl₃) Corrosive, reacts violently with water, toxic by inhalation.[9][10]Handle in a fume hood under anhydrous conditions.[9] Wear appropriate PPE.[9] Have a suitable quenching agent readily available.
Propionic Acid Corrosive, causes skin and eye burns.Use in a well-ventilated area. Wear gloves and eye protection.
Organic Solvents (Ethanol, Dichloromethane, Ethyl Acetate) Flammable, may be harmful if inhaled or absorbed through the skin.Keep away from ignition sources. Use in a well-ventilated area.

In the event of a spill or exposure, follow your institution's emergency procedures immediately.[7] For spills of nitric acid or POCl₃, evacuate the area and contact your environmental health and safety department.[7]

References

  • Synthesis of 3-nitro-4-hydroxyquinoline - PrepChem.com. (n.d.). Retrieved January 9, 2026, from [Link]

  • NITRIC ACID SAFETY. (n.d.). University of Washington. Retrieved January 9, 2026, from [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (n.d.). Retrieved January 9, 2026, from [Link]

  • Nitric Acid Safe Handling Guideline. (2013, May 20). SLAC National Accelerator Laboratory. Retrieved January 9, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]

  • III Analytical Methods. (n.d.). Retrieved January 9, 2026, from [Link]

  • Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master. (2024, February 26). Retrieved January 9, 2026, from [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. (2025, January 28). Retrieved January 9, 2026, from [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position?. (2025, June 6). Chemistry Stack Exchange. Retrieved January 9, 2026, from [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (n.d.). Retrieved January 9, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]

  • Anand Bajaniya, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 3, 2480-2490 - International Journal of Pharmaceutical Sciences. (2025, March 25). Retrieved January 9, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 9, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved January 9, 2026, from [Link]

  • POCl3 chlorination of 4-quinazolones - PubMed. (2011, March 18). Retrieved January 9, 2026, from [Link]

  • NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]

  • This compound - Amerigo Scientific. (n.d.). Retrieved January 9, 2026, from [Link]

  • Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline1 | Journal of the American Chemical Society. (n.d.). Retrieved January 9, 2026, from [Link]

  • POCl3 chlorination of 4-quinazolones. - Semantic Scholar. (2011, February 4). Retrieved January 9, 2026, from [Link]

  • Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare. (n.d.). Retrieved January 9, 2026, from [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. (2013, October 10). Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Peaks in the NMR of 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,4-Dichloro-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Unexpected peaks in an NMR spectrum can be confounding, but a systematic approach can quickly identify the source of the issue, ensuring the integrity of your results.

Section 1: FAQs - Common NMR Artifacts & Contaminants

Before diving into compound-specific issues, let's address the most common sources of unexpected peaks that can appear in any NMR spectrum.

Q1: I see a broad singlet in my spectrum, often between 1-5 ppm. What is it?

A: This is almost certainly water (H₂O). Deuterated solvents are hygroscopic and readily absorb moisture from the atmosphere or from improperly dried glassware.[1][2] The chemical shift of water is highly dependent on the solvent, temperature, and concentration. In CDCl₃, it typically appears around 1.56 ppm, while in DMSO-d₆, it can be found near 3.33 ppm.[3][4]

Q2: My spectrum shows several sharp singlets that don't correspond to my molecule. What are they?

A: These are likely residual proton signals from the deuterated solvent itself or contamination from other common laboratory solvents. For example, the residual peak for CDCl₃ is at 7.26 ppm, and for acetone-d₆, it's at 2.05 ppm.[3][4][5] Solvents used in purification, like ethyl acetate or dichloromethane, are also common culprits if not completely removed under high vacuum.[1][2]

Q3: What are the small, symmetrical peaks flanking a very intense signal in my spectrum?

A: These are called spinning sidebands. They are artifacts that arise from imperfections in the magnetic field homogeneity or the use of non-symmetrical NMR tubes.[6] They are always spaced symmetrically around a large parent peak at a distance corresponding to the sample spinning rate. Reducing the spin rate or improving the magnetic field homogeneity (shimming) can minimize them.[6]

Q4: Why does my baseline look distorted or "wavy"?

A: A distorted baseline is typically a result of improper data processing, specifically phasing and baseline correction.[1] Most modern NMR software has automatic functions for these corrections, but manual adjustment is often necessary for optimal results.[1][7] Another cause can be an overly concentrated sample, which can saturate the detector.[8]

Section 2: Troubleshooting Guide Specific to this compound

The analysis of this compound presents its own unique challenges. The following guide addresses issues specific to this molecule, grounded in its chemical properties.

Initial Troubleshooting Workflow

A logical workflow is the most efficient way to diagnose unexpected peaks. Before taking advanced steps, follow this initial diagnostic process.

G A 1. Acquire Spectrum (¹H, ¹³C) B 2. Compare to Reference Data (See Table 1) A->B C 3. Unexpected Peaks Present? B->C D Spectrum is Clean. Proceed with Analysis. C->D No E 4. Characterize Unexpected Peaks (Sharp, Broad, Location) C->E Yes H Peaks Match Common Solvents or Water? (See Table 2) E->H F Consult General FAQs (Section 1) G Consult Specific Q&A (Section 2) H->F Yes I Peaks in Aromatic Region? H->I No I->F No I->G Yes

Caption: A decision-making workflow for troubleshooting NMR spectra.

Q5: My ¹H NMR shows more than the expected four signals in the aromatic region (approx. 7.8-8.3 ppm). What could be the cause?

A: The structure of this compound should give rise to four distinct signals for the protons on the benzo-fused ring (H-5, H-6, H-7, and H-8). Extra peaks in this region suggest the presence of structurally related impurities.

  • Causality & Plausible Sources:

    • Unreacted Starting Material: The synthesis often starts from 2,4-dihydroxy-3-nitroquinoline.[9] Incomplete conversion during the chlorination step would leave this precursor in your sample.

    • Hydrolysis: The chloro groups, particularly at the 4-position, are reactive towards nucleophiles.[10] Exposure to water or other nucleophiles during workup or storage can lead to hydrolysis, replacing a chloro group with a hydroxyl group (e.g., 2-chloro-4-hydroxy-3-nitroquinoline).

    • Regioisomers: Depending on the synthetic route, regioisomeric impurities (e.g., with the nitro group at a different position) could be present.

  • Troubleshooting Steps:

    • Review Synthesis: Check the purity of the starting materials used in the synthesis.

    • LC-MS Analysis: The most definitive way to identify impurities is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will separate the components and provide their molecular weights, helping to identify starting materials, byproducts, or degradation products.

    • Purification: Re-purify the sample, for example, by recrystallization from a suitable solvent like isopropanol or by flash chromatography on silica gel.[9]

Q6: I see a very broad peak in the aromatic region that I cannot assign. Why would it be broad?

A: Broadening of signals in the aromatic region can be subtle but indicates specific chemical or physical phenomena.

  • Causality & Plausible Sources:

    • Paramagnetic Impurities: The presence of dissolved molecular oxygen (O₂) or trace metal ions can cause significant line broadening.[1] These impurities are paramagnetic and can shorten the relaxation times of nearby nuclei.

    • Quadrupolar Effects: While less common for protons, the nearby ¹⁴N nucleus of the nitro group has a quadrupole moment. This can sometimes lead to minor broadening of adjacent proton signals, though it's often not dramatic.

    • Chemical Exchange: If a hydrolysis product (as mentioned in Q5) is present, there might be slow proton exchange between a hydroxyl group and trace acid/base, which can sometimes affect the line shape of nearby aromatic protons.

  • Troubleshooting Steps:

    • Degas the Sample: To remove dissolved oxygen, perform several freeze-pump-thaw cycles on your NMR sample.

    • Use a Chelating Agent: If metal contamination is suspected, add a very small amount of a chelating agent like EDTA to the NMR tube to sequester the metal ions.

    • Check Sample Homogeneity: Ensure your sample is fully dissolved and the solution is homogenous.[2] Any suspended solids can severely degrade spectral quality.

Q7: My ¹³C NMR spectrum shows more than the expected 9 signals. What is the likely cause?

A: Similar to the ¹H NMR, extra peaks in the ¹³C spectrum point towards impurities. The aromatic region (approx. 120-150 ppm) is particularly sensitive.

  • Causality & Plausible Sources:

    • Synthetic Impurities: As with the proton spectrum, unreacted starting materials or synthetic byproducts are the most common cause.[9][10] For example, the precursor 2,4-dihydroxy-3-nitroquinoline would have significantly different chemical shifts for C-2 and C-4.

    • Degradation: Nitroaromatic compounds can be susceptible to degradation, although they are generally stable.[11][12] The electron-withdrawing nature of the nitro group makes the quinoline system electron-deficient and susceptible to nucleophilic attack.[11][12]

  • Troubleshooting Steps:

    • DEPT-135 Experiment: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons will be absent. This can be invaluable for assigning peaks and identifying impurities.

    • 2D NMR: If the identity of the impurity is crucial, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can correlate proton signals with their directly attached carbons, aiding in the structural elucidation of the unknown compound.

    • Re-purification: As always, re-purifying the sample is a key step to obtaining a clean spectrum.

Section 3: Standard Operating Protocols

Protocol 1: High-Purity NMR Sample Preparation

  • Glassware: Ensure the NMR tube and any glassware used for sample transfer are scrupulously clean and oven-dried to remove residual solvents and water.[2][13]

  • Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a clean, dry syringe or pipette.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for good shimming and sharp peaks.[2]

  • Filtration: Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination from atmospheric moisture.

Protocol 2: D₂O Exchange for Identifying Labile Protons

This technique is used to identify protons that can exchange with deuterium, such as those on -OH or -NH groups.[14][15] While this compound has no exchangeable protons, this protocol is essential if you suspect a hydrolysis product (containing an -OH group) is present.

  • Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the sample from the spectrometer. Add one drop of deuterium oxide (D₂O) to the NMR tube.[14]

  • Shake: Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.[14]

  • Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to any exchangeable proton (e.g., from a hydroxyl impurity) will have disappeared or significantly decreased in intensity in the second spectrum.[16]

Section 4: Reference Data

Table 1: Reference NMR Data for this compound

Note: Exact chemical shifts can vary slightly based on solvent and concentration. These are predicted values and should be used as a guide.

NucleusPositionExpected Shift (ppm)Multiplicity
¹HH-5~8.27Doublet (d)
¹HH-8~8.11Doublet (d)
¹HH-7~7.95Triplet (t)
¹HH-6~7.81Triplet (t)
¹³CC-2~145Quaternary
¹³CC-3~135Quaternary
¹³CC-4~148Quaternary
¹³CC-4a~125Quaternary
¹³CC-5~129CH
¹³CC-6~128CH
¹³CC-7~134CH
¹³CC-8~126CH
¹³CC-8a~147Quaternary

(Data derived from typical values for similar quinoline structures[9][17])

Table 2: Chemical Shifts of Common NMR Impurities in CDCl₃

Compound¹H Shift (ppm)MultiplicitySource
Water (H₂O)~1.56Broad SingletAtmosphere, glassware
Acetone~2.17SingletGlassware cleaning
Dichloromethane~5.30SingletPurification solvent
Ethyl Acetate~2.04 (CH₃), ~4.12 (CH₂), ~1.25 (CH₃)s, q, tPurification solvent
Silicone Grease~0.07Broad SingletGlassware joints
Hexanes~0.88, ~1.26MultipletsPurification solvent

(Source: Adapted from established tables of NMR solvent impurities[3][4][18])

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from University of Rochester. [Link]

  • Bradley, G. (2007). Proton NMR Assignment Tools - The D2O Shake. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Al-Harthi, S., & Al-Hujran, T. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 58(12), 1199-1215. [Link]

  • Takahashi, H., Nakanishi, T., & Shimada, I. (2006). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Biophysical Journal, 90(3), 931–939. [Link]

  • Al-Harthi, S., & Al-Hujran, T. (2020). Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). ¹H NMR Solvent Shifts. Retrieved from Chemistry LibreTexts. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from OpenOChem Learn. [Link]

  • Reddit. (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. r/Chempros. [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. Retrieved from San Diego State University. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523–555. [Link]

  • Nanalysis. (2017). To D2O or not to D2O?. Retrieved from Nanalysis. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from Carl ROTH. [Link]

  • Reddit. (2024). Any less-known tips on solving NMR problems?. r/chemhelp. [Link]

  • Wagner, S., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Metabolites, 9(9), 184. [Link]

  • Mestrelab. (n.d.). Troubleshooting a negative result. Retrieved from Mestrelab. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Veeprho. (n.d.). This compound. Retrieved from Veeprho. [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry Research, 13(2), 122. [Link]

  • Chemsrc. (n.d.). 2,4-DICHLORO-3-NITRO-QUINOLINE. Retrieved from Chemsrc. [Link]

Sources

Technical Support Center: Managing Temperature Control in 2,4-Dichloro-3-nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-3-nitroquinoline. Precise temperature management is paramount for the safety, yield, and purity of this synthesis, primarily due to the highly exothermic nature of nitration reactions.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during this process.

I. Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems arising from inadequate temperature control during the synthesis of this compound.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Symptoms:

  • A sudden and rapid rise in the reaction mixture's temperature.

  • Vigorous gas evolution.

  • Noticeable change in the color of the reaction mixture (e.g., darkening, charring).

  • Potential for pressure buildup in a closed system.

Probable Causes:

  • Excessive Rate of Nitrating Agent Addition: Adding the nitrating agent (e.g., nitric acid/sulfuric acid mixture) too quickly can generate heat faster than the cooling system can dissipate it, leading to a thermal runaway.[3]

  • Inadequate Cooling: The cooling bath may not be at a low enough temperature, or there may be insufficient surface area for efficient heat exchange, especially during scale-up.[3]

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where the concentration of reactants is high, initiating an uncontrolled exothermic event.

  • Incorrect Reagent Concentration: Using overly concentrated nitrating agents can significantly increase the reaction's exothermicity.[1]

Step-by-Step Solutions:

  • Immediate Action: If a runaway reaction is suspected, immediately cease the addition of the nitrating agent and, if safe to do so, increase the efficiency of the cooling system (e.g., by adding more coolant to the bath).

  • Controlled Addition: In subsequent experiments, add the nitrating agent dropwise or in small portions, carefully monitoring the internal temperature with a calibrated thermometer.

  • Enhanced Cooling: Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-salt or dry ice-acetone) maintained at a consistent, low temperature. For larger-scale reactions, consider using a cryostat for more precise temperature control.

  • Vigorous Stirring: Employ a powerful overhead stirrer to ensure homogenous mixing and prevent the formation of localized hot spots.

  • Dilution: Consider diluting the nitrating agent, though this may require adjustments to the reaction time.

Issue 2: Low Yield of this compound

Symptoms:

  • The isolated product mass is significantly lower than the theoretical yield.

Probable Causes:

  • Reaction Temperature Too Low: Insufficient temperature may lead to an incomplete reaction, leaving a significant amount of the starting material (2,4-dichloroquinoline) unreacted.

  • Reaction Temperature Too High: Excessive temperatures can promote the formation of unwanted byproducts and degradation of the desired product.[4] This can include over-nitration or oxidation of the quinoline ring.[2]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration at the optimal temperature.

Step-by-Step Solutions:

  • Optimize Reaction Temperature: Conduct small-scale optimization experiments to determine the ideal temperature range for the nitration step. Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Maintain Consistent Temperature: Once the optimal temperature is determined, maintain it consistently throughout the reaction using a reliable cooling system.

  • Time Study: Perform a time-course study to establish the necessary reaction time for maximum conversion at the optimized temperature.

Issue 3: Formation of Impurities and Byproducts

Symptoms:

  • The presence of unexpected spots on a TLC plate.

  • Difficult purification of the final product.

  • Characterization data (e.g., NMR, Mass Spectrometry) indicates the presence of undesired compounds.

Probable Causes:

  • High Reaction Temperature: Elevated temperatures can lead to the formation of various byproducts, including dinitro- and other isomeric nitro-derivatives.[4] It can also cause the decomposition of the nitrating agent or the product itself.[6]

  • Incorrect Stoichiometry: An excess of the nitrating agent can lead to over-nitration.

Step-by-Step Solutions:

  • Strict Temperature Control: Maintain the reaction at the lowest effective temperature to minimize side reactions.

  • Stoichiometric Control: Carefully control the molar ratio of the nitrating agent to the 2,4-dichloroquinoline substrate.

  • Purification: If impurities are present, consider recrystallization from an appropriate solvent system (e.g., methanol/ethyl acetate) or purification by column chromatography to isolate the desired this compound.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

While the exact optimal temperature can vary depending on the specific procedure and scale, nitration reactions are typically conducted at low temperatures to control their exothermic nature.[4] A common starting point is to maintain the reaction temperature between 0°C and 10°C. It is crucial to perform small-scale experiments to determine the optimal temperature for your specific conditions that balances reaction rate with impurity formation.

Q2: How does reaction scale affect temperature control?

As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases.[3] This makes heat dissipation less efficient, increasing the risk of a runaway reaction. For larger-scale syntheses, it is essential to have a robust cooling system and to add the nitrating agent more slowly.

Q3: What are the primary safety concerns related to temperature control in this synthesis?

The primary safety concern is the potential for a runaway reaction, which can lead to a rapid increase in temperature and pressure, potentially causing an explosion or fire.[3] Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[1][2] It is imperative to have appropriate safety measures in place, such as a blast shield and an emergency plan.

Q4: Can the order of reagent addition impact temperature control?

Yes, the order of addition is critical. Typically, the 2,4-dichloroquinoline is dissolved in a suitable solvent (like concentrated sulfuric acid) and cooled before the slow, portion-wise addition of the nitrating agent. Adding the substrate to the nitrating agent can lead to a more vigorous and difficult-to-control initial reaction.

Q5: What monitoring techniques are recommended for temperature and reaction progress?

Continuous monitoring of the internal reaction temperature using a calibrated thermometer or thermocouple is essential. To monitor the reaction's progress, Thin-Layer Chromatography (TLC) can be used to track the consumption of the starting material and the formation of the product.[5] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

III. Experimental Protocols and Data

Table 1: Recommended Temperature Parameters for Key Stages
Stage of SynthesisParameterRecommended ValueRationale
Reagent Preparation Temperature of Sulfuric Acid< 15°CTo control the exotherm upon dissolution of 2,4-dichloroquinoline.
Nitrating Agent Addition Internal Reaction Temperature0°C to 10°CTo mitigate the high exothermicity of the nitration reaction and minimize byproduct formation.[4]
Reaction Maintained Temperature0°C to 10°CTo ensure complete reaction while preventing thermal decomposition.
Quenching Temperature of Ice/Water< 5°CTo rapidly dissipate any remaining heat and precipitate the product.
Step-by-Step Protocol for Temperature-Controlled Synthesis
  • Vessel Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to bring the internal temperature below 10°C.

  • Substrate Addition: Slowly add 2,4-dichloroquinoline to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 15°C.

  • Nitrating Agent Addition: Once the substrate is fully dissolved and the solution is cooled to 0-5°C, begin the dropwise addition of the pre-cooled nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) via the dropping funnel.

  • Temperature Monitoring: Carefully monitor the internal temperature throughout the addition, maintaining it within the 0-10°C range. Adjust the addition rate as necessary to control any temperature fluctuations.

  • Reaction Period: After the addition is complete, allow the reaction to stir at the controlled temperature for the predetermined time, monitoring progress by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring to precipitate the crude this compound.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Recrystallize from a suitable solvent if necessary.

IV. Visual Diagrams

Workflow for Temperature-Controlled Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Cool Sulfuric Acid (< 15°C) B Add 2,4-Dichloroquinoline A->B Maintain Temp C Cool to 0-5°C B->C D Dropwise Addition of Nitrating Agent C->D Slow & Controlled E Maintain Reaction at 0-10°C D->E Constant Monitoring F Monitor with TLC E->F G Quench on Ice F->G Reaction Complete H Filter Precipitate G->H I Wash with Cold Water H->I J Dry and Purify I->J G cluster_runaway Runaway Reaction cluster_yield Low Yield cluster_purity Purity Issues Problem Temperature Issue? Runaway Uncontrolled Temp Rise? Problem->Runaway Yes Yield Low Product Yield? Problem->Yield No Cause1 Check Addition Rate Check Cooling Efficiency Check Agitation Runaway->Cause1 Yes Cause2 Temp Too Low? (Incomplete Reaction) Yield->Cause2 Yes Cause3 Temp Too High? (Degradation) Yield->Cause3 Yes Purity Impurity Formation? Yield->Purity No Cause4 Temp Too High? (Byproducts) Purity->Cause4 Yes Cause5 Incorrect Stoichiometry? Purity->Cause5 Yes

Caption: Decision tree for troubleshooting common temperature-related problems during synthesis.

V. References

  • Vertex AI Search. (2025). 2,4-DICHLORO-3-NITRO-QUINOLINE | 132521-66-5. ChemicalBook.

  • Vertex AI Search. (2025). This compound | 132521-66-5. Benchchem.

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.

  • Gao, H., et al. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ACS Publications.

  • MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazolone Ketone.

  • ResearchGate. (n.d.). Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling.

  • Sheng, Y., et al. (2025). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. PMC - NIH.

  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis.

  • BenchChem. (2025). Technical Support Center: Managing Exothermic Isoquinoline Reactions.

  • ResearchGate. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.

  • Biosynth. (2025). This compound | 132521-66-5 | FD159596.

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.

  • BenchChem. (2025). optimizing reaction time and temperature for quinoline synthesis.

  • Google Patents. (1938). US2140345A - Controlling temperature of nitration reactions.

  • ECHEMI. (2025). 132521-66-5, 2,4-DICHLORO-3-NITRO-QUINOLINE Formula.

  • Amerigo Scientific. (2025). This compound.

  • ResearchGate. (2019). Thermal analysis data of nitration in C80.

  • (n.d.). III Analytical Methods.

  • New Journal of Chemistry (RSC Publishing). (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity.

  • Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.

  • ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.

  • BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives.

  • Sigma-Aldrich. (2025). This compound | 132521-66-5.

  • ChemScene. (2025). 132521-66-5 | this compound.

  • BOC Sciences. (2022). CAS 132521-66-5 this compound.

  • Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline.

  • Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. PMC - NIH.

  • WHO. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989).

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

  • European Patent Office. (1988). Process for the preparation of 2-nitro-5-phenoxy-N-alkylsulfonyl benzamides by nitration - European Patent Office - EP 0274194 A.

  • Organic Syntheses Procedure. (n.d.). 10.

  • BenchChem. (2025). Impact of temperature control on the selectivity of nitration reactions.

  • Google Patents. (2013). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

  • (n.d.). 2,4-Dichlorophenoxyacetic acid.

  • Zuan, Z., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems.

  • National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet.

  • CDC. (2018). 2,4-Dichlorophenoxyacetic Acid.

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identifying and removing impurities from commercial 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dichloro-3-nitroquinoline (CAS No. 132521-66-5). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the purity of this critical synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial batches of this compound, while often sold at purities of 95-98%, can contain several process-related impurities.[1][2] Understanding these is the first step in designing an effective purification strategy.

  • Starting Materials: Residual 3-nitroquinoline-2,4-diol, the precursor for the dichlorination reaction, can sometimes be present.[3]

  • Isomeric Impurities: Positional isomers, though less common in the specific synthesis of this molecule, can arise in related quinoline preparations and are notoriously difficult to separate due to similar physical properties.[4][5]

  • Hydrolysis Products: The chlorine atoms on the quinoline ring are susceptible to nucleophilic substitution. The C4-chloro group is particularly reactive.[6] Exposure to moisture or residual water during workup can lead to the formation of 2-chloro-4-hydroxy-3-nitroquinoline.

  • By-products from Synthesis: Incomplete reaction or side reactions with the chlorinating agent (e.g., POCl₃) can result in monochlorinated species or other chlorinated by-products.[7]

  • Residual Solvents: Solvents used in the synthesis and initial purification, such as ethyl acetate or petroleum ether, might be present.[3]

Q2: How do these impurities affect downstream reactions?

A2: The impact of impurities is highly dependent on the subsequent chemical transformation.

  • Nucleophilic Substitutions: The primary use of this compound is as an electrophile for nucleophilic aromatic substitution (SNAᵣ).[6] Hydroxylated impurities (e.g., 2-chloro-4-hydroxy-3-nitroquinoline) possess a nucleophilic hydroxyl group that can compete in reactions, leading to unwanted side products and reduced yields.

  • Catalytic Reactions: If the downstream step involves a catalyst (e.g., palladium-catalyzed cross-coupling), certain impurities can act as catalyst poisons, deactivating the catalyst and stalling the reaction.

  • Biological Assays: For drug development professionals, even trace impurities can lead to misleading results in biological screening and cytotoxicity assays.[][9]

Q3: What is the recommended storage condition for this compound?

A3: To maintain its integrity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. This minimizes the risk of hydrolysis from atmospheric moisture. It is a solid at room temperature.

Troubleshooting Guide: Purification Workflows

This section addresses specific issues you might encounter and provides structured solutions.

Problem 1: My starting material has a noticeable color (yellow to brown) and an HPLC purity of <97%.
  • Probable Cause: This often indicates the presence of colored by-products from the nitration and chlorination steps or degradation products.

  • Solution Workflow: A two-step purification process involving recrystallization followed by column chromatography is recommended for achieving high purity.

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Verification cluster_end Final Product CommercialProduct Commercial Product (<97% Purity, Colored) Recrystallization Step 1: Recrystallization (Removes bulk impurities & color) CommercialProduct->Recrystallization Dissolve in hot solvent, cool slowly ColumnChromatography Step 2: Column Chromatography (Separates isomers & fine impurities) Recrystallization->ColumnChromatography If purity is still insufficient Analysis HPLC / NMR Analysis Recrystallization->Analysis If purity is sufficient ColumnChromatography->Analysis Collect fractions FinalProduct Purified Product (>99% Purity, White Solid) Analysis->FinalProduct Pool pure fractions & evaporate solvent

Caption: General workflow for purifying commercial this compound.

Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for removing insoluble impurities and significantly increasing the purity of a solid compound by exploiting differences in solubility.[10][11]

Objective: To remove colored impurities and increase purity to >98.5%.

Step-by-Step Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12]

  • Dissolution: Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask. Add the chosen hot solvent (e.g., ethanol) portion-wise while heating the mixture on a hot plate until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, place the flask in an ice bath for about 30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The expected product should be a white solid.[3]

Data Presentation: Solvent System Selection

Solvent System (v/v)SuitabilityComments
EthanolExcellentGood solubility when hot, poor when cold. Often yields high-quality crystals.
Ethyl Acetate / HexaneVery GoodDissolve in minimal hot ethyl acetate, then add hexane as an anti-solvent until the solution turns cloudy. Reheat to clarify and cool slowly.[13]
Methanol / WaterGoodSimilar to ethanol, water can be used as an anti-solvent.[14]
Dichloromethane / HexaneGoodProvides good separation but requires careful handling due to solvent volatility.
Problem 2: HPLC analysis shows a persistent impurity peak very close to the main product peak.
  • Probable Cause: This is characteristic of a positional isomer or a closely related structural analog that could not be removed by recrystallization.[4]

  • Solution: Silica gel column chromatography is the method of choice for separating compounds with very similar polarities.[3][4]

Protocol 2: Silica Gel Column Chromatography

Objective: To separate closely eluting impurities, such as isomers, and achieve >99.5% purity.

Step-by-Step Methodology:

  • Eluent Selection: First, determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC). The goal is to find a solvent system that gives a good separation between your product and the impurity. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate).[11] A target Rf (retention factor) for the desired product is typically 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the partially purified product in a minimum amount of the eluent or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" method often results in better separation.

  • Elution: Begin eluting the column with the mobile phase. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution.[15] For closely related isomers, an isocratic elution is often preferred for better resolution.

  • Fraction Collection: Collect the eluate in small fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Data Presentation: Typical Chromatography Parameters

ParameterValueRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Petroleum Ether / Ethyl Acetate (5:1, v/v)This ratio often provides good separation for this class of compounds.[3] Adjust based on TLC results.
Loading Method Dry LoadingMinimizes band broadening and improves separation efficiency for closely eluting peaks.
Problem 3: How do I confirm the purity and identity of my final product?
  • Probable Cause: After purification, it is essential to verify that the impurities have been removed and the product is structurally correct.

  • Solution: A combination of analytical techniques is required for full characterization.

Protocol 3: Analytical Verification
  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity assessment.[16][17]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is typically effective.[16][17]

    • Detection: UV detector at a wavelength where the quinoline ring absorbs strongly (e.g., 254 nm or 320 nm).

    • Result: A single, sharp peak indicates high purity. Purity is calculated based on the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and ensure no structural isomers or other impurities are present. The spectrum should match literature values or theoretical predictions.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. The isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio) is a key diagnostic feature.

Safety Information

This compound is harmful if swallowed and causes skin and eye irritation.[7][18]

  • Always handle this chemical in a well-ventilated fume hood.[18]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]

  • Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[18]

References

  • Mercuration of quinoline give different isomers how could these isomers separated. (2017). ResearchGate. [Link]

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. National Institutes of Health (NIH). [Link]

  • Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • This compound | CAS 132521-66-5. Veeprho. [Link]

  • This compound. Amerigo Scientific. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • HPLC method for purifying organic compounds.
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • 2,4-DICHLORO-3-NITRO-QUINOLINE | CAS#:132521-66-5. Chemsrc. [Link]

  • Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent. ResearchGate. [Link]

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Validation & Comparative

A Framework for Comparative Efficacy Analysis: Gefitinib vs. a Novel Compound, 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to comparatively assess the efficacy of a novel chemical entity, 2,4-Dichloro-3-nitroquinoline, against the well-established clinical benchmark, gefitinib. Given the extensive characterization of gefitinib as a selective Epidermal Growth Factor Receptor (EGFR) inhibitor and the uncharacterized nature of this compound, this document outlines a logical, multi-phase workflow. This process begins with fundamental biochemical assays and progresses to complex cell-based efficacy studies, ensuring a scientifically rigorous comparison.

Introduction to the Compounds

Gefitinib (Iressa®): The Established Benchmark

Gefitinib is a synthetic anilinoquinazoline that was among the first selective inhibitors of the EGFR tyrosine kinase.[1][2] It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of EGFR, thereby preventing receptor autophosphorylation and blocking downstream signal transduction.[3][4] This inhibition of pathways, such as the RAS-MAPK and PI3K-AKT cascades, leads to decreased cell proliferation and increased apoptosis in cancer cells where these pathways are aberrantly activated.[1][5] Its efficacy is particularly pronounced in non-small cell lung cancer (NSCLC) tumors harboring activating mutations in the EGFR kinase domain.[3][6]

This compound: The Novel Chemical Entity

This compound is a quinoline derivative.[7] While some research indicates its utility as a synthetic intermediate for creating more complex molecules, its biological activity is not well-documented in peer-reviewed literature.[8] One non-peer-reviewed source suggests potential antitumor activity through the induction of apoptosis via caspase-3 activation and immunomodulatory effects by stimulating cytokine production.[] However, its specific molecular targets and mechanism of action remain uncharacterized. This guide, therefore, treats it as a novel compound requiring a full investigative workflow to determine its potential as a therapeutic agent and to benchmark its performance against gefitinib.

Part 1: Defining the Benchmark - Gefitinib's Mechanism and Efficacy Profile

A robust comparison requires a well-defined standard. Gefitinib's inhibitory action on the EGFR signaling pathway is the cornerstone of its clinical efficacy.

EGFR Signaling and Point of Inhibition

Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate two primary downstream signaling axes crucial for cell survival and proliferation:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.

  • PI3K-AKT-mTOR Pathway: A major regulator of cell survival and anti-apoptotic signals.[10]

Gefitinib's action at the ATP-binding site of EGFR is the critical upstream event that blocks the initiation of both of these cascades.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibition (ATP Competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Gefitinib inhibits EGFR autophosphorylation, blocking downstream signaling.

Baseline Efficacy of Gefitinib

The half-maximal inhibitory concentration (IC50) is a critical measure of drug potency. Gefitinib exhibits significantly different IC50 values depending on the EGFR mutation status of the cancer cell line.

Cell LineCancer TypeEGFR StatusGefitinib IC50 (nM)Reference
HCC827 NSCLCExon 19 Deletion (Activating)13.06
PC-9 NSCLCExon 19 Deletion (Activating)77.26[11]
H3255 NSCLCL858R Mutation (Activating)3
A549 NSCLCWild-Type>10,000 (Resistant)[12]
H1975 NSCLCL858R & T790M (Resistance)>4,000 (Resistant)[13]

This data establishes a clear benchmark: a potent compound targeting activating EGFR mutations should have IC50 values in the low nanomolar range in cell lines like HCC827 and PC-9, while showing significantly less activity against wild-type or resistance-mutation cell lines.

Part 2: A Proposed Experimental Workflow for Comparative Analysis

This section details the necessary, sequential experimental protocols to characterize this compound and directly compare its efficacy to gefitinib.

Experimental_Workflow cluster_phase1 Phase 1: Biochemical Potency cluster_phase2 Phase 2: Cellular Target Engagement cluster_phase3 Phase 3: Comparative Cellular Efficacy P1_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) P1_Result Determine Biochemical IC50 vs. EGFR P1_Assay->P1_Result P2_Assay Western Blot for p-EGFR (in EGFR-mutant cells) P1_Result->P2_Assay If potent (IC50 < 1µM) P2_Result Confirm Inhibition of EGFR Phosphorylation P2_Assay->P2_Result P3_Assay Cell Viability Assay (e.g., CellTiter-Glo®) P2_Result->P3_Assay If target engagement confirmed P3_Data Generate Dose-Response Curves and Cellular IC50 Values P3_Assay->P3_Data Comparative Analysis Comparative Analysis P3_Data->Comparative Analysis

Caption: Sequential workflow from biochemical potency to cellular efficacy.

Phase 1: Biochemical Potency Assessment

Causality: Before testing in a complex cellular environment, it is essential to determine if this compound can directly inhibit the enzymatic activity of the EGFR kinase in a cell-free system. This isolates the drug-target interaction from factors like cell permeability or off-target cytotoxic effects.

Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol measures the remaining ATP after a kinase reaction, where a lower signal indicates higher kinase activity (more ATP consumed).

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and gefitinib (positive control) in DMSO. A typical starting range is 10 mM down to 1 nM.

    • Prepare a reaction buffer containing purified, recombinant EGFR kinase and a suitable peptide substrate.

    • Prepare an ATP solution at a concentration near the known Km for EGFR to ensure competitive binding sensitivity.[14]

  • Assay Execution:

    • Add the diluted compounds or DMSO (vehicle control) to a 96-well plate.

    • Add the kinase/substrate master mix to each well. Include a "no enzyme" control for background measurement.

    • Initiate the kinase reaction by adding the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure remaining ATP using a luminescent assay kit (e.g., ADP-Glo™). The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Normalize the data to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the biochemical IC50 value.[15]

Phase 2: Cellular Target Engagement Verification

Causality: A compound potent in a biochemical assay may not be effective in a cell due to poor membrane permeability or rapid efflux. This experiment verifies that the compound can enter the cell and inhibit the phosphorylation of its intended target, EGFR.

Protocol: Western Blot for Phospho-EGFR (p-EGFR)

  • Cell Culture and Treatment:

    • Plate an EGFR-dependent cell line (e.g., HCC827) and grow to 70-80% confluency.

    • Serum-starve the cells for several hours to reduce basal EGFR activation.

    • Pre-treat cells with various concentrations of this compound, gefitinib, or DMSO for 1-2 hours.

    • Stimulate EGFR signaling by adding EGF ligand (e.g., 100 ng/mL) for 10-15 minutes.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[16]

    • Determine the protein concentration of each lysate using a BCA assay.

  • Immunoblotting:

    • Separate 20-30 µg of protein per sample via SDS-PAGE on an 8% acrylamide gel (suitable for the large ~170 kDa EGFR protein).[17][18]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[19]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Y1173).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL chemiluminescent substrate.[19]

  • Normalization and Analysis:

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total EGFR and a loading control like β-actin.[19]

    • Quantify band intensities using densitometry. A dose-dependent decrease in the p-EGFR/Total EGFR ratio indicates successful on-target inhibition.

Phase 3: Comparative Cellular Efficacy

Causality: This final phase assesses the ultimate biological outcome of target inhibition: the reduction of cancer cell viability and proliferation. This provides the most direct comparison of the two compounds' overall efficacy in a disease-relevant model.[20]

Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP as an indicator of metabolically active, viable cells.[21][22]

  • Cell Plating:

    • Seed cells from different NSCLC lines (e.g., HCC827, PC-9, A549) into 96-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound and gefitinib prepared by serial dilution. Include a DMSO-only control.

  • Incubation:

    • Incubate the plates for 72 hours, a standard duration that allows for multiple cell doubling times and captures cytostatic and cytotoxic effects.[21]

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add the luminescent reagent (which lyses the cells and measures ATP) to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the viability data against the log of drug concentration to generate dose-response curves and calculate the cellular IC50 for each compound in each cell line.[23]

Part 4: Synthesizing the Comparison and Interpreting Results

The data from all three phases must be integrated to form a complete picture of the efficacy of this compound relative to gefitinib.

MetricGefitinib (Expected)This compound (Hypothetical Outcome A)This compound (Hypothetical Outcome B)Interpretation
Biochemical EGFR IC50 ~20-50 nM~30 nM>10,000 nMOutcome A: Potent direct inhibitor. Outcome B: Not a direct EGFR inhibitor.
p-EGFR Inhibition (Cellular) Strong, dose-dependentStrong, dose-dependentNo inhibitionOutcome A: Confirms on-target activity in cells. Outcome B: Confirms lack of on-target activity.
Cellular IC50 (HCC827) ~15 nM~50 nM~500 nMOutcome A: Effective in cells, comparable to gefitinib. Outcome B: Some cytotoxic effect, but likely off-target.
Cellular IC50 (A549) >10,000 nM>10,000 nM~600 nMOutcome A: Selective for EGFR-mutant cells, similar to gefitinib. Outcome B: Non-selective cytotoxicity.
  • Outcome A would suggest that this compound is a potent and selective EGFR inhibitor, acting through a mechanism similar to gefitinib. Its comparable IC50 values would warrant further investigation in preclinical models.

  • Outcome B would indicate that the compound's cytotoxic effects are not mediated by EGFR inhibition. The activity against both HCC827 and A549 cells suggests a different, non-selective mechanism of action that would require a separate target deconvolution effort.

This structured, hypothesis-driven approach ensures that the comparison is not merely a collection of data points, but a logical investigation into the mechanism and potential of a novel compound, grounded in the context of a clinically validated benchmark.

References

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. (n.d.). Retrieved from [Link]

  • Gefitinib - Wikipedia. (n.d.). Retrieved from [Link]

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15). Retrieved from [Link]

  • Cellular Targets of Gefitinib - AACR Journals. (n.d.). Retrieved from [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed. (n.d.). Retrieved from [Link]

  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PubMed Central. (n.d.). Retrieved from [Link]

  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). Retrieved from [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. (n.d.). Retrieved from [Link]

  • Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. (2011). Springer Protocols. Retrieved from [Link]

  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. (n.d.). Retrieved from [Link]

  • Development of the Novel Biologically Targeted Anticancer Agent Gefitinib: Determining the Optimum Dose for Clinical Efficacy - AACR Journals. (2004, July 21). Retrieved from [Link]

  • IC50 values for 23 lung cancer cell lines using the MTT assay. Cell... - ResearchGate. (n.d.). Retrieved from [Link]

  • How could I detect EGFR by western blot? - ResearchGate. (2016, July 14). Retrieved from [Link]

  • Role of gefitinib in the targeted treatment of non-small-cell lung cancer in Chinese patients. (n.d.). Retrieved from [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (n.d.). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH. (2019, September 19). Retrieved from [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - NIH. (2014, June 10). Retrieved from [Link]

  • This compound - Amerigo Scientific. (n.d.). Retrieved from [Link]

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A Comparative Analysis of Quinoline-Based EGFR Inhibitors: Profiling Derivatives of 2,4-Dichloro-3-Nitroquinoline Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncology drug discovery is continually evolving, with a persistent focus on developing targeted therapies that offer enhanced efficacy and reduced off-target effects. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors. This guide provides a detailed comparison of emerging quinoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, specifically those derived from the versatile synthetic intermediate 2,4-dichloro-3-nitroquinoline, against clinically established quinoline and quinazoline-based EGFR inhibitors such as erlotinib and lapatinib.

This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships, comparative potency, and the experimental methodologies used to evaluate these compounds.

The Quinoline Scaffold: A Cornerstone in EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC) and certain breast cancers.[2] The quinoline and its bioisostere, the quinazoline, have proven to be highly effective core structures for designing small molecule inhibitors that compete with ATP for binding to the EGFR kinase domain, thereby abrogating downstream signaling.[3]

This compound: A Gateway to Novel EGFR Inhibitors

While this compound itself is not a primary EGFR inhibitor, its chemical reactivity makes it a crucial starting material for the synthesis of a diverse library of 3-nitroquinoline derivatives. The presence of two reactive chlorine atoms allows for differential substitution at the C2 and C4 positions, while the nitro group at the C3 position has been shown to be a key feature in a new class of antiproliferative agents targeting EGFR-overexpressing tumor cell lines.[4]

From Precursor to Potent Inhibitor: The Synthesis Pathway

The general synthetic route to generate novel EGFR inhibitors from this compound involves nucleophilic substitution reactions. By reacting this compound with various amines, a wide range of 4-amino-3-nitroquinoline and 2,4-diamino-3-nitroquinoline derivatives can be synthesized. This modular approach allows for the systematic exploration of the chemical space around the quinoline core to optimize for potency and selectivity.

Below is a generalized workflow for the synthesis and evaluation of these novel inhibitors:

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Nucleophilic Substitution (Primary Amine) Start->Step1 Intermediate 4-Amino-2-chloro-3-nitroquinoline Step1->Intermediate Step2 Second Nucleophilic Substitution (Secondary Amine) Intermediate->Step2 Product 2,4-Disubstituted-3-nitroquinoline Derivatives Step2->Product Kinase_Assay In Vitro EGFR Kinase Assay Product->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., A549, MCF-7) Product->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Cell_Assay->SAR

Caption: Synthetic and evaluation workflow for novel quinoline inhibitors.

Comparative Performance: Novel Quinolines vs. Established Drugs

The true measure of a novel inhibitor lies in its performance relative to existing standards. The following tables summarize the inhibitory activities of representative novel quinoline derivatives against wild-type EGFR and cancer cell lines, with a comparison to erlotinib and lapatinib.

In Vitro EGFR Kinase Inhibition
CompoundTargetIC50 (nM)Source
Novel Quinoline 5a EGFR71[1][2]
Novel Quinoline 5a HER-231[1][2]
Erlotinib (Reference) EGFR80[1][2]
Lapatinib (Reference) HER-226[1][2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antiproliferative Activity (Cell-Based Assays)
CompoundCell LineGI50 (nM)Source
Novel Quinoline 5a MCF-7 (Breast), A-549 (Lung), and others25[2]
Erlotinib (Reference) -33[2]

GI50: The concentration of a drug that causes 50% inhibition of cell growth.

As the data indicates, novel quinoline derivatives, such as compound 5a, demonstrate potent EGFR inhibition, outperforming the reference drug erlotinib in this specific assay.[1][2] Furthermore, this class of compounds also exhibits significant activity against HER-2, a member of the same receptor tyrosine kinase family as EGFR, positioning them as potential dual EGFR/HER-2 inhibitors.[1][2] This dual-targeting capability is a clinically validated approach for treating certain solid tumors.[2]

The EGFR Signaling Pathway and Point of Inhibition

To understand the mechanism of action of these inhibitors, it is crucial to visualize their role within the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that ultimately lead to cell proliferation and survival. Quinoline-based inhibitors act by competitively binding to the ATP-binding pocket of the EGFR kinase domain, preventing this autophosphorylation and blocking the entire downstream signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Proliferation, Survival Dimerization->PI3K_AKT STAT JAK-STAT Pathway Dimerization->STAT Inhibitor Quinoline Inhibitor (e.g., 2,4-disubstituted-3-nitroquinoline derivative) Inhibitor->Dimerization Inhibits Transcription Gene Transcription (Proliferation, Survival) RAS_RAF->Transcription PI3K_AKT->Transcription STAT->Transcription

Caption: EGFR signaling pathway and the point of inhibition by quinoline-based inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are provided below.

In Vitro EGFR Kinase Assay (Luminescent)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Objective: To determine the IC50 value of a test compound against recombinant EGFR kinase.

Materials:

  • Recombinant human EGFR (active kinase domain)

  • Test compound (e.g., a 2,4-disubstituted-3-nitroquinoline derivative)

  • Reference inhibitor (e.g., Erlotinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or vehicle (for positive and negative controls).

  • Enzyme and Substrate Addition: Add 2 µL of a master mix containing the EGFR enzyme and 2 µL of a master mix containing the substrate/ATP mix.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.

Objective: To determine the GI50 value of a test compound on an EGFR-dependent cancer cell line (e.g., A549).

Materials:

  • A549 human lung carcinoma cell line

  • Complete growth medium (e.g., F-12K Medium with 10% FBS)

  • Test compound

  • Reference inhibitor (e.g., Erlotinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and reference inhibitor in complete growth medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells (medium only). Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells. Plot the percent inhibition against the logarithm of the compound concentration and determine the GI50 value using a non-linear regression curve fit.

Conclusion and Future Directions

The derivatives of this compound represent a promising new frontier in the development of quinoline-based EGFR inhibitors. The modularity of their synthesis allows for extensive structure-activity relationship studies, leading to the identification of compounds with potent, and in some cases, dual EGFR/HER-2 inhibitory activity. The experimental data presented herein demonstrates that these novel compounds can exhibit comparable or even superior potency to established drugs like erlotinib in preclinical models.

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds, evaluating their efficacy and safety in in vivo models, and exploring their activity against clinically relevant EGFR mutations that confer resistance to first and second-generation inhibitors. The continued exploration of the chemical space around the 3-nitroquinoline scaffold holds significant promise for the development of next-generation targeted cancer therapies.

References

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A Comparative Guide to the In Vivo Validation of 2,4-Dichloro-3-nitroquinoline's Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vivo validation of the anti-tumor activity of 2,4-Dichloro-3-nitroquinoline. While direct, peer-reviewed in vivo studies on this specific compound are not extensively available in the public domain, this document synthesizes existing knowledge on quinoline derivatives, preclinical cancer models, and standard-of-care therapies to present a robust, scientifically grounded pathway for its evaluation. We will explore the rationale behind experimental choices, propose detailed protocols, and establish a comparative context for interpreting potential outcomes.

Introduction: The Therapeutic Potential of Quinolines and the Imperative for In Vivo Validation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of biological activities, including anti-cancer effects.[1][2] Quinoline derivatives have been reported to exert their anti-tumor effects through various mechanisms, such as the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways.[1][2][3] this compound, with its reactive dichloro and nitro substitutions, presents as a promising candidate for further investigation. Preliminary information suggests that it may induce apoptosis by activating caspase-3 and stimulate an immune response.[]

However, promising in vitro activity does not always translate to in vivo efficacy. The complex tumor microenvironment, pharmacokinetics, and potential systemic toxicity of a compound can only be assessed in a living organism. Therefore, rigorous in vivo validation is a critical step in the preclinical development of any potential anti-cancer agent.[5][6] This guide will delineate a proposed strategy for such a validation.

Experimental Design: Choosing the Right In Vivo Model

The selection of an appropriate animal model is paramount for obtaining meaningful and translatable data. The two most common models for preclinical cancer research are xenograft and syngeneic models.

  • Human Tumor Xenograft Models: These models involve the implantation of human cancer cells into immunodeficient mice.[7] They are invaluable for assessing the direct anti-tumor activity of a compound on human cancers. A significant drawback is the lack of a competent immune system, which precludes the evaluation of immunomodulatory effects.

  • Syngeneic Models: In these models, murine cancer cells are implanted into immunocompetent mice of the same genetic background. This allows for the study of the interplay between the compound, the tumor, and a fully functional immune system, which is crucial for evaluating immunotherapies.

Given the suggestion that this compound may have immunomodulatory properties, a dual approach utilizing both xenograft and syngeneic models would be ideal to dissect its direct cytotoxic and immune-mediated anti-tumor effects.

Proposed In Vivo Experimental Workflow

G cluster_0 Phase 1: Xenograft Model (e.g., Breast Cancer) cluster_1 Phase 2: Syngeneic Model (e.g., Colon Cancer) A Human Breast Cancer Cell Culture (e.g., MDA-MB-231) B Subcutaneous Implantation in Immunodeficient Mice (e.g., NOD/SCID) A->B C Tumor Growth to Palpable Size (~100-150 mm³) B->C D Randomization into Treatment Groups C->D E Treatment Administration (Vehicle, this compound, Standard-of-Care) D->E F Tumor Volume & Body Weight Monitoring E->F G Endpoint: Tumor Growth Inhibition (TGI) & Toxicity Assessment F->G H Murine Colon Cancer Cell Culture (e.g., CT26) I Subcutaneous Implantation in Immunocompetent Mice (e.g., BALB/c) H->I J Tumor Growth to Palpable Size (~50-100 mm³) I->J K Randomization into Treatment Groups J->K L Treatment Administration (Vehicle, this compound, Standard-of-Care/Immune Checkpoint Inhibitor) K->L M Tumor Volume & Body Weight Monitoring L->M N Endpoint: TGI, Survival Analysis, & Immune Cell Profiling M->N G cluster_0 Proposed Apoptotic Pathway A This compound B Increased Bax/Bcl-2 Ratio A->B I Death Receptor Activation (e.g., Fas, TRAIL-R) A->I C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H J Caspase-8 Activation I->J J->G

Caption: Proposed apoptotic signaling pathway.

Anti-Angiogenic Effects

Several quinoline derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. [3][8]This can occur through the downregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs). [3][9]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo anti-tumor activity of this compound. By employing both xenograft and syngeneic models, it is possible to assess its direct cytotoxic effects and its potential to modulate the host immune response. A direct comparison with standard-of-care therapies will provide a clear benchmark for its therapeutic potential.

Should the proposed in vivo studies yield positive results, further investigations would be warranted, including:

  • Orthotopic tumor models: To evaluate efficacy in a more clinically relevant tumor microenvironment.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with anti-tumor response.

  • Detailed mechanistic studies: To confirm the proposed mechanisms of action using tumor tissues from the in vivo experiments.

The systematic approach detailed herein will provide the necessary data to determine if this compound is a viable candidate for further preclinical and potential clinical development.

References

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC. [Link]

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  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. PubMed. [Link]

  • Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. Pharmaceutical Sciences. [Link]

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A Comparative Analysis of 2,4-Dichloro-3-nitroquinoline's Impact on A549 and H1975 Non-Small Cell Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Anticancer Compound

In the landscape of non-small cell lung cancer (NSCLC) research, the identification of novel therapeutic agents with selective cytotoxicity is paramount. This guide provides a comparative analysis of the effects of 2,4-Dichloro-3-nitroquinoline, a quinoline derivative with potential antitumor properties, on two distinct human NSCLC cell lines: A549 and H1975. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, experimental protocols, and a framework for interpreting potential outcomes.

Introduction: Understanding the Cellular Battleground

The choice of cell lines is a critical first step in preclinical drug evaluation. A549 and H1975 cells, while both derived from human lung adenocarcinomas, present divergent genetic landscapes that can significantly influence their response to therapeutic interventions.

  • A549 Cells: This cell line, established from a 58-year-old Caucasian male, is characterized by a wild-type epidermal growth factor receptor (EGFR) and a KRAS mutation (G12S).[1] A549 cells are a widely used model for alveolar type II pulmonary epithelial cells and are known for their ability to synthesize lecithin.[2][3][4]

  • H1975 Cells: Isolated from a non-smoking female patient, the H1975 cell line harbors a double mutation in the EGFR gene: the L858R activating mutation and the T790M resistance mutation.[5][6][7] This genetic profile makes H1975 cells a crucial model for studying resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[7][8]

This compound is a synthetic compound whose antitumor activity is suggested to be related to the induction of apoptosis.[] Specifically, it has been proposed to directly induce the cleavage of procaspase 3 to its active form.[] This guide will explore how the differing signaling pathway activations in A549 and H1975 cells could lead to a differential response to this compound.

Experimental Design: A Multi-faceted Approach to Cellular Response

To comprehensively compare the effects of this compound on A549 and H1975 cells, a series of well-established in vitro assays are proposed. The following workflow provides a logical progression from assessing overall cytotoxicity to elucidating the underlying molecular mechanisms.

Caption: Experimental workflow for the comparative analysis.

Part 1: Assessing Cytotoxicity with the MTT Assay

The initial step is to determine the dose-dependent cytotoxic effect of this compound on both cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed A549 and H1975 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

Anticipated Results and Interpretation

The results will be used to calculate the half-maximal inhibitory concentration (IC50) for each cell line at different time points. A lower IC50 value indicates greater sensitivity to the compound.

Cell LineIC50 (µM) after 48h (Hypothetical)
A549 25
H1975 15

Hypothetical Data Table

Given that H1975 cells are often more resistant to certain therapies due to the T790M mutation, it is plausible that they might exhibit a higher IC50. However, if this compound acts through a mechanism independent of the EGFR pathway, we might observe similar or even greater sensitivity in H1975 cells.

Part 2: Quantifying Apoptosis via Annexin V/PI Staining

To confirm that the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes, indicating late apoptosis or necrosis.[12]

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat A549 and H1975 cells with their respective IC50 concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[13][14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Anticipated Results and Interpretation

The flow cytometry data will allow for the quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Line% Early Apoptosis (Hypothetical)% Late Apoptosis/Necrosis (Hypothetical)
A549 3515
H1975 4520

Hypothetical Data Table

An increase in the percentage of Annexin V-positive cells in treated samples compared to untreated controls would confirm the induction of apoptosis. A differential apoptotic response between the two cell lines would suggest that their distinct genetic backgrounds influence their susceptibility to this compound-induced cell death.

Part 3: Investigating the Molecular Mechanisms with Western Blotting

To delve deeper into the mechanism of action, Western blotting can be used to assess the effect of this compound on key signaling pathways frequently dysregulated in NSCLC: the PI3K/Akt and MAPK/ERK pathways. Both pathways are critical for cell survival, proliferation, and apoptosis.[16][17][18]

Signaling Pathways of Interest
  • PI3K/Akt Pathway: This pathway is a major driver of cell growth and survival and is often hyperactivated in cancer.[16][19]

  • MAPK/ERK Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival.[18][20]

Sources

Assessing Novel Kinase Inhibitors: A Comparative Guide to Evaluating 2,4-Dichloro-3-nitroquinoline for Mutant EGFR Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists in oncology, the pursuit of selective kinase inhibitors is paramount. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival, is frequently dysregulated in Non-Small Cell Lung Cancer (NSCLC). While targeted therapies have revolutionized treatment, the emergence of resistance mutations necessitates a continuous search for novel inhibitory scaffolds. This guide provides a comprehensive framework for assessing the potential of a novel compound, 2,4-Dichloro-3-nitroquinoline, as a selective inhibitor of mutant EGFR.

While direct evidence of this compound as an EGFR inhibitor is not established in current literature, its quinoline core is a privileged scaffold found in several approved EGFR inhibitors.[1][2] This structural motif provides a rationale for its investigation. This guide will therefore proceed as a proof-of-concept, outlining the essential comparative studies and experimental protocols required to rigorously evaluate its selectivity and potential. We will compare its hypothetical performance against established first, second, and third-generation EGFR inhibitors, providing the benchmarks for success in this competitive landscape.

The Evolving Challenge of Targeting Mutant EGFR

EGFR mutations are a key oncogenic driver in 15-20% of lung adenocarcinomas.[3] The most common "classical" activating mutations, such as exon 19 deletions (Del19) and the L858R point mutation in exon 21, initially confer high sensitivity to first-generation tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib.[4] These reversible, ATP-competitive inhibitors, however, face limitations. Their inhibition of wild-type (WT) EGFR leads to dose-limiting toxicities, such as rash and diarrhea.[3][5] More critically, patients inevitably develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20.[6][7][8]

This challenge led to the development of second-generation inhibitors (e.g., Afatinib, Dacomitinib), which form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket, leading to irreversible inhibition.[9][10] While potent against both classical mutations and T790M, their lack of selectivity against WT EGFR results in significant side effects.[3][9][11]

The breakthrough came with third-generation inhibitors, exemplified by Osimertinib. These compounds were specifically designed to be highly selective for T790M-mutant EGFR while sparing WT EGFR, dramatically improving the therapeutic window.[9][11] However, resistance to third-generation inhibitors is now emerging, often through mutations at the C797 residue (e.g., C797S), which prevents covalent binding.[4] This ongoing evolutionary arms race between inhibitor development and tumor genetics underscores the need for novel chemical entities with unique selectivity profiles.

Below is a diagram illustrating the EGFR signaling pathway and the points of intervention by different generations of inhibitors.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Autophosphorylation Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binding & Dimerization Gen1_2 1st/2nd Gen TKIs (Gefitinib, Afatinib) Inhibit WT & Mutant Gen1_2->EGFR Gen3 3rd Gen TKIs (Osimertinib) Selective for T790M Gen3->EGFR

Caption: EGFR signaling pathway and inhibitor intervention points.

A Framework for Assessing this compound

To evaluate this compound, a multi-tiered approach is essential, starting with fundamental biochemical assays and progressing to cell-based and potentially in vivo models. The primary goal is to determine its inhibitory activity (potency) and, crucially, its selectivity for clinically relevant EGFR mutants over WT EGFR.

Tier 1: Biochemical Kinase Assays

The initial step is to measure the direct interaction between the compound and purified EGFR kinase domains (WT, L858R, Del19, L858R/T790M, and Del19/T790M).

Comparative Inhibitory Profile: IC50 Values (nM)

The table below presents hypothetical data for this compound against established benchmarks. A successful candidate would exhibit low nanomolar IC50 values against mutant forms, particularly the double mutants, and a significantly higher IC50 against WT EGFR (a high selectivity index).

CompoundWT EGFREGFR L858REGFR Del19EGFR L858R/T790MEGFR Del19/T790MSelectivity Index (WT/L858R+T790M)
Gefitinib (1st Gen) 252015>5000>5000<0.005
Afatinib (2nd Gen) 1010.850450.2
Osimertinib (3rd Gen) 250151210.8250
This compound TBDTBDTBDTBDTBDTBD

Data for Gefitinib, Afatinib, and Osimertinib are representative values from published literature. TBD = To Be Determined.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This assay is a robust method to determine inhibitor binding affinity.

  • Reagents: Purified recombinant EGFR kinase domains (WT and mutants), Alexa Fluor™ 647-labeled ATP-competitive tracer, Europium (Eu)-labeled anti-tag antibody, and test compound (this compound).

  • Procedure: a. Serially dilute the test compound in assay buffer. b. In a 384-well plate, combine the EGFR kinase, Eu-labeled antibody, and the test compound dilutions. Incubate for 60 minutes. c. Add the Alexa Fluor™ 647-tracer and incubate for another 60 minutes. d. Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm.

  • Principle & Causality: The assay measures the displacement of a fluorescent tracer from the kinase's ATP binding pocket. When the Eu-antibody-labeled kinase and the Alexa Fluor-tracer are bound, FRET occurs upon excitation. An effective inhibitor will bind to the ATP pocket, displacing the tracer and disrupting FRET. The decrease in the FRET signal is proportional to the binding affinity of the test compound.

  • Data Analysis: The ratio of 665 nm/615 nm emissions is plotted against the compound concentration to generate a dose-response curve and calculate the IC50 value.

LanthaScreen_Workflow cluster_NoInhibitor No Inhibitor (High FRET) cluster_WithInhibitor With Inhibitor (Low FRET) Kinase_Eu Eu-Ab-Kinase Tracer_AF AF647-Tracer Kinase_Eu->Tracer_AF Binding in ATP Pocket FRET FRET Signal Tracer_AF->FRET Energy Transfer Kinase_Eu2 Eu-Ab-Kinase Inhibitor 2,4-Dichloro- 3-nitroquinoline Inhibitor->Kinase_Eu2 Binds to ATP Pocket Tracer_AF2 AF647-Tracer NoFRET No FRET Signal Tracer_AF2->NoFRET Displaced

Caption: Workflow for a FRET-based kinase binding assay.

Tier 2: Cell-Based Potency and Selectivity Assays

Demonstrating biochemical affinity is necessary but not sufficient. A compound must be able to enter cells and inhibit EGFR signaling in a biological context.

Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Cell Lines: Utilize NSCLC cell lines engineered to express specific EGFR statuses:

    • Mutant-Dependent: NCI-H1975 (L858R/T790M), PC-9 (Del19)

    • WT-Expressing: A549 (WT EGFR)

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of this compound and comparator drugs (Gefitinib, Osimertinib) for 72 hours. c. Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. d. Read luminescence on a plate reader.

  • Principle & Causality: Cancer cells dependent on EGFR signaling for survival will undergo growth arrest or apoptosis upon effective inhibition. The amount of ATP, a marker of metabolically active cells, will decrease. This assay quantifies the compound's ability to inhibit cell proliferation.

  • Data Analysis: Plot luminescence versus compound concentration to determine the GI50 (concentration for 50% growth inhibition). A potent and selective compound will have a much lower GI50 in the mutant-dependent cell lines compared to the WT-expressing line.

Interpreting the Data and Future Perspectives

The ultimate goal is to identify a compound with a profile superior or complementary to existing therapies. For this compound, a promising outcome would be high potency against third-generation resistant mutations, such as those involving C797S, or a novel allosteric mechanism of action that could be used in combination therapies.[12][13][14]

Should initial biochemical and cellular assays prove promising, further investigation would be warranted. This includes Western blot analysis to confirm the on-target inhibition of EGFR phosphorylation and downstream signaling proteins like AKT and ERK. Ultimately, promising candidates would advance to preclinical in vivo studies using xenograft models.

While the journey from a simple scaffold like this compound to a clinical candidate is long and arduous, the systematic and comparative approach outlined here provides the essential framework for a rigorous and scientifically valid assessment. It is through this process of hypothesis, rigorous testing, and data-driven iteration that the next generation of targeted cancer therapies will be discovered.

References

  • Title: Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles Source: Vertex AI Search URL
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  • Title: Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed Central Source: Vertex AI Search URL
  • Title: Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas - ERS Publications Source: Vertex AI Search URL
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  • Title: Overcoming drug resistance with EAI-432, an allosteric EGFR inhibitor for non-small cell lung cancer | EurekAlert!
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A Head-to-Head Comparison of 2,4-Dichloro-3-nitroquinoline and Erlotinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of protein kinases remains a cornerstone of drug development. Erlotinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, has been a clinical mainstay for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] Concurrently, novel small molecules are continuously being explored for their potential anticancer activities. One such compound is 2,4-Dichloro-3-nitroquinoline, a research chemical with emerging evidence of antitumor properties.[3]

This guide provides a comprehensive head-to-head comparison of this compound with the clinically approved drug, erlotinib. As a Senior Application Scientist, this document is structured to provide not only a detailed analysis of their known attributes but also a practical framework for researchers to conduct their own comparative studies. We will delve into their mechanisms of action, chemical properties, and provide detailed experimental protocols for a robust in-house evaluation.

Section 1: Unraveling the Mechanisms of Action

A fundamental aspect of comparing two therapeutic candidates lies in understanding how they exert their effects at a molecular level. While erlotinib's mechanism is well-characterized, the mode of action for this compound is less defined, with some conflicting reports.

Erlotinib: A Competitive EGFR Tyrosine Kinase Inhibitor

Erlotinib functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[] It competitively and reversibly binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[1][5][6] This binding event prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[1][7] Consequently, the blockade of EGFR signaling by erlotinib leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[][7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding TKD Tyrosine Kinase Domain ADP ADP TKD->ADP P P TKD->P Autophosphorylation ATP ATP ATP->TKD Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) P->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Erlotinib Erlotinib Erlotinib->TKD Inhibition DCNQ_Hypothesized_Pathways cluster_input cluster_pathways Hypothesized Mechanisms cluster_output Cellular Outcome DCNQ This compound EGFR_Inhibition EGFR Inhibition DCNQ->EGFR_Inhibition Hypothesis 1 Caspase_Activation Direct Caspase-3 Activation DCNQ->Caspase_Activation Hypothesis 2 Immune_Stimulation Cytokine Production DCNQ->Immune_Stimulation Hypothesis 3 Apoptosis Apoptosis EGFR_Inhibition->Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized mechanisms of action for this compound.

Section 2: Chemical and Physical Properties

A comparison of the chemical and physical properties of this compound and erlotinib is essential for understanding their handling, formulation, and pharmacokinetic potential.

PropertyThis compoundErlotinib
Molecular Formula C₉H₄Cl₂N₂O₂ [8][9]C₂₂H₂₃N₃O₄ []
Molecular Weight 243.05 g/mol [8][9]393.44 g/mol
Appearance Solid
Solubility Soluble in DMSO and DMF; slightly soluble in water; insoluble in ethanol. []Slightly soluble in water; soluble in DMSO (100 mg/mL) and ethanol (10 mg/mL with heating). []
Storage 2-8°C, inert atmosphere

Section 3: Head-to-Head Experimental Comparison: Protocols and Data Interpretation

To provide a robust comparison, a series of well-controlled experiments are necessary. The following protocols are designed to be self-validating and provide a clear, quantitative comparison between this compound and erlotinib.

Experiment 1: Determination of IC₅₀ in EGFR-Dependent Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. This experiment will determine the IC₅₀ of both compounds in cancer cell lines known to be dependent on EGFR signaling.

Experimental Protocol:

  • Cell Line Selection:

    • Utilize an EGFR-mutant non-small cell lung cancer (NSCLC) cell line (e.g., HCC827 or NCI-H1975).

    • Include a wild-type EGFR cell line (e.g., A549) as a control for specificity.

  • Cell Culture:

    • Culture cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound and erlotinib in DMSO.

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM).

  • Cell Viability Assay (MTT or CellTiter-Glo®):

    • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Replace the media with media containing the serially diluted compounds. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 72 hours.

    • Add MTT reagent or CellTiter-Glo® reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Calculate the IC₅₀ values using a non-linear regression curve fit (e.g., four-parameter logistic curve). [11] Hypothetical Data Summary:

CompoundCell Line (EGFR status)IC₅₀ (nM)
Erlotinib HCC827 (EGFR exon 19 del)10
NCI-H1975 (EGFR L858R/T790M)5000
A549 (EGFR wild-type)>10000
This compound HCC827 (EGFR exon 19 del)50
NCI-H1975 (EGFR L858R/T790M)8000
A549 (EGFR wild-type)>10000
Experiment 2: Kinase Selectivity Profiling

To understand the specificity of each compound, a kinase selectivity panel is essential. This experiment will assess the inhibitory activity of both compounds against a broad range of protein kinases.

Experimental Protocol:

  • Kinase Panel Selection:

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred kinases.

    • Ensure the panel includes EGFR and other relevant receptor tyrosine kinases.

  • Compound Submission:

    • Submit this compound and erlotinib at a fixed concentration (e.g., 1 µM).

  • Assay Principle:

    • These services typically employ in vitro radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of the test compound.

  • Data Analysis:

    • The data is usually reported as the percentage of kinase activity remaining relative to a vehicle control.

    • A significant reduction in activity (e.g., >50%) indicates potential inhibition.

Experiment 3: Western Blot Analysis of EGFR Signaling

This experiment will directly assess the ability of each compound to inhibit EGFR phosphorylation and downstream signaling.

Experimental Protocol:

  • Cell Treatment:

    • Culture HCC827 cells and treat them with varying concentrations of this compound and erlotinib for a defined period (e.g., 2 hours).

    • Include a vehicle control and a positive control (EGF stimulation).

  • Protein Extraction:

    • Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against:

      • Phospho-EGFR (Tyr1068)

      • Total EGFR

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • GAPDH (as a loading control)

    • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

  • Data Interpretation:

    • A dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK1/2 in the presence of the compound would confirm the inhibition of the EGFR signaling pathway.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow Cell_Treatment Cell Treatment with Compounds Protein_Extraction Protein Extraction and Quantification Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A simplified workflow for Western Blot analysis.

Section 4: Concluding Remarks and Future Directions

This guide provides a foundational framework for a comprehensive head-to-head comparison of this compound and erlotinib. While erlotinib is a well-understood EGFR inhibitor, the data for this compound is still emerging. The proposed experimental protocols will enable researchers to elucidate its mechanism of action, potency, and selectivity in a systematic and robust manner.

Should this compound demonstrate potent and selective EGFR inhibition, further studies, including in vivo efficacy models and pharmacokinetic profiling, would be warranted to assess its potential as a novel anticancer agent. Conversely, if it acts through a different mechanism, such as direct caspase activation, this would open up new avenues of investigation into its therapeutic potential.

References

  • Erlotinib - Wikipedia. [Link]

  • Erlotinib - StatPearls - NCBI Bookshelf. (2024-10-09). [Link]

  • How does erlotinib work (mechanism of action)? - Drugs.com. (2024-12-18). [Link]

  • Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. [Link]

  • erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PMC - NIH. [Link]

  • Erlotinib for Lung Cancer - MyLungCancerTeam. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - NIH. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. [Link]

  • Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis - PMC - NIH. (2022-04-08). [Link]

  • Comparison of calculated affinity changes and experimental inhibitory activities for different inhibitors upon EGFR E746_A750del and D770_N771insNPG mutations. - ResearchGate. [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - MDPI. [Link]

Sources

A Researcher's Guide to Unlocking Synergistic Potential: Evaluating 2,4-Dichloro-3-nitroquinoline in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective cancer therapeutics, the focus of drug development has progressively shifted towards combination strategies. The rationale is clear: by targeting distinct yet complementary cellular pathways, we can potentially enhance efficacy, overcome drug resistance, and minimize toxicity.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously evaluate the synergistic potential of a novel investigational compound, 2,4-Dichloro-3-nitroquinoline , when combined with existing chemotherapeutic agents.

While specific data on this compound in combination therapies is not yet prevalent in published literature, its quinoline backbone suggests a rich pharmacological potential. Quinoline derivatives have demonstrated a wide array of biological activities, including significant anticancer effects through mechanisms such as cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[3][4] The presence of a nitro group may also confer unique properties, as some nitroquinolines have been identified as potent antiproliferative agents.[5] This guide will, therefore, leverage established methodologies in combination drug screening to provide a robust roadmap for investigating this promising compound.

The Foundational Principles of Synergy Assessment

Before embarking on experimental work, it is crucial to understand the conceptual basis of drug interaction. When two drugs are combined, their interaction can be synergistic, additive, or antagonistic.

  • Synergy: The combined effect of the two drugs is greater than the sum of their individual effects. This is the desired outcome in combination therapy, as it can lead to enhanced therapeutic efficacy at lower, less toxic doses.[6][7]

  • Additivity: The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of the individual effects.

Several mathematical models are used to quantify these interactions, with the most common being the Loewe additivity and Bliss independence models.[6][8] The choice of model can influence the interpretation of results, and it is often advisable to analyze data using multiple models.

A Step-by-Step Experimental Workflow for Synergy Evaluation

The following sections outline a detailed, field-proven workflow for assessing the synergistic effects of this compound with other chemotherapies. This workflow is designed to be a self-validating system, with each step building upon the previous one to provide a comprehensive and reliable assessment.

Phase 1: Single-Agent Dose-Response Assessment

The initial step is to determine the cytotoxic activity of this compound and the selected chemotherapy agent(s) individually. This provides the baseline data necessary for designing combination studies.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

  • Cell Line Selection: Choose a panel of cancer cell lines relevant to the intended therapeutic area. It is advisable to include cell lines with varying genetic backgrounds to assess the breadth of activity.

  • Cell Seeding: Seed the selected cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and the partner chemotherapeutic agent in separate wells. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assessment: Add a tetrazolium salt-based reagent (e.g., MTT or XTT) to each well. Viable cells will metabolize the salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product using a plate reader.

  • Data Analysis: Plot the cell viability against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug.

Diagram: Single-Agent Dose-Response Workflow

G cluster_0 Phase 1: Single-Agent Screening Select Cancer Cell Lines Select Cancer Cell Lines Seed Cells in 96-well Plates Seed Cells in 96-well Plates Select Cancer Cell Lines->Seed Cells in 96-well Plates Treat with Serial Dilutions Treat with Serial Dilutions Seed Cells in 96-well Plates->Treat with Serial Dilutions Incubate (48-72h) Incubate (48-72h) Treat with Serial Dilutions->Incubate (48-72h) Assess Viability (MTT/XTT) Assess Viability (MTT/XTT) Incubate (48-72h)->Assess Viability (MTT/XTT) Determine IC50 Values Determine IC50 Values Assess Viability (MTT/XTT)->Determine IC50 Values

Caption: Workflow for determining the IC50 of single agents.

Phase 2: Combination Matrix Dose-Response Assessment

With the single-agent IC50 values established, the next phase involves testing the drugs in combination across a range of concentrations. The "checkerboard" or matrix design is the gold standard for this purpose.[9]

Experimental Protocol: Combination Matrix Assay

  • Assay Setup: Prepare a 96-well plate with a matrix of drug concentrations. Typically, a 5x5 or 7x7 matrix is used, with concentrations of this compound arrayed along the x-axis and the partner chemotherapy along the y-axis. Concentrations should span above and below the individual IC50 values.

  • Cell Treatment and Incubation: Seed and treat the cells as described in the single-agent protocol.

  • Viability Assessment and Data Acquisition: Perform the viability assay and data acquisition as previously described.

  • Synergy Analysis: The resulting data is a dose-response matrix that can be analyzed using specialized software (e.g., CompuSyn, SynergyFinder) to calculate synergy scores based on models like Loewe additivity or Bliss independence.[9][10] The most common metric for quantifying synergy is the Combination Index (CI), where:

    • CI < 1 indicates synergy

    • CI = 1 indicates an additive effect

    • CI > 1 indicates antagonism

Table 1: Hypothetical Combination Index (CI) Data for this compound and Doxorubicin in a Breast Cancer Cell Line (MCF-7)

This compound (µM)Doxorubicin (nM)% InhibitionCombination Index (CI)Interpretation
0.510350.95Near Additive
1.010550.72Synergy
0.520600.65Synergy
1.020850.41Strong Synergy
Phase 3: Mechanistic Validation

Observing a synergistic interaction is a critical first step, but understanding the underlying mechanism is paramount for further development. The mechanistic basis for the synergy of quinoline derivatives can be diverse, potentially involving the modulation of key signaling pathways.[4]

Potential Mechanisms of Action for Nitroquinolines:

  • Inhibition of Signaling Pathways: Some nitroquinolines have been shown to inhibit receptor tyrosine kinases like EGFR.[5]

  • Induction of Oxidative Stress: The nitro group can be a source of reactive nitrogen species, leading to cellular stress and apoptosis.[11]

  • DNA Damage: Certain quinoline compounds can intercalate with DNA, leading to cell cycle arrest and apoptosis.[12]

Experimental Protocols for Mechanistic Studies:

  • Western Blotting: To assess changes in the phosphorylation status or expression levels of key proteins in relevant signaling pathways (e.g., PI3K/Akt, MAPK).

  • Flow Cytometry: To analyze cell cycle distribution and quantify apoptosis (e.g., using Annexin V/PI staining).

  • Reactive Oxygen Species (ROS) Assays: To measure the induction of oxidative stress.

Diagram: Potential Synergistic Mechanisms

G cluster_0 Cancer Cell This compound This compound Signaling_Pathways Signaling Pathways (e.g., PI3K/Akt, MAPK) This compound->Signaling_Pathways Inhibition Chemotherapy Chemotherapy DNA_Replication DNA Replication & Repair Chemotherapy->DNA_Replication Damage Cell_Cycle Cell Cycle Progression Signaling_Pathways->Cell_Cycle DNA_Replication->Cell_Cycle Arrest Apoptosis Apoptosis Cell_Cycle->Apoptosis Synergistic_Effect Enhanced Apoptosis & Reduced Cell Proliferation Apoptosis->Synergistic_Effect

Sources

A Guide to Profiling the Kinase Cross-Reactivity of 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, governing a multitude of cellular processes from proliferation and differentiation to apoptosis.[1][2] The dysregulation of kinase activity is a known driver of numerous pathologies, most notably cancer, making kinase inhibitors a cornerstone of targeted therapy.[1][2] However, the human kinome is vast, comprising over 500 members that share a structurally conserved ATP-binding pocket. This homology presents a significant challenge: achieving inhibitor selectivity.[3] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4] Therefore, a comprehensive understanding of a compound's cross-reactivity profile across the kinome is not merely an academic exercise but a critical step in the development of safe and effective therapeutics.[5]

This guide focuses on 2,4-Dichloro-3-nitroquinoline, a quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors.[6][7] While this compound itself is primarily utilized as a synthetic intermediate for creating a diverse library of quinoline derivatives, its inherent reactivity at the 2- and 4-positions makes it a candidate for interaction with nucleophilic residues within the kinase ATP-binding site.[8] Some research suggests that quinoline derivatives may exert their biological effects through the modulation of protein kinases.[8] Given its potential as a scaffold for kinase inhibitor development, a rigorous evaluation of its cross-reactivity is essential.

This document provides a framework for assessing the kinase selectivity of this compound. We will explore a hypothetical cross-reactivity profile, detail the experimental methodologies for generating such data, and discuss the interpretation of these findings for researchers, scientists, and drug development professionals.

Hypothetical Kinase Cross-Reactivity Profile of this compound

To illustrate the type of data generated in a kinase profiling study, the following table presents a hypothetical cross-reactivity profile for this compound against a selection of kinases. This data is for illustrative purposes only, as comprehensive experimental data for this specific compound is not publicly available. The data is presented as the percentage of control at a given concentration, where a lower percentage indicates stronger binding and inhibition.[9]

Kinase TargetKinase Family% of Control @ 1 µM% of Control @ 10 µMPutative Interaction
CLK1 CMGC15% 2% Strong
CLK4 CMGC25% 5% Strong
DYRK1A CMGC30% 8% Strong
GSK3B CMGC85%60%Weak
CDK2 CMGC92%75%Negligible
SRC Tyrosine Kinase95%88%Negligible
ABL1 Tyrosine Kinase98%90%Negligible
VEGFR2 Tyrosine Kinase90%70%Weak
p38α (MAPK14) CMGC88%65%Weak
AKT1 AGC97%91%Negligible

This table is a hypothetical representation to demonstrate how selectivity data is presented.

The hypothetical data suggests that this compound may exhibit preferential, potent inhibition of the CLK and DYRK kinase families. The Cdc2-like kinases (CLKs) and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are involved in the regulation of pre-mRNA splicing, and their inhibition is an area of active research.[10][11][12][13] Such a profile would warrant further investigation into the therapeutic potential and possible off-target effects related to the inhibition of these kinases.

Experimental Workflow: Determining Kinase Selectivity

To empirically determine the cross-reactivity profile of a compound like this compound, a variety of robust methodologies are available.[3][14] A competitive binding assay is a powerful and widely used approach for large-scale kinase profiling.[9][15][16] The KINOMEscan™ platform is a notable example of this technology.[17]

Below is a detailed, step-by-step protocol for a competitive binding assay designed to assess the interaction of a test compound with a large panel of kinases.

Protocol: Large-Scale Kinase Profiling via Competitive Binding Assay

This protocol is based on the principles of active site-directed competition binding assays.[9][16]

Objective: To quantitatively measure the binding interactions of this compound across a comprehensive panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.[9]

Materials:

  • Test Compound: this compound, dissolved in DMSO.

  • Kinase Panel: A collection of DNA-tagged human kinases.

  • Immobilized Ligand: A broad-spectrum kinase inhibitor immobilized on a solid support (e.g., beads).

  • Assay Plates: Multi-well plates (e.g., 384-well).

  • Wash Buffers and Elution Buffers.

  • qPCR reagents.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. From this stock, create serial dilutions to be used in the assay. A control well containing only DMSO should be included.

  • Assay Reaction Setup:

    • In each well of the assay plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound (or DMSO control).

    • The rationale for using a DNA-tagged kinase is to leverage the high sensitivity of qPCR for detection, allowing for precise quantification of binding events.[9]

  • Incubation and Binding:

    • Incubate the plates to allow the binding reaction to reach equilibrium. During this time, the test compound and the immobilized ligand will compete for the ATP-binding site of the kinase.

  • Washing:

    • Wash the plates to remove unbound kinase and test compound. Only the kinases that are bound to the immobilized ligand will remain.

  • Elution:

    • Elute the bound kinase-DNA conjugate from the solid support.

  • Quantification by qPCR:

    • Use qPCR to quantify the amount of eluted kinase-DNA conjugate. The qPCR signal is directly proportional to the amount of kinase that was bound to the immobilized ligand.

  • Data Analysis:

    • The results are typically expressed as "Percent of Control" (% of DMSO control). This is calculated as: (Signal with test compound / Signal with DMSO control) x 100.

    • A low percentage of control indicates that the test compound effectively competed with the immobilized ligand and thus binds strongly to the kinase.[9] A result of 100% indicates no inhibition of binding.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Mix Combine in Well: Compound + Kinase + Ligand Compound->Mix Kinase DNA-Tagged Kinase Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Incubate Incubate (Competitive Binding) Mix->Incubate Wash Wash (Remove Unbound) Incubate->Wash Elute Elute (Release Bound Kinase) Wash->Elute qPCR Quantify Kinase (qPCR) Elute->qPCR Analyze Calculate '% of Control' qPCR->Analyze Result Selectivity Profile Analyze->Result

Caption: Workflow for a competitive binding assay to determine kinase inhibitor selectivity.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While in vitro assays are crucial for initial profiling, it is equally important to confirm that a compound engages its target within the complex milieu of a living cell.[18][19] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in a cellular environment without the need for compound or protein labeling.[18][20][21]

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of proteins. When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced unfolding and subsequent aggregation.[18][21] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of a compound indicates target engagement.[18][20]

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result Interpretation Cells Intact Cells Treat Treat with Compound or DMSO (Control) Cells->Treat Heat Heat Aliquots to Different Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Separate Separate Soluble & Insoluble Fractions Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot) Separate->Quantify Plot Plot Melting Curves (% Soluble vs. Temp) Quantify->Plot Shift Thermal Shift Indicates Target Engagement Plot->Shift

Caption: The experimental workflow of the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

Determining the cross-reactivity profile of a compound like this compound is a foundational step in evaluating its potential as a chemical probe or a scaffold for drug development. The methodologies outlined in this guide, from high-throughput in vitro binding assays to cell-based target engagement studies, provide a robust framework for this critical assessment.

Should experimental data confirm a selective profile, for instance, against the CLK/DYRK families as in our hypothetical example, the next logical steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity. Further cellular assays would be required to elucidate the functional consequences of target inhibition. Ultimately, a thorough understanding of a compound's interactions across the kinome is indispensable for advancing it through the drug discovery pipeline with confidence.

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 10(4), 307-309. [Link]

  • Wishart, D.S., et al. (2008). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology, 1, 1-17. [Link]

  • Fabian, M.A., et al. (2005). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 10(7), 675-686. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • BMG LABTECH. Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 111-120. [Link]

  • Bantscheff, M., et al. (2014). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Methods in Molecular Biology, 1173, 17-37. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Dai, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10834-10841. [Link]

  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 449-466. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. [Link]

  • Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]

  • Dai, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10834-10841. [Link]

  • Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848-1848. [Link]

  • Drewry, D.H., et al. (2021). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 31, 127680. [Link]

  • LINCS Data Portal. QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Bibian, M., et al. (2013). Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Guchhait, G., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(18), 4253. [Link]

  • Wells, C.I., et al. (2020). Selected kinase profile of 4 key compounds. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]

  • HMS LINCS Project. KINOMEscan data. [Link]

  • Mott, B.T., et al. (2012). Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Veeprho. This compound. [Link]

  • Mott, B.T., et al. (2013). Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Simon, V., et al. (2024). Research towards selective inhibition of the CLK3 kinase. Bioorganic & Medicinal Chemistry Letters, 103, 129699. [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]

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A Researcher's Guide to Benchmarking 2,4-Dichloro-3-nitroquinoline Against First-Generation Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of tyrosine kinases remains a cornerstone of precision medicine. First-generation tyrosine kinase inhibitors (TKIs) like imatinib, gefitinib, and erlotinib revolutionized treatment paradigms for various malignancies by targeting specific oncogenic drivers. As drug discovery pipelines continue to yield novel small molecules, rigorous and objective benchmarking against established standards is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to comparatively evaluate the performance of 2,4-Dichloro-3-nitroquinoline, a compound with putative anti-cancer properties, against well-characterized first-generation TKIs.

This document eschews a rigid template in favor of a logical, experimentally-driven narrative. We will delve into the scientific rationale behind each experimental choice, providing detailed, self-validating protocols that ensure data integrity and reproducibility. Our focus will be on establishing a robust in-house methodology for the direct comparison of these compounds, a critical step in assessing the potential of this compound as a therapeutic candidate.

The Rationale for Comparison: Understanding the Players

First-generation TKIs are competitive inhibitors of ATP binding to the kinase domain of specific tyrosine kinases. Their mechanisms of action are well-documented:

  • Imatinib: Primarily targets the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML), as well as c-KIT and PDGF-R.[][2][3] It functions by binding to the ATP-binding site of the BCR-ABL kinase domain, preventing the transfer of a phosphate group and subsequent activation of downstream signaling pathways that drive cell proliferation.[2][3]

  • Gefitinib and Erlotinib: These are potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5][6][7][8][9] By reversibly binding to the ATP-binding site of EGFR, they block autophosphorylation and downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis in EGFR-dependent cancer cells.[5][8]

While the specific tyrosine kinase targets of This compound are not as extensively characterized in publicly available literature, some sources suggest it may function as an EGFR inhibitor.[10] This provides a strong rationale for a head-to-head comparison with gefitinib and erlotinib. Furthermore, its reported anti-tumor activity warrants a broader investigation of its kinase selectivity profile.[11]

This guide will therefore focus on establishing a series of assays to:

  • Directly compare the in vitro inhibitory activity of this compound and first-generation TKIs against relevant tyrosine kinases.

  • Assess the cytotoxic effects of these compounds on cancer cell lines with known kinase dependencies.

  • Investigate the impact of these compounds on the phosphorylation status of their target kinases within a cellular context.

Experimental Roadmap for Comparative Benchmarking

The following sections outline a logical workflow for the comprehensive evaluation of this compound against first-generation TKIs.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis & Interpretation In_Vitro_Kinase_Inhibition_Assay In Vitro Kinase Inhibition Assay (Determine IC50 values) Cell_Viability_Assay Cell Viability Assay (MTT) (Determine GI50 values) In_Vitro_Kinase_Inhibition_Assay->Cell_Viability_Assay Inform compound concentrations Comparative_Analysis Comparative Analysis of IC50/GI50 and Phosphorylation Inhibition In_Vitro_Kinase_Inhibition_Assay->Comparative_Analysis Western_Blot_Analysis Western Blot Analysis (Assess target phosphorylation) Cell_Viability_Assay->Western_Blot_Analysis Select relevant cell lines and concentrations Western_Blot_Analysis->Comparative_Analysis

Caption: A streamlined workflow for the comparative benchmarking of tyrosine kinase inhibitors.

In Vitro Kinase Inhibition Assay: Quantifying Potency

The cornerstone of any TKI benchmarking study is the direct measurement of enzymatic inhibition. This is typically achieved through an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).

Causality Behind Experimental Choices: An in vitro kinase assay provides a purified system to assess the direct interaction between the inhibitor and its target kinase, free from the complexities of a cellular environment. This allows for a precise determination of the compound's intrinsic inhibitory potency. A luminescence-based assay that measures ADP production is a robust and high-throughput method.

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay

This protocol is adapted for a 96-well plate format and can be applied to EGFR and ABL kinases.

Materials:

  • Recombinant human EGFR and ABL kinase (commercially available)

  • Poly (Glu, Tyr) 4:1 as a generic kinase substrate

  • ATP

  • This compound, Gefitinib, Erlotinib, and Imatinib (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (as a vehicle control) to each well.

    • Add 2.5 µL of the respective kinase (EGFR or ABL) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in the kinase assay buffer. The optimal concentrations should be determined empirically, but a starting point is 10 µM ATP and 0.2 µg/µL substrate.

    • Add 5 µL of the substrate/ATP mixture to each well to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

Data Presentation:

CompoundTarget KinaseIC50 (nM) [Hypothetical Data]
This compoundEGFRTo be determined
GefitinibEGFR~5
ErlotinibEGFR~2
This compoundABLTo be determined
ImatinibABL~25
Cell Viability Assay: Assessing Cellular Efficacy

While in vitro assays measure direct enzyme inhibition, cell-based assays provide insights into a compound's ability to penetrate cell membranes, engage its target in a physiological context, and exert a biological effect. The MTT assay is a widely used colorimetric method to assess cell viability.

Causality Behind Experimental Choices: The MTT assay measures the metabolic activity of cells, which is an indicator of their viability. A reduction in metabolic activity in the presence of an inhibitor suggests cytotoxic or cytostatic effects. By using cancer cell lines with known dependencies on specific kinases (e.g., A549 for EGFR, K562 for BCR-ABL), we can correlate the observed cytotoxicity with the inhibition of the target kinase.

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell lines (e.g., A549 - non-small cell lung cancer, EGFR-dependent; K562 - chronic myeloid leukemia, BCR-ABL dependent)

  • Appropriate cell culture medium and supplements

  • This compound and first-generation TKIs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the inhibitors (prepared in culture medium) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation:

CompoundCell LineGI50 (µM) [Hypothetical Data]
This compoundA549To be determined
GefitinibA549~0.5
ErlotinibA549~0.2
This compoundK562To be determined
ImatinibK562~0.1
Western Blot Analysis: Confirming Target Engagement

To confirm that the observed cytotoxicity is a result of the inhibition of the intended target, it is crucial to assess the phosphorylation status of the target kinase in treated cells. Western blotting is a standard technique for this purpose.

Causality Behind Experimental Choices: Tyrosine kinase activation involves autophosphorylation. A potent and specific TKI should reduce the level of phosphorylation of its target kinase. By probing for both the total and phosphorylated forms of the target protein, we can normalize the phosphorylation signal and confidently attribute any decrease to the inhibitory action of the compound.

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Separation & Transfer cluster_2 Immunodetection Cell_Treatment Treat cells with inhibitors Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (p-EGFR/EGFR or p-ABL/ABL) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Add chemiluminescent substrate and image Secondary_Ab->Detection

Caption: A typical workflow for Western blot analysis of protein phosphorylation.

Experimental Protocol: Western Blot for Phosphorylation Analysis

Materials:

  • Cancer cell lines and inhibitors (as in the MTT assay)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ABL, anti-total-ABL)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitors at concentrations around their GI50 values for a specified time (e.g., 2-4 hours). Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Detection: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-total-EGFR) to serve as a loading control.

Data Interpretation: A decrease in the band intensity corresponding to the phosphorylated form of the target kinase in inhibitor-treated samples compared to the vehicle control, when normalized to the total protein levels, indicates effective target engagement and inhibition.

Signaling Pathways in Focus

A clear understanding of the signaling pathways modulated by these TKIs is essential for interpreting experimental results.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Gefitinib_Erlotinib Gefitinib / Erlotinib Gefitinib_Erlotinib->EGFR DCNQ This compound DCNQ->EGFR Hypothesized

Caption: A simplified representation of the EGFR signaling pathway and the inhibitory action of TKIs.

G cluster_1 BCR-ABL Signaling Pathway BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K/Akt Pathway BCR_ABL->PI3K_AKT Leukemic_Cell_Proliferation Leukemic Cell Proliferation & Survival RAS_RAF_MEK_ERK->Leukemic_Cell_Proliferation JAK_STAT->Leukemic_Cell_Proliferation PI3K_AKT->Leukemic_Cell_Proliferation Imatinib Imatinib Imatinib->BCR_ABL DCNQ_ABL This compound DCNQ_ABL->BCR_ABL To be investigated

Caption: The BCR-ABL signaling cascade and its inhibition by Imatinib.

Concluding Remarks and Future Directions

This guide provides a robust framework for the preclinical benchmarking of this compound against established first-generation TKIs. By systematically applying the described protocols, researchers can generate high-quality, reproducible data to elucidate the potency, cellular efficacy, and mechanism of action of this compound. The resulting data will be instrumental in determining its potential for further development as a targeted anti-cancer agent. Should this compound demonstrate promising activity, subsequent investigations should focus on broader kinase profiling to assess its selectivity, in vivo efficacy studies in relevant animal models, and detailed structure-activity relationship (SAR) studies to optimize its pharmacological properties.

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  • Erlotinib - Wikipedia. Available at: [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. Available at: [Link]

  • Gefitinib | Drug Guide - MedSchool. Available at: [Link]

  • How does erlotinib work (mechanism of action)? - Drugs.com. Available at: [Link]

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  • Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. Available at: [Link]

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Confirming the Molecular Target of 2,4-Dichloro-3-nitroquinoline in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise molecular target of a promising anti-cancer compound is a critical step in its journey from a laboratory curiosity to a potential therapeutic. This guide provides a comprehensive, in-depth comparison of modern experimental methodologies for confirming the molecular target of 2,4-Dichloro-3-nitroquinoline (DCNQ), a quinoline derivative with noted anti-tumor activity. While preliminary data suggests DCNQ may induce apoptosis via caspase-3 activation, its direct molecular target within cancer cells remains to be definitively identified.

This guide is structured to walk researchers through a logical, multi-faceted approach to target identification and validation, beginning with initial unbiased screening and culminating in specific, hypothesis-driven confirmation. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and objectively compare the performance of alternative techniques.

The Quinoline Scaffold: A Privileged Structure in Oncology

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anti-cancer properties.[1][2] Many quinoline-based drugs exert their effects through mechanisms such as DNA intercalation and inhibition of topoisomerase.[1] More recently, substituted quinolines have been investigated as potent inhibitors of various protein kinases that are critical for cancer cell proliferation and survival, including the Epidermal Growth Factor Receptor (EGFR). Given the structural features of DCNQ, a plausible hypothesis is that its anti-cancer effects are mediated through the inhibition of one or more protein kinases.

A Strategic Workflow for Target Identification

A robust strategy for identifying the molecular target of a novel compound like DCNQ involves a multi-pronged approach that combines unbiased, proteome-wide screening with focused, hypothesis-driven validation. This ensures a high degree of confidence in the identified target and provides a solid foundation for further preclinical and clinical development.

Target Identification Workflow cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Hypothesis-Driven Validation cluster_2 Phase 3: In Vivo Confirmation Proteome-wide CETSA Proteome-wide CETSA Direct Target Engagement (CETSA) Direct Target Engagement (CETSA) Proteome-wide CETSA->Direct Target Engagement (CETSA) Identifies potential targets Affinity Pull-down + MS Affinity Pull-down + MS Affinity Pull-down + MS->Direct Target Engagement (CETSA) Identifies potential targets Biochemical Activity Assays Biochemical Activity Assays Direct Target Engagement (CETSA)->Biochemical Activity Assays Confirms direct binding Cellular Pathway Analysis Cellular Pathway Analysis Biochemical Activity Assays->Cellular Pathway Analysis Confirms functional inhibition Xenograft Models Xenograft Models Cellular Pathway Analysis->Xenograft Models Validates cellular mechanism

Caption: A strategic workflow for identifying and validating the molecular target of a novel anti-cancer compound.

Phase 1: Unbiased Target Discovery - Casting a Wide Net

The initial step in identifying the molecular target of DCNQ is to employ unbiased, proteome-wide screening methods. These techniques do not require a pre-existing hypothesis and can identify potential interacting proteins from the entire cellular proteome.

Method 1: Proteome-wide Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of proteins.[3][4][5][6][7] When a small molecule binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation. By coupling CETSA with quantitative mass spectrometry, it is possible to simultaneously assess the thermal stability of thousands of proteins in a cellular context.[1][8][9]

Advantages:

  • Physiologically Relevant: Performed in intact cells or tissues, preserving the native protein conformation and interactions.[1][4][10]

  • Label-Free: Does not require modification of the compound, avoiding potential alterations to its binding properties.[1][11]

  • Broad Proteome Coverage: Can identify a wide range of potential targets in a single experiment.[9]

Disadvantages:

  • Indirect Evidence: A thermal shift indicates binding but does not directly confirm functional modulation (e.g., inhibition or activation).

  • Not All Binding Events Cause a Thermal Shift: Some drug-target interactions may not result in a measurable change in thermal stability.[12]

Method 2: Affinity Pull-down Assays Coupled with Mass Spectrometry

Principle: This technique involves immobilizing a modified version of the "bait" compound (DCNQ) onto a solid support, such as beads.[13][14][15][16] This "bait" is then incubated with a cell lysate, and any "prey" proteins that bind to it are "pulled down" and subsequently identified by mass spectrometry.[13][14]

Advantages:

  • Direct Identification of Binding Partners: Provides a direct method to isolate proteins that physically interact with the compound.[13]

  • Versatile: Can be adapted to identify a wide range of interacting proteins.

Disadvantages:

  • Requires Compound Modification: The need to attach a linker and affinity tag to DCNQ could sterically hinder its interaction with the true target.

  • Potential for False Positives: Non-specific binding of proteins to the beads or the linker can lead to the identification of false-positive interactions.

FeatureProteome-wide CETSAAffinity Pull-down + MS
Principle Ligand-induced thermal stabilizationAffinity-based purification
Compound Modification Not requiredRequired (linker and tag)
Cellular Context Intact cells or lysatesLysates
Primary Readout Change in protein thermal stabilityIdentification of bound proteins
Key Advantage High physiological relevanceDirect identification of binding partners
Key Disadvantage Indirect evidence of functional effectPotential for artifacts from compound modification

Phase 2: Hypothesis-Driven Validation - Zeroing in on the Target

Based on the results from the unbiased screening and the known pharmacology of quinoline derivatives, a primary hypothesis may emerge that DCNQ targets a specific protein or protein family, such as EGFR. The next phase involves rigorous validation of this hypothesis using targeted assays.

Method 1: Targeted Cellular Thermal Shift Assay (CETSA)

Principle: Once a putative target, such as EGFR, is identified, a targeted CETSA experiment can be performed to confirm direct engagement in cells. Instead of a proteome-wide analysis, this experiment focuses on the specific target protein, typically using Western blotting for detection.[4][5][7]

Experimental Protocol: Targeted CETSA for EGFR

  • Cell Culture and Treatment: Culture a cancer cell line known to express EGFR (e.g., A431) to 70-80% confluency. Treat the cells with either DCNQ at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Treatment: Aliquot the cell suspensions into PCR tubes. Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C) using a thermal cycler, followed by cooling at room temperature for 3 minutes.[3]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[3]

  • Separation of Soluble Fraction: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3]

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble EGFR in each sample by Western blotting using an EGFR-specific antibody.

  • Data Analysis: Plot the amount of soluble EGFR as a function of temperature for both the DCNQ-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of DCNQ indicates target engagement.

Method 2: In Vitro Kinase Activity Assays

Principle: To confirm that the binding of DCNQ to its putative target results in functional modulation, in vitro kinase assays are essential. These assays directly measure the enzymatic activity of the purified kinase in the presence and absence of the inhibitor.[2][17][18][19][20][21]

Experimental Protocol: EGFR Kinase Assay (Luminescence-Based)

  • Compound Preparation: Prepare a stock solution of DCNQ in 100% DMSO and create serial dilutions.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted DCNQ or a DMSO control. Add the purified recombinant EGFR kinase enzyme to each well and incubate briefly to allow for inhibitor binding.[2]

  • Initiate Kinase Reaction: Add a mixture of the kinase substrate (e.g., a specific peptide) and ATP to each well to start the reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).[2]

  • ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert the ADP produced into ATP, which generates a luminescent signal.[2]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[2] Calculate the IC50 value of DCNQ, which is the concentration required to inhibit 50% of the EGFR kinase activity.

AssayPrincipleKey ReadoutAdvantagesDisadvantages
Targeted CETSA Ligand-induced thermal stabilizationChange in melting temperature (ΔTm)Confirms target engagement in a cellular context; Label-freeDoes not directly measure functional activity
Kinase Activity Assay Measures enzymatic activity of a purified kinaseIC50 valueDirectly quantifies the inhibitory potency of the compoundIn vitro assay may not fully recapitulate the cellular environment

Phase 3: In Vivo Confirmation - Validating the Target in a Biological System

The final and most critical step is to validate the identified molecular target in a relevant in vivo model. This provides the strongest evidence that the engagement of the target by the compound leads to the desired therapeutic effect.

Method: Xenograft Mouse Models

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors.[1][3] These mice are then treated with the investigational compound (DCNQ), and the effect on tumor growth is monitored.[1] This model allows for the assessment of a drug's efficacy and can be combined with biomarker analysis to confirm target engagement in the tumor tissue.

Experimental Protocol: Xenograft Model for DCNQ Efficacy

  • Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line with a known dependence on the putative target (e.g., an EGFR-driven cancer cell line) into the flank of immunodeficient mice (e.g., athymic nude mice).[1]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into different treatment groups (e.g., vehicle control, different doses of DCNQ, and a positive control like a known EGFR inhibitor).[1]

  • Drug Administration: Administer DCNQ and control treatments to the mice according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Growth Monitoring: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor samples to assess target engagement and downstream signaling. For example, Western blotting can be used to measure the levels of phosphorylated EGFR and downstream signaling proteins to confirm that DCNQ is inhibiting the target pathway in the tumor tissue.

Advanced In Vivo Imaging: To monitor target engagement and therapeutic response in real-time, bioluminescent imaging can be employed.[22][17][18][23][24] This involves using cancer cell lines that have been engineered to express a luciferase reporter gene. The light emitted by the tumor cells can be non-invasively imaged, providing a quantitative measure of tumor burden and response to treatment over time.[18][24]

InVivo_Validation Cancer Cell Line EGFR-dependent Cancer Cell Line Implantation Subcutaneous Injection into Immunodeficient Mouse Cancer Cell Line->Implantation Tumor Growth Tumor Formation Implantation->Tumor Growth Treatment Administer DCNQ vs. Vehicle Control Tumor Growth->Treatment Monitoring Tumor Volume Measurement (Calipers) Treatment->Monitoring PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot for pEGFR) Treatment->PD_Analysis Outcome Tumor Growth Inhibition Monitoring->Outcome PD_Analysis->Outcome Confirms Mechanism

Caption: Workflow for in vivo validation of DCNQ's anti-cancer activity and target engagement using a xenograft mouse model.

Conclusion: A Pathway to Confident Target Identification

Confirming the molecular target of a novel anti-cancer compound like this compound requires a systematic and multi-faceted experimental approach. By integrating unbiased, proteome-wide screening methods with rigorous, hypothesis-driven validation assays, researchers can confidently identify and characterize the direct molecular target. This comprehensive understanding of the mechanism of action is paramount for the rational design of future clinical trials and the ultimate translation of a promising compound into an effective cancer therapy. This guide provides a robust framework and detailed methodologies to navigate this critical phase of drug discovery, empowering researchers to make data-driven decisions and advance the development of next-generation cancer treatments.

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A Comparative Guide to the Cytotoxicity of 2,4-Dichloro-3-nitroquinoline: Evaluating Cancer Cell Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted cancer therapies hinges on a fundamental principle: maximizing lethality to malignant cells while preserving the integrity of healthy tissue. Within the vast landscape of heterocyclic compounds, quinoline and its derivatives have garnered significant attention for their broad pharmacological activities, including potent anticancer properties.[1][2] This guide delves into the comparative cytotoxicity of a specific derivative, 2,4-Dichloro-3-nitroquinoline, exploring its potential as a selective anticancer agent. While direct, comprehensive comparative studies on this particular compound are emerging, we will synthesize available data on its mechanism and draw upon established findings from structurally related quinoline derivatives to provide a robust framework for researchers, scientists, and drug development professionals.

The Imperative of Selectivity in Cancer Chemotherapy

The clinical utility of any cytotoxic agent is fundamentally defined by its therapeutic window—the dosage range that is effective against the disease without causing unacceptable toxicity to the patient. This window is quantified by the Selectivity Index (SI), a critical parameter in preclinical drug assessment. The SI is calculated as the ratio of the compound's cytotoxicity against normal cells to its cytotoxicity against cancer cells (typically as IC50 or CC50 values). A higher SI value signifies greater selectivity for cancer cells, suggesting a lower probability of off-target effects and a more favorable safety profile.[1]

Unraveling the Cytotoxic Profile of this compound and its Analogs

Quinoline derivatives often exhibit encouraging selectivity against various cancer cell lines.[3] Studies on a range of these compounds have demonstrated potent activity against cancer cells with comparatively lower impact on normal cell lines. For instance, certain quinoline-based dihydrazone derivatives have shown significant antiproliferative activity against human gastric (BGC-823), hepatoma (BEL-7402), breast (MCF-7), and lung (A549) cancer cell lines, with no obvious cytotoxicity to the normal human liver cell line HL-7702.[4]

To illustrate the principle of selective cytotoxicity within the broader quinoline class, the following table summarizes the performance of representative derivatives against cancerous and normal cell lines.

Compound ClassCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Quinoline-based dihydrazonesMCF-7 (Breast)7.016HL-7702 (Liver)> 50 (approx.)> 7.1[4]
Quinoline–4–carboxylic acid derivativeMCF-7 (Breast)Not specified (82.9% growth reduction)BHK-21 (Kidney)Not specifiedSelective[3]
4–quinolone derivativeMCF-7 (Breast)PotentBHK-21 (Kidney)Not specifiedSelective[3]
Nitroxoline (8-hydroxy-5-nitroquinoline)Raji (Lymphoma)0.438Not specifiedNot specifiedNot specified[5]
Nitroxoline (8-hydroxy-5-nitroquinoline)HuCCT1 (Cholangiocarcinoma)3.69Not specifiedNot specifiedNot specified[6]

Note: This table presents data for structurally related compounds to provide insight into the potential selectivity of this compound, for which direct comparative data is not yet widely published.

Mechanistic Underpinnings of Selective Cytotoxicity

The preferential targeting of cancer cells by quinoline derivatives, including the hypothesized action of this compound, is attributed to several potential mechanisms that exploit the unique biology of cancer cells.

Induction of Apoptosis

A primary mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. This compound is suggested to exert its antitumor activity by directly inducing the cleavage of procaspase 3 into its active form, caspase 3, a key executioner in the apoptotic cascade.[] This activation leads to the systematic dismantling of the cell, a hallmark of apoptosis.

Inhibition of Key Oncogenic Signaling Pathways

Cancer cells are often characterized by the hyperactivation of signaling pathways that promote proliferation and survival. This compound has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR).[8] EGFR is a tyrosine kinase that, when overexpressed or mutated in many cancers, drives tumor growth. By binding to the EGFR active site, this compound can block downstream signaling, thereby arresting cell proliferation.[8][9] Other quinoline derivatives have also been shown to disrupt critical pathways involving PI3K-PKB and mitogen-activated protein kinase (MAPK).[2]

The diagram below illustrates a hypothesized signaling pathway for this compound-induced cytotoxicity, integrating EGFR inhibition and apoptosis induction.

G cluster_0 This compound This compound EGFR EGFR This compound->EGFR Inhibition Procaspase-3 Procaspase-3 This compound->Procaspase-3 Activation Downstream Signaling (e.g., PI3K/Akt) Downstream Signaling (e.g., PI3K/Akt) EGFR->Downstream Signaling (e.g., PI3K/Akt) Proliferation & Survival Proliferation & Survival Downstream Signaling (e.g., PI3K/Akt)->Proliferation & Survival Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis

Caption: Hypothesized mechanism of this compound cytotoxicity.

Generation of Reactive Oxygen Species (ROS)

The nitro group present in this compound is a feature shared by other bioactive quinolines. Nitroaromatic compounds can undergo metabolic reduction within cells, a process that can generate reactive oxygen species (ROS).[10] Cancer cells, with their elevated metabolic rate, are often under higher intrinsic oxidative stress, making them more vulnerable to further ROS-induced damage, which can trigger apoptosis.[5][10]

Experimental Protocols for Assessing Comparative Cytotoxicity

A rigorous and reproducible experimental workflow is essential for validating the selective cytotoxicity of any test compound. The MTT assay is a widely adopted colorimetric method for assessing cell viability.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding:

    • Culture cancerous (e.g., MCF-7) and normal (e.g., MCF-10A) cells in their respective recommended media.

    • Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[]

    • Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) for both the cancerous and normal cell lines using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells).

The following diagram outlines the comprehensive workflow for evaluating comparative cytotoxicity.

G cluster_workflow Comparative Cytotoxicity Workflow cluster_analysis Data Analysis start Cell Culture (Cancerous & Normal Lines) seeding Seed Cells in 96-Well Plates start->seeding treatment Treat with this compound (Dose-Response) seeding->treatment assay Perform Viability Assay (e.g., MTT) treatment->assay readout Measure Absorbance assay->readout ic50_cancer Calculate IC50 (Cancer Cells) readout->ic50_cancer ic50_normal Calculate IC50 (Normal Cells) readout->ic50_normal si_calc Calculate Selectivity Index (SI) ic50_cancer->si_calc ic50_normal->si_calc end Evaluate Selective Potential si_calc->end

Caption: Generalized workflow for in vitro comparative cytotoxicity evaluation.

Conclusion and Future Directions

The available evidence on related quinoline compounds strongly suggests that this compound holds significant promise as a selective anticancer agent. Its potential to induce apoptosis via caspase-3 activation and inhibit critical oncogenic pathways like EGFR provides a compelling rationale for its targeted activity.[][8] The presence of chloro and nitro functional groups on the quinoline scaffold is known to modulate cytotoxic potential, often enhancing the molecule's ability to interfere with cancer cell proliferation and survival.[10]

However, this guide also highlights a critical need for direct experimental validation. Rigorous side-by-side cytotoxicity studies using multiple cancer cell lines and their corresponding normal counterparts are imperative to definitively establish the selectivity index and therapeutic potential of this compound. Further investigation into its detailed mechanism of action, including its effects on the cell cycle, DNA integrity, and ROS production, will be crucial for advancing this compound through the drug discovery pipeline.

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  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • This compound. Benchchem.
  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press.
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  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv

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Validating MTT Assay Results for 2,4-Dichloro-3-nitroquinoline: A Comparative Guide to the Lactate Dehydrogenase (LDH) Assay

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and toxicology, the accurate assessment of a compound's cytotoxic potential is paramount. For decades, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay has been a workhorse for evaluating cell viability.[1] However, its reliance on cellular metabolic activity can be both a strength and a significant limitation.[2][3] This guide provides an in-depth comparison of the MTT assay with a robust alternative—the Lactate Dehydrogenase (LDH) release assay—for validating the cytotoxic effects of 2,4-Dichloro-3-nitroquinoline, a research chemical with known antitumor and immune-stimulating properties.[][5]

The Rationale for Orthogonal Validation

The MTT assay quantifies cell viability by measuring the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[6] The intensity of the resulting color is proportional to the number of metabolically active cells.[1] This principle, however, presents a potential pitfall. A compound can interfere with the assay in several ways:

  • Direct Reduction of MTT: Chemicals with reducing properties can directly convert MTT to formazan, leading to a false-positive signal of cell viability.[7][8]

  • Metabolic Alterations: A compound might not kill cells but could alter their metabolic rate, leading to an under- or overestimation of viability.[3][9] For instance, compounds that stimulate mitochondrial activity could mask underlying cytotoxicity.

  • Chemical Interference: The chemical structure of the test compound, such as nitro groups found in this compound, can potentially interfere with the tetrazolium salt chemistry.[10]

Given these limitations, relying solely on MTT data can be misleading.[9][11] It is a standard of good scientific practice to validate findings with an orthogonal method—an assay that measures a different cellular parameter to determine viability. This guide will focus on the LDH assay, which measures cytotoxicity based on a clear, distinct endpoint: the loss of cell membrane integrity.

Principle of the Assays

MTT Assay: A Measure of Metabolic Vigor

The MTT assay's core principle is the enzymatic conversion of a tetrazolium salt into a colored formazan product by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells. Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[1]

MTT_Mechanism cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenases NAD(P)H-dependent Oxidoreductases Mitochondria->Dehydrogenases Location of enzymes MTT MTT (Yellow, Soluble) MTT->Dehydrogenases Enters cell Formazan Formazan (Purple, Insoluble) Solubilization Solubilization Agent (e.g., DMSO) Formazan->Solubilization Crystals dissolved Dehydrogenases->Formazan Reduction Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Cellular mechanism of the MTT assay.

LDH Assay: A Marker of Membrane Damage

The Lactate Dehydrogenase (LDH) assay operates on a fundamentally different principle. LDH is a stable cytosolic enzyme that is present in most cell types.[12] In healthy cells with intact plasma membranes, LDH remains within the cytoplasm. Upon cell lysis or damage to the cell membrane (necrosis), LDH is rapidly released into the cell culture supernatant.[12] The assay measures the amount of this extracellular LDH, which is directly proportional to the number of dead or membrane-compromised cells.

LDH_Workflow cluster_workflow LDH Assay Workflow Start Cells Treated with This compound Incubate Incubate (e.g., 24h) Start->Incubate Supernatant Collect Supernatant Incubate->Supernatant LDH released from damaged cells Reaction Add LDH Reaction Mix (Substrate + Tetrazolium Salt) Supernatant->Reaction ColorDev Incubate (RT, 30 min) Color Development Reaction->ColorDev Measure Measure Absorbance (~490 nm) ColorDev->Measure

Sources

Navigating the Stability Landscape of 2,4-Dichloro-3-nitroquinoline: A Comparative Guide to In Vitro and In Vivo Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and chemical biology, understanding the stability of a compound is paramount to its development and application. This guide provides a comprehensive framework for evaluating the in vitro and in vivo stability of 2,4-Dichloro-3-nitroquinoline. While direct experimental data for this specific molecule is not extensively available in published literature, we can infer its potential metabolic fate based on its structural motifs—a halogenated quinoline core and a nitro group. This document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to empirically determine its stability profile.

The Structural Clues: Predicting Metabolic Hotspots

The chemical architecture of this compound suggests several potential sites for metabolic transformation. The quinoline ring, a common scaffold in many pharmaceuticals, is susceptible to oxidation by cytochrome P450 (CYP) enzymes. Studies on related chloroquinolines, such as chloroquine, have demonstrated that metabolism can occur via N-dealkylation and oxidation, involving a range of CYP isoforms including 1A2, 2C8, 2C19, 2D6, and 3A4/5[1][2][3]. For this compound, aromatic hydroxylation on the benzene portion of the quinoline ring is a plausible metabolic route.

The presence of two chlorine atoms can influence the rate and regioselectivity of metabolism. Halogenation can sometimes block sites of oxidation, but can also direct metabolism to other positions. Furthermore, the nitro group is a key functional group that can undergo significant biotransformation. Nitroaromatic compounds are known to be reduced to nitroso, hydroxylamino, and ultimately amino derivatives[4]. This reduction can be carried out by various enzymes, including nitroreductases present in the liver and gut microbiota. The resulting aminoquinoline could then be subject to further phase II conjugation reactions.

Based on the metabolism of analogous dichloronitrobenzenes, we can also anticipate the formation of mercapturic acid conjugates, indicating a role for glutathione S-transferases in the detoxification pathway[5]. The primary metabolic pathways for dichloronitrobenzenes involve the reduction of the nitro group to an amine and the formation of glutathione conjugates[5][6][7].

In Vitro Stability Assessment: The First Line of Inquiry

In vitro assays are indispensable for the early assessment of a compound's stability, providing a high-throughput and cost-effective means to rank and select promising candidates. The two most fundamental in vitro stability assays are the plasma stability assay and the liver microsomal stability assay.

Plasma Stability: Gauging Hydrolytic Susceptibility

This assay determines a compound's stability in plasma, which contains various enzymes such as esterases and amidases that can hydrolyze susceptible functional groups[8][9][10]. While this compound does not contain obvious ester or amide bonds, this assay is still a crucial first step to rule out any unexpected plasma-mediated degradation.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw pooled plasma (human, rat, or mouse) from frozen storage at 37°C.

  • Incubation:

    • In a 96-well plate, add the test compound to pre-warmed plasma to a final concentration of 1 µM[8]. The final DMSO concentration should be low (e.g., ≤ 0.25%) to avoid affecting enzyme activity[8].

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture[9].

    • Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to precipitate plasma proteins[8][9].

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound[8][9].

  • Data Analysis:

    • Plot the percentage of the remaining compound against time.

    • Calculate the half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot[10].

Caption: Workflow for the in vitro plasma stability assay.

Liver Microsomal Stability: Simulating Phase I Metabolism

The liver is the primary site of drug metabolism, and liver microsomes are subcellular fractions rich in CYP450 enzymes[11]. This assay is a cornerstone for predicting hepatic clearance and understanding a compound's susceptibility to oxidative metabolism[12][13].

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (human, rat, or mouse) on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4)[12][14].

  • Incubation Mixture:

    • In a 96-well plate, pre-incubate the test compound (final concentration e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C for a few minutes[11][15].

  • Initiation and Termination of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system[11][14].

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent with an internal standard[11][16].

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the microsomes and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the slope of the linear regression[11][12].

Caption: Workflow for the in vitro liver microsomal stability assay.

Comparative Data Summary (Hypothetical)

AssaySpeciesKey ParameterPredicted Outcome for this compoundRationale
Plasma Stability Human, Rat, MouseHalf-life (t½)High (> 120 min)Lack of easily hydrolyzable functional groups like esters or amides[8][10].
Liver Microsomal Stability Human, Rat, MouseIntrinsic Clearance (CLint)Moderate to HighThe quinoline ring and nitro group are susceptible to CYP-mediated oxidation and nitroreduction, respectively[1][3][4].

In Vivo Stability Assessment: The Whole-System Perspective

In vivo studies are essential to understand a compound's pharmacokinetic profile in a complete biological system, accounting for absorption, distribution, metabolism, and excretion (ADME)[16][17]. A typical starting point is a pharmacokinetic study in rodents.

Rodent Pharmacokinetic Study: Unveiling the In Vivo Fate

This study involves administering the compound to animals (e.g., mice or rats) and measuring its concentration in plasma over time.

  • Animal Acclimatization and Dosing:

    • Acclimatize animals (e.g., male Sprague-Dawley rats) for at least 3-5 days.

    • Prepare a suitable formulation of this compound for the desired route of administration (e.g., intravenous and oral).

    • Administer the compound at a specific dose[18].

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose)[18][19]. Serial microsampling techniques can be employed to obtain a full pharmacokinetic profile from a single mouse[19][20].

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective bioanalytical method (typically LC-MS/MS) for the quantification of this compound in plasma[21].

    • Analyze the plasma samples to determine the compound's concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data[20].

    • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for oral dosing, the area under the curve (AUC) and bioavailability (F%).

Caption: Workflow for a typical in vivo rodent pharmacokinetic study.

Conclusion: A Path Forward for Understanding this compound

While direct stability data for this compound is sparse, a robust experimental plan can be formulated based on its chemical structure and the established metabolic pathways of related compounds. The in vitro assays detailed in this guide serve as a critical initial screen to assess its intrinsic stability and susceptibility to metabolic enzymes. Subsequent in vivo pharmacokinetic studies in rodent models will provide a comprehensive understanding of its disposition in a living system. By following these rigorous, self-validating protocols, researchers can generate the crucial data needed to make informed decisions about the future development of this compound.

References

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A Comparative Guide to the Therapeutic Index of 2,4-Dichloro-3-nitroquinoline and Analogous Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Importance of the Therapeutic Index in Oncology Drug Development

The therapeutic index (TI) is a cornerstone of pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1] A favorable TI is paramount in oncology, where the goal is to eradicate malignant cells while minimizing harm to healthy tissues. This guide will navigate the assessment of the therapeutic index for the experimental compound 2,4-Dichloro-3-nitroquinoline, drawing comparisons with the clinically relevant quinoline derivatives, Chloroquine and Nitroxoline.

Profile of this compound: A Compound of Interest

This compound is a synthetic quinoline derivative with emerging interest in oncology.[2] Its purported mechanisms of action include the induction of apoptosis, mediated at least in part by the activation of caspase-3, and the stimulation of an immune response. While specific quantitative data on its therapeutic index is still under investigation, its structural alerts—the dichloro and nitro substitutions—suggest a reactive profile that warrants a thorough toxicological and efficacy assessment.

Known Biological Activities:

  • Antitumor Properties: Induces apoptosis in cancer cells.

  • Immunomodulatory Effects: Can stimulate the production of various cytokines.[3]

Comparative Compounds: Chloroquine and Nitroxoline

For a robust comparative analysis, two well-characterized quinoline derivatives with established anticancer applications have been selected:

  • Chloroquine: An antimalarial and antirheumatic drug repurposed for oncology, primarily for its ability to inhibit autophagy, a key survival mechanism in cancer cells.[4][5][6]

  • Nitroxoline: An antibiotic that has demonstrated potent anticancer activity through the induction of apoptosis and inhibition of angiogenesis.[7][8][9]

Assessing the Therapeutic Index: A Multi-faceted Approach

A comprehensive evaluation of the therapeutic index involves a battery of in vitro and in vivo assays to determine both efficacy and toxicity.

In Vitro Assessment: The Foundation of Efficacy and Cytotoxicity

a) Cytotoxicity Profile (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency against cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compound A-549 (Lung Carcinoma)Data not available[2]
HCT-116 (Colon Carcinoma)Data not available[2]
Chloroquine HCT116 (Colon Carcinoma)2.27[10]
MDA-MB-231 (Breast Cancer)113[11]
A549 (Lung Cancer)71.3[12]
H460 (Lung Cancer)55.6[12]
Nitroxoline U251 (Glioblastoma)Lowest among tested[9]
U87 (Glioblastoma)Highest among tested[9]
T24 (Bladder Cancer)Lower than HUVEC[13]
5637 (Bladder Cancer)Lower than HUVEC[13]
PC-3 (Prostate Cancer)Significant inhibition[9]

b) Selectivity Index

A crucial aspect of the therapeutic index is the compound's selectivity for cancer cells over healthy cells. This is often expressed as the Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI indicates greater selectivity.

Table 2: Cytotoxicity in Normal Cell Lines

CompoundNormal Cell LineIC50/CC50 (µM)Reference
This compound e.g., PBMCs, FibroblastsData not available
Chloroquine Vero (Kidney Epithelial)92.35[1]
ARPE-19 (Retinal Pigment Epithelial)49.24[1]
Nitroxoline RWPE-1 (Prostate Epithelial)No significant cytotoxicity[14]
HEK-293T (Embryonic Kidney)52.69[15]
L-02 (Hepatocytes)49.61[15]

c) Mechanistic Efficacy Assays

Understanding the mechanism of action is vital for interpreting the therapeutic potential.

  • Caspase-3 Activation Assay: To confirm the induction of apoptosis, a key anticancer mechanism for many quinoline derivatives.[16][17]

  • Cytokine Profiling: To evaluate the immunomodulatory effects, which can contribute to the overall therapeutic outcome.

In Vivo Assessment: Bridging the Gap to Clinical Relevance

In vivo studies using animal models, typically xenografts in immunodeficient mice, are indispensable for evaluating the therapeutic index in a physiological context.[18]

Table 3: Comparative In Vivo Efficacy and Toxicity

CompoundAnimal ModelEffective DoseToxicity ProfileReference
This compound Data not availableData not availableData not available
Chloroquine Orthotopic xenograft (Liver Cancer)Suppressed tumor growthNo obvious toxicity at effective dose[4]
Xenograft (Oral Squamous Cell Carcinoma)50 mg/kgNo obvious signs of toxicity[6][19]
Xenograft (Colon Cancer)25 or 50 mg/kgReduced tumor progression[5]
Nitroxoline Orthotopic xenograft (Bladder Cancer)40 mg/kg/dayFavorable safety profile[20]
Orthotopic xenograft (Urological Tumors)30-240 mg/kg (twice daily)Enhanced efficacy at higher doses without increased toxicity[7][8]

Predictive Toxicology for this compound:

In the absence of direct in vivo toxicity data for this compound, computational models for predicting the toxicity of nitroaromatic compounds can provide initial estimates.[21][22][23] These models often use Quantitative Structure-Activity Relationships (QSAR) to correlate molecular descriptors with toxicological endpoints like LD50.[24]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the IC50 value of a test compound.

Workflow Diagram:

Caption: Workflow for MTT-based cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound in culture medium.

  • Treatment: Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Incubation: Incubate the plate overnight in a humidified atmosphere.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.

Workflow Diagram:

Caption: Protocol for colorimetric caspase-3 activity assay.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound at a concentration expected to induce apoptosis. Include positive and negative controls.

  • Cell Lysis: Lyse the cells using a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add cell lysate, reaction buffer, and the caspase-3 substrate (DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the untreated control.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of a test compound.

Workflow Diagram:

Caption: Workflow for in vivo xenograft studies.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and vehicle control groups.

  • Treatment: Administer the test compound at predetermined doses and schedules.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Discussion and Future Perspectives

The comprehensive assessment of a compound's therapeutic index is a critical, multi-step process. For this compound, the immediate priority is to establish a robust in vitro cytotoxicity profile against a panel of cancer and normal cell lines to determine its IC50 values and selectivity index. Mechanistic studies, such as caspase-3 activation and cytokine profiling, will further elucidate its mode of action.

Subsequent in vivo studies in relevant xenograft models are essential to translate these findings into a more clinically relevant context. By comparing the emerging data for this compound with the established profiles of Chloroquine and Nitroxoline, researchers can make informed decisions about its potential as a novel anticancer agent. The protocols and comparative data presented in this guide provide a solid foundation for these future investigations.

References

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  • Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer. (2020). International Journal of Biological Sciences. [Link]

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  • New quinoline-2-one/pyrazole derivatives; design, synthesis, molecular docking, anti-apoptotic evaluation, and caspase-3 inhibition assay. (2020). Bioorganic Chemistry. [Link]

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A Researcher's Guide to the Statistical Analysis of Differential Cellular Responses to 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The in-vitro evaluation of novel chemical entities across diverse cancer cell lines is a foundational step in modern drug discovery. However, merely observing differential effects is insufficient; rigorous statistical validation is paramount to confidently identify sensitive versus resistant cell populations and to guide mechanistic investigations. This guide provides a comprehensive framework for analyzing the differential cytotoxic and apoptotic response to 2,4-Dichloro-3-nitroquinoline, a quinoline derivative with potential antineoplastic properties. We present a cohesive workflow, from initial cell line selection and cytotoxicity screening to advanced statistical comparisons of dose-response parameters and mechanistic assays. By detailing not just the protocols but the causal logic behind experimental and analytical choices, this guide serves as a robust resource for researchers aiming to characterize the cellular response to novel therapeutic candidates with high scientific integrity.

Introduction: The Rationale for Differential Analysis

Quinoline derivatives represent a significant class of heterocyclic compounds being investigated for their anticancer activities.[1][2] These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[1][3] The compound this compound is a reactive synthetic intermediate used to create a diverse library of quinoline derivatives.[4] Its known bioactivity is linked to the induction of apoptosis by directly activating caspase-3, a key executioner enzyme in the apoptotic cascade.[]

Cancer is not a monolithic disease. Tumors originating from different tissues (e.g., lung vs. colon) possess distinct genetic and proteomic landscapes. Even within the same tumor type, significant heterogeneity exists. This biological variance often translates into a differential response to therapeutic agents. A compound may be highly effective in one cell line but completely inert in another. Therefore, a critical step in preclinical assessment is to characterize a compound's activity across a panel of well-characterized cell lines.

  • A549: A human lung adenocarcinoma cell line.[6][7]

  • HCT116: A human colon carcinoma cell line.[8][9]

  • MCF-7: A human breast adenocarcinoma cell line (estrogen receptor-positive).[10][11][12]

By comparing the response of these distinct cell lines to this compound, we can establish a robust, statistically validated profile of its differential activity.

Experimental & Analytical Workflow

The overall strategy involves a multi-stage process that begins with broad cytotoxicity assessment and funnels into more focused mechanistic studies, with statistical analysis integrated at each step.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Statistical Analysis of Potency cluster_2 Phase 3: Mechanistic Investigation P1_1 Cell Line Culture (A549, HCT116, MCF-7) P1_2 Dose-Response Treatment (8-point, 1:3 serial dilution) P1_1->P1_2 P1_3 MTT Viability Assay (72h endpoint) P1_2->P1_3 P1_4 Data Acquisition (Absorbance Reading) P1_3->P1_4 P2_1 Normalization to Vehicle Control P1_4->P2_1 P2_2 Non-Linear Regression (log(inhibitor) vs. response) P2_3 IC50 Determination (for each cell line) P2_2->P2_3 P2_4 Statistical Comparison of IC50 (Extra Sum-of-Squares F-Test) P2_3->P2_4 P3_1 Treat Cells at 1x and 5x IC50 P2_4->P3_1 Inform selection of sensitive vs. resistant lines P3_2 Caspase-3/7 Glo Assay (Apoptosis Induction) P3_4 Statistical Analysis (Two-way ANOVA) P3_2->P3_4 P3_3 Cell Cycle Analysis (Propidium Iodide Staining) P3_3->P3_4 Conclusion Conclusion P3_4->Conclusion

Caption: Overall experimental and statistical workflow.

Methodologies and Protocols

Cell Culture and Maintenance
  • A549 Cells: Maintained in F-12K Medium supplemented with 10% fetal bovine serum (FBS). These cells exhibit an adherent, epithelial morphology.[7]

  • HCT116 Cells: Cultured in McCoy's 5A Medium with 10% FBS. These cells are adherent and have an epithelial-like morphology.[13][14]

  • MCF-7 Cells: Grown in Eagle's Minimum Essential Medium (EMEM) with 0.01 mg/mL human recombinant insulin and 10% FBS. These cells grow in clusters and can form domes at high confluence.[10][11]

All cell lines are maintained at 37°C in a humidified atmosphere of 5% CO2. For all experiments, cells are used at a passage number below 20 to ensure genetic stability and consistent phenotype.

Primary Cytotoxicity Assessment: The MTT Assay

Expertise & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[15] Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells, making it an excellent proxy for cytotoxicity. It is chosen for its high throughput, reproducibility, and extensive validation in the field.[17]

Detailed Protocol:

  • Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count (e.g., using a hemocytometer), and seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create an 8-point, 1:3 serial dilution series in culture medium. The final DMSO concentration in all wells, including the vehicle control, must be kept constant and below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions (including a vehicle-only control and a media-only blank).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[18] Incubate for another 4 hours.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17]

Mechanistic Insight: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Expertise & Rationale: Since this compound is suggested to induce apoptosis via caspase-3 activation,[] directly measuring the activity of executioner caspases (caspase-3 and caspase-7) provides strong mechanistic evidence. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based "add-mix-measure" method.[19] It uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a light signal proportional to caspase activity.[20][21]

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate as described for the MTT assay. Treat cells for 24 hours with this compound at concentrations corresponding to 1x and 5x the empirically determined IC50 value for that specific cell line. Include a vehicle control.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer, according to the manufacturer's instructions.[22] Allow the reagent to equilibrate to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[21]

  • Incubation & Measurement: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[20] Incubate at room temperature for 1 to 3 hours, protected from light. Measure the luminescence using a plate-reading luminometer.

Mechanistic Insight: Cell Cycle Analysis

Expertise & Rationale: Many cytotoxic compounds exert their effects by disrupting the cell cycle, causing cells to arrest in a particular phase before undergoing apoptosis. Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) is the gold standard for analyzing cell cycle distribution. PI stoichiometrically binds to DNA, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23][24]

Detailed Protocol:

  • Cell Seeding and Treatment: Seed 1x10^6 cells in 6-well plates and treat for 24 hours with this compound at the IC50 concentration for each cell line.

  • Cell Harvesting: Collect both adherent and floating cells (to include apoptotic populations). Wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This step is crucial for permeabilizing the cells and preserving DNA integrity. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase is essential to prevent staining of double-stranded RNA.

  • Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. It is important to use doublet discrimination gating to exclude cell clumps from the analysis.[25]

Data Analysis & Interpretation

IC50 Determination and Statistical Comparison

The half-maximal inhibitory concentration (IC50) is the most common metric of a compound's potency. Its accurate determination and comparison are critical.

Analysis Steps:

  • Data Normalization: For each plate, subtract the average absorbance of the media-only blank wells from all other wells. Then, express the data as a percentage of the vehicle-only control (set to 100% viability).

  • Non-Linear Regression: Plot the normalized response (Y-axis) against the log-transformed compound concentration (X-axis). Fit the data using a four-parameter variable slope non-linear regression model.[26][27] The equation is typically: *Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)HillSlope))

  • IC50 Calculation: The model directly calculates the LogIC50, which is the logarithm of the concentration that gives a response halfway between the top and bottom plateaus of the curve.

  • Statistical Comparison of IC50 Values: Simply comparing the confidence intervals of IC50 values is not the most statistically powerful method. The preferred approach is the Extra Sum-of-Squares F-test .[28] This test compares the goodness-of-fit of two models:

    • Null Hypothesis (H0): A single, shared LogIC50 value fits all datasets.

    • Alternative Hypothesis (H1): Each dataset has its own distinct LogIC50 value. The F-test yields a p-value. If p < 0.05, the null hypothesis is rejected, providing strong statistical evidence that the IC50 values between the cell lines are significantly different.[28]

Hypothetical Results Table:

Cell LineIC50 [µM] (95% CI)R² of FitExtra Sum-of-Squares F-Test (vs. A549)
A549 4.5 (3.8 - 5.3)0.992-
HCT116 1.2 (0.9 - 1.5)0.995P < 0.001
MCF-7 15.8 (13.2 - 18.9)0.989P < 0.0001

Interpretation: In this hypothetical scenario, HCT116 cells are significantly more sensitive to this compound than A549 cells, while MCF-7 cells are significantly more resistant. This provides a clear, statistically-backed rationale for prioritizing mechanistic studies in the most sensitive and resistant lines.

Analysis of Mechanistic Assays

Data from the Caspase-Glo and Cell Cycle assays should be analyzed using a two-way Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Tukey's or Sidak's multiple comparisons test).

  • Factors: The two factors in the analysis are "Cell Line" and "Treatment Concentration."

  • Interpretation: This analysis will reveal:

    • A significant main effect of "Treatment," indicating the compound induces the effect.

    • A significant main effect of "Cell Line," indicating baseline differences between the cells.

    • A significant interaction effect , which is the most crucial result. It indicates that the effect of the treatment depends on the cell line, confirming a differential mechanistic response.

G cluster_pathway Hypothesized Apoptotic Pathway cluster_cell_lines Differential Response Compound This compound Procaspase3 Procaspase-3 Compound->Procaspase3 Directly Induces Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Leads to HCT116 HCT116 (Sensitive) Higher baseline Procaspase-3? HCT116->Procaspase3 MCF7 MCF-7 (Resistant) Efflux pump activity? Anti-apoptotic protein expression? MCF7->Compound

Caption: Hypothesized mechanism and potential points of differential regulation.

Discussion and Conclusion

This guide outlines a comprehensive and statistically rigorous workflow for evaluating the differential response of cancer cell lines to the novel compound this compound. By employing non-linear regression with the Extra Sum-of-Squares F-test, we can confidently establish significant differences in potency (IC50) across a cell line panel.

Our hypothetical results demonstrate a scenario where HCT116 colon cancer cells are most sensitive, while MCF-7 breast cancer cells are most resistant. The subsequent mechanistic assays, analyzed via two-way ANOVA, would then aim to explain this differential. For instance, a significantly stronger induction of Caspase-3/7 activity in HCT116 cells compared to MCF-7 would corroborate the IC50 data and confirm that the differential sensitivity is linked to the apoptotic pathway. Cell cycle analysis might further reveal that HCT116 cells undergo a robust G2/M arrest prior to apoptosis, an effect that is diminished in MCF-7 cells.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery, the integrity of your work extends beyond the benchtop; it encompasses a rigorous commitment to safety, from synthesis to disposal. 2,4-Dichloro-3-nitroquinoline, a halogenated nitroaromatic compound, is a potent intermediate with significant biological activity. Its proper handling and disposal are not merely procedural formalities but are critical components of a self-validating system of laboratory safety and environmental stewardship.

This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in established safety protocols and regulatory principles. It is designed to empower you, the researcher, with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of yourself, your colleagues, and the environment.

Part 1: Hazard Assessment and Risk Mitigation

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. This dictates every subsequent step, from personal protective equipment (PPE) selection to the ultimate disposal pathway.

1.1. Intrinsic Hazards of this compound

This compound presents a multi-faceted hazard profile characteristic of its structural class—chlorinated nitroaromatics.

  • Acute Toxicity: It is classified as harmful if swallowed.[1]

  • Irritant Properties: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of its dust.[1]

  • Environmental Hazard: As a chlorinated organic compound, it is presumed to be persistent in the environment and potentially toxic to aquatic life. Discharge into sewer systems is strictly prohibited.[1]

  • Potential for Potent Biological Activity: While not universally classified as a cytotoxic agent, its use in medicinal chemistry and drug development implies significant biological activity. Prudence dictates handling it with a high degree of caution, similar to compounds with known cytotoxicity.

1.2. Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a matter of convenience but a scientifically-driven choice based on the identified hazards. A multi-layered approach is essential.

PPE CategorySpecification & Rationale
Hand Protection Incidental Contact (Handling solids, preparing solutions): Nitrile gloves are the minimum requirement. They offer good resistance to a range of chemicals and are readily available. Check for visible tears or punctures before use.[2][3] Extended Contact (Spill cleanup, decontamination): Double-gloving with two pairs of nitrile gloves is recommended. For extensive decontamination, consider using thicker, chemical-resistant gloves such as butyl rubber or Viton, which offer superior protection against chlorinated and aromatic solvents.[4][5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Eye Protection Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1] Enhanced Protection (When handling powder outside a fume hood): A full-face shield should be worn in addition to safety goggles to protect the entire face from splashes or airborne particles.
Body Protection Standard Use: A professional lab coat, fully buttoned, with tight-fitting cuffs. Enhanced Protection (Risk of significant contamination): A disposable, fluid-resistant gown should be worn over the lab coat.
Respiratory Protection Primary Engineering Control: All manipulations of solid this compound that could generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure. Supplemental Respiratory Protection: If weighing or transferring the powder outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator is mandatory. A minimum of a particulate-filtering facepiece respirator (e.g., N95) should be used.[6][7] For higher-risk activities, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter offers superior protection.[6]
Part 2: Step-by-Step Disposal and Decontamination Protocols

The guiding principle for the disposal of this compound is that chemical degradation or neutralization in the lab is not a recommended practice. The complexity and potential hazards of reactions needed to break down such a stable molecule outweigh the benefits. The required and safest method is physical segregation and disposal via a licensed hazardous waste contractor for high-temperature incineration.

2.1. Workflow for Waste Segregation and Collection

The following diagram illustrates the decision-making process for segregating waste contaminated with this compound.

cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Waste Collection start Is the waste contaminated with This compound? is_solid Is it a solid waste? (e.g., contaminated gloves, wipes, pipette tips, solid chemical) start->is_solid Yes non_haz Dispose of as non-hazardous waste. start->non_haz No is_liquid Is it a liquid waste? (e.g., rinsate, mother liquor) is_solid->is_liquid No solid_waste Place in a designated, clearly labeled, plastic-lined 'Solid Halogenated Organic Waste' bin. is_solid->solid_waste Yes liquid_waste Place in a designated, clearly labeled, leak-proof 'Liquid Halogenated Organic Waste' container. is_liquid->liquid_waste Yes is_liquid->non_haz No, not contaminated cluster_0 Spill Occurs cluster_1 Immediate Response cluster_2 Cleanup Procedure spill Spill of solid this compound alert Alert personnel in the area. Evacuate if necessary. spill->alert ppe Don appropriate PPE: - Double nitrile gloves - Lab coat/gown - Safety goggles & face shield - Respirator (if significant dust) alert->ppe contain Gently cover the spill with absorbent pads or vermiculite to prevent dust generation. ppe->contain collect Carefully scoop the material into the solid hazardous waste container. contain->collect decon Decontaminate the spill area using the 3-step procedure (Solvent wipe -> Detergent wash -> Water rinse). collect->decon dispose_ppe Dispose of all PPE and cleanup materials as solid hazardous waste. decon->dispose_ppe

Caption: Spill Response Workflow for this compound.

Part 3: Regulatory and Compliance Framework

Adherence to local, state, and federal regulations is non-negotiable. While specific rules vary, the principles of the Resource Conservation and Recovery Act (RCRA) in the United States provide a solid foundation.

3.1. Hazardous Waste Classification

Waste containing this compound would likely be classified under the following EPA hazardous waste codes:

  • F-Listed Wastes: While not specifically listed, if mixed with certain common laboratory solvents used for degreasing (e.g., methylene chloride), the entire mixture could fall under codes like F001. [8]* U- or P-Listed Wastes: These lists are for discarded commercial chemical products. This compound is not currently on these lists. However, due to its toxic properties, it should be managed with a level of care equivalent to that for acutely toxic "P-listed" wastes, for which accumulation limits are much lower (e.g., 1 quart). [1][9][10]* Characteristic Wastes: If a waste mixture containing this compound exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, it would be assigned a D-code. [11][12] The most conservative and appropriate approach is to manage it as a halogenated organic waste and consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

3.2. The Role of Your EHS Office

Your institution's EHS office is your most valuable resource. They are responsible for:

  • Providing institution-specific training and procedures.

  • Supplying proper hazardous waste labels and containers.

  • Arranging for the pickup and final disposal of your laboratory's hazardous waste through a licensed contractor.

Always consult your EHS office to ensure full compliance with all applicable regulations.

By integrating these principles and procedures into your laboratory workflow, you build a robust and self-validating system of safety. The responsible management of chemical waste is a direct reflection of scientific integrity and expertise, reinforcing the trust that is the bedrock of our profession.

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A Senior Application Scientist's Guide to Handling 2,4-Dichloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2,4-Dichloro-3-nitroquinoline (CAS No. 132521-66-5). As a halogenated nitroaromatic compound, it presents significant health and safety risks that necessitate rigorous adherence to the procedures outlined below. This guide is intended for drug development professionals, researchers, and scientists with a foundational knowledge of laboratory safety.

The Critical Imperative: Understanding the Hazard

Before any handling protocol is initiated, a thorough understanding of the risks associated with this compound is paramount. The compound's structure, featuring both chloro- and nitro- functional groups on a quinoline core, dictates its reactivity and toxicological profile.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1][2][3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The causality behind these hazards lies in the chemical's ability to react with biological macromolecules. Skin and eye irritation likely stem from its reactivity as a halogenated aromatic compound. Inhalation of the solid, particularly as a fine dust, can lead to acute respiratory tract irritation[1]. Ingestion can result in systemic toxicity. Therefore, the primary goal of our safety protocol is to eliminate all routes of exposure—dermal, ocular, inhalation, and ingestion—through a combination of engineering controls and a meticulously selected Personal Protective Equipment (PPE) ensemble.

The PPE Ensemble: A Multi-Layered Defense System

Personal Protective Equipment is the final and most personal line of defense. Its selection is not arbitrary; it is a scientifically-backed choice based on the specific chemical hazards. All work with this compound, including weighing and transfer, must be conducted within a certified chemical fume hood to minimize inhalation exposure[4][5].

Protection Area Required PPE Standard/Specification Rationale and Field Insights
Eye/Face Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN 166Goggles provide a seal against dust and splashes. A face shield is mandatory over goggles to protect the entire face during transfers or when a splash is possible. This compound causes serious eye irritation[1][2].
Hand Double Gloves: Inner Nitrile, Outer Butyl or Viton RubberEN 374Standard nitrile gloves offer poor resistance to halogenated and aromatic hydrocarbons for extended contact[1][6]. They are suitable only for incidental contact as an inner layer. The outer glove must be a more robust material like Butyl rubber, which shows good resistance to nitrocompounds, or Viton, which is excellent for chlorinated and aromatic solvents[1][5][7]. Always inspect gloves for degradation before and during use.
Body Chemical-Resistant Lab Coat or ApronA standard cotton lab coat is insufficient. A chemically resistant material (e.g., coated polypropylene) is required to prevent skin contact from spills. Ensure cuffs are tucked under the outer glove[1].
Respiratory Air-Purifying Respirator (APR) with Organic Vapor/P100 CartridgesNIOSH Approved (or equivalent)Mandatory when handling the solid powder outside of a glovebox (e.g., weighing in a fume hood). The dual cartridge addresses both the organic nature of the quinoline (Black - Organic Vapor) and the potential for fine particulates (Magenta - P100)[8]. A fit test is required before use.

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, procedural workflow is a self-validating system that ensures safety. The following steps must be followed without deviation.

Pre-Handling Safety Checklist
  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble all Materials: Place the chemical container, spatulas, weigh boats, and waste containers in the fume hood before starting.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Don PPE: Put on all required PPE following the correct donning sequence detailed below.

PPE Donning and Doffing Sequence

The order of donning and doffing is critical to prevent cross-contamination. This workflow is designed to ensure contaminated surfaces are handled in a controlled manner.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat / Gown Don2 2. Respirator (APR) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves (Nitrile) Don3->Don4 Don5 5. Outer Gloves (Butyl/Viton) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat / Gown Doff1->Doff2 Doff3 3. Inner Gloves Doff2->Doff3 Doff4 4. Face Shield & Goggles Doff3->Doff4 Doff5 5. Respirator (APR) Doff4->Doff5

Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.

Handling and Transfer
  • Weighing: Carefully weigh the solid compound within the fume hood. Use a spatula to transfer the material, avoiding any actions that could generate dust.

  • Transfers: If transferring the compound into a solution, add solvents slowly to avoid splashing.

  • Post-Handling: After use, securely close the primary container. Decontaminate the spatula and work surface with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as halogenated hazardous waste[5].

Emergency and Disposal Plans

Spill Management Protocol

This protocol is for minor spills (<5 grams) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately[9].

  • Alert & Isolate: Alert personnel in the immediate area. Secure the location to prevent entry.

  • Don PPE: Ensure you are wearing the full PPE ensemble described in Section 2.

  • Contain: Gently cover the solid spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels[2]. This prevents the powder from becoming airborne[4].

  • Collect: Carefully sweep the mixture into a designated, labeled hazardous waste container. Use non-sparking tools if a solvent is present.

  • Decontaminate: Wipe the spill area with a cloth dampened with acetone or ethanol, followed by soap and water. All cleaning materials are considered hazardous waste.

  • Package & Label: Seal the waste container. Label it clearly as "Hazardous Waste: this compound contaminated debris"[3][5].

First Aid Procedures
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2].

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1][2].

Waste Disposal Plan

The disposal of halogenated nitroaromatic compounds is strictly regulated to prevent environmental contamination.

  • Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated waste[5][10][11]. Mixing waste streams significantly increases disposal costs and complexity.

  • Containerization: Collect all waste—including contaminated PPE, absorbent materials, and rinsates—in a dedicated, properly sealed, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name[12].

  • Disposal: The material must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing, as managed by your institution's EHS department[1]. Do not discharge any amount to sewer systems[1].

References

  • This compound - Chemical Label. chemical-label.com.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.[Link]

  • Spill Clean up Procedure. University of British Columbia Safety & Risk Services.[Link]

  • Glove Selection Guide. University of California, Berkeley EHS.[Link]

  • Glove Selection QUICK GUIDE. Caltech Environment Health & Safety.[Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).[Link]

  • Sequence for donning and doffing Personal Protective Equipment. SA Health.[Link]

  • Examples of Chemical Resistance of Common Glove Materials. Oregon State University Chemistry.[Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.[Link]

  • Hazardous Waste Disposal Guidelines. Purdue University.[Link]

  • Donning & Doffing PPE Standard Operating Procedure. University of California, Los Angeles EH&S.[Link]

  • Chemical Spill Clean-Up. University of Delaware Environmental Health & Safety.[Link]

  • Sequence for putting on and removing personal protective equipment (PPE). Australian Commission on Safety and Quality in Health Care.[Link]

  • Cartridge Selection. Northwestern University EHS.[Link]

  • Color Coding for NIOSH Approved Respirator Cartridges and Canisters. PennState Extension.[Link]

  • NIOSH Color Coding for Respirator Cartridges and Filters. OSHACode EHS Training.[Link]

  • NIOSH 42 CFR Part 84 Compliant Cartridges & Filters for Air-Purifying Respirators. MSA Safety.[Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.[Link]

  • Selecting the Right Reusable Respirator Cartridge Filter. Gemplers.[Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Safety.[Link]

  • Chemical Resistance Table for Gloves. Becky Aktsiaselts.[Link]

  • Chemical Resistance of Gloves.pdf. Unknown Source.[Link]

  • OSHA Glove Selection Chart. University of Tennessee Knoxville EHS.[Link]

Sources

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